7-Methyl-1-tetralone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYZZBVIWUXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066747 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22009-37-6 | |
| Record name | 7-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyltetralone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-1-tetralone | |
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| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
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| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
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| Record name | 3,4-dihydro-7-methylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 7-METHYLTETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W8PW7VP8 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Methyl-1-tetralone chemical properties and structure
An In-Depth Technical Guide to 7-Methyl-1-tetralone: Chemical Properties, Structure, and Synthetic Utility
Authored by: A Senior Application Scientist
Abstract
This compound (CAS: 22009-37-6) is a bicyclic aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structural framework, featuring a reactive ketone and a modifiable aromatic ring, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, and spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, elucidates key reaction mechanisms, and explores its significant application as a precursor in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Molecular Structure and Identification
This compound is a substituted tetralone, which is a derivative of naphthalene. The core structure consists of a benzene ring fused to a cyclohexanone ring. The formal IUPAC name for this compound is 7-methyl-3,4-dihydronaphthalen-1(2H)-one .[4] The numbering of the bicyclic system begins at the carbon adjacent to the fusion, proceeding around the non-aromatic ring first. The methyl group is located at position 7 on the aromatic ring.
The planarity of the benzene ring combined with the puckered conformation of the cyclohexanone ring results in a distinct three-dimensional structure. This conformation influences the molecule's reactivity and its interactions in biological systems.
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 22009-37-6 | [4] |
| Molecular Formula | C₁₁H₁₂O | [5][6] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| Appearance | Yellow-orange solid | [6] |
| Melting Point | 35-36 °C | [6] |
| Boiling Point | 143-145 °C (at 15 Torr) | [6] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 121.1 °C | [6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [6] |
| SMILES | CC1=CC2=C(CCCC2=O)C=C1 | [4][5] |
| InChIKey | GGMYZZBVIWUXEC-UHFFFAOYSA-N | [4][5] |
Spectroscopic Data Analysis
The structural features of this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.
| Spectroscopy | Expected Peaks and Interpretation | Reference(s) |
| ¹H NMR | δ ~7.9 ppm (d, 1H): Aromatic H ortho to C=O. δ ~7.2-7.4 ppm (m, 2H): Aromatic H's. δ ~2.9 ppm (t, 2H): CH₂ adjacent to C=O. δ ~2.6 ppm (t, 2H): Benzylic CH₂. δ ~2.4 ppm (s, 3H): Ar-CH₃. δ ~2.1 ppm (quintet, 2H): CH₂ beta to C=O. | [7][8][9] |
| ¹³C NMR | δ ~198 ppm: Ketone C=O. δ ~145-130 ppm: Aromatic carbons. δ ~39 ppm: CH₂ alpha to C=O. δ ~30 ppm: Benzylic CH₂. δ ~23 ppm: CH₂ beta to C=O. δ ~21 ppm: Ar-CH₃. | [10][11] |
| IR (Infrared) | ~1685 cm⁻¹: Strong absorption from the conjugated C=O stretch. ~2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1600 cm⁻¹: C=C stretching from the aromatic ring. | |
| Mass Spec (MS) | m/z 160: Molecular ion (M⁺). m/z 132: Loss of CO (M-28). m/z 117: Loss of CO and CH₃. | [12][13] |
Synthesis of this compound
The most common and industrially viable synthesis of this compound is a two-stage process starting from toluene and succinic anhydride.[14] This route leverages two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and a subsequent reduction/intramolecular cyclization sequence.
Diagram 2: Overall Synthetic Workflow
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 7-Methoxy-1-tetralone [webbook.nist.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foreword: The Strategic Importance of the Tetralone Scaffold
An In-Depth Technical Guide to 7-Methyl-1-tetralone (CAS: 22009-37-6)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks repeatedly emerge as privileged structures—scaffolds that provide a robust foundation for the construction of complex, biologically active molecules. The tetralone core, a bicyclic structure featuring a fused benzene and cyclohexanone ring, is one such scaffold.[1] this compound, the subject of this guide, represents a strategically important variant. The methyl group at the 7-position provides a subtle yet significant electronic and steric modification, influencing both the reactivity of the aromatic ring and the potential for downstream derivatization. This guide offers a deep dive into the synthesis, properties, and applications of this versatile intermediate, providing the field-proven insights necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. This compound is typically a colorless to light-yellow liquid or a low-melting solid.[2] Its key properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 22009-37-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂O | [4][5] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| IUPAC Name | 7-methyl-3,4-dihydronaphthalen-1(2H)-one | [5] |
| Synonyms | 7-Methyl-α-tetralone, 7-Methyltetralone | [4] |
| Appearance | Colorless to light yellow clear liquid; Yellow-orange solid | [2] |
| Melting Point | 35-36 °C | [2] |
| Boiling Point | 143-145 °C @ 15 Torr | [2] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 121.1 °C | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, alcohol. Insoluble in water. | [2][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key expected features include:
-
¹H NMR: Distinct signals for the aromatic protons (with splitting patterns indicative of their positions relative to the methyl group), the methyl group singlet, and the aliphatic protons of the cyclohexanone ring (typically appearing as multiplets).
-
¹³C NMR: Resonances for the carbonyl carbon (downfield), aromatic carbons (distinguishing between substituted and unsubstituted positions), the aliphatic carbons, and the methyl carbon.
-
IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the conjugated ketone, along with C-H stretching frequencies for both aromatic and aliphatic protons.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight, along with characteristic fragmentation patterns.
Comprehensive spectral data for this compound is readily available in chemical databases for comparison.[7]
Synthesis and Mechanistic Pathways: A Classic Approach
The synthesis of this compound is a classic multi-step sequence that beautifully illustrates fundamental reactions in organic chemistry. The most common and logical route begins with toluene and involves a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization.
Overall Synthetic Workflow
Caption: The three-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Toluene
-
The Causality: The objective is to append a four-carbon chain to the toluene ring. Friedel-Crafts acylation using succinic anhydride is the ideal choice.[8][9] It is an electrophilic aromatic substitution where the aromatic ring attacks an acylium ion.[10] The methyl group of toluene is an activating, ortho, para-directing group. Due to sterics, the major product is the para-substituted β-(p-toluoyl)propionic acid, which is the required precursor for the 7-methyl substitution pattern.
Caption: Friedel-Crafts acylation mechanism.
Step 2: Clemmensen Reduction
-
The Causality: To facilitate the final ring closure, the ketone carbonyl introduced in Step 1 must be reduced to a methylene (-CH₂-) group. The Clemmensen reduction is specifically effective for reducing aryl-alkyl ketones to alkanes.[11][12] It utilizes zinc amalgam and concentrated hydrochloric acid, conditions under which the substrate is stable.[13] This reaction is favored over alternatives like the Wolff-Kishner reduction because the starting material and product are stable in strong acid, whereas the carboxylic acid would be deprotonated and unreactive under the strongly basic conditions of a Wolff-Kishner.[13][14]
Step 3: Intramolecular Cyclization
-
The Causality: With the 4-(p-tolyl)butyric acid in hand, the final step is to form the second ring. This is achieved through an intramolecular Friedel-Crafts acylation. A powerful dehydrating agent, such as polyphosphoric acid (PPA), is used to catalyze the reaction.[15][16] The carboxylic acid is converted into an acylium-like electrophile which is then attacked by the electron-rich aromatic ring, closing the six-membered ring to yield the final tetralone product.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. All reagents, especially aluminum chloride and polyphosphoric acid, should be handled with care.
Part A: Synthesis of β-(p-toluoyl)propionic acid
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas trap (to handle HCl evolution), and a powder addition funnel.
-
Reagents: Charge the flask with anhydrous toluene (as the reactant and solvent) and succinic anhydride.
-
Reaction: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) in portions via the powder funnel.[8] An exothermic reaction will occur.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture back to 0°C. Very slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.
-
Isolation: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its carboxylate salt or may precipitate. Isolate the solid product by filtration or extract the aqueous layer with a suitable solvent (e.g., ethyl acetate) after acidification. Wash, dry, and recrystallize the crude product.
Part B: Synthesis of 4-(p-tolyl)butyric acid
-
Setup: In a large round-bottom flask equipped with a reflux condenser, prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a dilute solution of mercury(II) chloride.
-
Reagents: Decant the aqueous solution and add concentrated hydrochloric acid, water, toluene (to aid solubility), and the β-(p-toluoyl)propionic acid from Part A.
-
Reaction: Heat the mixture to a vigorous reflux. The reduction can take several hours. Additional portions of concentrated HCl may be needed to maintain the reaction rate.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture. Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization.
Part C: Synthesis of this compound
-
Setup: In a round-bottom flask, place the 4-(p-tolyl)butyric acid from Part B.
-
Reagent: Add polyphosphoric acid (PPA). Note: PPA is highly viscous and easier to handle when slightly warmed.
-
Reaction: Heat the mixture with stirring (mechanical stirring is recommended) on a steam bath or oil bath for approximately 1 hour.[15]
-
Workup: Cool the reaction mixture slightly. Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Isolation: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation.
Applications in Drug Discovery and Chemical Biology
The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for molecules with significant biological activity. Its value lies in the strategic placement of reactive handles—the ketone, the α-methylene group, and the aromatic ring—which allow for systematic chemical exploration.
Caption: Applications derived from the this compound scaffold.
-
CNS Receptor Ligands: The tetralone framework is a privileged structure for ligands targeting dopamine and serotonin receptors. These receptors are critical targets for medications treating psychosis, anxiety, and depression. The aromatic portion of the molecule can be modified, often via cross-coupling reactions at a halogenated precursor, to fine-tune receptor affinity and selectivity.[17]
-
Monoamine Oxidase (MAO) Inhibitors: Derivatives of tetralone have been successfully developed as inhibitors of MAO-A and MAO-B.[17] These enzymes are responsible for the degradation of key neurotransmitters. Inhibiting them is a clinically validated strategy for treating depression and Parkinson's disease.[17]
-
Anti-inflammatory Agents: The broader class of tetralone derivatives has been shown to inhibit Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine involved in various immune responses.[18] This highlights the potential of the scaffold in developing novel treatments for inflammatory diseases.
-
Natural Product Synthesis: this compound serves as a key intermediate in the total synthesis of natural products, such as the sesquiterpene (±)-cis-Calamenene.[3]
-
Antitumor Research: Closely related analogs, like 7-Methoxy-1-tetralone, have demonstrated potent antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis, suggesting that the 7-substituted tetralone core is a promising starting point for oncological drug discovery.[19]
References
-
Wikipedia. Clemmensen reduction. [Link]
-
ChemTalk. Clemmensen Reduction. [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
ZaiQi Bio-Tech. This compound| CAS No:22009-37-6. [Link]
-
ChemBK. This compound. [Link]
-
Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]
-
BYJU'S. Mechanism of Clemmensen Reduction Reaction. [Link]
-
National Institutes of Health (NIH), PubChem. 7-Methyltetralone | C11H12O | CID 89147. [Link]
-
The Good Scents Company. 3,4-dihydro-7-methyl naphthalenone, 22009-37-6. [Link]
-
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
National Center for Biotechnology Information (NCBI). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]
-
Royal Society of Chemistry. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. [Link]
-
Wikipedia. 1-Tetralone. [Link]
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]
-
National Center for Biotechnology Information (NCBI). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]
-
ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
Sources
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | 22009-37-6 [chemicalbook.com]
- 4. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-dihydro-7-methyl naphthalenone, 22009-37-6 [thegoodscentscompany.com]
- 7. This compound(22009-37-6) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Clemmensen Reduction [organic-chemistry.org]
- 14. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 15. ccsenet.org [ccsenet.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Introduction: The Structural Significance of 7-Methyl-1-tetralone
An In-Depth Technical Guide to the Physical Properties of 7-Methyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of the tetralone family, is a bicyclic aromatic ketone with the IUPAC name 7-methyl-3,4-dihydro-2H-naphthalen-1-one.[1] Its rigid scaffold, combining an aromatic ring with a cyclohexanone moiety, makes it a structurally significant and highly versatile building block in modern organic synthesis. The tetralone core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds, including natural products and cutting-edge pharmaceuticals.[2] Understanding the precise physical and chemical properties of this compound is paramount for its effective application, enabling chemists to manipulate its reactive sites—the ketone carbonyl, the α-methylene group, and the aromatic ring—to construct complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, experimental characterization protocols, and its role as a key synthetic intermediate.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in a laboratory setting. These parameters dictate everything from reaction conditions and purification strategies to storage and handling protocols.
Compound Identification and Molecular Structure
-
IUPAC Name: 7-methyl-3,4-dihydro-2H-naphthalen-1-one
-
Synonyms: 7-Methyltetralone, 7-Methyl-α-tetralone, 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one[1]
-
CAS Number: 22009-37-6[1]
-
Molecular Formula: C₁₁H₁₂O[1]
-
Molecular Weight: 160.21 g/mol [1]
Physical State and Solubility
This compound is typically described as a colorless to light yellow substance.[3] Its physical state at ambient temperature can be ambiguous, as its melting point is close to standard room temperatures; it is often encountered as a low-melting solid or a clear liquid.[4][5]
The compound exhibits solubility in various organic solvents, a critical property for its use in synthesis. It is soluble in:
This solubility profile is typical for a molecule of its polarity and size, allowing for its use in a wide range of reaction media, from polar protic solvents like methanol to common aprotic solvents.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound, which are essential for experimental design, purification, and safety assessments.
| Property | Value | Source(s) |
| Melting Point | 35-36 °C | [4][5][6] |
| Boiling Point | 143-145 °C (at 15 Torr/mmHg) | [4][5] |
| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [4][5] |
| Flash Point | 121.1 °C | [4] |
| Refractive Index | 1.557 | [4][6] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular skeleton. The ¹H NMR spectrum would characteristically show signals for the three aromatic protons, the methyl group singlet, and the three methylene groups of the cyclohexanone ring, with distinct chemical shifts and coupling patterns. ¹³C NMR provides confirmation of the 11 unique carbon atoms, including the carbonyl carbon at a downfield shift.[1][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the ketone, typically found around 1680-1700 cm⁻¹. Other key signals include C-H stretches from the aromatic and aliphatic portions of the molecule.[7]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 160.21 g/mol , along with a characteristic fragmentation pattern that can be used for further structural confirmation.[7]
Experimental Protocols and Workflows
To ensure the integrity of research, the physical properties of a supplied or synthesized batch of this compound must be validated. The following outlines standard experimental workflows.
Workflow for Identity and Purity Confirmation
A logical, step-by-step process is essential for validating a sample of this compound. This workflow ensures that the material used in subsequent experiments is of known quality.
Caption: Workflow for the physical and spectroscopic validation of this compound.
Methodology: Melting Point Determination
-
Sample Preparation: A small amount of the solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (35 °C).
-
Observation: The rate of heating is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., within 1 °C) is indicative of high purity.
Chemical Reactivity, Stability, and Handling
The physical properties of this compound dictate its chemical behavior and required handling procedures.
-
Chemical Stability: It is noted to be air-sensitive, suggesting that prolonged exposure to air may lead to oxidation or degradation.
-
Storage Conditions: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-10 °C).
-
Reactivity: The ketone functional group is a primary site for reactions such as reduction to the corresponding alcohol (1-tetralol), reductive amination, and aldol condensations. The α-methylene position is also reactive and can be functionalized.[8]
Applications in Drug Development and Synthesis
The utility of this compound as a synthetic intermediate is directly linked to its physical properties, which allow it to be handled and reacted in predictable ways. It serves as a precursor in the synthesis of more complex molecules.
-
Natural Product Synthesis: It is a known intermediate in the synthesis of sesquiterpenes like (±)-cis-Calamenene, which are of interest for their potential biological activities.[9]
-
Medicinal Chemistry Scaffold: The broader tetralone scaffold is foundational in the development of various therapeutic agents. By modifying the this compound core through reactions like cross-coupling on the aromatic ring or derivatization of the ketone, researchers can synthesize libraries of compounds to screen for biological activity.[10] Tetralone derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), as monoamine oxidase (MAO) inhibitors for treating depression, and as ligands for dopamine and serotonin receptors.[2][10][11]
Caption: Synthetic utility of this compound as a versatile chemical intermediate.
Conclusion
This compound is a well-characterized ketone derivative whose physical properties make it an invaluable tool for synthetic and medicinal chemists. Its defined melting and boiling points, solubility in common organic solvents, and distinct spectroscopic fingerprint provide the necessary foundation for its reliable use in complex synthetic routes. By leveraging the reactivity of its functional groups, researchers can continue to develop novel natural product syntheses and discover new therapeutic agents, underscoring the enduring importance of this fundamental chemical building block.
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89147, 7-Methyltetralone. Retrieved from PubChem. [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE. Retrieved from Cleanchem Laboratories website. [Link]
-
SpectraBase. (n.d.). 7-Methoxy-6-methyl-1-tetralone. Retrieved from SpectraBase website. [Link]
-
ZaiQi Bio-Tech. (n.d.). This compound. Retrieved from ZaiQi Bio-Tech website. [Link]
-
ResearchGate. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). Retrieved from Cheméo. [Link]
-
National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. Retrieved from NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from Semantic Scholar. [Link]
-
National Institutes of Health. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Retrieved from NIH website. [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from Organic Chemistry Portal website. [Link]
Sources
- 1. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 22009-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 7. This compound(22009-37-6) 1H NMR [m.chemicalbook.com]
- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 9. This compound | 22009-37-6 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 7-Methyl-1-tetralone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1-tetralone is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its structural framework, featuring a tetralone core with a methyl substituent on the aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts.
This technical guide provides a detailed overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section presents the spectral data, an interpretation of the key features, and the underlying experimental protocols, offering a holistic understanding of the molecule's spectroscopic signature.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name 7-methyl-3,4-dihydronaphthalen-1(2H)-one, dictates its characteristic spectroscopic behavior. The molecule possesses a combination of an aromatic ring, a ketone carbonyl group, and aliphatic methylene groups, each contributing distinct signals in the various spectroscopic techniques.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C1" [label="C1", pos="0,1.5!"]; "C2" [label="C2", pos="-1.3,0.75!"]; "C3" [label="C3", pos="-1.3,-0.75!"]; "C4" [label="C4", pos="0,-1.5!"]; "C4a" [label="C4a", pos="1.3,-0.75!"]; "C5" [label="C5", pos="2.6,-1.5!"]; "C6" [label="C6", pos="3.9,-0.75!"]; "C7" [label="C7", pos="3.9,0.75!"]; "C8" [label="C8", pos="2.6,1.5!"]; "C8a" [label="C8a", pos="1.3,0.75!"]; "O" [label="O", pos="-0.5,2.5!"]; "C_Me" [label="CH3", pos="5.2,0.75!"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C4a"; "C4a" -- "C5"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C8a"; "C8a" -- "C1"; "C4a" -- "C8a"; "C1" -- "O" [style=dashed]; "C7" -- "C_Me"; }
Diagram 1: Structure of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the methyl group protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H (H-8) |
| ~7.2 | d | 1H | Ar-H (H-6) |
| ~7.1 | s | 1H | Ar-H (H-5) |
| ~2.9 | t | 2H | -CH₂- (H-4) |
| ~2.6 | t | 2H | -CH₂- (H-2) |
| ~2.4 | s | 3H | -CH₃ |
| ~2.1 | m | 2H | -CH₂- (H-3) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here is a representative interpretation.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons appear as distinct signals. The proton at the 8-position (H-8), being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded and appears as a doublet. The protons at the 5 and 6-positions (H-5 and H-6) will also show characteristic splitting patterns (a singlet and a doublet, respectively) due to their coupling with neighboring protons.
-
Aliphatic Region (δ 2.0-3.0 ppm): The three methylene groups of the tetralone ring give rise to signals in this region. The protons at the 4-position (H-4), adjacent to the aromatic ring, and the protons at the 2-position (H-2), adjacent to the carbonyl group, are expected to be triplets due to coupling with the neighboring methylene group. The protons at the 3-position (H-3) will likely appear as a multiplet.
-
Methyl Group (δ ~2.4 ppm): The three protons of the methyl group at the 7-position are chemically equivalent and appear as a sharp singlet.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of an aromatic ketone like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: The spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
A standard pulse program is used.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is used between scans.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Sample Preparation\n(Dissolution in Deuterated Solvent)"]; B [label="Data Acquisition\n(NMR Spectrometer)"]; C [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; D [label="Spectral Analysis\n(Peak Integration, Multiplicity Analysis, Assignment)"];
A -> B -> C -> D; }
Diagram 2: General Workflow for NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O (C-1) |
| ~145 | Ar-C (C-7) |
| ~144 | Ar-C (C-8a) |
| ~132 | Ar-C (C-4a) |
| ~130 | Ar-C (C-5) |
| ~129 | Ar-C (C-6) |
| ~126 | Ar-C (C-8) |
| ~39 | -CH₂- (C-2) |
| ~30 | -CH₂- (C-4) |
| ~23 | -CH₂- (C-3) |
| ~21 | -CH₃ |
Note: This data is based on typical chemical shifts for similar structures and may vary slightly.[1]
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons give rise to six distinct signals in this region. The quaternary carbons (C-4a, C-7, and C-8a) can be distinguished from the protonated carbons by their lower intensity in a standard proton-decoupled spectrum.
-
Aliphatic Carbons (δ 20-40 ppm): The three methylene carbons of the tetralone ring appear in the upfield region of the spectrum.
-
Methyl Carbon (δ ~21 ppm): The methyl carbon gives a characteristic signal in the high-field region.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Parameters:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width is needed (typically 0-220 ppm).
-
A significantly larger number of scans is required to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3050-3000 | C-H stretch (aromatic) | Medium |
| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1685 | C=O stretch (conjugated ketone) | Strong |
| ~1610, ~1500 | C=C stretch (aromatic) | Medium |
| ~1450 | C-H bend (aliphatic) | Medium |
| ~800-900 | C-H bend (aromatic, out-of-plane) | Strong |
Interpretation of the IR Spectrum
-
C=O Stretch: The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1685 cm⁻¹, which is characteristic of a conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the stretching frequency compared to a non-conjugated ketone.
-
C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).
-
C=C Stretches: Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1610-1500 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
dot graph "ir_process" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; A [label="IR Source"]; B [label="Interferometer"]; C [label="Sample (on ATR crystal)"]; D [label="Detector"]; E [label="Computer (Fourier Transform)"]; F [label="IR Spectrum"];
A -> B -> C -> D -> E -> F; }
Diagram 3: Simplified FT-IR Spectroscopy Process
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in structure elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 160 | Molecular ion [M]⁺ |
| 145 | [M - CH₃]⁺ |
| 132 | [M - CO]⁺ |
| 117 | [M - CO - CH₃]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Note: This is a predicted fragmentation pattern. The actual spectrum may show additional fragments.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (160.21 g/mol ).
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for tetralones include the loss of small neutral molecules like carbon monoxide (CO) and methyl radicals (CH₃). The presence of a prominent peak at m/z 91 is indicative of the formation of the stable tropylium ion, a common fragment for alkyl-substituted aromatic compounds.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A typical EI-MS protocol for a volatile organic compound like this compound is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive chemical fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for unambiguous structure confirmation and purity assessment. For researchers, scientists, and drug development professionals working with this important synthetic intermediate, a thorough understanding of its spectroscopic properties is essential for ensuring the quality and integrity of their work. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data, enabling confident and reliable characterization of this compound in various scientific applications.
References
-
PubChem. 7-Methyltetralone. National Center for Biotechnology Information. [Link]
-
ZaiQi Bio-Tech. This compound | CAS No:22009-37-6. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
-
PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]
-
ChemBK. This compound. [Link]
-
NIST. 7-Methoxy-1-tetralone. National Institute of Standards and Technology. [Link]
-
PubChemLite. This compound (C11H12O). [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Methyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Methyl-1-tetralone, a key intermediate in the synthesis of various organic compounds. This document delves into the theoretical underpinnings of NMR spectroscopy as applied to this specific molecule, offering a detailed interpretation of its spectral features. The causality behind experimental choices, a self-validating protocol, and authoritative grounding with comprehensive references are central pillars of this guide, ensuring scientific integrity and practical utility for researchers in organic synthesis and drug development.
Introduction: The Significance of this compound and NMR Analysis
This compound, with the chemical formula C₁₁H₁₂O, is a substituted tetralone derivative.[1][2][3][4] Its structural motif is a valuable building block in the synthesis of a range of more complex molecules, including pharmaceuticals and natural products. The precise characterization of this intermediate is paramount to ensure the integrity and success of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will meticulously dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and quality control.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The interpretation is based on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | H-8 |
| Data not available | Data not available | Data not available | H-5 |
| Data not available | Data not available | Data not available | H-6 |
| Data not available | Data not available | Data not available | H-4 |
| Data not available | Data not available | Data not available | H-2 |
| Data not available | Data not available | Data not available | H-3 |
| Data not available | Data not available | Data not available | 7-CH₃ |
Note: Specific experimental data for chemical shifts, multiplicities, and coupling constants were not available in the conducted searches. The following interpretation is based on established principles of NMR spectroscopy and data from analogous structures.
Aromatic Protons (H-5, H-6, H-8)
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene ring.
-
H-8: This proton is ortho to the carbonyl group, which exerts a significant deshielding effect due to its electron-withdrawing nature and magnetic anisotropy. Therefore, the signal for H-8 is expected to appear at the lowest field (highest ppm value) among the aromatic protons. It will likely appear as a doublet, coupled to H-7 (if present) or as a singlet if there is no adjacent proton.
-
H-5 and H-6: These protons are further from the carbonyl group and will be influenced by the methyl group at the C-7 position. The methyl group is weakly electron-donating, which should cause a slight shielding effect (upfield shift) compared to an unsubstituted ring. The signals for H-5 and H-6 will likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other.
Aliphatic Protons (H-2, H-3, H-4)
The aliphatic protons of the tetralone ring system typically appear as multiplets in the upfield region of the spectrum.
-
H-4: These two protons are benzylic and adjacent to the aromatic ring, which will cause a downfield shift compared to simple alkanes. They are expected to appear as a triplet, coupled to the two protons at H-3.
-
H-2: These two protons are adjacent to the carbonyl group, leading to a significant deshielding effect. Their signal is expected to be a triplet, coupled to the two protons at H-3.
-
H-3: These two protons are situated between the C-2 and C-4 methylene groups. Their signal is expected to be a multiplet (likely a quintet or sextet) due to coupling with the protons at both C-2 and C-4.
Methyl Protons (7-CH₃)
The three protons of the methyl group attached to the aromatic ring at C-7 are chemically equivalent and will give rise to a single, sharp signal. This signal is expected to appear in the typical aliphatic region, likely as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C-1 (C=O) |
| Data not available | C-8a |
| Data not available | C-7 |
| Data not available | C-4a |
| Data not available | C-5 |
| Data not available | C-8 |
| Data not available | C-6 |
| Data not available | C-4 |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | 7-CH₃ |
Note: Specific experimental data for chemical shifts were not available in the conducted searches. The following interpretation is based on established principles of ¹³C NMR spectroscopy and data from analogous structures. [1]
Carbonyl Carbon (C-1)
The carbon of the carbonyl group (C=O) is highly deshielded and will appear at the lowest field in the spectrum, typically in the range of 190-220 ppm.
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a)
The six carbons of the aromatic ring will resonate in the typical aromatic region of the ¹³C NMR spectrum (approximately 120-150 ppm).
-
Quaternary Carbons (C-4a, C-7, C-8a): These carbons, which are not directly bonded to any protons, will generally show weaker signals in a proton-decoupled spectrum. C-7, being attached to the methyl group, and C-4a and C-8a, being part of the fused ring system, will have distinct chemical shifts.
-
Protonated Aromatic Carbons (C-5, C-6, C-8): The chemical shifts of these carbons will be influenced by their position relative to the carbonyl and methyl groups.
Aliphatic Carbons (C-2, C-3, C-4)
The aliphatic carbons will appear in the upfield region of the spectrum.
-
C-2 and C-4: These methylene carbons are adjacent to the carbonyl group and the aromatic ring, respectively, which will cause them to be deshielded compared to C-3.
-
C-3: This methylene carbon is the most shielded of the aliphatic ring carbons.
Methyl Carbon (7-CH₃)
The carbon of the methyl group will give a signal at a high field, characteristic of sp³-hybridized carbons in an aliphatic environment.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. It provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and can serve as internal references.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm for both ¹H and ¹³C NMR). Modern NMR instruments can also reference the spectra to the residual solvent peak.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons (e.g., the three protons of the methyl group).
Logical Workflow for Spectral Assignment
The unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra is achieved through a combination of one- and two-dimensional NMR experiments.
Caption: Logical workflow for the complete NMR spectral assignment of this compound.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule (e.g., the H-2/H-3/H-4 aliphatic chain).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for linking different spin systems together.
Conclusion
This technical guide has outlined the principles and expected spectral features of the ¹H and ¹³C NMR analysis of this compound. While specific experimental data was not available for direct presentation, the detailed interpretation based on established NMR theory provides a robust framework for researchers to analyze and confirm the structure of this important synthetic intermediate. The provided experimental protocol and logical workflow for spectral assignment offer a practical and self-validating approach to obtaining and interpreting high-quality NMR data, ensuring confidence in the identity and purity of this compound for its application in research and development.
References
-
PubChem. 7-Methyltetralone. National Center for Biotechnology Information. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR shifts of all compounds. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ZaiQi Bio-Tech. This compound. [Link]
-
Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]
-
ChemBK. This compound. [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
SpectraBase. 4-Methyl-1-tetralone - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 1-Tetralone. [Link]
-
SpectraBase. 1-Tetralone - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 7-Methyl-1-tetralone
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 7-Methyl-1-tetralone, a significant intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation of this aromatic ketone.
Part 1: Unveiling this compound: A Molecule of Interest
Chemical Profile and Structural Characteristics
This compound (C11H12O) is a bicyclic aromatic ketone with a molecular weight of 160.21 g/mol .[1][2] Its structure features a tetralone core, which is a valuable scaffold in medicinal chemistry, substituted with a methyl group on the aromatic ring. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules.[3]
Significance in Medicinal Chemistry and Drug Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[4] Derivatives of tetralones have been investigated for a range of biological activities, including their potential as inhibitors of enzymes like monoamine oxidases (MAO), which are key targets in the treatment of depression and Parkinson's disease.[4] The strategic placement of substituents on the tetralone ring system allows for the fine-tuning of pharmacological properties.
The Pivotal Role of Mass Spectrometry
Mass spectrometry is an indispensable analytical technique in the development of new chemical entities. It provides crucial information about the molecular weight and structure of a compound. For a synthetic intermediate like this compound, mass spectrometry is vital for confirming its identity and purity, as well as for identifying any byproducts in a reaction mixture. The fragmentation patterns observed in a mass spectrum offer a detailed fingerprint of the molecule's structure.
Part 2: Foundational Principles of Mass Spectrometric Analysis
Ionization Techniques: A Focus on Electron Ionization (EI)
Electron Ionization (EI) is a widely used and robust ionization method, particularly well-suited for the analysis of relatively low molecular weight, thermally stable organic compounds like this compound.[5]
-
2.1.1. Suitability of EI for Aromatic Ketones: Aromatic ketones are generally volatile and stable enough to be analyzed by gas chromatography-mass spectrometry (GC-MS), where EI is the most common ionization source.
-
2.1.2. The Nature of "Hard" Ionization: EI is considered a "hard" ionization technique because it imparts a significant amount of energy to the analyte molecule.[5] This high energy leads to extensive and reproducible fragmentation, which can be invaluable for structural elucidation.[5]
Mass Analyzers: A Brief Overview
Once ionized, the molecules and their fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). Common mass analyzers include:
-
Quadrupole: A common and robust mass filter.
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, providing high resolution and mass accuracy.
Part 3: Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways of this compound
While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the well-established principles of mass spectrometry for aromatic ketones.
The Molecular Ion (M+•)
Upon electron ionization, a this compound molecule will lose an electron to form a molecular ion (M+•) with an m/z of 160. The stability of the aromatic ring suggests that the molecular ion peak should be observable.
Key Fragmentation Mechanisms
The fragmentation of the this compound molecular ion is expected to be directed by the carbonyl group and the aromatic ring.
-
3.2.1. Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage).[6][7] This results in the formation of a stable acylium ion.
-
3.2.2. Benzylic Cleavage and Rearrangements: The presence of the aromatic ring and the aliphatic portion of the tetralone structure allows for complex rearrangements and cleavages that are characteristic of such fused ring systems.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Table of Predicted Key Fragment Ions
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 160 | [C11H12O]+• | Molecular Ion |
| 145 | [C10H9O]+ | Loss of a methyl radical (•CH3) from the aromatic ring. |
| 132 | [C9H8O]+• | Loss of ethene (C2H4) via a retro-Diels-Alder reaction. |
| 131 | [C9H7O]+ | Loss of an ethyl radical (•C2H5) from the aliphatic ring. |
| 117 | [C8H5O]+ | Loss of a methyl radical from the m/z 132 fragment. |
| 103 | [C8H7]+ | Loss of a CHO radical from the m/z 132 fragment. |
Comparative Analysis with 7-Methoxy-1-tetralone
The NIST WebBook provides a mass spectrum for the related compound, 7-Methoxy-1-tetralone.[8] Its fragmentation pattern shows a prominent molecular ion peak and significant fragments corresponding to the loss of CH3 and COCH3. This suggests that for this compound, cleavages involving the methyl group and the carbonyl group are highly probable.
Part 4: Experimental Protocol for Mass Spectrometric Analysis
A robust and reproducible method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolve a small amount of the this compound sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
Instrumentation and Parameters for GC-MS
-
4.2.1. Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
4.2.2. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition and Processing
Acquire the data in full scan mode to obtain a complete mass spectrum. Process the data using the instrument's software to identify the peak corresponding to this compound and extract its mass spectrum.
Caption: Experimental Workflow for GC-MS Analysis of this compound.
Part 5: Data Interpretation and Structural Confirmation
Identifying the Molecular Ion Peak
The first step in interpreting the mass spectrum is to identify the molecular ion peak at m/z 160. This peak confirms the molecular weight of the compound.
Correlating Fragments with Predicted Pathways
Analyze the major fragment ions in the spectrum and correlate them with the predicted fragmentation pathways outlined in Part 3. The presence of key fragments at m/z 145, 132, and 131 would provide strong evidence for the structure of this compound.
The Power of High-Resolution Mass Spectrometry
For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is recommended. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This can definitively distinguish this compound from other isobaric compounds.
Part 6: Concluding Remarks and Future Directions
The mass spectrometric analysis of this compound, guided by the principles of electron ionization and an understanding of ketone fragmentation, provides a powerful tool for its characterization. While the predicted fragmentation pathways offer a solid framework for interpretation, experimental verification is crucial.
Future work could involve tandem mass spectrometry (MS/MS) experiments to further probe the fragmentation pathways and confirm the proposed structures of the fragment ions. This would provide an even higher level of confidence in the structural elucidation of this important synthetic intermediate.
References
-
Wikipedia. (2023, December 29). Electron ionization. Retrieved from [Link]
-
Spectroscopy Online. (2020, November 2). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). This compound| CAS No:22009-37-6. Retrieved from [Link]
-
Wikimedia Commons. (2025, December 10). File:Aromatic ketone electron ionization fragmentation.jpg. Retrieved from [Link]
-
Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methyltetralone. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]
-
Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]
-
Jackson, G. (2020, April 23). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. West Virginia University. Retrieved from [Link]
-
Allery Chemistry. (2016, November 1). Mass Spectrometry - Fragmentation [Video]. YouTube. [Link]
-
NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
NIST. (n.d.). 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 2. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22009-37-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7-Methoxy-1-tetralone [webbook.nist.gov]
The Diverse Biological Landscape of 7-Methyl-1-tetralone Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The 7-methyl-1-tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic framework, combined with the reactivity of the ketone group, allows for systematic structural modifications, leading to derivatives with potent and selective activities. This guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, including their anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these findings, offering a robust resource for researchers engaged in drug discovery and development.
Introduction: The this compound Core
This compound is a bicyclic aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, a fusion of a benzene ring and a cyclohexanone ring, provides a unique three-dimensional conformation that can be exploited for targeted interactions with biological macromolecules. The methyl group at the 7-position and the ketone at the 1-position are key handles for chemical diversification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives are synthesized through various reactions, including Friedel-Crafts acylation and oxidation of tetrahydronaphthalene.[1] This guide will explore the translation of this chemical versatility into a spectrum of promising therapeutic activities.
Anti-inflammatory Activity: Targeting Macrophage-Mediated Inflammation
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as potent modulators of the inflammatory response, primarily through the inhibition of Macrophage Migration Inhibitory Factor (MIF).
Mechanism of Action: Inhibition of MIF Tautomerase
MIF is a pro-inflammatory cytokine that plays a pivotal role in the innate immune response.[2] It possesses a unique tautomerase enzymatic activity, which is crucial for its pro-inflammatory functions.[3] Certain 2-arylmethylene-1-tetralone derivatives have been shown to bind efficiently to the active site of MIF, inhibiting this tautomerase activity.[2] This inhibition disrupts the MIF-mediated signaling cascade, leading to a significant reduction in the activation of inflammatory macrophages.[2][3]
The downstream effects of MIF inhibition are profound. By suppressing this pathway, tetralone derivatives can markedly inhibit the production of key inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This is achieved through the attenuation of NF-κB activation, a central transcription factor in the inflammatory process.[2]
Caption: MIF-mediated inflammatory pathway and its inhibition by tetralone derivatives.
Structure-Activity Relationship (SAR) Insights
Studies on various 2-arylmethylene-1-tetralones have provided valuable SAR data. For instance, a p-methyl substitution on the arylmethylene ring showed high activity.[3] Furthermore, incorporating heterocyclic rings, such as indolyl and pyridyl groups, also proved to be highly effective MIF inhibitors.[3] Chalcone derivatives of the 1-tetralone skeleton have demonstrated potent ROS inhibition, with an amino substitution at the 6th position of the tetralone ring significantly enhancing this activity in LPS-stimulated macrophages.[4]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potency of these derivatives has been quantified in cellular assays. The table below summarizes the inhibitory effects of selected compounds on macrophage activation.
| Compound | Target | Assay System | Result | Reference |
| (24) E-2-(2-pyridyl)-methylene-1-tetralone | ROS & NO Production | LPS-induced RAW264.7 macrophages | Markedly inhibited | [2] |
| (26) E-2-(3-pyridyl)-methylene-1-tetralone | ROS & NO Production | LPS-induced RAW264.7 macrophages | Markedly inhibited | [2] |
| 6-Amino-1-tetralone Chalcone | ROS Production | LPS-induced RAW264.7 macrophages | Greatly increased inhibitory activity | [4] |
Table 1: Anti-inflammatory activity of selected tetralone derivatives.
Antimicrobial Activity: A New Frontier Against Resistant Pathogens
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, have demonstrated significant antibacterial activity against clinically relevant pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5]
Mechanism of Action: Multi-Pronged Bacterial Assault
The antimicrobial action of these derivatives appears to be multifaceted. The primary mechanism involves the disruption of the bacterial cell membrane.[5] These cationic compounds interact with the negatively charged bacterial membrane, causing depolarization and increased permeability.[6] This leads to the leakage of intracellular components, such as proteins, and ultimately results in bacterial cell death.[6]
Furthermore, molecular docking studies suggest that dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate synthesis, may be a potential intracellular target.[6] This dual-action model—membrane disruption followed by inhibition of an essential enzyme—could explain the rapid bactericidal activity observed and may reduce the likelihood of resistance development.
Experimental Protocol: Determining Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
A self-validating protocol to assess antibacterial potency is crucial. The broth microdilution method is a standard and reliable approach.
-
Preparation: A two-fold serial dilution of the test compound (e.g., aminoguanidine-tetralone derivative) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., MRSA) to a final concentration of ~5 x 10^5 CFU/mL. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot (10 µL) from each well showing no visible growth is plated onto nutrient agar plates. The plates are incubated at 37°C for 24 hours.
-
Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. A compound is considered bactericidal if the MBC is no more than four times the MIC.[6]
Caption: Standard workflow for MIC and MBC determination.
Quantitative Data: Efficacy Against Resistant Bacteria
Aminoguanidine-tetralone derivatives have shown potent activity, particularly against Gram-positive bacteria.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [6] |
| 2D | MRSA-2 (Clinical Isolate) | 1 | 4 | [6] |
| Series Avg. | Gram-positive bacteria | 0.5 - 4 | N/A | [5] |
| Series Avg. | E. coli & A. baumannii | Moderate Activity | N/A | [5] |
Table 2: Antimicrobial activity of a lead aminoguanidine-tetralone derivative (2D).
Anticancer Activity: Inducing Cytotoxicity in Tumor Cells
The tetralone scaffold has been incorporated into various molecular designs to generate potent anticancer agents. These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, gastric, and liver cancers.[7][8]
Key Molecular Designs
-
Chalcones: Methoxy-substituted tetralone-based chalcones, synthesized via Claisen-Schmidt condensation, have shown promising anticancer activity against MCF-7 breast cancer cells.[7]
-
Pyrazolines & Pyridines: Reacting tetralin-based α,β-unsaturated ketones with reagents like hydrazine hydrate or thiourea yields heterocyclic derivatives such as pyrazolines and thioxopyrimidines, some of which exhibit significant potency against HeLa (cervix) and MCF-7 (breast) cell lines.[9]
-
Dihydrazones: Quinoline-based dihydrazone derivatives have also been synthesized and evaluated, showing broad antiproliferative activity. These compounds are suggested to induce apoptosis in cancer cells.[8]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) values, determined using assays like the MTT assay.
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Methoxy Chalcone | TMMD | MCF-7 (Breast) | ~15.6 µg/mL | [7] |
| α,β-Unsaturated Ketone | 3a | HeLa (Cervix) | 3.5 µg/mL | [9] |
| α,β-Unsaturated Ketone | 3a | MCF-7 (Breast) | 4.5 µg/mL* | [9] |
| Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | [8] |
| Dihydrazone | 3c | MCF-7 (Breast) | 7.05 | [8] |
Table 3: Anticancer activity (IC50) of selected tetralone derivatives. (Note: Original units from source retained.)
Neuroprotective Activity: A Multi-Target Approach for Alzheimer's Disease
Neurodegenerative disorders like Alzheimer's disease (AD) are complex, involving multiple pathological pathways.[10] The conventional "one-target, one-drug" approach has had limited success, paving the way for multi-target-directed ligands. Tetralone derivatives have been designed to simultaneously address several key factors in AD pathology.[10]
Mechanism of Action: A Trifecta of Inhibition
A series of α,β-unsaturated carbonyl-based tetralone derivatives have been investigated for their ability to:
-
Inhibit Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels, a key strategy in current AD therapy.[10]
-
Inhibit Monoamine Oxidase-B (MAO-B): MAO-B is involved in the degradation of neurotransmitters and contributes to oxidative stress in the brain. Its inhibition is considered neuroprotective.[4][10]
-
Inhibit and Disassemble Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a central pathological hallmark of AD. Compounds that can prevent this aggregation or break up existing fibrils are highly sought after.[10]
Caption: Multi-target neuroprotective mechanism of tetralone derivatives in Alzheimer's Disease.
Quantitative Data: Multi-Target Inhibitory Potency
The inhibitory potential of these multifunctional compounds has been precisely measured, identifying lead candidates with potent, well-balanced activity.
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Aβ Aggregation Inhibition | Reference |
| 3f | 0.045 | 0.88 | 78.2% | [10] |
| 3o | 0.091 | 1.04 | 75.3% | [10] |
| 3u | 0.12 | 0.96 | 76.8% | [10] |
Table 4: Neuroprotective activity of lead multifunctional tetralone derivatives.
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a diverse and potent range of biological activities, from curbing inflammation and fighting resistant bacteria to killing cancer cells and protecting neurons. The success of these compounds lies in their chemical tractability and their ability to be tailored for specific, and even multiple, biological targets.
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most promising lead compounds. In vivo studies in relevant animal models are the critical next step to validate the therapeutic potential observed in vitro. For instance, the efficacy of compound 2D in a mouse skin abscess model caused by MRSA is a promising step forward.[6] Similarly, advancing multifunctional neuroprotective agents like compound 3f will require rigorous preclinical evaluation. The continued exploration of the this compound chemical space holds significant promise for addressing some of today's most pressing medical challenges.
References
-
Garai, J., Krekó, M., Őrfi, L., et al. (2018). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Scientific Reports. Available at: [Link][2]
-
Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry. Available at: [Link][11][12]
-
Garai, J., et al. (2018). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. REAL-J. Available at: [Link][3]
-
Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry. Available at: [Link][12]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS, In-vitro AND In-silico ANTICANCER ACTIVITY STUDIES OF METHOXY SUBSTITUTED TETRALONE-BASED CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link][7]
-
Szelényi, Z., et al. (2018). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules. Available at: [Link][13]
-
Li, Y., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules. Available at: [Link][5]
-
Hussain, A., et al. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical Biology & Drug Design. Available at: [Link][10]
-
ACS Omega. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Publications. Available at: [Link][14]
-
Abuel-Maaty, S. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. ResearchGate. Available at: [Link][9]
-
MolPort. (n.d.). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. MolPort. Available at: [Link][4]
-
Li, Y., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. ResearchGate. Available at: [Link][6]
-
International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. IJRPC. Available at: [Link][15]
-
PubMed. (1995). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. PubMed. Available at: [Link][16]
-
Current issues in pharmacy and medicine: science and practice. (2021). Synthesis and study of the anticancer activity of some new 7H-[2][3][17]triazolo [3,4-b][2][3][11]thiadiazines. Current issues in pharmacy and medicine: science and practice. Available at: [Link][18]
-
MDPI. (2020). The Effect of Methyl-Derivatives of Flavanone on MCP-1, MIP-1β, RANTES, and Eotaxin Release by Activated RAW264.7 Macrophages. MDPI. Available at: [Link][19]
-
RSC Publishing. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link][8]
Sources
- 1. Buy this compound | 22009-37-6 [smolecule.com]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijrpc.com [ijrpc.com]
- 16. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 22009-37-6 [chemicalbook.com]
- 18. Synthesis and study of the anticancer activity of some new 7H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 19. mdpi.com [mdpi.com]
A Technical Guide to the Therapeutic Potential of Substituted Tetralones
Executive Summary
The tetralone scaffold, a bicyclic ketone composed of a fused benzene and cyclohexanone ring, represents a "privileged structure" in medicinal chemistry. Its synthetic tractability and rigid conformation make it an ideal starting point for developing a diverse range of therapeutic agents.[1][2] Substituted tetralone derivatives have demonstrated significant pharmacological activities across several critical disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions.[3] This guide provides an in-depth analysis of the therapeutic applications of these compounds, detailing their mechanisms of action, summarizing key structure-activity relationship (SAR) insights, and presenting actionable experimental protocols for their synthesis and evaluation. We will explore how strategic substitutions on the tetralone core can modulate biological activity, leading to potent and selective agents targeting enzymes, signaling pathways, and protein aggregation. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of tetralones in modern drug discovery programs.
The Tetralone Scaffold: A Foundation for Drug Design
The term "tetralone" refers to 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) or its isomer, 1,4-dihydronaphthalen-2(3H)-one (β-tetralone). The vast majority of therapeutic research has focused on the α-tetralone core due to its prevalence in natural products and its utility as a versatile synthetic intermediate.[1][4] The fusion of an aromatic ring with a non-aromatic, ketone-containing ring provides a three-dimensional structure that can be precisely functionalized to interact with biological targets. This scaffold is a key component in numerous clinically relevant compounds and natural products, highlighting its importance in drug development.[4][5]
Derivatives of this core have been developed as antibiotics, antidepressants, and acetylcholinesterase inhibitors for Alzheimer's disease.[1][2][3] The synthetic accessibility of the tetralone nucleus allows for the systematic modification and exploration of chemical space, a critical factor in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
Caption: A typical drug discovery workflow utilizing the tetralone scaffold.
Key Therapeutic Applications
The versatility of the tetralone scaffold has enabled its exploration in multiple therapeutic domains. The following sections detail the most promising of these applications.
Anticancer Activity
Substituted tetralones have emerged as a significant class of anticancer agents, with derivatives showing potent activity against various human tumor cell lines.[6][7] Their mechanisms are diverse, ranging from enzyme inhibition to the disruption of critical cellular processes.
Mechanism of Action: A primary strategy involves the synthesis of α,β-unsaturated ketone derivatives, often via Claisen-Schmidt condensation, to yield tetralone-based chalcones.[8] These compounds act as Michael acceptors and can covalently modify key proteins. Furthermore, incorporating heterocyclic systems like pyrazoline, pyridine, or pyrimidine onto the tetralin framework has yielded compounds with significant cytotoxic effects.[6][7] Some derivatives have been specifically designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[9]
Key Findings & Data: Studies have shown that the nature and position of substituents dramatically influence anticancer potency. For instance, certain chalcone analogues of 6-acetyltetralin have demonstrated potent and broad antitumor activity against HeLa (cervix carcinoma) and MCF-7 (breast carcinoma) cell lines, with IC₅₀ values in the low microgram per milliliter range.[6][7]
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Tetralin-Chalcone (3a) | HeLa | 3.5 | [6][7] |
| Tetralin-Chalcone (3a) | MCF-7 | 4.5 | [6][7] |
| Oxopyridine derivative (6a) | MCF-7 | Moderate Activity | [6] |
| Thioxopyridine derivative (7a) | MCF-7 | Marked Activity | [6] |
Neuroprotective Applications
The development of agents to combat neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) is a major global health priority. Substituted tetralones have been investigated as multi-target-directed ligands, capable of modulating several pathways implicated in these complex diseases.[10]
Mechanism of Action: For Alzheimer's disease, research has focused on derivatives that can simultaneously inhibit acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and the self-aggregation of amyloid-β (Aβ) peptides.[10] AChE inhibition increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition prevents the degradation of dopamine and reduces oxidative stress.[11][12] Preventing Aβ aggregation is crucial as these plaques are a hallmark of AD pathology.[10] For Parkinson's disease, selective MAO-B inhibitors are sought to preserve dopamine levels in the brain.[11][13]
Caption: Multi-target approach of tetralones in Alzheimer's therapy.
Key Findings & Data: A series of α,β-unsaturated carbonyl-based tetralone derivatives has been identified with potent, multi-target activity. Notably, substitutions on the pendant phenyl ring significantly influence inhibitory potential.
| Compound ID | Target | IC₅₀ (µM) | Aβ Disaggregation (%) | Reference |
| 3f | AChE | 0.045 ± 0.02 | 78.2 ± 4.8 | [10] |
| 3f | MAO-B | 0.88 ± 0.12 | - | [10] |
| C7-Arylalkyloxy | MAO-B | 0.00089 - 0.047 | - | [11] |
| C7-Arylalkyloxy | MAO-A | 0.010 - 0.741 | - | [11] |
These findings suggest that C7-substituted α-tetralones are particularly promising as selective MAO-B inhibitors for PD, while other derivatives show potential as multifunctional agents for AD.[10][11]
Anti-inflammatory Activity
Chronic inflammation is an underlying cause of many diseases. Tetralone derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[14]
Mechanism of Action: One key target is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[15] Certain 2-arylmethylene-1-tetralones can bind to the active site of MIF and inhibit its tautomerase activity, thereby reducing inflammatory macrophage activation.[15] This leads to a decrease in the production of reactive oxygen species (ROS), nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-6 via inhibition of the NF-κB signaling pathway.[14][15]
Caption: Proposed mechanism of NF-κB inhibition by tetralone derivatives.
Key Findings: Structure-activity relationship (SAR) studies of tetralone-based chalcones revealed that an amino substitution at the 6th position of the tetralone skeleton greatly increased the inhibitory activity of ROS production in LPS-stimulated macrophages.[14] This highlights the importance of electron-donating groups on the aromatic ring for enhancing anti-inflammatory effects.
Methodologies: Synthesis and Biological Evaluation
The translation of promising scaffolds into clinical candidates requires robust and reproducible experimental protocols.
Representative Synthesis: 2-Benzylidene-1-tetralone (Claisen-Schmidt Condensation)
This protocol describes the synthesis of a chalcone-like derivative, a common starting point for generating compounds with anticancer and anti-inflammatory activity.[16]
Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone. This functional group is a key pharmacophore that can react with nucleophilic residues in biological targets.
Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of α-tetralone and 1.1 equivalents of a substituted aromatic aldehyde (e.g., benzaldehyde) in 20 mL of absolute ethanol.
-
Initiation of Reaction: Stir the mixture at room temperature until all solids are dissolved. Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture over 15 minutes. The causality here is that the hydroxide deprotonates the α-carbon of the tetralone, forming an enolate which then attacks the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase until the starting materials are consumed (typically 2-4 hours).
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A precipitate will form. Acidify the solution to pH ~5-6 with dilute HCl to neutralize any remaining base.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure 2-benzylidene-1-tetralone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Biological Assay Protocol: In Vitro Anticancer MTT Assay
This protocol outlines a standard colorimetric assay to assess the cytotoxicity of synthesized tetralone derivatives against a cancer cell line (e.g., MCF-7).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening. It measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically. A decrease in formazan production is directly proportional to the number of non-viable cells.
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test tetralone derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Pharmacokinetic (ADMET) Considerations
For any promising tetralone derivative to become a viable drug, it must possess a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[17][18] Early assessment of these properties is critical to guide lead optimization and avoid late-stage failures.[19]
-
Absorption & Lipophilicity: Lipophilicity (often measured as LogP) is a key determinant of a compound's ability to cross cell membranes.[18] While a certain degree of lipophilicity is required for absorption, excessively high values can lead to poor solubility, high plasma protein binding, and sequestration in fatty tissues. The tetralone scaffold is moderately lipophilic, and substitutions must be chosen carefully to balance potency with desirable pharmacokinetic properties.
-
Metabolism: The tetralone core is susceptible to metabolic transformations, primarily through oxidation by cytochrome P450 (CYP) enzymes. The ketone group can be reduced to a secondary alcohol. Understanding the metabolic stability of derivatives in liver microsomes is a standard in vitro assay to predict in vivo clearance.
-
Toxicity: Early toxicity screening, such as assessing inhibition of the hERG potassium channel (a key indicator of cardiotoxicity) and general cytotoxicity in non-cancerous cell lines, is essential.
Computational tools can predict many ADMET properties from the chemical structure alone, providing a cost-effective way to prioritize compounds for synthesis and in vitro testing.[20][21]
Future Perspectives and Conclusion
The substituted tetralone scaffold has firmly established itself as a versatile and potent platform in medicinal chemistry. The breadth of biological activities, from anticancer and neuroprotective to anti-inflammatory effects, underscores its therapeutic potential.[1][3] Future research should focus on several key areas:
-
Enhancing Selectivity: While multi-target agents are valuable for complex diseases, developing derivatives with high selectivity for specific targets (e.g., a particular kinase or MAO isoform) will be crucial for minimizing off-target effects.
-
Exploring New Chemical Space: Moving beyond traditional substitutions and exploring novel heterocyclic fusions and bioisosteric replacements could unlock new biological activities.
-
Systematic ADMET Optimization: Integrating ADMET profiling early in the discovery process will be essential to translate the high in vitro potency of many tetralone derivatives into in vivo efficacy and clinical success.
References
- Duggirala, S. M., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications.
-
Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
-
Lajkó, E., et al. (2017). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Scientific Reports, 7(1), 1777. [Link]
-
Kim, H. P., et al. (2022). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Antioxidants, 11(7), 1345. [Link]
-
Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Ingenta Connect. [Link]
-
Haiba, M. E., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3428. [Link]
-
Legoabe, L. J., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical Biology & Drug Design, 86(4), 895-904. [Link]
-
Singh, S., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Results in Chemistry, 5, 100827. [Link]
-
Hussaini, S. N., et al. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical Biology & Drug Design, 88(5), 701-711. [Link]
-
Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Bentham Science. [Link]
-
Kuran, E. D., et al. (2023). Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agents. Journal of Molecular Structure, 1284, 135626. [Link]
-
Acevedo-Llanos, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India, 16(3). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetralones. [Link]
-
ResearchGate. (n.d.). Tetralin including anticancer drugs. [Scientific Diagram]. [Link]
-
Nofal, Z. M., et al. (2011). Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. Medicinal Chemistry Research, 20(8), 1223-1233. [Link]
-
ResearchGate. (n.d.). Synthesis of the α‐tetralone 10. [Scientific Diagram]. [Link]
-
Haiba, M. E., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3428. [Link]
-
Legoabe, L. J., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. ResearchGate. [Link]
-
Haiba, M. E., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. ResearchGate. [Link]
-
Samad, A., et al. (2012). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Medicinal Chemistry Research, 21(8), 1629-1636. [Link]
-
Martin, A. R., et al. (1969). Substituted tetralins. I. Synthesis and analgesic activities of some 2-aminotetralins. Journal of Pharmaceutical Sciences, 58(3), 340-347. [Link]
-
Rahman, M. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomedicines, 11(7), 1830. [Link]
-
ResearchGate. (n.d.). ADMET pharmacokinetics features for all synthesized compounds. [Scientific Diagram]. [Link]
-
Drug Design. (2004). ADME Properties - Pharmacokinetics. [Link]
-
Olivares-Morales, A. (2021). Early assessment of PK properties using ADMET Predictor® HTPK Simulation Technology. Simulations Plus. [Link]
-
White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
Jordan, V. C. (1998). Selective estrogen receptor modulators: a look ahead. Clinical Cancer Research, 4(11), 2981-2987. [Link]
-
Al-Khafaji, K., & Taskin, T. (2018). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Considerations. [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]
-
Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]
-
Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute Monographs, 2014(56), 27-33. [Link]
-
Fan, P., & Jordan, V. C. (2009). Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer. Current Opinion in Pharmacology, 9(4), 398-403. [Link]
-
Al-Osta, A., et al. (2022). Selective Estrogen Receptor Modulators (SERMs) Synergize with Cisplatin, Induce Apoptosis and Suppress Cellular Migration and Colony Formation of Lung Cancer Cells. Anticancer Agents in Medicinal Chemistry, 22(9), 1826-1836. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with s… [ouci.dntb.gov.ua]
- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 15. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
An In-Depth Technical Guide to 7-Methyl-1-tetralone: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1-tetralone, a substituted aromatic ketone, has emerged as a valuable scaffold in synthetic organic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, physicochemical properties, and diverse applications. We delve into the foundational synthetic strategies, including intramolecular Friedel-Crafts acylation and Robinson annulation, that have enabled access to this versatile building block. Furthermore, this guide explores its role as a key intermediate in the total synthesis of natural products, such as the sesquiterpene (±)-cis-Calamenene, and as a privileged structure in the development of novel therapeutic agents, particularly in the realm of neuropharmacology and infectious diseases. Detailed experimental protocols, mechanistic insights, and a thorough compilation of its spectral and physical data are presented to serve as a practical resource for researchers in the field.
Introduction: The Significance of the Tetralone Scaffold
The 1-tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a cornerstone in the architecture of numerous biologically active molecules and natural products. The inherent reactivity of the ketone functionality, coupled with the ability to modify the aromatic ring, provides a versatile platform for the construction of complex molecular entities. This compound, with its methyl substituent on the aromatic ring, offers an additional point of modulation, influencing both the steric and electronic properties of the molecule and its derivatives. This guide will illuminate the journey of this specific tetralone, from its foundational chemistry to its current status as a molecule of interest in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22009-37-6 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid or yellow-orange solid | [2][3] |
| Melting Point | 35-36 °C | [3] |
| Boiling Point | 143-145 °C (at 15 Torr) | [3] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in dichloromethane and ethyl acetate | [4] |
Spectroscopic Data:
The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. Key spectral features include:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit characteristic signals for the aromatic protons, the methyl group protons, and the aliphatic protons of the cyclohexanone ring.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methyl carbon, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the conjugated ketone will be prominent, typically in the region of 1680-1660 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Historical Perspective and Evolution of Synthetic Methodologies
While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis is deeply rooted in the development of classical organic reactions for constructing the tetralone core. The primary methods that have been historically and are currently employed for the synthesis of this compound and its analogs are intramolecular Friedel-Crafts acylation and Robinson annulation.
Intramolecular Friedel-Crafts Acylation: A Foundational Approach
The intramolecular Friedel-Crafts acylation of γ-arylbutyric acids is a robust and widely used method for the synthesis of 1-tetralones.[5] This reaction involves the cyclization of a suitable acyl precursor onto an aromatic ring in the presence of a Lewis or Brønsted acid catalyst.
Conceptual Workflow for Friedel-Crafts Acylation:
Figure 1: Conceptual workflow of intramolecular Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation of 4-(p-tolyl)butanoic acid
-
Preparation of the Acyl Chloride (Optional but often beneficial): To a solution of 4-(p-tolyl)butanoic acid in an inert solvent (e.g., dichloromethane), add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide. Stir the mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Cyclization: Dissolve the crude 4-(p-tolyl)butanoyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the solution in an ice bath. Add a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise with vigorous stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Causality in Experimental Choices:
-
Choice of Catalyst: Lewis acids like AlCl₃ are highly effective but require stoichiometric amounts and can lead to side reactions. Brønsted acids such as polyphosphoric acid (PPA) or sulfuric acid can also be used and are often easier to handle, though they may require higher reaction temperatures.
-
Solvent Selection: The choice of solvent is critical. Inert solvents like dichloromethane are common. For less reactive substrates, nitrobenzene can be used, although its toxicity is a concern.
-
Temperature Control: The initial addition of the Lewis acid is performed at low temperatures to control the exothermic reaction and prevent unwanted side reactions.
Robinson Annulation: Building the Fused Ring System
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. While not the most direct route to this compound itself, it is a key strategy for constructing more complex tetralone derivatives and provides historical context for the synthesis of fused ring systems.
Conceptual Workflow for Robinson Annulation:
Figure 2: Generalized workflow of the Robinson annulation for the synthesis of tetralone derivatives.
Applications in Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of a variety of organic compounds, from natural products to potential therapeutic agents.
Intermediate in Natural Product Synthesis: The Case of (±)-cis-Calamenene
A significant application of this compound is its use as a starting material for the synthesis of calamenenes, a group of sesquiterpenoids. Notably, it is a key precursor for the synthesis of (±)-cis-Calamenene.[6]
Synthetic Pathway to (±)-cis-Calamenene:
Figure 3: Simplified synthetic route from this compound to (±)-cis-Calamenene.
A Scaffold for Drug Discovery
The tetralone moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this compound have been investigated for several pharmacological activities.
-
Neuroprotective Agents: Structurally related compounds have been explored for their potential in treating neurodegenerative diseases.[4]
-
Antimicrobial and Antifungal Activity: Derivatives of this compound have shown promise as potential antimicrobial and antifungal agents.[4][7]
-
Anti-inflammatory Properties: The tetralone scaffold has been investigated for its anti-inflammatory potential.[7] Some derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity, which is implicated in inflammatory responses.[8][9]
-
Anticancer Properties: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[4]
Conclusion and Future Outlook
This compound, a molecule with deep roots in classical organic synthesis, continues to be a relevant and valuable building block for modern chemical and pharmaceutical research. Its straightforward synthesis, coupled with the versatility of its chemical handles, ensures its continued use in the total synthesis of complex natural products and the exploration of new therapeutic agents. As our understanding of disease pathways becomes more nuanced, the this compound scaffold offers a robust starting point for the design and synthesis of next-generation targeted therapies. The historical evolution of its synthesis mirrors the progression of organic chemistry, and its future applications are poised to contribute to advancements in medicine and materials science.
References
-
Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. [Link]
-
Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. REAL - Repository of the Academy's Library. Retrieved January 11, 2026, from [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019, September 17). Material Science Research India. Retrieved January 11, 2026, from [Link]
-
This compound| CAS No:22009-37-6|ZaiQi Bio-Tech. (n.d.). ZaiQi Bio-Tech. Retrieved January 11, 2026, from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 2. This compound | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 22009-37-6 [smolecule.com]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 22009-37-6 [chemicalbook.com]
- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
7-Methyl-1-tetralone: A Keystone Building Block for Complex Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
7-Methyl-1-tetralone, a substituted bicyclic aromatic ketone, has emerged as a versatile and highly valuable scaffold in modern organic synthesis. Its unique structural features, comprising a reactive ketone functionality and an accessible aromatic ring, render it a pivotal starting material for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound as a synthetic building block, delving into its synthesis, key chemical transformations, and notable applications in the synthesis of natural products and pharmaceutically relevant compounds. By elucidating the underlying principles of its reactivity and providing detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the practical knowledge required to effectively harness the synthetic potential of this important intermediate.
Introduction: The Strategic Importance of the this compound Scaffold
The tetralone framework is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 7-position, as in this compound, provides a crucial handle for further functionalization and stereochemical control, significantly expanding its synthetic utility. This strategic methyl group can influence the electronic and steric properties of the molecule, directing subsequent reactions and ultimately impacting the biological activity of the final products.
Derivatives of this compound have been investigated for a range of therapeutic applications, including potential antimicrobial, anti-cancer, and neuroprotective activities.[1][2] Its role as a precursor to natural products, such as the sesquiterpene (±)-cis-Calamenene, further underscores its significance in the field of total synthesis.[3] This guide will systematically dissect the synthetic pathways to and from this versatile building block, offering both theoretical insights and practical, actionable protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [3][4][5] |
| Molecular Weight | 160.21 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow solid | |
| Melting Point | 35-36 °C | [3] |
| Boiling Point | 143-145 °C at 15 Torr | [3] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons, as well as the methyl group.[6]
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum confirms the presence of the 11 carbon atoms in their distinct chemical environments, including the carbonyl carbon.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.
Synthesis of this compound: The Intramolecular Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(m-tolyl)butanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion generated from the carboxylic acid attacks the electron-rich aromatic ring to form the six-membered ketone ring.
Mechanistic Rationale
The choice of a strong acid catalyst is crucial for the efficient generation of the acylium ion intermediate. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly employed for this transformation. The reaction is driven by the formation of the stable, fused bicyclic ring system. The directing effect of the methyl group on the tolyl ring favors cyclization at the para position, leading to the desired 7-methyl isomer.
Caption: Intramolecular Friedel-Crafts acylation pathway for this compound synthesis.
Detailed Experimental Protocol
Materials:
-
4-(m-tolyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 4-(m-tolyl)butanoic acid (1 equivalent).
-
Carefully add polyphosphoric acid (10-15 equivalents by weight) to the flask. The mixture will become viscous.
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Key Transformations of this compound
The synthetic versatility of this compound stems from the reactivity of its ketone carbonyl group and the adjacent α-methylene protons.
Robinson Annulation: Building Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8][9][10] Using this compound as the ketone component and an α,β-unsaturated ketone like methyl vinyl ketone (MVK) as the Michael acceptor, a new six-membered ring can be fused onto the existing bicyclic scaffold.
Caption: Workflow for the Robinson annulation of this compound.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (1.1 equivalents).
-
To this mixture, add freshly distilled methyl vinyl ketone (1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tricyclic enone by column chromatography.
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction provides a reliable method for converting the ketone functionality of this compound into an exocyclic double bond.[11] This transformation is particularly useful for introducing methylene or substituted vinyl groups.
Detailed Experimental Protocol (Adapted for Methylenation):
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add potassium tert-butoxide (1.1 equivalents). The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the ylide solution at room temperature for 1 hour.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude product, containing 7-methyl-1-methylidene-1,2,3,4-tetrahydronaphthalene and triphenylphosphine oxide, can be purified by column chromatography.
Case Study: Synthesis of (±)-cis-Calamenene
A notable application of this compound is in the synthesis of the sesquiterpene (±)-cis-Calamenene.[3] This synthesis showcases a Grignard reaction followed by dehydration to construct the core structure of the natural product.
Caption: Synthetic route to (±)-cis-Calamenene from this compound.
Detailed Experimental Protocol (Adapted from literature):
Materials:
-
This compound
-
Isopropylmagnesium bromide (in THF)
-
Anhydrous THF
-
p-Toluenesulfonic acid
-
Toluene
Procedure:
-
Grignard Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of isopropylmagnesium bromide in THF (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the crude tertiary alcohol.
-
-
Dehydration:
-
Dissolve the crude tertiary alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate.
-
Purify the resulting (±)-cis-Calamenene by column chromatography.
-
Applications in Drug Discovery and Future Outlook
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. While specific, detailed protocols for the synthesis of neuroprotective agents directly from this compound are not extensively documented in readily available literature, the broader class of tetralone derivatives has shown significant potential in this area. Further research into the functionalization of the this compound core could lead to the discovery of new drug candidates with improved efficacy and selectivity for various biological targets. The synthetic handles provided by the ketone and the aromatic ring offer numerous possibilities for diversification and the generation of compound libraries for high-throughput screening.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation via intramolecular Friedel-Crafts acylation and the diverse reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The successful application of this compound in the total synthesis of natural products like (±)-cis-Calamenene highlights its strategic importance. As the demand for novel and effective therapeutic agents continues to grow, the exploration of the synthetic potential of this compound and its derivatives will undoubtedly remain a fruitful area of research for medicinal and synthetic chemists alike.
References
-
PubChem. (n.d.). 7-Methyltetralone. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Robinson annulation. Retrieved from [Link]
- Nakashima, K., Imoto, M., Sono, M., Tori, M., Nagashima, F., & Asakawa, Y. (2002). Calamenene and (-)-(7S,10R)-2-Hydroxycalamenene by Use of a Ring-Closing Metathesis Reaction. A Comparison of the cis- and trans-Isomers. Molecules, 7(7), 517-527.
- Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses, 40, 66.
- Design, Synthesis and Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. (2019). Letters in Drug Design & Discovery, 16(8).
-
ZaiQi Bio-Tech. (n.d.). This compound| CAS No:22009-37-6. Retrieved from [Link]
- Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Methoxy-6-methyl-1-tetralone. Retrieved from [Link]
- Poon Ng, P. S., & Banerjee, A. K. (2008). Total Synthesis of (±)-Cis-5-Hydroxycalamenene.
- Wang, W., et al. (2018). Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. Molecules, 23(10), 2533.
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]
- Georgieva, M., et al. (2019). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(11), 2110.
- Zheleva, D., et al. (2019). Design, Synthesis and Evaluation of 8-Thiosubstituted 1,3,7- Trimethylxanthine Hydrazones with In-vitro Neuroprotective and MAO-B Inhibitory Activities. Medicinal Chemistry, 15(6), 674-687.
- Kabalka, G. W., et al. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry, 74(15), 5672–5675.
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
NIST. (n.d.). 7-Methoxy-1-tetralone. National Institute of Standards and Technology. Retrieved from [Link]
- Chatterjee, A., & Banerjee, D. (1971). Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone. Journal of the Chemical Society C: Organic, 1859-1862.
-
ResearchGate. (n.d.). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
- Poteet, E., et al. (2012).
- Thorat, S. S., & Sibi, M. P. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Evaluation of 8-Thiosubstituted 1,3,7- Trimethylxanthine Hydrazones with In-vitro Neuroprotective and MAO-B Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 6. This compound(22009-37-6) 1H NMR [m.chemicalbook.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Robinson Annulation [organic-chemistry.org]
- 10. chemistwizards.com [chemistwizards.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Tetralone Scaffold: A Privileged Core in Nature's Pharmacopeia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Significance of the Tetralone Core
The tetralone scaffold, a bicyclic aromatic structure featuring a benzo-fused cyclohexanone ring, represents a fundamental and recurring motif in the architecture of numerous natural products.[1] This core structure is not merely a molecular curiosity; it is a testament to nature's efficiency in generating chemical diversity with profound biological relevance. Found in metabolites from a wide spectrum of organisms—including fungi, bacteria, and plants—tetralone derivatives exhibit a vast array of pharmacological activities, such as antimicrobial, anticancer, and neurotropic effects.[2][3] Their prevalence and bioactivity mark them as "privileged scaffolds" in medicinal chemistry, serving as invaluable starting points for drug discovery and development.[2][4] This guide provides a technical exploration of the natural occurrence of tetralone scaffolds, delving into their biosynthetic origins, methodologies for their isolation, and their significance as biologically active agents.
Section 1: Distribution of Tetralone Scaffolds in Nature
The tetralone framework is a versatile blueprint employed by diverse biological systems. Its natural distribution underscores its evolutionary selection as a core for bioactive molecules.
Fungal Metabolites: Fungi, particularly endophytic and soil-dwelling species, are prolific producers of tetralone-containing compounds.[2] For instance, O-methylasparvenone, isolated from the endophytic fungus Aspergillus parvulus, acts as a rare nitrogen-free serotonin 5-HT2c receptor antagonist.[2] The fungus Microsphaeropsis sp. produces 10-norparvulenone, a compound showing promising antiviral activity.[2] Another notable example includes the perenniporides, such as Perenniporide A from Perenniporia sp., which demonstrate potent inhibitory effects against various plant pathogens.[2]
Bacterial Sources: Actinomycetes, especially those from marine environments, are another significant source of complex natural products featuring the tetralone core. Actinoranone, a meroterpenoid isolated from a marine-derived actinomycete, possesses an unusual structure combining diterpene and polyketide elements (including the tetralone moiety) and exhibits significant cytotoxicity against human colon cancer cells.[2]
Plant-Derived Compounds: While perhaps less common than in microorganisms, tetralone scaffolds are also present in the plant kingdom. The family Aristolochiaceae, used in traditional Chinese medicine, is known to produce compounds like Aristelegone A, which contains the 1-tetralone carbon skeleton.[1] These plant-derived tetralones often contribute to the plant's defense mechanisms and medicinal properties.
Table 1: Representative Natural Products Featuring a Tetralone Scaffold
| Compound Name | Natural Source | Organism Type | Reported Biological Activity | Citation(s) |
| O-Methylasparvenone | Aspergillus parvulus | Endophytic Fungus | Serotonin 5-HT2c receptor antagonist | [2] |
| 10-Norparvulenone | Microsphaeropsis sp. | Fungus | Antiviral | [2] |
| Perenniporide A | Perenniporia sp. | Fungus | Plant pathogen inhibitor | [2] |
| Actinoranone | Marine Actinomycete | Bacterium | Cytotoxic (HCT-116 colon cancer) | [2] |
| Aristelegone A | Aristolochia sp. | Plant | Traditional medicinal uses | [1][2] |
| Catalponol | Catalpa ovata | Plant | Antitermitic | [2] |
| Isosclerone | Scytalidium sp. | Fungus | Phytotoxic | [2] |
| Shinanolone | Scytalidium sp. | Fungus | Phytotoxic | [2] |
Section 2: The Genesis of the Scaffold: Biosynthetic Pathways
Understanding the biosynthesis of tetralones is crucial for appreciating their natural origin and for developing bioengineering strategies to produce novel analogues. The formation of the tetralone core is predominantly achieved via polyketide synthase (PKS) pathways, which are remarkably similar to fatty acid biosynthesis.[5][6]
Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.[7] Type I, II, and III PKSs orchestrate this assembly line-like process.[5] Aromatic polyketides, including the precursors to many tetralones, are often synthesized by Type II PKSs. These systems use a dissociable complex of enzymes to iteratively build a poly-β-keto chain.[8]
The causality behind this pathway lies in its modularity and efficiency. A minimal Type II PKS, consisting of a ketosynthase (KSα/β) and an acyl carrier protein (ACP), assembles a specific length polyketide chain from simple precursors.[8] This linear chain, still bound to the ACP, is then passed to tailoring enzymes, including cyclases and aromatases. These enzymes catalyze intramolecular aldol condensations and dehydration reactions, which fold the flexible chain into the rigid, bicyclic aromatic structure of the tetralone scaffold. Further enzymatic modifications (e.g., hydroxylation, methylation, glycosylation) then generate the final, structurally diverse natural products.
Caption: Generalized polyketide pathway for tetralone scaffold biosynthesis.
Section 3: From Source to Substance: Isolation and Characterization
The isolation of tetralone natural products requires a systematic workflow that separates the target compound from a complex biological matrix. The choice of methodology is dictated by the physicochemical properties of the target molecule (e.g., polarity, stability) and the nature of the source material.
Experimental Protocol: A Self-Validating Workflow for Fungal Tetralones
This protocol provides a representative, multi-step methodology for the isolation and purification of a hypothetical tetralone from a fungal culture. Each stage includes validation checkpoints to ensure the process is on track.
Step 1: Fermentation and Extraction
-
Culturing: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest (e.g., Aspergillus sp.).[9] Incubate under optimal growth conditions (e.g., 28°C, 150 rpm, 14-21 days) to allow for the production of secondary metabolites.
-
Biomass Separation: Separate the mycelia from the culture broth by vacuum filtration. The target compounds may be intracellular or extracellular.
-
Solvent Extraction:
-
Broth: Extract the filtered broth sequentially with a non-polar solvent (e.g., hexane) to remove lipids, followed by a solvent of intermediate polarity (e.g., ethyl acetate) to capture the tetralones.[10][11] The choice of solvent is critical and depends on the polarity of the target compound.[11]
-
Mycelia: Macerate the mycelial mass in a polar solvent like methanol or acetone to extract intracellular compounds.[12]
-
-
Concentration: Evaporate the solvent from the active fraction (typically the ethyl acetate fraction) under reduced pressure (rotary evaporation) to yield a crude extract.
Step 2: Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica gel column.[14] Elute with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Fraction Collection & Analysis: Collect fractions and analyze each by TLC, spotting against the crude extract and relevant standards.[15] Pool fractions that contain the compound of interest based on their TLC profiles (Rf value and spot appearance under UV light).
-
Validation Checkpoint: Bioassay of the pooled, active fractions should show an enrichment of activity compared to the crude extract.
-
-
Fine Purification: Purify the active, pooled fractions further using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).[10]
-
Validation Checkpoint: HPLC analysis should reveal a single, well-resolved peak corresponding to the pure compound. Purity is typically assessed by integrating the peak area at multiple wavelengths.
-
Step 3: Structural Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using High-Resolution Mass Spectrometry (HR-MS).[12]
-
Nuclear Magnetic Resonance (NMR): Elucidate the precise chemical structure using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][12] The characteristic signals for the aromatic and cyclohexanone protons and carbons will confirm the tetralone core.
-
Other Spectroscopic Methods: Use Infrared (IR) spectroscopy to identify key functional groups (e.g., C=O stretch of the ketone, O-H stretch of alcohols) and UV-Vis spectroscopy to analyze the chromophore system.[16][17]
-
Final Validation: The complete, consistent dataset from all spectroscopic analyses confirms the unequivocal structure of the isolated tetralone.
-
Caption: A validated workflow for the isolation of tetralone natural products.
Conclusion
The tetralone scaffold is a compelling example of a molecular framework that has been repeatedly selected by nature for its utility in crafting biologically active molecules. Its widespread occurrence in microorganisms and plants, coupled with a diverse and potent range of pharmacological activities, establishes it as a high-value target for natural products research and a proven foundation for drug development. A thorough understanding of its distribution, biosynthetic origins, and the methodologies for its isolation provides researchers with the essential knowledge to continue to explore and exploit this remarkable class of natural products for the benefit of human health.
References
-
Thorat, S. S. et al. (2023). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
-
Thorat, S. S. et al. (2023). Total synthesis of natural products containing the tetralone subunit. Request PDF. [Link]
-
(2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. PubMed Central. [Link]
-
Nyangulu, J. M. et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4, 1400-1412. [Link]
-
Grammel, M., & Leadlay, P. F. (2009). Design and Synthesis of Pathway Genes for Polyketide Biosynthesis. Methods in Enzymology, 459, 319-337. [Link]
-
Wikipedia. (n.d.). Polyketide synthase. [Link]
-
Koh, C. L. et al. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 21(6), 806. [Link]
-
Zhang, W. et al. (2006). Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase. Journal of the American Chemical Society, 128(44), 14442-14443. [Link]
-
Wikipedia. (n.d.). 1-Tetralone. [Link]
-
Chen, C. et al. (2015). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 6(11), 1126-1131. [Link]
-
Chan, Y. A. et al. (2009). Biosynthesis of Polyketide Synthase Extender Units. Natural Product Reports, 26(1), 90-114. [Link]
-
Lagamayo, E. N. (n.d.). Fungal Isolation Protocol. The AFWG. [Link]
-
Sasidharan, S. et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]
-
(2022). E print 1st page (Final). ResearchGate. [Link]
-
Kaur, H. et al. (2023). Antimicrobial Natural Products from Plant Pathogenic Fungi. Molecules, 28(3), 1146. [Link]
-
Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. Springer Nature Experiments. [Link]
-
Gauni, B. et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Bentham Science. [Link]
-
Siddiqui, B. S. et al. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2187. [Link]
-
Sindhu, R. K. et al. (2020). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Plant Archives, 20(Supplement 2), 179-186. [Link]
-
Sierra Rivera, C. A. et al. (2020). Applied Techniques for Extraction, Purification, and Characterization of Medicinal Plants Active Compounds. Natural Products Chemistry. [Link]
-
(n.d.). EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med. Courseware. [Link]
-
Ablak, A. (2022). Medicinal Plant Extraction and Purification. Journal of Pharmacognosy & Natural Products, 8(2). [Link]
Sources
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Antimicrobial Natural Products from Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. plantarchives.org [plantarchives.org]
- 16. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 7-Methyl-1-tetralone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the safe handling, storage, and disposal of 7-Methyl-1-tetralone (CAS No. 22009-37-6). As a key intermediate in organic synthesis, its proper management is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond rote procedural lists to explain the causality behind safety protocols, grounded in the compound's specific chemical and toxicological properties.
Section 1: Core Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is that procedural competence begins with a thorough understanding of a substance's inherent risks. This compound is not a benign reagent; it is classified with specific hazards that dictate all handling protocols.[3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Warning |
| Data sourced from PubChem.[3] |
The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon direct contact or inhalation.[3] These hazards are the principal drivers for the engineering controls, personal protective equipment (PPE), and emergency procedures outlined in this guide.
The Risk Management Workflow
Effective safety is an iterative process, not a static checklist. The following workflow should be mentally or formally applied before any procedure involving this compound.
Caption: A workflow for managing risks associated with chemical handling.
Section 2: Proactive Safety Measures: Engineering and Administrative Controls
The hierarchy of controls prioritizes the elimination or engineering out of hazards. Reliance on PPE alone is an insufficient safety strategy.
-
Engineering Controls : These are the primary, most effective line of defense.
-
Chemical Fume Hood : All manipulations of this compound, especially handling of the solid to prevent dust inhalation, must be performed inside a certified chemical fume hood.[4][5] This is non-negotiable, as it directly mitigates the H335 respiratory irritation hazard.[3]
-
Ventilation : The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[4]
-
Safety Stations : An accessible, tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]
-
-
Administrative Controls : These are the work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs) : Develop detailed, written SOPs for all experiments involving this compound. These SOPs should explicitly incorporate the safety measures outlined in this guide.
-
Access Control : Limit access to storage and handling areas to trained and authorized personnel only.
-
Labeling : Ensure all primary and secondary containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
-
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Its selection and use must be deliberate and informed by the risks identified in Section 1.
Minimum Required PPE
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] Standard safety glasses are inadequate as they do not protect against dusts and splashes.
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility data for breakthrough time and permeation rates. Always inspect gloves before use and employ proper removal techniques to avoid contaminating your skin.
-
Body Protection : A professional lab coat, fully buttoned, is required. For procedures with a higher risk of spills, a chemically resistant apron may be necessary.[5]
-
Respiratory Protection : Under normal conditions within a functioning fume hood, respiratory protection is not required.[6] However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with an N95 filter (for dust) or an organic vapor cartridge should be used.[4]
PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is critical for safety.
Sources
An In-depth Technical Guide to the Solubility of 7-Methyl-1-tetralone in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
7-Methyl-1-tetralone (CAS 22009-37-6) is a key bicyclic ketone intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] Its value lies in its versatile scaffold, which is utilized in the synthesis of complex molecules, including sesquiterpenes like (±)-cis-Calamenene and various pharmaceutical agents.[2] The successful execution of synthetic steps involving this intermediate—from reaction setup and purification to crystallization and formulation—is critically dependent on a thorough understanding of its solubility profile in various organic solvents.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. We will move from the foundational physicochemical properties and theoretical principles governing solubility to predictive data based on structural analogs and, most importantly, provide detailed, field-proven protocols for the empirical determination of solubility. This document is designed not merely as a list of data but as a self-validating system of logic and methodology to empower researchers in their experimental design.
Physicochemical Properties of this compound
A molecule's fundamental properties dictate its interactions with potential solvents. The structure of this compound, featuring a largely nonpolar naphthalene core functionalized with a polar ketone group, suggests a nuanced solubility behavior. It is expected to have limited solubility in water but good solubility in a range of common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22009-37-6 | [3][4] |
| Molecular Formula | C₁₁H₁₂O | [3][4] |
| Molecular Weight | 160.21 g/mol | [3][4] |
| Appearance | Yellow-orange Solid / Colorless to Light yellow clear liquid | [5][6] |
| Melting Point | 35-36 °C | [4] |
| Boiling Point | 143-145 °C @ 15 Torr | [5] |
| Known Solvents | Dichloromethane, Ethyl Acetate | [5] |
Principles of Solubility: A Mechanistic View
The principle of "like dissolves like" provides the foundational logic for predicting solubility. For this compound, this can be broken down into key intermolecular interactions:
-
Van der Waals Forces: The bicyclic aromatic structure provides a large, nonpolar surface area, leading to significant London dispersion forces. This is the primary driver for its solubility in nonpolar solvents like toluene and hexane.
-
Dipole-Dipole Interactions: The carbonyl (C=O) group introduces a strong dipole moment, enabling favorable interactions with other polar molecules. This is key to its solubility in polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF).
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like alcohols (methanol, ethanol), although the large nonpolar scaffold can limit the solubility compared to smaller ketones.
The interplay of these forces determines the overall solubility in a given solvent. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Predictive Solubility Profile from a Structural Analog
Table 2: Quantitative Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Various Organic Solvents (Expressed as Mole Fraction, 10³x₁) [7]
| Temperature (K) | Methanol | Ethanol | 2-Propanol | Acetone | Toluene | DMF | THF |
| 278.15 | 0.20 | 0.43 | 0.44 | 5.37 | 15.35 | 11.21 | 37.04 |
| 283.15 | 0.27 | 0.56 | 0.58 | 6.88 | 18.66 | 13.79 | 44.89 |
| 288.15 | 0.36 | 0.74 | 0.76 | 8.76 | 22.61 | 16.92 | 54.19 |
| 293.15 | 0.48 | 0.96 | 1.00 | 11.08 | 27.31 | 20.73 | 65.17 |
| 298.15 | 0.64 | 1.25 | 1.30 | 13.92 | 32.89 | 25.40 | 78.09 |
| 303.15 | 0.85 | 1.62 | 1.69 | 17.39 | 39.50 | 31.14 | 93.28 |
| 308.15 | 1.12 | 2.09 | 2.19 | 21.59 | 47.30 | 38.20 | 111.12 |
| 313.15 | 1.47 | 2.69 | 2.83 | 26.66 | 56.49 | 46.89 | 132.05 |
| 318.15 | 1.92 | 3.45 | 3.65 | 32.74 | 67.31 | 57.56 | 156.57 |
| 323.15 | 2.50 | 4.42 | 4.69 | 40.01 | 80.01 | 70.66 | 185.24 |
Expert Analysis of Predictive Data:
-
Temperature Dependence: As expected for most solid solutes, solubility increases significantly with temperature across all solvents. This relationship is crucial for developing crystallization and purification protocols.
-
Solvent Polarity and Type: The solubility order was observed as: THF > Toluene > DMF > Acetone > Alcohols .[7][8]
-
Tetrahydrofuran (THF) , a polar aprotic ether, demonstrates the highest solvating power, likely due to a favorable combination of dipole interactions and its ability to conform to the solute structure.
-
Toluene , a nonpolar aromatic solvent, shows excellent solubility, highlighting the importance of Van der Waals interactions with the naphthalene core.
-
Acetone and DMF show good, intermediate solubility, driven by strong dipole-dipole interactions with the ketone group.
-
Alcohols (Methanol, Ethanol, 2-Propanol) exhibit the lowest solubility. While they can act as hydrogen bond acceptors, the energy cost of disrupting the strong hydrogen-bonding network of the alcohol solvent itself is not fully compensated by the interaction with the tetralone.
-
Experimental Determination of Solubility: A Validated Protocol
While predictive data is invaluable for initial screening, precise quantitative data must be determined empirically for process development and regulatory submissions. The following protocol integrates the robust and straightforward gravimetric method with the precision of modern analytical instrumentation.[10][11][12]
Protocol: Gravimetric Determination of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials & Equipment:
-
This compound (purity >99%)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (± 0.1 mg precision)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer or thermocouple
-
Glass scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Glass syringes
-
Pre-weighed aluminum weighing pans or glass vials for evaporation
-
Drying oven or a Thermogravimetric Analyzer (TGA) for automated drying[12]
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial (e.g., ~500 mg in 10 mL of solvent). An excess of solid must be visible to ensure equilibrium with a saturated solution. b. Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Equilibrate the slurry for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.
-
Sample Collection and Filtration: a. After equilibration, allow the vial to sit undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a glass syringe that has been pre-warmed to the experimental temperature to prevent premature crystallization. c. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) evaporation vessel. Record the exact weight of the empty vessel (W₁).
-
Solvent Evaporation and Mass Determination: a. Weigh the evaporation vessel containing the filtrate to determine the total weight of the solution (W₂). b. Carefully evaporate the solvent. This can be done in a fume hood at room temperature (for volatile solvents) or in a drying oven at a temperature well below the solute's melting point (e.g., 40-50 °C) until a constant weight is achieved. For high-throughput and precision, a TGA can be programmed to automate the drying and weighing steps.[12] c. Once completely dry, allow the vessel to cool to room temperature in a desiccator and weigh it again to get the final weight of the vessel plus the dried solute (W₃).
-
Calculations: a. Mass of Solute (m_solute): W₃ - W₁ b. Mass of Solvent (m_solvent): W₂ - W₃ c. Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Self-Validation & Trustworthiness:
-
Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at 24 and 48 hours. The solubility values should be consistent.
-
Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.
-
Purity: Both the solute and solvent must be of high purity, as impurities can significantly affect solubility.[6]
Visualizing the Workflow and Logic
Diagrams can clarify complex decision-making processes and workflows. The following visualizations, rendered in DOT language, outline the logical flow for assessing solubility and the detailed steps of the experimental protocol.
Caption: Logical workflow for solubility assessment.
Caption: Step-by-step gravimetric solubility protocol.
Application-Specific Solvent Selection
The choice of solvent extends beyond mere dissolution and is dictated by the specific synthetic context.
-
For Reductions: In reactions like the reduction of the ketone group using sodium borohydride (NaBH₄), protic solvents like methanol or ethanol are commonly used. They are required to protonate the resulting alkoxide intermediate and are effective at dissolving both the tetralone and the reducing agent.[13]
-
For Grignard/Organometallic Reactions: The synthesis of calamenenes from tetralones involves Grignard reagents.[14] In these cases, anhydrous aprotic ethers like diethyl ether or THF are mandatory. They effectively solvate the magnesium center of the Grignard reagent, do not react with it, and provide good solubility for the tetralone substrate.
-
For Friedel-Crafts & Acid-Catalyzed Reactions: Intramolecular cyclizations and other acid-catalyzed reactions often use polar aprotic solvents like DMF or chlorinated solvents like dichloromethane .[15] These solvents can dissolve the reactants and catalysts without interfering with the reaction mechanism.
-
For Crystallization & Purification: A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Based on the analog data, a mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Heptane , would be an excellent starting point for developing a purification protocol for this compound. The first solvent ensures dissolution, while the second (the anti-solvent) induces precipitation upon cooling.
Conclusion
The solubility of this compound is a critical parameter governed by a predictable interplay of intermolecular forces. While direct quantitative data remains sparse, a robust predictive framework can be established using data from close structural analogs. This guide provides not only this predictive insight but also a detailed, validated experimental protocol for researchers to determine precise solubility values in their solvents of interest. By integrating theoretical principles with practical, application-driven solvent selection, scientists and developers can significantly accelerate process development, optimize reaction conditions, and ensure the successful application of this vital chemical intermediate.
References
-
ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2010)). West Conshohocken, PA. [Link]
-
ASTM International. (2017). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2017)). West Conshohocken, PA. [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
-
Li, Q.-S., Li, Z., & Wang, S. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data, 52(1), 151–153. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. [Link]
-
American Chemical Society. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. [Link]
-
ResearchGate. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. [Link]
-
ACS Publications. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Miller, J. M., Tsinman, K., & Reutzel-Edens, S. M. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 305(1-2), 114-120. [Link]
-
Scilit. (2006). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. [Link]
-
The Pharma Journal. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
-
ASTM International. (1995). Standard Test Method for Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry (D5790-95(2001)). [Link]
-
Penzkofer, A. (2017). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. International Journal of Optics. [Link]
-
Abrahamsson, K. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Pawar, P., et al. (2012). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Pharmacy Research. [Link]
-
Soni, A., et al. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (2016). ASTM D5226: Standard Practice for Dissolving Polymer Materials. [Link]
-
Allschool. (2024). Solubility test for Organic Compounds. [Link]
-
ResearchGate. (2002). Total Synthesis of (±)-Cis-5-Hydroxycalamenene. [Link]
-
MDPI. (2007). Total Synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)-2-Hydroxycalamenene by Use of a Ring-Closing Metathesis Reaction. [Link]
-
PubChem. (n.d.). 7-Methyltetralone. [Link]
-
ZaiQi Bio-Tech. (n.d.). This compound | CAS No:22009-37-6. [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-. [Link]
-
NIST. (n.d.). calamenene (1-S,cis). [Link]
-
Wikipedia. (n.d.). 1-Tetralone. [Link]
-
ResearchGate. (2017). cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin. [Link]
Sources
- 1. CAS 22009-37-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 5. chembk.com [chembk.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. ovid.com [ovid.com]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Introduction: The Critical Role of Stability in the Utility of 7-Methyl-1-tetralone
An In-Depth Technical Guide to the Stability and Storage of 7-Methyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This compound is a bicyclic aromatic ketone that serves as a valuable intermediate and building block in organic synthesis. Its structural motif is found in various biologically active molecules and complex natural products, making it a compound of significant interest in medicinal chemistry and drug development.[1][2] The integrity of any chemical reagent is paramount for the reproducibility and success of synthetic campaigns and biological assays. For a compound like this compound, which possesses reactive sites, understanding its stability profile is not merely a matter of good laboratory practice but a prerequisite for reliable scientific outcomes.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and analytical methodologies for assessing its purity and degradation over time. The insights herein are designed to equip researchers with the knowledge to preserve the compound's integrity, ensuring its optimal performance in sensitive applications.
Chemical Profile and Intrinsic Stability
This compound (C₁₁H₁₂O) has a molecular weight of 160.21 g/mol .[3] Its structure consists of a dihydronaphthalenone core with a methyl group on the aromatic ring. The key functional groups influencing its chemical behavior are the ketone, the aromatic ring, and the benzylic methylene hydrogens alpha to both the carbonyl group and the aromatic ring.
dot graph "chemical_structure" { graph [rankdir="TB", size="4,3", dpi=100, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [style=invis];
} /dot
Figure 1: Chemical Structure of this compound.
The α-methylene group is particularly reactive due to its position adjacent to the electron-withdrawing carbonyl group.[4] Furthermore, the benzylic hydrogens on the saturated portion of the fused ring system are susceptible to oxidation, a common degradation pathway for tetralin and its derivatives.[4] This inherent reactivity underscores the need for careful handling and storage.
Primary Factors Influencing Degradation
The stability of this compound is primarily threatened by atmospheric oxygen. The parent compound, 1-tetralone, is known to undergo autoxidation in the presence of air, forming hydroperoxide intermediates.[4] This process is a critical consideration for ensuring the long-term purity of its methylated analog.
1. Oxidation: The principal degradation pathway is the oxidation at the C4 position (benzylic to the aromatic ring). This reaction is often initiated by light, heat, or trace metal impurities and proceeds via a free-radical mechanism with atmospheric oxygen. The resulting hydroperoxides can further decompose into a variety of byproducts, compromising sample purity. The "Air Sensitive" classification by suppliers highlights this vulnerability.[5]
dot graph "degradation_pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=10, dpi=100, maxiter=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9, arrowsize=0.7];
} /dot
Figure 2: Proposed Oxidative Degradation Pathway for this compound.
2. Light: Photochemical degradation can accelerate oxidative processes. Compounds with aromatic ketone structures can absorb UV light, leading to the formation of excited states that are more susceptible to reacting with oxygen. Therefore, protection from light is a crucial preventative measure.
3. Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation. While this compound is a solid at room temperature with a melting point of 35-36 °C, storing it at elevated temperatures will accelerate its degradation.[2][6] Conversely, refrigeration slows these processes significantly.
Recommended Storage and Handling Protocols
Based on the chemical sensitivities outlined above, a multi-faceted approach to storage is required to maintain the integrity of this compound. Supplier recommendations consistently point towards controlled, inert conditions.[1][5][6]
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | Refrigerated (0–10 °C)[5] | Slows the kinetics of autoxidation and other potential degradation reactions. While some sources permit room temperature storage, refrigeration provides a superior margin of safety for long-term stability.[1][6] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[5] | Directly prevents autoxidation by eliminating atmospheric oxygen, the primary reactant in the main degradation pathway. This is the most critical factor for preserving purity. |
| Container | Tightly sealed, airtight container | Prevents the ingress of both oxygen and atmospheric moisture. The container should be properly sealed after each use. |
| Light | Amber glass vial or store in the dark | Protects the compound from photolytic degradation, which can initiate or accelerate oxidative chain reactions. |
| Moisture | Sealed in dry[1][6] | While not as critical as oxygen exclusion, preventing moisture ingress is good practice to avoid potential side reactions or physical changes to the solid material. |
Handling Best Practices:
-
Inert Atmosphere: When handling the compound, especially for weighing and aliquoting, perform the work in a glove box or glove bag under an inert atmosphere if possible.
-
Minimize Exposure: If an inert atmosphere is not available, minimize the time the container is open to the air.
-
Avoid Contamination: Use clean, dry spatulas and equipment to prevent introducing trace metals or other impurities that can catalyze oxidation.
Analytical Methods for Stability Assessment
A robust stability testing program is essential to validate storage conditions and ensure the compound's purity before use. This involves employing analytical techniques capable of separating the parent compound from potential degradants.
1. Chromatographic Methods (Purity and Degradants): High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. The aromatic nature of this compound makes it strongly UV-absorbent, allowing for sensitive detection. A stability-indicating method should be developed that can resolve the main peak from all potential degradation products.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and Water. A starting point could be 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance (e.g., ~247 nm).
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of mobile phase to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Validation: A forced degradation study (exposing the sample to heat, light, acid, base, and peroxide) should be performed to demonstrate that the method can separate the degradants from the parent peak.
Gas Chromatography (GC) is also a viable method, as indicated by supplier quality control data.[5]
2. Spectroscopic Methods (Identity Confirmation): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structural integrity of the compound.[7] The appearance of new, unexpected signals in the NMR spectrum is a clear indicator of degradation. Mass Spectrometry (MS) can confirm the molecular weight of the parent compound and help identify the mass of any impurities or degradation products.[7]
dot graph "experimental_workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4, fontname="Helvetica", fontsize=10, dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, arrowsize=0.7];
} /dot
Figure 3: Experimental Workflow for Long-Term Stability Assessment.
Conclusion
The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation pathway is oxidation, which is exacerbated by exposure to air, light, and elevated temperatures. By storing the compound under a cold, dark, and inert atmosphere, researchers can significantly prolong its shelf life and ensure its reliability as a synthetic intermediate. Regular analytical assessment using stability-indicating methods like HPLC is a critical component of a quality control system, providing the ultimate verification of the compound's purity and suitability for use in exacting scientific applications.
References
-
Sá, M. M., et al. (2009). Molecular and biochemical characterization of the tetralin degradation pathway in Rhodococcus sp. strain TFB. PubMed. Available at: [Link]
-
Eawag-BBD. (2006). Tetralin Degradation Pathway. University of Minnesota. Available at: [Link]
-
Rojo-Bezares, B., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
Meckenstock, R. U., et al. (2007). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 7-Methyltetralone. National Institutes of Health. Available at: [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE. Available at: [Link]
-
ZaiQi Bio-Tech. (n.d.). This compound| CAS No:22009-37-6. Available at: [Link]
-
New Journal of Chemistry. (2005). Highly selective oxidation of tetralin to 1-tetralone over mesoporous CrMCM-41 molecular sieve catalyst using supercritical carbon dioxide. Royal Society of Chemistry. Available at: [Link]
-
PubMed Central. (2018). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. National Institutes of Health. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. This compound | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. This compound(22009-37-6) 1H NMR [m.chemicalbook.com]
The 7-Methyl-1-Tetralone Scaffold: A Privileged Core for Modulating Inflammatory Pathways
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1-tetralone core is a well-established privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1][2] Its rigid, bicyclic framework provides a robust scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. Within this important class of compounds, 7-methyl-1-tetralone offers a unique starting point for synthetic exploration, combining the core tetralone structure with a strategically placed methyl group that can influence metabolic stability, receptor binding, and overall pharmacological profile. This guide provides a technical overview of this compound's physicochemical properties, key synthetic derivatization strategies, and its emerging role in the development of novel anti-inflammatory agents, with a specific focus on the inhibition of Macrophage Migration Inhibitory Factor (MIF).
The this compound Core: Foundational Properties
This compound is a bicyclic aromatic ketone that serves as a versatile intermediate in organic synthesis.[3] Its structure, formally named 7-methyl-3,4-dihydronaphthalen-1(2H)-one, presents multiple sites for chemical modification, including the aromatic ring, the carbonyl group, and the alpha-methylene position.[4][5] Understanding its fundamental properties is critical for designing efficient synthetic routes and purification protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22009-37-6 | [6] |
| Molecular Formula | C₁₁H₁₂O | [6] |
| Molecular Weight | 160.21 g/mol | [6] |
| Appearance | Colorless to light yellow/yellow-orange solid | [7][8] |
| Melting Point | 35-36 °C | [7][8] |
| Boiling Point | 143-145 °C @ 15 Torr | [7][8] |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate; insoluble in water. | [5][7] |
Synthetic Pathways: Derivatization of the this compound Scaffold
The chemical reactivity of this compound allows for a wide array of synthetic transformations. The primary reaction centers are the α-methylene group (C2), which is activated by the adjacent carbonyl, and the carbonyl group (C1) itself.
α-Methylene Functionalization: The Claisen-Schmidt Condensation
A cornerstone reaction for derivatizing this compound is the base- or acid-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation with aromatic aldehydes. This reaction introduces an arylmethylene substituent at the C2 position, creating an α,β-unsaturated ketone system. This new system is a Michael acceptor and possesses a conjugated π-system that is often crucial for biological activity.
The rationale for this synthetic choice is twofold:
-
Efficiency and Versatility: The reaction is typically high-yielding and can be performed under mild conditions, tolerating a wide variety of substituents on the aromatic aldehyde. This allows for the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.
-
Bioactivity Conferment: The resulting E-2-arylmethylene-1-tetralone scaffold is a known pharmacophore found in numerous biologically active compounds, including anti-inflammatory and anticancer agents.[1][9]
Caption: Synthesis of E-2-Arylmethylene-7-methyl-1-tetralone Derivatives.
Carbonyl Group Transformations
The ketone functionality is a versatile handle for other important transformations:
-
Reduction: The carbonyl can be selectively reduced to a secondary alcohol (a tetralol) using hydride reagents like sodium borohydride (NaBH₄).[10] This transformation alters the planarity and hydrogen bonding capacity of the molecule, which can significantly impact receptor binding.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl creates tertiary alcohols.[5] This is a powerful method for introducing new carbon substituents in a stereospecific manner, enabling exploration of three-dimensional chemical space.
Advanced Synthetic Applications
For building more complex polycyclic systems, this compound can serve as a key intermediate in multi-step sequences. For instance, it can be utilized in annulation reactions, such as the Robinson annulation, to construct an additional ring, forming a hydrophenanthrenone framework.[11]
Pharmacological Properties and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown significant promise as modulators of inflammatory responses, particularly as inhibitors of the Macrophage Migration Inhibitory Factor (MIF).[1][9]
Target Profile: Macrophage Migration Inhibitory Factor (MIF)
MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] It possesses a unique tautomerase enzymatic activity, which, while not fully understood in its physiological context, provides a druggable active site for small molecule inhibitors.[1] Overexpression of MIF is associated with numerous inflammatory diseases, including sepsis, arthritis, and certain cancers, making it an attractive therapeutic target.
This compound Derivatives as MIF Tautomerase Inhibitors
Studies have demonstrated that E-2-arylmethylene-1-tetralones are effective inhibitors of MIF's tautomerase function.[1] The α,β-unsaturated ketone motif is crucial for this activity. A study investigating a library of these compounds revealed that a derivative with a p-methyl substitution on the tetralone ring (equivalent to a this compound derivative) exhibited high inhibitory activity.[1]
Key SAR insights include: [9]
-
The Tetralone Core: The 6-membered B-ring of the tetralone is preferred over larger or smaller ring systems for optimal interaction with the MIF active site.
-
The Arylmethylene Group: The nature and substitution pattern of the C-ring (the aryl group from the aldehyde) are critical. Ortho-substituents, particularly those capable of forming a water-bridged interaction with Proline-1 of the enzyme, enhance potency. For example, pyridine-containing derivatives (isomers 24 and 26 in the source study) showed remarkably powerful anti-inflammatory effects.
-
Methyl Group at Position 7: While not systematically studied in isolation, the presence of the 7-methyl group is well-tolerated and can contribute favorably to the overall binding and pharmacokinetic properties.
Table 2: Anti-inflammatory Activity of Representative Tetralone Derivatives
| Compound | Key Structural Feature | Target Effect | Result | Reference |
| (4) | p-Methyl on Tetralone B-ring | MIF Tautomerase Inhibition | High Activity | [1] |
| (24) | 2-Pyridyl on C-ring | Inhibition of ROS/Nitrite Production | Markedly Powerful | [9] |
| (26) | 3-Pyridyl on C-ring | Inhibition of Inflammatory Cytokines (TNF-α, IL-6) | Markedly Powerful | [9] |
These findings demonstrate that this compound derivatives can effectively inhibit MIF and downstream inflammatory signaling in macrophages, reducing the production of reactive oxygen species (ROS), nitric oxide, and key inflammatory cytokines.[9]
Experimental Protocols
The following protocols provide a self-validating system for the synthesis and biological evaluation of a representative this compound derivative.
Protocol: Synthesis of (E)-2-(4-chlorobenzylidene)-7-methyl-3,4-dihydronaphthalen-1(2H)-one
This protocol is adapted from general procedures for the synthesis of E-2-arylmethylene-1-tetralones.[1]
Rationale: This procedure utilizes a Claisen-Schmidt condensation. Piperidine is chosen as a mild base catalyst to minimize side reactions. Ethanol is an effective solvent for both reactants and allows for easy product crystallization upon completion. The reaction is monitored by TLC to ensure complete consumption of the starting material, a key validation step.
Methodology:
-
Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.60 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).
-
Solvation: Add 20 mL of absolute ethanol and stir until all solids are dissolved.
-
Catalysis: Add piperidine (0.1 mL, ~1.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The product should have a higher Rf than the starting tetralone.
-
Isolation: Upon completion, a precipitate will have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with 10 mL of cold ethanol.
-
Drying: Dry the purified solid under vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Macrophage Anti-inflammatory Assay
This protocol outlines an in-vitro assay to measure the ability of a test compound to suppress inflammatory responses in macrophages, based on established methodologies.[1]
Rationale: RAW 264.7 mouse macrophages are a standard and reliable cell line for studying inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the inflammatory response in these cells. Measuring the production of nitric oxide (via the Griess reagent) and key cytokines like TNF-α (via ELISA) provides a quantitative and validated readout of the compound's anti-inflammatory efficacy. A pre-treatment step is included to assess the compound's ability to prevent inflammation, which is a common goal for therapeutic intervention.
Caption: Workflow for Macrophage Anti-inflammatory Assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 20 µM) in fresh cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid vehicle toxicity.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the test compound. Include a "vehicle control" (DMSO only) and an "unstimulated control" (medium only). Incubate for 30 minutes.
-
Stimulation: Add LPS to all wells except the "unstimulated control" to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Nitrite Analysis (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Analysis (ELISA): Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control. Calculate IC₅₀ values for the inhibition of nitrite and TNF-α production.
Conclusion and Future Outlook
This compound is a highly valuable scaffold for modern drug discovery. Its synthetic tractability allows for the creation of diverse derivative libraries, while its core structure is amenable to targeting key disease pathways. The demonstrated success of its arylmethylene derivatives as potent inhibitors of MIF and macrophage activation highlights a clear and promising trajectory for the development of novel anti-inflammatory therapeutics. Future work should focus on a more systematic exploration of substitutions on both the aromatic and tetralone rings to refine the SAR, optimize potency, and improve pharmacokinetic properties, paving the way for preclinical development.
References
-
Full article: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Taylor & Francis Online. [Link]
-
Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry. [Link]
-
Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. ResearchGate. [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. ACS Publications. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic. Repository of the Academy's Library. [Link]
-
7-Methyltetralone | C11H12O. PubChem. [Link]
-
This compound. ChemBK. [Link]
-
1-Tetralone. Wikipedia. [Link]
-
This compound| CAS No:22009-37-6. ZaiQi Bio-Tech. [Link]
-
Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. PubMed. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Publications. [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 22009-37-6 [chemicalbook.com]
- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 6. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 7. chembk.com [chembk.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Page loading... [wap.guidechem.com]
- 11. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Methyl-1-tetralone from Toluene: An Application Note for Medicinal Chemistry and Organic Synthesis
Abstract
This application note provides a comprehensive guide to the multi-step synthesis of 7-Methyl-1-tetralone, a valuable intermediate in the synthesis of various organic molecules, including sesquiterpenes and potential therapeutic agents.[1][2] The described synthetic pathway commences with the readily available starting material, toluene, and proceeds through a sequence of classical organic reactions, including Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, and intramolecular cyclization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the strategic considerations involved in each synthetic step.
Introduction: The Significance of this compound
This compound, a ketone derivative with the IUPAC name 7-methyl-3,4-dihydronaphthalen-1(2H)-one, is a key structural motif and a versatile building block in organic synthesis.[3][4] Its tetralone core is a privileged scaffold found in a variety of natural products and medicinally important compounds.[5] For instance, it serves as an intermediate in the synthesis of (±)-cis-Calamenene, a sesquiterpene with potential antimicrobial, antifungal, and anti-inflammatory properties.[1] Furthermore, the tetralone framework is central to the development of ligands for dopamine and serotonin receptors, as well as monoamine oxidase (MAO) inhibitors, which are crucial targets for treating central nervous system (CNS) disorders.[6] The strategic placement of the methyl group at the 7-position allows for specific molecular elaborations, making this compound a sought-after intermediate in drug discovery programs.[6][7]
This guide will detail a reliable and well-established synthetic route to this compound starting from toluene, providing both the theoretical underpinnings and practical, step-by-step protocols.
Overall Synthetic Strategy
The synthesis of this compound from toluene is a classic example of building molecular complexity through a logical sequence of reactions. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound from toluene.
The synthesis involves three key transformations:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst to form β-(p-toluoyl)propionic acid.
-
Carbonyl Reduction: The keto group of β-(p-toluoyl)propionic acid is reduced to a methylene group to yield γ-(p-tolyl)butyric acid.
-
Intramolecular Cyclization: The resulting γ-(p-tolyl)butyric acid is cyclized using a strong acid to afford the final product, this compound.
Detailed Synthetic Protocols and Mechanistic Discussion
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
The initial step involves an electrophilic aromatic substitution reaction where the aromatic ring of toluene attacks an acylium ion generated from succinic anhydride.[8][9]
Mechanism:
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[9][10] The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. Due to the activating and ortho-, para-directing nature of the methyl group on the toluene ring, the acylation occurs predominantly at the para position to minimize steric hindrance, yielding β-(p-toluoyl)propionic acid.[11]
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 22009-37-6: this compound | CymitQuimica [cymitquimica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 7-Methyl-1-tetralone via Friedel-Crafts Acylation
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 7-Methyl-1-tetralone, a key intermediate in the production of various biologically active molecules.[1] The synthesis is achieved through a two-step process commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to yield 4-oxo-4-(p-tolyl)butanoic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) to afford the target compound. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and safety considerations.
Introduction and Scientific Background
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the introduction of an acyl group onto an aromatic ring.[2][3] This reaction and its intramolecular variant are pivotal in constructing polycyclic frameworks. This compound is a valuable building block in medicinal chemistry, notably in the synthesis of sesquiterpenes like (±)-cis-Calamenene, which has potential antimicrobial, antifungal, and anti-inflammatory properties.[1]
The synthesis proceeds in two distinct stages:
-
Step 1: Intermolecular Friedel-Crafts Acylation. Toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para position.
-
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization). The resulting 4-oxo-4-(p-tolyl)butanoic acid is then cyclized using a strong acid, such as polyphosphoric acid (PPA), to form the six-membered ring of the tetralone system.[5][6]
This two-step approach is a classic and reliable method for the synthesis of substituted tetralones.[7]
Reaction Mechanism
The overall transformation relies on the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of toluene.[3]
Step 1: Formation of 4-oxo-4-(p-tolyl)butanoic acid
-
Generation of the Acylium Ion: Succinic anhydride reacts with the Lewis acid catalyst (AlCl₃) to form a highly reactive acylium ion intermediate.[4][8]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the toluene ring. The methyl group on toluene directs the substitution to the para position.[9]
-
Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the β-aroylpropionic acid derivative.[8]
Step 2: Cyclization to this compound
-
Activation of the Carboxylic Acid: The carboxylic acid of 4-oxo-4-(p-tolyl)butanoic acid is activated by a strong protic acid like polyphosphoric acid (PPA).[10][11]
-
Intramolecular Attack: The activated acyl group is then attacked by the aromatic ring in an intramolecular fashion, forming a new six-membered ring.
-
Deprotonation: Loss of a proton restores aromaticity and yields the final product, this compound.
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for the Synthesis of 7-Methyl-1-tetralone
Abstract: This document provides a detailed, three-step experimental protocol for the synthesis of 7-Methyl-1-tetralone, a valuable ketone derivative used as an intermediate in the synthesis of various organic compounds, including sesquiterpenes like (±)-cis-Calamenene.[1] The synthesis route begins with the Friedel-Crafts acylation of toluene with succinic anhydride, followed by a Clemmensen reduction of the resulting keto acid, and concludes with an intramolecular cyclization using polyphosphoric acid. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical safety information.
Introduction and Theoretical Framework
This compound (CAS No: 22009-36-7) is a bicyclic aromatic ketone that serves as a crucial building block in organic synthesis.[2][3] Its structural motif is present in numerous natural products and pharmacologically active molecules. The synthesis strategy outlined herein is a classic and reliable method for constructing the tetralone core, leveraging fundamental reactions in organic chemistry.
The overall synthetic pathway can be summarized in three main stages:
-
Friedel-Crafts Acylation: Toluene undergoes an electrophilic aromatic substitution reaction with succinic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃), to yield β-(p-toluoyl)propionic acid. The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para position.[4]
-
Clemmensen Reduction: The carbonyl group of the intermediate keto acid is reduced to a methylene group using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. This deoxygenation reaction is particularly effective for aryl-alkyl ketones and is essential for forming the necessary γ-aryl butyric acid precursor for cyclization.[5][6][7]
-
Intramolecular Cyclization: The resulting γ-(p-tolyl)butyric acid is cyclized and dehydrated using polyphosphoric acid (PPA), a powerful dehydrating agent, to form the final product, this compound.[8][9][10]
Overall Reaction Scheme
Caption: Overall three-step synthesis pathway for this compound.
Reagents and Materials
Proper handling and sourcing of high-purity reagents are critical for the success of this synthesis. The following table summarizes the key materials required.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, irritant |
| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | Irritant |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Water-reactive, corrosive |
| Zinc (dust or mossy) | 7440-66-6 | Zn | 65.38 | Flammable solid |
| Mercuric(II) Chloride | 7487-94-7 | HgCl₂ | 271.52 | Highly toxic |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive, toxic fumes |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | Corrosive, viscous liquid |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extremely flammable |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | - |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Hygroscopic |
Safety Precautions
This protocol involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.
-
General: All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and quench with extreme caution.
-
Mercuric(II) Chloride: HgCl₂ is extremely toxic and an environmental hazard. Handle with utmost care and dispose of mercury-containing waste according to institutional guidelines.
-
Acids: Concentrated HCl and PPA are highly corrosive. Avoid inhalation of vapors and direct contact with skin and eyes. Work with these reagents in a fume hood and have appropriate spill kits ready.[12]
-
Flammable Solvents: Toluene and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation – Synthesis of β-(p-toluoyl)propionic acid
This step involves the acylation of toluene with succinic anhydride. The Lewis acid catalyst, AlCl₃, is crucial for activating the anhydride to generate the acylium ion electrophile.[4][13]
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).
-
To the flask, add anhydrous aluminum chloride (60 g, 0.45 mol) and dry nitrobenzene (150 mL) as the solvent. Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve succinic anhydride (20 g, 0.20 mol) in dry toluene (50 mL, 0.47 mol).
-
Add the toluene-succinic anhydride solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice, followed by the slow addition of 50 mL of concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. The product is often insoluble and may precipitate. If so, collect the solid by vacuum filtration. Otherwise, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts (and any collected solid) and wash with a saturated sodium bicarbonate solution (3 x 150 mL). The product, being a carboxylic acid, will move into the aqueous basic layer.
-
Acidify the combined bicarbonate extracts with concentrated HCl until precipitation of the product is complete (pH ~2).
-
Collect the white solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Expected Yield: 75-85% of β-(p-toluoyl)propionic acid.
Step 2: Clemmensen Reduction – Synthesis of γ-(p-tolyl)butyric acid
This procedure reduces the ketone functionality of the intermediate to a methylene group under strongly acidic conditions.[5][6]
Procedure:
-
Preparation of Zinc Amalgam: In a 500 mL flask, add mossy zinc (50 g, 0.76 mol). Add a solution of mercuric(II) chloride (5 g) in 75 mL of water and 2.5 mL of concentrated HCl. Swirl the mixture for 5 minutes. The zinc will acquire a silvery sheen. Decant the aqueous solution and wash the zinc amalgam with water (2 x 50 mL).
-
To the flask containing the freshly prepared zinc amalgam, add the β-(p-toluoyl)propionic acid (25 g, 0.13 mol) from Step 1, 75 mL of water, 150 mL of concentrated HCl, and 50 mL of toluene.
-
Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux for 6-8 hours. The agitation from boiling is usually sufficient.
-
During the reflux, add an additional 25 mL of concentrated HCl every 2 hours through the condenser.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Work-up: Separate the upper toluene layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the toluene extracts and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the product as a solid or viscous oil.
-
Recrystallize from a mixture of hexane and ethyl acetate if necessary.
-
Expected Yield: 80-90% of γ-(p-tolyl)butyric acid.
Step 3: Intramolecular Cyclization – Synthesis of this compound
This final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated by polyphosphoric acid to cyclize onto the aromatic ring, forming the tetralone.[8][9]
Procedure:
-
Place polyphosphoric acid (200 g) into a 500 mL beaker equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C on a hot plate to reduce its viscosity.
-
Slowly add the γ-(p-tolyl)butyric acid (20 g, 0.11 mol) from Step 2 to the hot, stirred PPA.
-
Continue to heat and stir the mixture at 80-90 °C for 1 hour. The solution should become a deep red/brown color.
-
Work-up: Allow the mixture to cool slightly (to ~60 °C) and then pour it carefully onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic process.
-
The product will separate as an oil or solid. Extract the mixture with diethyl ether (3 x 150 mL).
-
Combine the ether extracts and wash them successively with water (100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and finally with saturated brine solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
-
Expected Yield: 85-95% of this compound. Boiling Point: 143-145 °C at 15 Torr.[3] Melting Point: 35-36 °C.[3]
Experimental Workflow Visualization
Caption: Visual workflow of the multi-step synthesis of this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expected signals include aromatic protons, two triplets for the adjacent methylene groups in the saturated ring, a multiplet for the other methylene group, and a singlet for the methyl group.
-
¹³C NMR (CDCl₃): A signal for the carbonyl carbon (~198 ppm), signals for aromatic carbons, and signals for the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the conjugated ketone (~1680 cm⁻¹) and bands corresponding to aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 160.21.[14]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89147, 7-Methyltetralone. Retrieved from [Link]
- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
- Poon, K. W. C., & Banerjee, A. K. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research, 2009(12), 737-738.
-
ChemBK (2024). This compound. Retrieved from [Link]
-
ChemTalk (n.d.). The Clemmensen Reduction. Retrieved from [Link]
-
Wikipedia (n.d.). Clemmensen reduction. Retrieved from [Link]
-
University of Wisconsin-Madison (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Cleanchem Laboratories (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE. Retrieved from [Link]
- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
-
ZaiQi Bio-Tech (n.d.). This compound. Retrieved from [Link]
- Lu, Z., et al. (2022). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. The Journal of Organic Chemistry, 87(17), 11469-11486.
-
Chemistry Stack Exchange (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
- Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.
-
ResearchGate (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Physics Wallah (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]
-
Organic Syntheses (n.d.). α-TETRALONE. Retrieved from [Link]
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. This compound | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ccsenet.org [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Aroma of 7-Methyl-1-tetralone: Application Notes and Protocols for Fragrance Chemistry
In the ceaseless quest for novel olfactory experiences, the fragrance industry consistently explores unique molecular structures. 7-Methyl-1-tetralone, a bicyclic aromatic ketone, presents itself as a compelling candidate for investigation by researchers, perfumers, and formulation scientists. While not yet a mainstream fragrance ingredient, its structural similarity to known aroma chemicals suggests a promising, yet largely uncharted, olfactory landscape. This guide provides a comprehensive framework for the systematic evaluation and application of this compound in fragrance chemistry, empowering researchers to unlock its full potential.
Introduction: The Allure of the Tetralone Moiety
The tetralone scaffold is a familiar territory in fragrance chemistry. The parent compound, 1-tetralone, is known for its mild, woody, and floral character, often serving as a foundational base note in fine fragrance compositions.[1] The introduction of a methyl group at the 7th position, as in this compound, is anticipated to modulate its olfactory profile, potentially introducing new facets of warmth, spice, or even subtle fruity undertones. The exploration of such derivatives is a testament to the intricate relationship between molecular structure and perceived scent.[2]
These application notes are designed to guide the researcher through a rigorous and self-validating process of characterizing the sensory properties of this compound and assessing its performance and stability in various fragrance applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential fragrance ingredient is paramount for its effective application and for predicting its behavior in complex formulations.
| Property | Value | Source |
| CAS Number | 22009-37-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₂O | [3][5][6][7] |
| Molecular Weight | 160.21 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow clear liquid or solid | [7] |
| Melting Point | 35-36 °C | [5][7] |
| Boiling Point | 143-145 °C (at 15 Torr) | [7] |
| Purity (typical) | >98.0% (GC) | |
| Solubility | Soluble in alcohol | [4] |
Olfactory Profile: A Hypothetical Sketch and a Path to Discovery
Currently, there is a paucity of publicly available, authoritative data on the specific odor profile of this compound. However, based on its chemical structure as an aromatic ketone and the known scent of 1-tetralone, we can postulate a hypothetical olfactory profile. This serves as a starting point for sensory evaluation.
Hypothesized Olfactory Profile:
-
Primary Notes: Woody, slightly floral
-
Subtle Nuances: Potentially warm, spicy, with a hint of a powdery or creamy character due to the methyl substitution.
-
Volatility: Likely a middle to base note, contributing to the longevity of a fragrance.[8]
The following protocols are designed to systematically evaluate and refine this hypothesized profile.
Experimental Protocols: From Sensory Evaluation to Application
Protocol for Sensory Evaluation of this compound
This protocol outlines the steps for a comprehensive sensory analysis to determine the olfactory characteristics of this compound.
Objective: To define the odor profile, intensity, and tenacity of this compound.
Materials:
-
This compound (purity >98%)
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with caps
-
Fragrance blotters (smelling strips)
-
A panel of trained sensory assessors (or a single experienced perfumer)
-
Odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol: 10%, 5%, 1%, and 0.1% (w/w). This allows for the evaluation of different facets of the aroma that may be concentration-dependent.
-
Blotter Evaluation:
-
Dip a fragrance blotter into each dilution, ensuring about 1 cm of the strip is saturated.
-
Allow the solvent to evaporate for approximately 10-20 seconds.
-
Evaluate the scent at different time intervals: immediately after dipping (top notes), after 15-30 minutes (heart notes), and after several hours to 24 hours (base notes).[8]
-
Record detailed odor descriptions at each time point, using a standardized fragrance vocabulary (e.g., woody, floral, spicy, fruity, etc.).
-
-
Intensity and Tenacity Assessment:
-
Rate the perceived odor intensity on a scale (e.g., 1 to 5, from very weak to very strong) at each time interval.
-
Assess the tenacity (longevity) of the scent on the blotter by noting the time at which the characteristic odor is no longer perceptible.
-
-
Comparative Analysis: If possible, compare the scent of this compound with that of 1-tetralone and other relevant aromatic ketones to identify unique characteristics.
Data Analysis: Compile the descriptors from all assessors to create a comprehensive olfactory profile. A word cloud can be a useful tool to visualize the most frequently cited descriptors.
Caption: Process for incorporating a new ingredient into a fragrance accord.
Protocol for Stability and Performance Testing in a Consumer Product Base
This protocol outlines the procedures for assessing the stability and performance of this compound when incorporated into a representative consumer product base, such as a lotion or a fine fragrance.
Objective: To determine the chemical stability, color stability, and olfactory performance of this compound in a finished product over time and under various stress conditions. [9][10][11][12] Materials:
-
Fragrance concentrate containing this compound
-
Unfragranced consumer product base (e.g., lotion, eau de toilette)
-
Control fragrance concentrate (without this compound)
-
Appropriate packaging for the finished product
-
Oven or incubator capable of maintaining 40-45°C
-
Refrigerator or cold chamber capable of maintaining 4-5°C
-
UV light chamber (optional)
Procedure:
-
Product Preparation:
-
Prepare a batch of the consumer product containing the fragrance with this compound at a typical concentration (e.g., 0.5-2.0% for a lotion, 10-20% for an eau de toilette).
-
Prepare a control batch with the fragrance lacking this compound.
-
Package the products in their final intended packaging.
-
-
Accelerated Stability Testing:
-
Store samples under various conditions:
-
Elevated temperature: 40-45°C for 1, 2, and 3 months. This is used to predict long-term stability at room temperature. [9][10] * Refrigerated: 4-5°C (as a control for minimal change).
-
Freeze-thaw cycles: Three cycles of 24 hours at -10°C followed by 24 hours at room temperature to assess emulsion stability. [10] * Light exposure: Under a UV lamp or in direct sunlight for a specified period to check for discoloration or degradation.
-
-
-
Evaluation at Time Points:
-
At each time point (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for:
-
Color: Compare against the control and the initial sample.
-
Odor: Assess any changes in the fragrance profile. Has the scent weakened, changed character, or developed any off-notes?
-
pH and Viscosity (for lotions): Measure any significant changes from the initial values.
-
Phase Separation (for emulsions): Visually inspect for any signs of separation.
-
-
-
Real-Time Stability Testing: Store samples at ambient room temperature and evaluate them at longer intervals (e.g., 6, 12, and 24 months) to confirm the predictions from the accelerated testing. [9] Data Interpretation: Any significant changes in color, odor, or physical properties in the sample containing this compound compared to the control would indicate a potential stability issue that needs to be addressed.
Safety and Regulatory Considerations
As with any chemical, it is crucial to handle this compound with appropriate safety precautions. A review of the Safety Data Sheet (SDS) is mandatory before handling. It is identified as a skin irritant. [6]Researchers should adhere to all relevant local and international regulations regarding the use of new chemicals in consumer products. Compliance with the standards set by the International Fragrance Association (IFRA) is essential if the ingredient is to be used in commercial fragrance formulations. [13]
Conclusion
This compound stands as an intriguing molecule for the fragrance industry. While its olfactory profile is not yet widely documented, its chemical structure suggests a high potential for a desirable woody-floral character. By following the detailed protocols outlined in these application notes, researchers and perfumers can systematically uncover the scent profile of this compound, evaluate its blending properties, and assess its stability in finished products. This rigorous approach will not only determine the viability of this compound as a novel fragrance ingredient but also contribute to the ever-evolving art and science of perfumery.
References
- EP0024306B1 - Substituted tetralines and indanes (i), use of (i) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (i) - Google Patents.
- EP0164763B1 - Substituted tetralins and indanes (i), use of (i) as perfuming and/or flavouring agents, and perfumed and/or flavoured compositions containing (i) - Google Patents.
- EP0664286B1 - Tetralin nitriles, their use as ingredients for perfumes and oxime intermediates for their preparation - Google Patents.
-
The Ultimate Guide to Fragrance Formulation: From Brief to Finished Product - Packamor. Available at: [Link]
- US2632024A - Process for the manufacture of substituted tetralones - Google Patents.
-
How to Master Fragrance Formulation: Perfumer's Secret Guide. Available at: [Link]
-
How to validate flavorings: aroma testing and sensory evaluation - BRF Ingredients. Available at: [Link]
-
3,4-dihydro-7-methyl naphthalenone, 22009-37-6 - The Good Scents Company. Available at: [Link]
-
1-Tetralone - Wikipedia. Available at: [Link]
-
This compound| CAS No:22009-37-6|ZaiQi Bio-Tech. Available at: [Link]
-
SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit. Available at: [Link]
- EP0185921A2 - Fragrance and flavor compositions - Google Patents.
-
Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review - MDPI. Available at: [Link]
-
SENSORY EVALUATION | Aroma - ResearchGate. Available at: [Link]
-
From craftsmanship to science: A toolbox for sensory analysis in perfumery - TimTul. Available at: [Link]
-
Crafting scents A step-by-step guide to designing your own signature perfume. Available at: [Link]
-
The different steps to creating a new perfume - Laurent Mazzone Parfums. Available at: [Link]
-
7-Methyltetralone | C11H12O | CID 89147 - PubChem. Available at: [Link]
-
Stability Testing of Cosmetics. Available at: [Link]
-
Stability Testing of Cosmetics | MakingCosmetics. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
Chemical structures of most common fragrances. (a) trans Anethole; (b) α-Bisabolol; (c) S-(+). Available at: [Link]
-
Stability Testing for Cosmetic Products - Intertek. Available at: [Link]
-
Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet] - Certified Laboratories. Available at: [Link]
-
Cosmetic Chemist's Guide to Stability Testing - UL Prospector. Available at: [Link]
-
Fragrance Material Review on 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one - PubMed. Available at: [Link]
-
Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase - PMC - NIH. Available at: [Link]
-
Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one - PubMed. Available at: [Link]
-
Multivariate Analysis of Olfactory Profiles for 140 Perfumes as a Basis to Derive a Sensory Wheel for the Classification of Feminine Fragrances - MDPI. Available at: [Link]
-
Perfumery: Techniques In Evolution. Part V* - Perfumer & Flavorist. Available at: [Link]
-
Some Aspects of Qualitative Structure-Odor Relationships. Available at: [Link]
-
The Olfactory Pyramid: Understanding Perfume Architecture - Blog Delacourte. Available at: [Link]
Sources
- 1. α-Tetralone Online | α-Tetralone Manufacturer and Suppliers [scimplify.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. This compound | 22009-37-6 [chemicalbook.com]
- 4. 3,4-dihydro-7-methyl naphthalenone, 22009-37-6 [thegoodscentscompany.com]
- 5. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. ads-perfumes.com [ads-perfumes.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Stability Testing for Cosmetic Products [intertek.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. packamor.com [packamor.com]
Application Note & Protocol: Strategic Nitration of 1-Tetralone for the Synthesis of Key Pharmaceutical Precursors
Abstract: The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of therapeutically significant compounds.[1][2] Its strategic functionalization is paramount for developing novel pharmaceuticals. Nitration represents one of the most fundamental and efficient methods for introducing a versatile nitro group onto the aromatic ring of 1-tetralone. This nitro functionality acts as a synthetic handle, readily convertible into other essential functional groups, thereby unlocking pathways to a diverse range of derivatives.[1][3] These derivatives are precursors to established drugs and are actively investigated as anticancer agents, antidepressants, and antidiabetic therapies.[4][5] This guide provides an in-depth exploration of the nitration of 1-tetralone, detailing the underlying chemical principles, regioselective control, comprehensive safety protocols, and step-by-step experimental procedures for synthesizing key nitro-1-tetralone isomers.
The Chemistry of 1-Tetralone Nitration
Mechanism: Electrophilic Aromatic Substitution (EAS)
The nitration of 1-tetralone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically formed in situ from a mixture of concentrated nitric acid and sulfuric acid.
The reaction proceeds through a well-established multi-step mechanism[6]:
-
Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Formation of the σ-Complex (Arenium Ion): The π-electron system of the 1-tetralone's benzene ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate.[6]
-
Deprotonation: A weak base in the mixture, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the final nitrated product.
Caption: General mechanism of electrophilic aromatic nitration.
Regioselectivity: The Directing Influence of Structure
The position of nitration on the 1-tetralone ring is not random; it is dictated by the electronic effects of the existing substituents. The molecule contains two key directing groups:
-
The Carbonyl Group: This is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and is a meta-director.
-
The Fused Aliphatic Ring: This portion acts as an alkyl substituent, which is an electron-donating group. It activates the ring and is an ortho, para-director.
The interplay of these competing effects results in nitration occurring predominantly at the C-7 position (para to the alkyl bridge and meta to the carbonyl), with the C-5 position (ortho to the alkyl bridge and meta to the carbonyl) being a common secondary site. Substitution at C-6 is less favored due to steric hindrance and less favorable resonance stabilization. Direct nitration of the parent 1-tetralone typically yields a mixture of 7-nitro-1-tetralone and 5-nitro-1-tetralone.[3]
Caption: Directing effects influencing regioselectivity in 1-tetralone nitration.
Critical Safety Protocols for Nitration Reactions
Nitration reactions are inherently hazardous due to their high exothermicity and the use of corrosive and powerfully oxidizing reagents.[7][8] Strict adherence to safety protocols is non-negotiable.
-
Hazard Assessment: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[9][10] Nitric acid is a strong oxidizer that can react violently with organic materials.[8][11] The reaction generates significant heat, posing a risk of thermal runaway if not controlled.[7][9] Toxic nitrogen dioxide gas may also be produced.[9]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[11]
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An acid-resistant apron is also advised.
-
-
Procedural Safety:
-
Temperature Control: The reaction must be maintained at a low temperature (typically 0-15 °C) using an ice bath to prevent the reaction from becoming uncontrollable.[3]
-
Slow Addition: The nitrating agent must be added slowly and dropwise to the substrate solution to manage the exothermic heat release.[3]
-
Quenching: The reaction is quenched by pouring the mixture onto crushed ice. This should be done carefully and slowly in the fume hood.
-
Waste Disposal: Nitric acid waste must be segregated and disposed of according to institutional and environmental regulations. Never mix nitric acid waste with organic solvents.[8]
-
Experimental Protocols
Synthesis of 7-Nitro-1-tetralone and 5-Nitro-1-tetralone
This protocol details a common method for the nitration of 1-tetralone, which typically yields 7-nitro-1-tetralone as the major product and 5-nitro-1-tetralone as a significant byproduct.[3][12] The isomers are then separated by column chromatography.
Materials & Reagents:
-
1-Tetralone (C₁₀H₁₀O)
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice
-
Distilled Water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether or Hexanes
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Caption: Experimental workflow for the synthesis of nitro-1-tetralone derivatives.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stir bar and a thermometer, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: With continuous stirring, slowly add 8.0 g (54.7 mmol) of 1-tetralone to the cold sulfuric acid. Ensure the temperature remains low during the addition.
-
Nitrating Agent Preparation: In a separate beaker, carefully dissolve 6.0 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid. This process is exothermic and should be done with cooling if necessary.
-
Nitration: Transfer the potassium nitrate solution to a dropping funnel and add it dropwise to the stirred 1-tetralone solution over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 15 °C throughout the addition .[12]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.
-
Quenching and Isolation: Carefully and slowly pour the reaction mixture into a large beaker containing approximately 500 g of crushed ice. A precipitate will form.
-
Stir the ice-water slurry for 15-20 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water until the washings are neutral to litmus paper.
-
Dry the crude product. A typical yield of the crude solid mixture is around 80-85%.[12]
Purification and Isomer Separation:
-
The crude product is a mixture of 7-nitro-1-tetralone and 5-nitro-1-tetralone. Separation is best achieved by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% EtOAc and gradually increasing to 30%). The isomers will separate, with the less polar isomer typically eluting first. Monitor the fractions by TLC.
-
Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator.
-
The purified 7-nitro-1-tetralone can be further purified by recrystallization from an ethanol/water mixture to yield a light yellow solid.[12]
Data Summary and Characterization
The choice of nitrating agent and reaction conditions significantly impacts the yield and isomeric ratio of the products. Below is a summary of various reported conditions.
| Entry | Nitrating Agent | Solvent / Acid | Temp (°C) | Time | Products & Yields | Reference |
| 1 | KNO₃ / H₂SO₄ | H₂SO₄ | 0 to 15 | 1.5 h | 7-nitro (81%) | [12] |
| 2 | Fuming HNO₃ / H₂SO₄ | H₂SO₄ | ≤ 0 | 40 min | 7-nitro (Major), decreased yield with longer time | [3] |
| 3 | HNO₃ / H₂SO₄ | - | -15 to RT | 45 min | 7-nitro (55%), 5-nitro (26%) | [3] |
| 4 | NH₄NO₃ / TFAA | DCM | -15 to 0 | 18 h | 7-nitro (~58%) | [3] |
Characterization of 7-Nitro-1-tetralone:
-
Appearance: Light yellow solid
-
Melting Point: 104-106 °C[12]
-
Infrared (IR): Characteristic peaks around 1675 cm⁻¹ (C=O stretch), 1500 cm⁻¹ and 1340 cm⁻¹ (NO₂ asymmetric and symmetric stretch).[12]
Troubleshooting and Field-Proven Insights
-
Low Yield: Often caused by elevated temperatures, which can lead to side reactions and decomposition. Strict temperature control below 15 °C is critical.[3][12] Prolonged exposure to the strong acid medium can also decrease yields.[3]
-
Formation of Dark/Tarry Byproducts: This indicates oxidation or other side reactions, usually due to temperatures being too high or the addition of the nitrating agent being too fast.
-
Incomplete Reaction: Ensure the starting materials are fully dissolved before starting the nitrating agent addition. Check the quality and stoichiometry of the reagents.
-
Difficult Isomer Separation: Use a high-resolution flash chromatography system with a slow, shallow gradient for elution. Proper packing of the silica gel column is essential to prevent peak broadening and co-elution.
Conclusion
The nitration of 1-tetralone is a robust and scalable method for producing valuable synthetic intermediates for pharmaceutical research. By carefully controlling reaction parameters, particularly temperature, researchers can achieve high yields of the desired 7-nitro and 5-nitro isomers. The protocols and safety guidelines detailed in this document provide a comprehensive framework for the successful and safe synthesis of these important building blocks, paving the way for the development of next-generation therapeutics.
References
-
7-Nitro-1-tetralone synthesis. ChemicalBook.
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Oriental Journal of Chemistry.
-
Nitration reaction safety. (2024). YouTube.
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
-
NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
-
Synthesis of 6-Amino-5-nitro-1-tetralone. PrepChem.com.
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
-
1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. BenchChem.
-
Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License | Request PDF. ResearchGate.
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC.
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate.
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. youtube.com [youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Nitro-Tetralones
Abstract
The reduction of nitro-tetralones to their corresponding amino-tetralones is a pivotal transformation in synthetic organic chemistry, providing key intermediates for the development of pharmacologically active molecules and complex natural products.[1][2] Catalytic hydrogenation stands as the premier method for this conversion due to its high efficiency, chemoselectivity, and favorable environmental profile. This guide provides a comprehensive overview of the principles, experimental protocols, and critical parameters for the successful catalytic hydrogenation of nitro-tetralones. We delve into the mechanistic nuances, catalyst selection, and process optimization, offering field-proven insights for researchers, chemists, and drug development professionals to ensure reliable and scalable outcomes.
Theoretical Background and Mechanistic Insights
The catalytic hydrogenation of a nitroaromatic compound is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[3][4] The globally accepted mechanism involves a stepwise reduction of the nitro group.[4][5][6]
-
Adsorption: Both molecular hydrogen (H₂) and the nitro-tetralone substrate adsorb onto the active sites of the catalyst surface.
-
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced, typically proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[4][5][7]
-
Desorption: The final amino-tetralone product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The primary challenge and key objective in the hydrogenation of nitro-tetralones is achieving high chemoselectivity —the exclusive reduction of the nitro group while preserving the tetralone's ketone functionality.[8][9] Most standard hydrogenation catalysts, such as Palladium on Carbon (Pd/C), Platinum (IV) Oxide (PtO₂), and Raney Nickel, are capable of reducing both nitro groups and ketones.[8][10][11] Therefore, careful selection of the catalyst and optimization of reaction conditions are paramount.
Reaction Pathway
Caption: General reaction pathway for nitro group reduction.
Catalyst and Condition Selection
The choice of catalyst is the most critical factor influencing the selectivity and efficiency of the hydrogenation.
| Catalyst | Key Characteristics & Recommendations | Potential Drawbacks |
| Palladium on Carbon (Pd/C) | The most common and versatile catalyst for nitro group reduction.[10] Generally provides high activity and good yields. For enhanced chemoselectivity (nitro vs. ketone), specific conditions like lower pressures and temperatures are often employed.[8] Catalyst poisons can sometimes be used to deactivate the catalyst towards ketone reduction. | Can be prone to reducing other functional groups, including ketones and benzylic C-O bonds, and can facilitate dehalogenation.[10] The dry powder is pyrophoric.[12][13] |
| Raney Nickel (Raney® Ni) | A highly active catalyst, often used when Pd/C might cause unwanted side reactions like dehalogenation.[10] It is particularly effective for reducing a wide range of functional groups.[11] | Its high activity can make it less chemoselective, often leading to the reduction of both the nitro and ketone groups.[8] It is pyrophoric and must be handled as a slurry in water or a suitable solvent.[3] |
| Platinum(IV) Oxide (PtO₂) | A potent hydrogenation catalyst that is often highly effective for reducing aromatic systems. It is expected to be very active for reducing both functional groups in nitro-tetralones.[8] | Similar to Raney Ni, its high reactivity makes achieving chemoselectivity for the nitro group over the ketone challenging.[8] |
| Gold-Based Catalysts | Supported gold nanoparticles (e.g., Au/TiO₂) have shown excellent chemoselectivity for reducing nitro groups in the presence of other reducible functionalities like ketones under mild conditions.[8][14] | May be less readily available and more costly than traditional catalysts. |
| Iron-Based Catalysts | The use of iron metal in acidic conditions (e.g., Fe/HCl) is a classic and robust method that is highly selective for nitro group reduction.[10][15] This offers an alternative to catalytic hydrogenation. | This is a stoichiometric reduction, not catalytic, leading to more significant waste streams and potentially harsh reaction conditions. |
Solvent Selection: The choice of solvent can influence reaction rate and catalyst activity. Protic solvents like ethanol and methanol are most common. Ethyl acetate is another excellent choice. The solvent should fully dissolve the starting nitro-tetralone.
Reaction Parameters:
-
Hydrogen Pressure: Typically ranges from atmospheric pressure (balloon) to 50-100 psi in a Parr shaker apparatus. Higher pressures increase reaction rates but may decrease chemoselectivity.
-
Temperature: Most nitro group hydrogenations proceed efficiently at room temperature. Gentle heating (e.g., to 40-50 °C) can be used to accelerate slow reactions, but this may also promote ketone reduction.
-
Catalyst Loading: Typically ranges from 1-10 mol% (metal basis) relative to the substrate.
Detailed Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially Pd/C and Raney Ni), and flammable hydrogen gas.[3][12][13] All procedures must be performed in a well-ventilated fume hood, away from ignition sources, and behind a blast shield.[3][13][16] Ensure an inert atmosphere (Nitrogen or Argon) is used to handle the catalyst and purge the reaction vessel before introducing hydrogen.[12][16]
Protocol 1: Hydrogenation of 7-Nitro-1-Tetralone using Pd/C
This protocol describes a standard procedure for the selective reduction of a nitro-tetralone using a balloon hydrogenation setup, suitable for small-scale synthesis.
Materials and Reagents:
-
7-Nitro-1-tetralone
-
10% Palladium on Carbon (Pd/C, ~50% wet with water)
-
Methanol (MeOH), reagent grade
-
Celite® (diatomaceous earth)
-
Round-bottom flask (appropriately sized)
-
Magnetic stir bar
-
Septa
-
Hydrogen balloon assembly
-
Vacuum/Inert gas manifold
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 7-nitro-1-tetralone (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.05 eq by weight). The catalyst should be handled while wet to minimize the risk of fire.[3]
-
Solvent Addition: Add enough methanol to fully dissolve the substrate and create a stirrable slurry (typically 0.1-0.2 M concentration).
-
Inerting the System: Seal the flask with a septum. Using a needle connected to a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[4][12]
-
Introducing Hydrogen: Replace the nitrogen atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this cycle 2-3 times.[4] Ensure the balloon remains affixed to the flask via a needle through the septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take an aliquot, purge the flask with nitrogen, safely remove a sample, and then re-establish the hydrogen atmosphere.[12] The reaction is complete when the starting material is no longer visible. It takes 3 molar equivalents of H₂ to reduce a nitro group.[12]
-
Work-up: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.[3][16]
-
Catalyst Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst.[4] Crucially, do not allow the filter cake to run dry , as the catalyst can ignite in the presence of air.[3][17] Keep the Celite pad wet with solvent throughout the filtration.
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure to yield the crude amino-tetralone. The product can be purified further by recrystallization or column chromatography if necessary.
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad containing the used catalyst to a separate waste container and submerge it in water to render it non-pyrophoric.[3][12]
Workflow Visualization
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
Troubleshooting and Field Insights
-
Stalled Reaction: If the reaction stalls (incomplete conversion), the catalyst may be poisoned or deactivated. Potential remedies include:
-
Carefully purging with nitrogen, opening the flask, and adding a fresh portion of the catalyst.
-
Ensuring the substrate is pure, as impurities (especially sulfur-containing compounds) can poison noble metal catalysts.
-
-
Over-reduction (Ketone Reduction): If the formation of the corresponding amino-alcohol is observed, the reaction conditions are too harsh. To improve chemoselectivity:
-
Reduce the hydrogen pressure (e.g., use a single balloon at atmospheric pressure).
-
Ensure the reaction is run at or below room temperature.
-
Reduce the catalyst loading.
-
-
Inconsistent Results: The activity of catalysts like Pd/C and Raney Ni can vary between batches and suppliers. It is good practice to test a new bottle of catalyst on a small scale before committing to a large-scale reaction. The preparation method of Raney Nickel, for instance, strongly influences its activity.
Conclusion
The catalytic hydrogenation of nitro-tetralones is a powerful and widely used method for the synthesis of amino-tetralones. Success hinges on a firm understanding of the underlying mechanism and careful control over experimental parameters. By prioritizing chemoselectivity through the judicious choice of catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can reliably and safely achieve high yields of these valuable synthetic intermediates. Palladium on carbon remains the workhorse catalyst for this transformation, offering a balanced profile of reactivity and selectivity that is amenable to optimization for a wide range of substrates.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hydrogenation SOP. Available at: [Link]
-
Lin, Y. (2024). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Scilead. Available at: [Link]
-
Billica, H. R., & Adkins, H. (n.d.). Raney Nickel Catalysts. Organic Syntheses. Available at: [Link]
-
Stanford Environmental Health & Safety. (n.d.). Hydrogenation | Fact Sheet. Available at: [Link]
-
The Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Available at: [Link]
-
Patwardhan, A. V., & Sharma, M. M. (1982). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Indian Journal of Technology. Available at: [Link]
-
Semagina, N., et al. (2007). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes. Semantic Scholar. Available at: [Link]
- Thiel, M., & Rackur, G. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S. Patent 4,287,365. Google Patents.
-
Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]
-
Slocum, D. W., & Reasenberg, J. R. (1945). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society. Available at: [Link]
-
Sheridan, R., et al. (2020). Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. The Journal of Physical Chemistry C. Available at: [Link]
-
Stolar, T., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Available at: [Link]
- Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications.
-
Khan, M. A. W., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Available at: [Link]
-
Zakarina, N. A., & Zakumbaeva, G. D. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Department of Chemistry, University of Oxford. Available at: [Link]
-
Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science. Available at: [Link]
-
Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]
-
Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Gładkowski, W., et al. (2012). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the α‐tetralone 10. Available at: [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. njhjchem.com [njhjchem.com]
- 17. sarponggroup.com [sarponggroup.com]
Application and Protocol Guide for the Quantification of 7-Methyl-1-tetralone
Introduction: The Significance of 7-Methyl-1-tetralone Quantification
This compound (CAS: 22009-37-6), a substituted tetralone derivative, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds.[1] Its chemical structure, featuring a bicyclic aromatic ketone, makes it a versatile building block in medicinal chemistry. The precise and accurate quantification of this compound is paramount during drug development and manufacturing processes. It ensures the purity of starting materials, monitors reaction kinetics, and guarantees the quality and consistency of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used analytical techniques in the pharmaceutical industry.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 35-36 °C | [4] |
| Boiling Point | 143-145 °C at 15 Torr | [4] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Insoluble in water. | [5] |
Principle of Analytical Techniques
The choice of analytical technique is dictated by the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique ideal for non-volatile or thermally labile compounds like this compound.[6] A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a neutral aromatic compound, reversed-phase HPLC is the most suitable approach.[7] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8] Compounds are separated based on their hydrophobicity, with more hydrophobic compounds having longer retention times. Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[9] The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (structural information from fragmentation patterns) and quantitative data.[10] Given its volatility, this compound is well-suited for GC-MS analysis.
Sample Preparation: A Critical First Step
Proper sample preparation is crucial for accurate and reproducible results. The goal is to extract the analyte from the sample matrix and present it in a suitable solvent for analysis, free from interfering substances.
Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting analytes from aqueous matrices. The sample is mixed with an immiscible organic solvent in which the analyte has a high affinity. After vigorous mixing, the two phases are allowed to separate, and the organic layer containing the analyte is collected.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique for sample cleanup and concentration.[11] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate.
Analytical Protocols
Disclaimer: The following protocols are based on established methods for structurally similar aromatic ketones and should be validated for the specific application and matrix.
Protocol 1: Quantification of this compound by HPLC-UV
This method is suitable for the routine analysis of this compound in process samples and final product.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v).[8] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 248 nm (based on UV absorption of similar tetralones)[5] |
4. Sample Preparation Workflow
Caption: Workflow for HPLC-UV sample preparation.
5. Data Analysis
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis or in complex matrices.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[12]
-
High-purity helium as carrier gas
-
This compound reference standard
-
Anhydrous sodium sulfate
-
Organic solvents (e.g., dichloromethane, hexane)
-
Volumetric flasks and pipettes
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the expected concentration range of the samples.
3. GC-MS Conditions
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 70 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 160 (molecular ion), 145, 117 (expected fragments based on tetralone fragmentation)[5] |
4. Sample Preparation Workflow
Caption: Workflow for GC-MS sample preparation.
5. Data Analysis
-
Analyze the calibration standards and samples using the specified GC-MS conditions.
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 160) against the concentration.
-
Quantify this compound in the samples using the calibration curve. The presence of qualifier ions (m/z 145 and 117) at the correct retention time confirms the identity of the analyte.
Method Validation and Performance
Any analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of accurate and precise data, which is critical in the fields of pharmaceutical research and development.
References
-
Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Retrieved from [Link]
-
Kiss, A., & Varga-Puchony, Z. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
Romero, V., et al. (2024). Comprehensive methodology for semi-volatile organic compound determination in ambient air with emphasis on polycyclic aromatic hydrocarbons analysis by GC-MS/MS. Journal of Chromatography A. Retrieved from [Link]
-
Request PDF. (n.d.). Comprehensive methodology for semi-volatile organic compound determination in ambient air with emphasis on Polycyclic Aromatic Hydrocarbons analysis by GC-MS/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Separation Science. (n.d.). Reversed-Phase of Neutral Analytes. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methyltetralone. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). This compound| CAS No:22009-37-6. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Analytical chemistry of carbonyl compounds in indoor air. Analyst. DOI:10.1039/D3AN00822C. Retrieved from [Link]
-
ResearchGate. (2011). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Freie Universität Berlin. (2017). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]
-
PubMed. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. DOI: 10.1002/jms.1682. Retrieved from [Link]
-
Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-38. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Tetralone. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 3. Analytical chemistry of carbonyl compounds in indoor air - Analyst (RSC Publishing) DOI:10.1039/D3AN00822C [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. Reversed-Phase of Neutral Analytes | Separation Science [sepscience.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. oudacademia.com [oudacademia.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Comprehensive methodology for semi-volatile organic compound determination in ambient air with emphasis on polycyclic aromatic hydrocarbons analysis by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tdi-bi.com [tdi-bi.com]
Application Note: A Validated High-Performance Liquid Chromatography Method for Purity Assessment of 7-Methyl-1-tetralone
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 7-Methyl-1-tetralone. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring its purity is critical for downstream applications.[1][2] The described method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control in both research and manufacturing environments. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
This compound (CAS: 22009-37-6) is an aromatic ketone derivative that serves as a versatile building block in organic synthesis.[5][6] Its molecular structure, featuring a substituted aromatic ring fused to a cyclohexanone moiety, makes it susceptible to impurities arising from its synthesis or degradation. Common impurities may include starting materials, isomers, or by-products from side reactions, such as oxidation or incomplete cyclization. The reactivity of the α-methylene group, in particular, can lead to the formation of various derivatives.[7]
High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for separating and quantifying components in such mixtures due to its high resolution, sensitivity, and reproducibility.[4][8] A reverse-phase method was selected for this application. The nonpolar stationary phase (C18) provides strong hydrophobic interactions with the aromatic ring of this compound, while a polar mobile phase allows for the effective elution and separation of the analyte from potentially more or less polar impurities.[9][10] This approach ensures a reliable assessment of the compound's purity.
Experimental Apparatus and Reagents
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Reagents and Materials
-
This compound reference standard (Purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Methanol (MeOH), HPLC grade.
-
This compound sample for analysis.
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation and a symmetrical peak shape for this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Column: A C18 column is the industry standard for reverse-phase chromatography, offering excellent retention for moderately nonpolar aromatic compounds like this compound.[9]
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power and viscosity. Acetonitrile was chosen over methanol as it often yields sharper peaks and lower backpressure. The 60:40 ratio was determined empirically to provide a suitable retention time (typically 4-6 minutes) and resolution from potential impurities.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: The aromatic nature of this compound results in strong UV absorbance. 254 nm is a common wavelength for detecting compounds with benzene rings and provides high sensitivity.
Detailed Protocols
Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (ACN:Water, 60:40) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This is the standard stock solution.
Preparation of Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the standard solution preparation protocol.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, it must be validated.[11][12] The following parameters should be assessed.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Confidence Identification of 7-Methyl-1-tetralone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 7-Methyl-1-tetralone, a significant ketone derivative used as an intermediate in organic synthesis.[1][2] The methodology leverages the power of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone analytical technique renowned for its high sensitivity and specificity in separating and identifying volatile and semi-volatile compounds. This guide is tailored for researchers, scientists, and professionals in drug development and chemical analysis, providing a comprehensive workflow from sample preparation to data interpretation. The causality behind each experimental choice is explained to ensure scientific integrity and empower users to adapt the protocol to their specific needs.
Introduction
This compound (CAS: 22009-37-6, Molecular Formula: C₁₁H₁₂O, Molecular Weight: 160.21 g/mol ) is a bicyclic aromatic ketone of significant interest in synthetic chemistry.[1][3] Its structural motif is a precursor in the synthesis of various more complex molecules, including sesquiterpenes.[2] Accurate identification and confirmation of this intermediate are paramount to ensure the integrity of a synthetic route and the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) offers an ideal analytical solution, providing both chromatographic separation based on the analyte's physicochemical properties and mass spectrometric detection, which yields a unique fragmentation pattern, or "chemical fingerprint." This application note outlines a comprehensive GC-MS protocol for the confident identification of this compound.
Scientific Principles
The GC-MS technique is predicated on two fundamental analytical principles:
-
Gas Chromatography (GC): This process separates chemical components of a sample based on their differential partitioning between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in characteristic retention times.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[4][5]
The combination of a compound's retention time and its mass spectrum provides a high degree of certainty in its identification.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below. This process begins with meticulous sample preparation to ensure the analyte is in a form suitable for GC-MS analysis, followed by instrumental analysis and data interpretation.
Caption: Workflow for the GC-MS Identification of this compound.
Materials and Reagents
-
This compound standard (>98% purity)
-
Solvents: Dichloromethane (DCM), Ethyl acetate, Hexane (GC grade or equivalent)
-
Anhydrous Sodium Sulfate: For drying organic extracts.
-
Syringe filters: 0.2 µm PTFE
-
GC Vials: 2 mL amber glass with PTFE-lined septa
Instrumentation and Conditions
The following instrumental parameters are recommended. These should be considered a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent retention time reproducibility. |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds, including aromatic ketones. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for high sensitivity. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | A temperature program designed to provide good separation of the target analyte from potential impurities. The initial hold ensures good peak shape, and the ramp allows for efficient elution. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A robust and sensitive mass detector. |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible and characteristic fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation. |
| Mass Range | m/z 40-450 | A wide scan range to capture the molecular ion and all significant fragment ions of this compound. |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150 °C | A standard temperature for the mass filter. |
Step-by-Step Protocol
Part 1: Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the primary stock solution with dichloromethane to create a working standard solution. This standard will be used to determine the retention time and confirm the mass spectrum of this compound.
Part 2: Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below is a general liquid-liquid extraction protocol suitable for samples where this compound is present in a liquid matrix. For solid samples, an initial solvent extraction step would be required. In some cases, derivatization may be necessary for compounds with poor volatility or thermal stability, though it is generally not required for this compound.[6]
-
Sample Collection: Collect a representative sample in a clean glass container.
-
Liquid-Liquid Extraction:
-
To 5 mL of the aqueous sample, add 5 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Allow the layers to separate.
-
Carefully collect the lower organic layer (dichloromethane) using a glass pipette.
-
-
Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the analyte concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete evaporation. Reconstitute the residue in a known volume of dichloromethane.
-
Filtration and Transfer: Filter the final extract through a 0.2 µm PTFE syringe filter directly into a 2 mL GC vial.
Data Analysis and Interpretation
Retention Time
Under the chromatographic conditions specified, this compound is expected to elute at a specific retention time. This retention time should be confirmed by injecting the prepared working standard. While the exact retention time can vary slightly between instruments and columns, it is a critical parameter for initial identification. For even higher confidence, the Kovats retention index can be calculated by running a series of n-alkanes under the same conditions.
Mass Spectrum Interpretation
The mass spectrum of a compound is its unique chemical fingerprint. For this compound (C₁₁H₁₂O), the molecular ion peak (M⁺) is expected at m/z 160. The fragmentation pattern arises from the cleavage of the molecular ion into smaller, stable fragments.
Expected Fragmentation Pattern of this compound:
-
m/z 160 (M⁺): The molecular ion peak, representing the intact molecule. Its presence is crucial for confirming the molecular weight.
-
m/z 145: Loss of a methyl group (-CH₃).
-
m/z 132: A significant peak likely resulting from the loss of ethylene (-C₂H₄) via a retro-Diels-Alder-type fragmentation of the non-aromatic ring.
-
m/z 117: Further fragmentation, potentially involving the loss of a methyl group from the m/z 132 fragment.
-
m/z 91: A common fragment in aromatic compounds, corresponding to the tropylium ion ([C₇H₇]⁺).
The obtained mass spectrum from the sample should be compared to the spectrum of the authentic standard and a reference library, such as the NIST Mass Spectral Library, for positive identification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound using GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve high-confidence identification of this important synthetic intermediate. The explanation of the principles behind the chosen parameters allows for intelligent adaptation of the method to various laboratory settings and sample types, ensuring robust and reliable results in drug development and chemical research.
References
-
PubChem. 7-Methyltetralone. National Center for Biotechnology Information. [Link]
-
ZaiQi Bio-Tech. This compound | CAS No:22009-37-6. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ResearchGate. GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... [Link]
-
Shen, L. et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
NIST. 7-Methoxy-1-tetralone. NIST Chemistry WebBook. [Link]
-
Technology Networks. Environmental Sample Analysis With GC-MS/MS. [Link]
-
ResearchGate. Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. [Link]
-
MDPI. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. [Link]
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
National Center for Biotechnology Information. Analysis of Residues in Environmental Samples. [Link]
-
Office of Justice Programs. Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). [Link]
-
YouTube. Fundamentals of MS (7 of 7) - Fragmentation. [Link]
-
AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
-
ResearchGate. Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]
Sources
- 1. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 2. This compound | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 7-Methyl-1-tetralone for Enhanced Analysis
Introduction
7-Methyl-1-tetralone is a versatile bicyclic aromatic ketone that serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. However, its moderate polarity and potential for thermal lability can present challenges for direct analysis, particularly by gas chromatography (GC). Furthermore, the presence of a chiral center in derivatives of this compound often necessitates enantioselective analysis to elucidate stereospecific synthesis or biological activity.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound to enhance its analytical characteristics for both achiral and chiral analyses. We will explore various derivatization strategies, explaining the underlying chemical principles and providing step-by-step methodologies for researchers, scientists, and drug development professionals.
Rationale for Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific analytical technique[1]. For this compound, derivatization is primarily employed to:
-
Increase Volatility and Thermal Stability for GC Analysis: By converting the polar ketone functional group into a less polar and more stable derivative, the compound becomes more amenable to volatilization in the GC inlet without degradation[2].
-
Improve Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks and better resolution from other components in a complex mixture[3].
-
Enhance Detector Response: Introducing specific functional groups can significantly improve the sensitivity of detection by techniques such as electron capture detection (ECD) or mass spectrometry (MS)[4].
-
Enable Enantioselective Analysis: For chiral separations, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column, or it can enhance the separation on a chiral column[5].
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for derivatization and analysis.
Part 1: Derivatization for Achiral GC-MS Analysis
For routine quantitative and qualitative analysis of this compound in complex matrices, derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. The primary goal is to block the active ketone group to prevent enolization and improve chromatographic performance.
Oximation: Formation of Oxime Derivatives
Oximation is a robust and widely used derivatization technique for carbonyl compounds. The ketone group of this compound reacts with a hydroxylamine derivative to form a stable oxime. This derivatization prevents the formation of multiple tautomeric forms and increases the volatility of the analyte[6].
This is a classic and effective method for preparing oximes.
Protocol 1: Oximation of this compound with Hydroxylamine Hydrochloride
| Step | Procedure | Rationale |
| 1 | Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like pyridine or acetonitrile. | Pyridine can act as a solvent and a catalyst for the reaction. |
| 2 | To 100 µL of the sample solution in a reaction vial, add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. | A molar excess of the derivatizing reagent ensures complete reaction. |
| 3 | Cap the vial tightly and heat at 60-80°C for 60 minutes. | Heating accelerates the reaction to completion. |
| 4 | Cool the reaction mixture to room temperature. | Prepares the sample for direct injection or further derivatization. |
| 5 | The sample is now ready for GC-MS analysis. If necessary, dilute with an appropriate solvent (e.g., ethyl acetate). | Dilution may be required to bring the concentration within the linear range of the instrument. |
PFBHA is a highly effective derivatizing agent for carbonyls, forming PFB-oximes. These derivatives are particularly advantageous for analysis by GC with electron capture detection (ECD) due to the presence of five fluorine atoms, which significantly enhances the detector response. They are also well-suited for GC-MS analysis, often providing characteristic fragmentation patterns[7][8].
Protocol 2: PFBHA Derivatization of this compound
| Step | Procedure | Rationale |
| 1 | Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. | PFBHA reactions are often performed in polar organic solvents. |
| 2 | In a reaction vial, combine 100 µL of the sample solution with 100 µL of a PFBHA solution (e.g., 15 mg/mL in water or buffer). | An aqueous or buffered solution can facilitate the reaction. |
| 3 | Adjust the pH of the mixture to approximately 4-5 with a suitable buffer or dilute acid. | The reaction is typically favored under slightly acidic conditions. |
| 4 | Cap the vial and heat at 60-70°C for 60-120 minutes. | Ensures complete derivatization. Reaction time may need optimization. |
| 5 | After cooling, extract the PFB-oxime derivative with an organic solvent such as hexane or ethyl acetate (e.g., 2 x 500 µL). | The derivative is less polar than the starting material and will partition into the organic phase. |
| 6 | Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary. | Removes residual water that can interfere with GC analysis. |
| 7 | The sample is now ready for GC-MS or GC-ECD analysis. | The PFB-oxime is stable for analysis. |
Two-Step Derivatization: Oximation followed by Silylation
For compounds containing other active functional groups in addition to the ketone, or to further enhance volatility and stability, a two-step derivatization involving oximation followed by silylation is a powerful approach[6]. While this compound itself only has a ketone, this method is invaluable for analyzing its metabolites or related compounds that may possess hydroxyl groups.
Protocol 3: Two-Step Oximation and Silylation
| Step | Procedure | Rationale |
| 1 | Oximation: Follow steps 1-4 of Protocol 1. After cooling, evaporate the pyridine under a gentle stream of nitrogen. | It is crucial to remove the pyridine as it can interfere with the subsequent silylation step. |
| 2 | Silylation: To the dried oxime derivative, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | BSTFA and MSTFA are powerful silylating agents. TMCS acts as a catalyst[9]. |
| 3 | Cap the vial and heat at 60-70°C for 30-60 minutes. | Heating drives the silylation reaction to completion. |
| 4 | Cool the reaction mixture to room temperature. | The sample is now ready for GC-MS analysis. |
The following diagram illustrates the two-step derivatization process.
Caption: Workflow for Mosher's method.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation of this compound or its derivatives can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including tetralone derivatives.
Protocol 5: Chiral HPLC Separation of Tetralone Derivatives
| Parameter | Recommendation | Rationale |
| Column | Chiralpak® IA, IB, IC, or AD-H (or equivalent polysaccharide-based CSP). | These columns have demonstrated broad enantioselectivity for a variety of chiral compounds, including tetralones. |
| Mobile Phase | Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized (e.g., 90:10 to 80:20 n-hexane:isopropanol). | Normal phase chromatography is often effective for the separation of moderately polar compounds on polysaccharide-based CSPs. |
| Flow Rate | 0.5 - 1.0 mL/min. | A typical flow rate for analytical HPLC. |
| Column Temperature | 25°C (or controlled room temperature). Lower temperatures can sometimes improve resolution. | Temperature can affect the thermodynamics of the chiral recognition process. |
| Detection | UV detection at a wavelength where this compound has significant absorbance (e.g., ~254 nm). | Provides sensitive detection of the analyte. |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. | Ensures good peak shape and compatibility with the chromatographic system. |
Optimization of Chiral HPLC Separation:
The separation of enantiomers on a CSP is highly dependent on the mobile phase composition. It is recommended to screen different alcohol modifiers (isopropanol, ethanol) and vary their percentage in the mobile phase to achieve optimal resolution. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can also be beneficial for certain analytes.
Data Summary Tables
Table 1: Recommended Derivatization Reagents for this compound Analysis
| Reagent | Derivative | Analytical Technique | Key Advantages |
| Hydroxylamine HCl | Oxime | GC-MS | Simple, robust, prevents tautomerization. |
| PFBHA | PFB-Oxime | GC-MS, GC-ECD | High sensitivity for ECD, characteristic MS fragments. |
| BSTFA or MSTFA (after oximation) | TMS-Oxime | GC-MS | Increases volatility and thermal stability. |
| (R)- and (S)-MTPA Chloride (after reduction) | MTPA Esters | NMR | Determination of enantiomeric excess and absolute configuration. |
Table 2: Typical GC-MS and HPLC Conditions
| Parameter | GC-MS (for Oxime/TMS-Oxime) | Chiral HPLC |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Chiralpak® IA, IB, IC, or AD-H (250 x 4.6 mm, 5 µm) |
| Inlet Temperature | 250°C | N/A |
| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min | Isocratic |
| Carrier Gas | Helium at 1 mL/min | N/A |
| Mobile Phase | N/A | n-Hexane:Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | N/A | 0.8 mL/min |
| Detector | Mass Spectrometer (EI mode) | UV Detector (e.g., 254 nm) |
Conclusion
The derivatization of this compound is a crucial step for its comprehensive analysis. For achiral analysis by GC-MS, oximation with hydroxylamine or PFBHA provides stable and volatile derivatives with excellent chromatographic properties. For enantioselective analysis, chiral derivatization with Mosher's acid after reduction to the corresponding alcohol allows for the determination of enantiomeric purity and absolute configuration by NMR. Alternatively, direct enantioseparation can be achieved by chiral HPLC using polysaccharide-based stationary phases. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for this compound in various research and development settings.
References
-
Armstrong, D. W., Li, W., & Pitha, J. (1990). Reversing Enantioselectivity in Capillary Gas Chromatography with Polar and Nonpolar Cyclodextrin Derivative Phases. Analytical Chemistry, 62(2), 214–217. Available at: [Link]
-
Casale, J. F., & Waggoner, R. W. (1991). A Chromatographic and Spectrometric Study of the Trimethylsilyl Derivatives of the Enantiomers of Methamphetamine and Its Analogs. Journal of Forensic Sciences, 36(4), 1184-1193. Available at: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]
-
Degenhardt-Langelaan, M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60–66. Available at: [Link]
-
Gahm, K. H., et al. (1998). Chiral separations of indan, tetralin and benzosuberan derivatives by capillary electrophoresis. Journal of Chromatography A, 793(1), 135-143. Available at: [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]
-
Husek, P. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Available at: [Link]
- Knapp, D. R. (1979).
-
Liebeke, M., et al. (2008). Depletion of thiol‐containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. Available at: [Link]
-
Molnár-Perl, I. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 183-199. Available at: [Link]
-
Mosandl, A. (1995). Enantioselective capillary gas chromatography and its application in food and flavour analysis. Food Reviews International, 11(4), 597-664. Available at: [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. Available at: [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
- Poole, C. F. (2003).
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available at: [Link]
-
Simkus, D. N., et al. (2019). First Report of Aldehydes and Ketones in the Tagish Lake Meteorite: Optimized Methodology and Preliminary Results. 50th Lunar and Planetary Science Conference. Available at: [Link]
- Smith, R. M. (1988). Gas and liquid chromatography in analytical chemistry. Wiley.
-
Werkhoff, P., Brennecke, S., & Bretschneider, W. (1993). Chirospecific analysis in flavor and essential oil chemistry. Part A: Enantioselective GC analysis of chiral volatiles. Chemistry & Biodiversity, 1(1-2), 1-31. Available at: [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]
-
Zhang, T., et al. (2012). Enantioseparation of eight pairs of tetralone derivative enantiomers on cellulose based chiral stationary phase by HPLC. Bentham Science Publishers. Available at: [Link]
-
Zuman, P., & Shah, B. (1994). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 5(5), 483-493. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. hou.usra.edu [hou.usra.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 7-Methyl-1-tetralone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: 7-Methyl-1-tetralone as a Privileged Scaffold
In the landscape of medicinal chemistry and natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound, a substituted bicyclic ketone, has emerged as a valuable and versatile building block for the construction of a diverse array of bioactive molecules.[1][2] Its rigid, fused-ring system provides a three-dimensional framework that is often found in biologically active natural products and pharmaceuticals. The presence of a reactive ketone functionality, an aromatic ring amenable to substitution, and a strategic methyl group make it an ideal starting point for introducing molecular complexity and diversity.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds. We will delve into specific examples, detailing the underlying chemical principles and providing robust, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their own discovery programs.
Core Synthetic Strategies and Applications
The reactivity of this compound can be broadly categorized into two main areas: transformations involving the ketone moiety and modifications of the aromatic ring. These strategies are often employed in a concerted fashion to achieve the desired molecular architecture and biological activity.
I. Elaboration of the Ketone: Accessing Sesquiterpenoids and Related Natural Products
The ketone group of this compound is a versatile handle for carbon-carbon bond formation, enabling the construction of complex carbocyclic frameworks. A prime example is its use in the synthesis of sesquiterpenes, a class of natural products known for their diverse biological activities.
(±)-cis-Calamenene is a sesquiterpene found in various plants and is known for its potential antimicrobial, antifungal, and anti-inflammatory properties.[2] The synthesis of (±)-cis-calamenene from this compound highlights the utility of the Grignard reaction to introduce an isopropyl group, a key structural motif in this natural product.
Experimental Workflow: Synthesis of (±)-cis-Calamenene
Caption: Synthetic pathway for (±)-cis-Calamenene.
Protocol 1: Synthesis of (±)-cis-Calamenene via Grignard Reaction
This protocol details the addition of an isopropyl group to this compound, followed by dehydration and reduction to yield the target sesquiterpene.
Materials:
-
This compound
-
Isopropylmagnesium chloride (2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
6 N Hydrochloric acid
-
Magnesium sulfate (anhydrous)
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrogen gas supply
Procedure:
-
Grignard Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
-
Dehydration and Aromatization:
-
Combine the organic extracts and add 6 N hydrochloric acid.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature to facilitate dehydration.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude dehydrated product.
-
-
Hydrogenation:
-
Dissolve the crude product from the previous step in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (±)-cis-calamenene.
-
Causality Behind Experimental Choices:
-
The use of anhydrous THF is crucial as Grignard reagents are highly reactive with water.
-
The slow, dropwise addition of the Grignard reagent at low temperature helps to control the exothermic reaction and prevent side product formation.
-
The acidic workup in the dehydration step protonates the tertiary alcohol, making it a good leaving group (water) and promoting the formation of the alkene.
-
Catalytic hydrogenation with Pd/C is a standard and effective method for the reduction of alkenes. The stereoselectivity of this step is influenced by the steric hindrance of the substrate, often favoring the formation of the cis-isomer.
II. α-Functionalization and Condensation Reactions: Building Blocks for Heterocyclic Scaffolds and Chalcones
The α-protons of the ketone in this compound are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This reactivity is exploited in reactions such as the Claisen-Schmidt condensation to synthesize chalcones, which are precursors to flavonoids and other bioactive heterocyclic compounds.
Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Chalcones derived from tetralones have shown promising activity as MAO inhibitors. The Claisen-Schmidt condensation provides a straightforward method for the synthesis of these compounds.
General Reaction Scheme: Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath to approximately 10 °C.
-
Prepare a solution of KOH (e.g., 5% in ethanol) and add it dropwise to the stirred reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Trustworthiness Through Self-Validation:
The purity and identity of the synthesized chalcone should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the α,β-unsaturated ketone system in the NMR spectra provide a clear validation of the reaction's success.
III. Aromatic Ring Functionalization: Expanding Chemical Diversity
While the ketone provides a rich source of reactivity, the aromatic ring of this compound offers further opportunities for diversification. Electrophilic aromatic substitution reactions can be employed to introduce various functional groups, although the regioselectivity will be directed by the existing alkyl and acyl substituents. A more versatile approach involves the use of a pre-functionalized starting material, such as 7-bromo-1-tetralone, which can then undergo a variety of cross-coupling reactions.
Starting from the corresponding 7-bromo-1-tetralone, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups, while the Buchwald-Hartwig amination enables the formation of C-N bonds. These reactions are invaluable for exploring the structure-activity relationships (SAR) of potential drug candidates by systematically modifying the aromatic portion of the molecule.[3] This strategy is particularly relevant for the development of ligands for central nervous system (CNS) targets, such as dopamine and serotonin receptors, and for the synthesis of certain kinase inhibitors.[3]
Data Presentation
Table 1: Representative Bioactive Molecules Derived from this compound and its Analogs
| Starting Material | Key Reaction | Bioactive Molecule Class | Potential Application |
| This compound | Grignard Reaction, Dehydration, Hydrogenation | Sesquiterpenoid | Antimicrobial, Anti-inflammatory |
| 7-Methoxy-1-tetralone | Claisen-Schmidt Condensation | Chalcone | MAO Inhibitor (Neuroprotective) |
| 6-Hydroxy-1-tetralone | Nucleophilic Substitution, Guanidinylation | Aminoguanidine Derivative | Antibacterial |
| 7-Bromo-1-tetralone | Suzuki-Miyaura Coupling | Biaryl Tetralone | CNS Receptor Ligands |
Conclusion
This compound is a powerful and versatile scaffold in the synthesis of bioactive molecules. Its strategic combination of a reactive ketone and a modifiable aromatic ring system provides a robust platform for the generation of diverse and complex molecular architectures. The protocols and strategies outlined in this guide demonstrate the practical application of this building block in accessing natural products and potential therapeutic agents. By understanding the underlying chemical principles and employing these validated methods, researchers can effectively harness the synthetic potential of this compound to accelerate their drug discovery and development efforts.
References
- Poon Ng, P. S., & Banerjee, A. K. (2008). Total Synthesis of (±)-Cis-5-Hydroxycalamenene.
Sources
Application Notes and Protocols for the Asymmetric Reduction of 2-Methyl-1-tetralone using Advanced Catalytic Systems
Abstract
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing, driven by the profound impact of stereochemistry on biological activity.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric reduction of the prochiral ketone, 2-Methyl-1-tetralone, to its corresponding chiral alcohol, 2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This chiral building block is a crucial intermediate in the synthesis of various biologically active molecules. We will delve into three state-of-the-art catalytic methodologies: Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts, and biocatalytic reduction with ketoreductases (KREDs). This guide emphasizes not only the procedural steps but also the underlying mechanistic principles and practical insights to empower researchers to successfully implement and adapt these powerful synthetic transformations.
Introduction: The Significance of Chiral 2-Methyl-1-tetralanol
Chiral molecules, particularly enantiomerically pure alcohols, are of paramount importance in the pharmaceutical industry. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. The asymmetric reduction of 2-Methyl-1-tetralone is a challenging transformation due to the chiral center adjacent to the ketone, which necessitates a dynamic kinetic resolution process to achieve high diastereoselectivity and enantioselectivity.[3] The resulting chiral 2-methyl-1-tetralanol serves as a versatile synthon for more complex molecular architectures.
Noyori-Type Asymmetric Hydrogenation
The Nobel Prize-winning Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using ruthenium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often in combination with a chiral diamine.[4][5][6] This method is prized for its high turnover numbers, excellent enantioselectivities, and operational simplicity, making it suitable for industrial applications.[5][6]
Mechanistic Insights
The catalytic cycle of the Noyori hydrogenation involves a metal-ligand cooperative mechanism.[7][8] The Ru(II) precatalyst is activated by hydrogen to form a ruthenium hydride species. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the diamine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. This concerted outer-sphere mechanism accounts for the high efficiency and stereoselectivity of the reaction.[7][8] The chirality of both the diphosphine and the diamine ligand creates a highly specific chiral environment that dictates the facial selectivity of the hydride attack on the prochiral ketone.
Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-1-tetralone
This protocol is adapted from established procedures for the asymmetric hydrogenation of prochiral ketones using a Ru-BINAP/diamine catalyst system.[3]
Materials:
-
RuCl₂[(S)-Tol-BINAP]
-
(R)-IPHAN (1,4-Diamine)
-
Potassium tert-butoxide (t-BuOK)
-
2-Methyl-1-tetralone
-
Anhydrous isopropanol
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar autoclave
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add RuCl₂[(S)-Tol-BINAP] (e.g., 0.01 mol%) and (R)-IPHAN (e.g., 0.01 mol%) to a Schlenk flask. Add anhydrous isopropanol and stir the mixture for 30 minutes at room temperature to form the precatalyst solution.
-
Reaction Setup: In a separate flask, dissolve 2-Methyl-1-tetralone (1.0 eq) in anhydrous isopropanol. Add potassium tert-butoxide (e.g., 1 mol%).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Under a stream of nitrogen, add the prepared catalyst solution to the autoclave.
-
Pressurization: Seal the autoclave, and purge with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 8 atm).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 30°C) and stir vigorously for the required time (e.g., 24 hours).[3]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the conversion, diastereomeric ratio, and enantiomeric excess by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9][10] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[11][12]
Mechanistic Insights
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent.[12][13][14] The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the Lewis acidic borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the carbonyl oxygen of the ketone substrate. The ketone orients itself to minimize steric interactions between its larger substituent and the substituents on the catalyst.[15] Hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[12]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 2-Methyl-1-tetralone
This protocol is based on general procedures for the CBS reduction of ketones.[11][12] The reaction must be conducted under strictly anhydrous conditions as water can negatively impact enantioselectivity.[14][15]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
2-Methyl-1-tetralone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Standard inert atmosphere glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add a solution of 2-Methyl-1-tetralone (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Cool the solution to 0°C. Add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 10 mol%) dropwise.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (e.g., 1.0 eq) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor the progress by TLC.
-
Quenching: Once the starting material is consumed, slowly add methanol to quench the excess borane.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
Biocatalytic Reduction using Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, operating under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[16] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source.
Mechanistic Insights
The catalytic mechanism of KREDs involves the binding of the ketone substrate and the NADPH/NADH cofactor in the enzyme's active site. The active site's chiral environment precisely orients the substrate relative to the cofactor. A hydride is then transferred from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of the ketone. A proton is typically donated by a conserved tyrosine or lysine residue in the active site to the carbonyl oxygen. The resulting alcohol and the oxidized cofactor (NADP⁺/NAD⁺) are then released from the active site. An efficient cofactor regeneration system is crucial for the economic viability of this process on a larger scale.
Caption: Experimental workflow for KRED-catalyzed reduction with cofactor regeneration.
Experimental Protocol: KRED-Catalyzed Reduction of 2-Methyl-1-tetralone
This is a general protocol and may require optimization for specific KREDs and substrates.[16][17]
Materials:
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
2-Methyl-1-tetralone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO) if needed for substrate solubility
-
Shaking incubator
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of phosphate buffer. Add NADP⁺ (or NAD⁺) to a final concentration of e.g., 1 mM. Add the components of the cofactor regeneration system (e.g., glucose at 1.1 eq).
-
Enzyme Addition: Add the desired amount of KRED to the buffer solution.
-
Substrate Addition: Dissolve 2-Methyl-1-tetralone in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture to the desired final concentration.
-
Reaction: Place the reaction vessel in a shaking incubator at a controlled temperature (e.g., 30°C) and agitate. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Work-up: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate and concentrate it. Purify the product if necessary. Determine the conversion and enantiomeric excess by chiral HPLC or GC.
Comparative Data Summary
The choice of catalytic system depends on various factors including desired selectivity, substrate scope, cost, and scalability. The following table provides a summary of typical performance data for the asymmetric reduction of tetralone derivatives.
| Catalyst System | Substrate | Catalyst Loading | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| RuCl₂[(S)-tolbinap][(R)-iphan] | 2-Methyl-1-tetralone | 0.01 mol% | 30 | 24 | >99 | 98 (cis) | [3] |
| In situ generated oxazaborolidine | α-Tetralone | 10 mol% | RT | N/A | High | 85 | [18] |
| KRED-102 | 7-hydroxy-2-tetralone | N/A | N/A | 24 | >50 | 91 (S) | [16] |
| Engineered BaSDR1 | 7-fluoro-α-tetralone | N/A | N/A | N/A | High | 98.8 | [19][20] |
Conclusion
The asymmetric reduction of 2-Methyl-1-tetralone can be effectively achieved with high enantioselectivity using Noyori-type catalysts, CBS reduction, and biocatalysis. Each method presents its own set of advantages and considerations. Noyori hydrogenation offers high efficiency and is well-suited for industrial scale-up. The CBS reduction is a reliable laboratory-scale method with predictable stereochemical outcomes. Biocatalysis with KREDs provides an environmentally benign route with excellent selectivity under mild conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the synthesis of chiral intermediates for drug discovery and development.
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. Available from: [Link]
-
Taylor & Francis Online. Ketoreductase activity for reduction of substituted-β-tetralones utilizing aqueous-organic systems and β-cyclodextrin derivatives. Available from: [Link]
-
Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Available from: [Link]
-
Taylor & Francis Online. Ketoreductase activity for reduction of substituted-β-tetralones utilizing aqueous-organic systems and β-cyclodextrin derivati. Available from: [Link]
-
YouTube. Noyori Hydrogenation. Available from: [Link]
-
YouTube. Noyori Asymmetric Hydrogenation | Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Available from: [Link]
-
Royal Society of Chemistry. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Available from: [Link]
-
National Institutes of Health. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available from: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
-
OSTI.GOV. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Available from: [Link]
-
Royal Society of Chemistry. Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Available from: [Link]
-
SigutLabs. Reagent of the month – CBS oxazaborolidine. Available from: [Link]
-
Royal Society of Chemistry. Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Available from: [Link]
-
Wikipedia. Corey–Itsuno reduction. Available from: [Link]
-
ACS Publications. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. Available from: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
Wiley Online Library. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. Available from: [Link]
-
CSIC. Engineering a Carbonyl Reductase as a Potential Tool for the Synthesis of Chiral α‐Tetralinols. Available from: [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available from: [Link]
-
Almac. Ene Reductase Enzymes for the Aromatisation of Tetralones and Cyclohexenones to Naphthols and Phenols. Available from: [Link]
-
MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]
-
Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]
-
Asymmetric Hydrogenation. CBS Reduction (Corey-Bakshi-Shibata): Catalytic asymmetric metal hydride reduction. Available from: [Link]
-
Juniper Publishers. Role of Chirality in Drugs. Available from: [Link]
-
ACS Publications. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Available from: [Link]
-
PubMed. Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator. Available from: [Link]
-
ResearchGate. Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. Available from: [Link]
-
ResearchGate. Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. Available from: [Link]
-
National Institutes of Health. Biocatalytic Reduction Reactions from a Chemist's Perspective. Available from: [Link]
-
National Institutes of Health. Engineered Biocatalyst for Enantioselective Hydrazone Reduction. Available from: [Link]
-
ResearchGate. Biocatalytic Reduction Reactions from a Chemist's Perspective. Available from: [Link]
-
National Institutes of Health. Chiral Drugs: An Overview. Available from: [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available from: [Link]
-
Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Available from: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 20. Engineering a Carbonyl Reductase as a Potential Tool for the Synthesis of Chiral α‐Tetralinols | Publicación [silice.csic.es]
Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Tetralone Derivatives
Introduction: The Resurgence of Tetralones as Antimicrobial Scaffolds
The tetralone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring tetralones and their synthetic derivatives exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and, most notably, antimicrobial properties.[2][3][4] With the escalating crisis of antibiotic resistance, the scientific community is compelled to explore novel chemical entities that can circumvent existing resistance mechanisms. Tetralone derivatives have emerged as promising candidates, demonstrating efficacy against a range of pathogens, including multidrug-resistant strains.[4][5]
This guide provides a comprehensive overview of the synthesis of antimicrobial tetralone derivatives, detailing a robust synthetic protocol and the subsequent evaluation of their antimicrobial activity. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and aid in the development of novel therapeutic agents.
Synthetic Strategies: Building the Antimicrobial Pharmacophore
The synthesis of bioactive tetralone derivatives often involves the modification of a pre-existing tetralone core. A common and effective strategy is the introduction of pharmacophoric groups, such as aminoguanidinium moieties, which are known to enhance antimicrobial activity.[5] This approach often leverages the reactivity of functional groups on the tetralone ring, such as hydroxyl groups, to append side chains that can interact with microbial targets.
A prevalent synthetic route involves a two-step process: a nucleophilic substitution reaction to introduce a linker, followed by a guanidinylation reaction to install the antimicrobial warhead.[5][6] This modular approach allows for the generation of a library of derivatives with diverse substituents, facilitating structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized synthetic scheme for the preparation of aminoguanidine-tetralone derivatives from a hydroxy-tetralone starting material.
Caption: Generalized synthetic workflow for aminoguanidine-tetralone derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Representative Aminoguanidine-Tetralone Derivative
This protocol details the synthesis of a potent antimicrobial tetralone derivative, adapted from established methodologies.[5]
Materials:
-
6-Hydroxy-1-tetralone
-
Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Aminoguanidine hydrochloride
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of the Intermediate Ether
-
To a solution of 6-hydroxy-1-tetralone (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the intermediate ether.
Rationale: This step involves a Williamson ether synthesis, a classic nucleophilic substitution reaction. The basic K₂CO₃ deprotonates the hydroxyl group of the tetralone, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide and forming the ether linkage.
Step 2: Guanidinylation to Yield the Final Product
-
To a solution of the intermediate ether (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and aminoguanidine hydrochloride (1.2 eq).
-
Stir the reaction mixture at 80 °C overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to yield the aminoguanidine-tetralone derivative.
Rationale: The aminoguanidine acts as a nucleophile, attacking the benzylic carbon and displacing the tetralone ether to form the final product. The base is required to neutralize the hydrochloride salt of the aminoguanidine and facilitate the reaction.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS).[5]
Protocol 2: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized tetralone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[5][7][8][9]
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized tetralone derivatives
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a pure overnight bacterial culture, prepare a suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Serial Dilution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar plate. Incubate the plate at 37 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antimicrobial Activity and Mechanism of Action
Numerous studies have demonstrated the potent antimicrobial activity of tetralone derivatives against a panel of clinically relevant pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5]
Quantitative Antimicrobial Data
The following table summarizes the reported antimicrobial activity of a representative aminoguanidine-tetralone derivative (Compound 2D from a cited study) against various bacterial strains.[5]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 0.5 | 4 |
| MRSA-2 | 1 | 4 |
| E. coli ATCC 25922 | 2 | 8 |
| A. baumannii ATCC 19606 | 4 | 16 |
| K. pneumoniae ATCC 700603 | 8 | >32 |
| P. aeruginosa ATCC 27853 | 16 | >32 |
Data extracted from Wei et al., 2024.[5]
Proposed Mechanism of Action
The antimicrobial efficacy of certain aminoguanidine-tetralone derivatives is attributed to their ability to disrupt bacterial cell membranes.[5][6] This disruption leads to membrane depolarization, increased permeability, and leakage of intracellular components such as proteins and DNA, ultimately resulting in bacterial cell death.[5][10]
Furthermore, molecular docking studies suggest that these compounds may have additional intracellular targets. Dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, has been identified as a potential target, indicating a multi-faceted mechanism of action.[5][6]
Caption: Proposed antimicrobial mechanism of action for aminoguanidine-tetralone derivatives.
Conclusion and Future Perspectives
Tetralone derivatives represent a versatile and promising class of antimicrobial agents. The synthetic strategies outlined in this guide provide a clear pathway for the generation of diverse analogs for further biological evaluation. The demonstrated efficacy against resistant pathogens, coupled with a multi-target mechanism of action, underscores the potential of this scaffold in the development of next-generation antibiotics. Future research should focus on optimizing the lead compounds to enhance their potency, reduce toxicity, and improve their pharmacokinetic profiles, paving the way for their potential clinical application.
References
-
Wei, Q., et al. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 26(13), 5980. [Link]
-
Organic Syntheses. β-TETRALONE. Organic Syntheses Procedure. [Link]
-
Padmavathi, K. N., et al. (2016). Synthesis and study of antimicrobial activity of new tetralone esters. European Journal of Chemistry, 7(4), 459-463. [Link]
-
Wei, Q., et al. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed. [Link]
-
Patel, H., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research and Pharmaceutical Chemsitry, 3(3), 643-647. [Link]
-
Organic Syntheses. α-TETRALONE. Organic Syntheses Procedure. [Link]
-
Chakraborty, S., et al. (2024). Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcus aureus. Biochemical and Biophysical Research Communications, 711, 149974. [Link]
-
Wikipedia. (2023). 1-Tetralone. Wikipedia. [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
Jalilian, A., et al. (2023). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega, 8(38), 35084–35092. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 1-13. [Link]
-
ABT. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ABT. [Link]
-
Shields, R. K. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412. [Link]
-
WOAH. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
American Society for Microbiology. (2018). Antimicrobial Susceptibility Testing Protocols. ASM Press. [Link]
-
Sultan, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(3), 194-206. [Link]
-
Wei, Q., et al. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. ResearchGate. [Link]
-
Chakraborty, S., et al. (2024). Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcus aureus. PubMed. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdb.apec.org [pdb.apec.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. researchgate.net [researchgate.net]
7-Methyl-1-tetralone: A Versatile Precursor for Natural Product Synthesis
Introduction: The Strategic Value of 7-Methyl-1-tetralone in Synthesis
In the intricate world of natural product synthesis, the selection of a strategic starting material is paramount. This compound, a bicyclic aromatic ketone, has emerged as a highly valuable and versatile precursor for the construction of complex molecular architectures, particularly within the realm of sesquiterpenoids. Its rigid, yet functionalized, framework provides a robust scaffold upon which chemists can elaborate to achieve the synthesis of a diverse array of bioactive natural products. The presence of a ketone functional group, an aromatic ring amenable to substitution, and a benzylic position that can be functionalized, all contribute to its utility as a powerful building block in total synthesis.
This comprehensive guide provides detailed application notes and step-by-step protocols for the use of this compound in the synthesis of natural products, with a particular focus on the sesquiterpene (±)-cis-Calamenene. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific rationale for key experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful synthetic planning.
| Property | Value | Reference |
| CAS Number | 22009-37-6 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | [2][3] |
| Melting Point | 35-36 °C | [4] |
| Boiling Point | 143-145 °C at 15 Torr | [4] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4] |
Synthetic Pathway to this compound: A Two-Step Approach
The journey towards utilizing this compound begins with its own synthesis, which is efficiently achieved through a two-step process starting from readily available commercial reagents: toluene and succinic anhydride.
Figure 1: Overall synthetic scheme for this compound.
Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This protocol details the initial intermolecular Friedel-Crafts acylation of toluene with succinic anhydride. The reaction is catalyzed by anhydrous aluminum chloride, a strong Lewis acid, and proceeds with high regioselectivity for the para position due to the directing effect of the methyl group on the toluene ring.[5][6][7]
Materials:
-
Succinic anhydride (0.10 mol)
-
Toluene (used as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃) (0.20 mol)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Dry round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Fume hood
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reactants: To the flask, add succinic anhydride (0.10 mole) and an excess of toluene.
-
Catalyst Addition: While stirring the mixture, carefully and portion-wise add anhydrous aluminum chloride (0.20 mole). The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature. An ice bath can be used for cooling if necessary.[8]
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Extraction of Product: Combine the organic layers and wash with water. Extract the combined organic layers with a saturated sodium bicarbonate solution to convert the carboxylic acid product into its water-soluble sodium salt.
-
Isolation: Separate the aqueous layer containing the sodium salt and acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Purification: Collect the solid product, 4-(4-methylphenyl)-4-oxobutanoic acid, by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[4]
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
The second step involves an intramolecular Friedel-Crafts acylation (cyclization) of the previously synthesized keto-acid. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.[9]
Materials:
-
4-(4-Methylphenyl)-4-oxobutanoic acid (0.05 mol)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle with a temperature controller
-
Fume hood
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(4-methylphenyl)-4-oxobutanoic acid (0.05 mol) with an excess of polyphosphoric acid.
-
Reaction: Heat the stirred mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.
Application in Natural Product Synthesis: The Total Synthesis of (±)-cis-Calamenene
This compound serves as an excellent starting point for the synthesis of the sesquiterpene (±)-cis-Calamenene, a natural product found in various plants. The synthetic strategy involves a three-step sequence from the tetralone: a Grignard reaction to install the isopropyl group, followed by dehydration to form the dihydronaphthalene intermediate, and finally, catalytic hydrogenation to establish the desired stereochemistry.
Figure 2: Synthetic pathway to (±)-cis-Calamenene from this compound.
Protocol 3: Grignard Reaction and Dehydration
This protocol, adapted from the synthesis of a closely related natural product, details the crucial Grignard reaction to introduce the isopropyl group, followed by an acid-catalyzed dehydration to form the key dihydronaphthalene intermediate.[10]
Materials:
-
This compound (10 mmol)
-
Isopropylmagnesium bromide solution (e.g., 2.0 M in THF, 1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
6 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septum and inert gas (argon or nitrogen) inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Grignard Addition: Dissolve this compound (10 mmol) in anhydrous THF in the reaction flask. Cool the solution to 0 °C in an ice bath. Slowly add the isopropylmagnesium bromide solution (12 mmol, 1.2 eq.) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching and Dehydration: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Then, add 6 N HCl until the aqueous layer is acidic (pH ~2). Stir the mixture vigorously for 1-2 hours at room temperature to effect the dehydration of the intermediate tertiary alcohol.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude dihydronaphthalene intermediate can be purified by flash column chromatography on silica gel.
Protocol 4: Catalytic Hydrogenation to (±)-cis-Calamenene
The final step involves the stereoselective reduction of the double bond in the dihydronaphthalene intermediate. Catalytic hydrogenation using palladium on carbon typically favors the delivery of hydrogen from the less sterically hindered face, leading to the desired cis stereochemistry at the ring junction.[10]
Materials:
-
Dihydronaphthalene intermediate (5 mmol)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite or another filter aid
Equipment:
-
Hydrogenation flask (e.g., Parr shaker apparatus or a flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve the dihydronaphthalene intermediate (5 mmol) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by GC-MS or NMR.
-
Work-up: Carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (±)-cis-Calamenene.
-
Purification: The final product can be purified by flash column chromatography on silica gel to afford pure (±)-cis-Calamenene.
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a cornerstone in the strategic synthesis of sesquiterpenoid natural products. The protocols detailed in this guide provide a robust framework for the preparation of this key precursor and its subsequent elaboration into complex molecular targets like (±)-cis-Calamenene. The causality behind the experimental choices, from the regioselectivity of the initial Friedel-Crafts acylation to the stereoselectivity of the final hydrogenation, underscores the power of fundamental organic chemistry principles in the art of total synthesis. By mastering these methodologies, researchers are well-equipped to explore the synthesis of a wide range of other natural products and their analogs, paving the way for new discoveries in medicinal chemistry and drug development.
References
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Poon, P. S., & Banerjee, A. K. (2008). Total Synthesis of (±)-Cis-5-Hydroxycalamenene. Synthetic Communications, 38(13), 2261–2268. [Link]
-
NIST. (2025). cis-Calamenene. NIST Chemistry WebBook. [Link]
-
HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ZaiQi Bio-Tech. (2025). This compound. [Link]
-
PubChem. (2025). 7-Methyltetralone. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
Organic Chemistry Portal. (2021). Tetralone synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 22009-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective synthesis of hernandulcin, peroxylippidulcine A, lippidulcines A, B and C and taste evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1-tetralone
Welcome to the technical support center for the synthesis of 7-Methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the multi-step synthesis of this important intermediate.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My Friedel-Crafts acylation of toluene with succinic anhydride is giving a low yield of the desired 4-(p-tolyl)-4-oxobutanoic acid. What could be the issue?
Answer:
Low yields in this initial step are a common challenge and can often be attributed to several factors related to the reagents and reaction conditions.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the AlCl₃, halting the reaction.[2]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened, high-purity anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
-
-
Insufficient Catalyst: An inadequate amount of AlCl₃ will lead to an incomplete reaction. Stoichiometrically, more than two equivalents of AlCl₃ are required: one to coordinate with the succinic anhydride and another to act as the catalyst.
-
Solution: Use at least 2.2 equivalents of anhydrous AlCl₃ relative to the succinic anhydride. Some procedures even recommend a slight excess to account for any minor deactivation.[3]
-
-
Incorrect Reagent Addition Order: The order in which reagents are added is critical for forming the reactive acylium ion intermediate.
-
Solution: The standard and most effective procedure involves first creating a suspension of anhydrous AlCl₃ in an inert solvent (like dichloromethane or nitrobenzene).[4] Then, succinic anhydride is added portion-wise to this suspension, allowing for the formation of the catalyst-anhydride complex. Finally, toluene is added dropwise to the reaction mixture.[5]
-
-
Poor Temperature Control: The Friedel-Crafts acylation is an exothermic reaction.[6] If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to side reactions and degradation of the product.
-
Isomer Formation: Toluene is an ortho-, para-directing activator. While the para-substituted product is sterically favored, some ortho-isomer (4-(o-tolyl)-4-oxobutanoic acid) will inevitably form, which can complicate purification and lower the isolated yield of the desired p-isomer.
-
Solution: While difficult to eliminate completely, using a bulkier solvent or a slightly lower reaction temperature can sometimes favor the formation of the para-isomer due to steric hindrance. Careful purification by recrystallization is often necessary to separate the isomers.
-
Question 2: During the reduction of 4-(p-tolyl)-4-oxobutanoic acid, I'm observing incomplete reaction or the formation of unwanted byproducts. How can I optimize this step?
Answer:
The choice of reduction method for the keto acid intermediate is critical and depends on the stability of your starting material and the desired outcome. The two most common methods are the Clemmensen and Wolff-Kishner reductions.[7]
-
Clemmensen Reduction (Zn(Hg)/HCl): This method is performed under strongly acidic conditions.[8]
-
Issue: Incomplete Reduction: The zinc amalgam may not be sufficiently activated, or the concentration of HCl may be too low.
-
Solution: Ensure the zinc amalgam is freshly prepared and active. Use concentrated hydrochloric acid and maintain a vigorous reflux throughout the reaction. The reaction is heterogeneous, so efficient stirring is crucial.[8]
-
Issue: Side Reactions: The strongly acidic conditions can be problematic if your molecule contains acid-labile functional groups.[9] For this specific substrate, the conditions are generally well-tolerated.
-
-
Wolff-Kishner Reduction (H₂NNH₂/KOH): This reduction is carried out under strongly basic and high-temperature conditions.[10]
-
Issue: Incomplete Reaction: Insufficient base or temperatures that are too low can lead to the formation of a stable hydrazone intermediate that does not decompose to the desired alkane.
-
Solution: Use a significant excess of a strong base like potassium hydroxide. The reaction is typically performed in a high-boiling solvent like diethylene glycol to reach the necessary high temperatures (180-200 °C) for the decomposition of the hydrazone.[5]
-
Issue: Thermal Degradation: Some molecules may not be stable at the high temperatures required for the Wolff-Kishner reduction.[9]
-
| Reduction Method | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl, reflux | Effective for aryl ketones; avoids high temperatures.[9] | Strongly acidic; uses toxic mercury.[9] |
| Wolff-Kishner | H₂NNH₂, KOH, high temp. | Suitable for base-stable compounds; avoids strong acid.[7] | Requires very high temperatures; strongly basic.[9] |
Recommendation: For the synthesis of 4-(p-tolyl)butanoic acid, the Clemmensen reduction is frequently employed and generally gives good yields. However, due to the use of mercury, many labs are moving towards alternative reduction methods. The Wolff-Kishner reduction is a viable, albeit more thermally demanding, alternative.
Question 3: The final cyclization of 4-(p-tolyl)butanoic acid to this compound is resulting in a low yield and a dark, impure product. What can I do to improve this?
Answer:
The intramolecular Friedel-Crafts acylation (cyclization) to form the tetralone ring is a dehydration reaction that requires a strong acid catalyst. Low yields and impurities often stem from the choice of acid and the reaction conditions.
-
Ineffective Cyclizing Agent: The strength of the acid catalyst is crucial for promoting the intramolecular acylation.
-
Solution: Polyphosphoric acid (PPA) is a highly effective and commonly used reagent for this type of cyclization.[11][12] It acts as both a catalyst and a dehydrating agent.[13] Ensure the PPA is of good quality and adequately heated to reduce its viscosity and ensure proper mixing. An alternative is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which is also a powerful dehydrating agent.
-
-
High Reaction Temperature or Prolonged Reaction Time: While heat is necessary to facilitate the reaction in viscous PPA, excessive heat or prolonged reaction times can lead to charring and the formation of polymeric side products, resulting in a dark and difficult-to-purify product.
-
Solution: Carefully control the reaction temperature, typically in the range of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly.
-
-
Difficult Product Isolation: The workup of a PPA reaction can be challenging due to the high viscosity of the acid.
-
Solution: The reaction is typically quenched by pouring the hot reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[14] This hydrolyzes the PPA and allows for the product to be extracted with an organic solvent like toluene or ether. Ensure thorough extraction to recover all of the product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely adopted synthetic pathway involves a three-step sequence starting from toluene and succinic anhydride.[15]
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (commonly AlCl₃) to produce 4-(p-tolyl)-4-oxobutanoic acid.
-
Reduction: The ketone functionality of the resulting keto acid is reduced to a methylene group, yielding 4-(p-tolyl)butanoic acid. This is typically achieved via a Clemmensen or Wolff-Kishner reduction.[7]
-
Intramolecular Cyclization: The carboxylic acid is then cyclized and dehydrated using a strong acid, such as polyphosphoric acid (PPA), to form the final product, this compound.[11]
Q2: How can I confirm the purity and identity of my synthesized this compound?
A2: A combination of analytical techniques should be used to assess the purity and confirm the structure of the final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for determining the purity of the sample and confirming its molecular weight.[16] The mass spectrum should show a molecular ion peak at m/z = 160.21.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methyl group, and the three methylene groups of the tetralone ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) group of the ketone, typically around 1680 cm⁻¹.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount in any chemical synthesis. The synthesis of this compound involves several hazardous reagents and conditions.
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas.[1] It should be handled in a fume hood, away from moisture, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[18][19][20] In case of a spill, do not use water; instead, smother it with dry sand.[1]
-
Strong Acids (HCl, PPA): Concentrated hydrochloric acid and polyphosphoric acid are highly corrosive.[11][20] Handle them with care in a fume hood and wear appropriate PPE.
-
Flammable Solvents: Many of the organic solvents used (e.g., toluene, ether, dichloromethane) are flammable. Ensure there are no ignition sources nearby and work in a well-ventilated area.
-
Exothermic Reactions: The Friedel-Crafts acylation and the quenching of the reaction with water are highly exothermic.[6] Proper cooling and slow, controlled addition of reagents are crucial to prevent the reaction from running out of control.
III. Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.[2]
-
Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (2.2 equivalents) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.[4]
-
Reagent Addition: Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature remains below 5 °C. Once the addition is complete, add a solution of toluene (1.1 equivalents) in anhydrous dichloromethane dropwise via the addition funnel over 30-60 minutes.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.[2]
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6] Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(p-tolyl)-4-oxobutanoic acid. The product can be further purified by recrystallization.
IV. Visualizations
Caption: Overall synthetic workflow for this compound.
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. Page loading... [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. forum.prutor.ai [forum.prutor.ai]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 14. Page loading... [wap.guidechem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. env.go.jp [env.go.jp]
- 17. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 18. southwest.tn.edu [southwest.tn.edu]
- 19. carlroth.com [carlroth.com]
- 20. uprm.edu [uprm.edu]
Technical Support Center: Friedel-Crafts Synthesis of Tetralones
Welcome to the technical support center for the Friedel-Crafts synthesis of tetralones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, minimize side reactions, and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of tetralones via intramolecular Friedel-Crafts reactions.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
A1: Low to no conversion of the starting material is a frequent issue in Friedel-Crafts reactions and can typically be attributed to catalyst deactivation or insufficient reaction conditions.[1]
-
Potential Cause 1: Inactive Catalyst. The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or starting materials will rapidly deactivate the catalyst, halting the reaction.
-
Recommended Action:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator over a drying agent.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Fresh Catalyst: Utilize a new, unopened container of the Lewis acid. If the catalyst has been opened previously, consider drying it under vacuum before use.
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under an inert atmosphere of nitrogen or argon.
-
-
-
Potential Cause 2: Insufficient Catalyst. In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid.[2] This complexation effectively removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is often required.[2]
-
Recommended Action:
-
Stoichiometric Catalyst Loading: Begin with at least 1.1 equivalents of the Lewis acid catalyst relative to your starting material. You may need to empirically optimize this loading for your specific substrate.
-
-
-
Potential Cause 3: Inadequate Reaction Temperature. The activation energy for the intramolecular cyclization may not be reached at lower temperatures.[1]
-
Recommended Action:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, slowly increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessive heat can promote side reactions.
-
-
Q2: I am observing the formation of multiple products, including isomers and polymeric materials. What is happening and how can I improve the selectivity?
A2: The formation of multiple products points towards competing side reactions such as rearrangements, polyalkylation, or intermolecular reactions.
-
Potential Cause 1: Carbocation Rearrangement. This is a classic side reaction in Friedel-Crafts alkylations, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts.[3][4] While less common in the acylation route to tetralones (as the acylium ion is resonance-stabilized and less prone to rearrangement), it can be a significant issue in direct alkylation approaches.[4][5]
-
Recommended Action:
-
Utilize the Acylation Route: The most effective way to avoid carbocation rearrangements is to employ the Friedel-Crafts acylation of an aromatic substrate with a suitable acyl halide or anhydride, followed by reduction of the resulting ketone if the alkylated product is desired.[2][4] The intramolecular cyclization of a 4-arylbutyric acid or its corresponding acid chloride is the standard and preferred method for tetralone synthesis to prevent such rearrangements.[6][7]
-
-
-
Potential Cause 2: Intermolecular Polymerization. If the concentration of the starting material is too high, intermolecular acylation or alkylation can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.
-
Recommended Action:
-
High Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This can be achieved by using a larger volume of solvent or by the slow, dropwise addition of the substrate to the catalyst suspension over an extended period.[1]
-
-
-
Potential Cause 3: Formation of Regioisomers. The regioselectivity of the intramolecular cyclization is governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-donating groups will direct the cyclization to the ortho and para positions, while steric hindrance can influence the preferred site of attack.
-
Recommended Action:
-
Careful Substrate Design: The position of the activating and deactivating groups on the aromatic ring will determine the outcome of the cyclization. For predictable results, it is crucial to consider the directing effects of your substituents.
-
Choice of Lewis Acid: In some cases, the size of the Lewis acid can influence the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) may offer improved selectivity.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Friedel-Crafts synthesis of tetralones.
Q3: Why is the Haworth synthesis a preferred method for preparing tetralones?
A3: The Haworth synthesis is a robust, multi-step method for producing polycyclic aromatic compounds, including tetralones.[8][9][10] It begins with the Friedel-Crafts acylation of an arene with succinic anhydride.[8][11] The resulting keto-acid is then reduced (typically via a Clemmensen or Wolff-Kishner reduction), followed by a second, intramolecular Friedel-Crafts acylation to form the tetralone ring.[11] This stepwise approach offers several advantages:
-
Avoidance of Polyalkylation: The initial acylation introduces a deactivating keto group, which prevents further acylation of the aromatic ring.[3][4]
-
No Carbocation Rearrangements: The use of an acylium ion as the electrophile in both Friedel-Crafts steps circumvents the issue of carbocation rearrangements that plague many alkylation reactions.[4][12]
-
High Regioselectivity: The directing effects of the substituents on the starting arene provide good control over the position of the initial acylation.
Q4: What is the role of the Lewis acid, and can it contribute to side reactions?
A4: The Lewis acid plays a crucial role in activating the acylating or alkylating agent.[13] In the case of an acyl chloride, the Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of the highly electrophilic acylium ion.[5][14]
However, the Lewis acid can also contribute to side reactions:
-
Catalyst Deactivation: As mentioned earlier, Lewis acids are highly hygroscopic and will be deactivated by water.[1]
-
Product Complexation: The ketone product of the acylation is a Lewis base and will form a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[2]
-
Promotion of Polymerization: At high concentrations, the Lewis acid can promote intermolecular reactions leading to polymer formation.
-
Aromatic Ring Interaction: There is evidence to suggest that the Lewis acid can interact with the π-system of the aromatic ring, which may influence its reactivity.[15]
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Friedel-Crafts Cyclization of 4-Arylbutyric Acid
This protocol provides a general guideline for the synthesis of a 1-tetralone from the corresponding 4-arylbutyric acid.
-
Preparation of the Acid Chloride (Optional but Recommended):
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine the 4-arylbutyric acid (1.0 eq.) and thionyl chloride (1.5 eq.).[7]
-
Gently heat the mixture to 50-60 °C for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride can be used directly in the next step.
-
-
Cyclization Reaction:
-
To a separate, oven-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).[7]
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 4-arylbutyroyl chloride (from step 1) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water and then concentrated hydrochloric acid to dissolve the aluminum salts.[1][7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tetralone by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
| Lewis Acid | Typical Solvent | Relative Reactivity | Common Side Reactions | Reference |
| AlCl₃ | CS₂, CH₂Cl₂, Nitrobenzene | High | Polymerization, potential for rearrangements in alkylations | [2][3] |
| SnCl₄ | CH₂Cl₂ | Moderate | Less prone to causing rearrangements than AlCl₃ | [16] |
| TiCl₄ | CH₂Cl₂ | Moderate | Often used for milder reaction conditions | |
| Polyphosphoric Acid (PPA) | None (acts as solvent) | Moderate | Can cause charring at high temperatures | [17] |
| Eaton's Reagent (P₂O₅ in MsOH) | None (acts as solvent) | High | Dehydration | [18] |
Visualizations
Troubleshooting Workflow for Low Tetralone Yield
Caption: A step-by-step guide to diagnosing and resolving low yield issues.
Mechanism of Product-Catalyst Complexation
Caption: The sequestration of the Lewis acid catalyst by the tetralone product.
References
- Benchchem. Overcoming low yield in the synthesis of tetralin from (4-Chlorobutyl)benzene.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2022.
- Benchchem. Preventing byproduct formation in 5-Hydroxy-1-tetralone synthesis. 2025.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry Steps. Friedel-Crafts Acylation.
- Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation.
- Notes on Polynuclear hydrocarbons.
- BP301(T) Pharmaceutical organic chemistry-II Unit-iv.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. 2018.
- Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions.
- Haworth Synthesis. PDF. Scribd.
- Wikipedia. 2-Tetralone.
- ACS Publications. Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A.
- YouTube. Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. 2020.
- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. 2019.
- ResearchGate. Synthesis of tetralones through intramolecular Friedel–Crafts cyclization.
- ResearchGate. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. 2025.
- Chemistry Stack Exchange. Double alkylation of benzene to form tetralin. 2015.
- Organic Chemistry Portal. Synthesis of tetralones.
- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. 2018.
- Google Patents. CN104591988A - Method for synthesizing 6-bromo-2-tetralone.
- Slideshare. Polynuclear Hydrocarbons Preparations and Reactions.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Organic Syntheses Procedure. α-TETRALONE.
- YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. 2021.
- J Org Chem. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. 2001.
- Chemical Communications (RSC Publishing). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 9. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Methyl-1-tetralone
Welcome to the dedicated technical support guide for the purification of crude 7-Methyl-1-tetralone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound from synthetic reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.
Introduction: Understanding the Challenge
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] A common synthetic route involves the Friedel-Crafts acylation of toluene with succinic anhydride, followed by reduction and intramolecular cyclization.[2] This pathway, while effective, often generates a mixture of impurities that can complicate downstream applications.
The primary challenge in purifying crude this compound lies in the nature of these impurities. The most significant and difficult-to-remove contaminant is typically the constitutional isomer, 5-Methyl-1-tetralone .[3][4] This isomer arises from the initial acylation step, where reaction can occur at either the para or ortho position of the methyl group on toluene. Other common impurities include unreacted starting materials, polymeric residues from the strong acid catalyst (e.g., AlCl₃), and side-products from incomplete reactions.
This guide provides a structured approach to tackling these purification challenges through a series of troubleshooting scenarios and frequently asked questions.
Purification Strategy Decision Guide
The choice of purification technique is paramount and depends on the scale of your experiment, the impurity profile, and the desired final purity. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Purity After Recrystallization | 1. Incorrect Solvent Choice: The solvent may dissolve the product too well at low temperatures or not well enough when hot.[5] 2. Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice.[6] 3. Isomeric Impurity: The 5-methyl isomer has very similar solubility properties, making separation by crystallization alone difficult. | 1. Re-evaluate Solvent System: Test solubility in a range of solvents (e.g., hexanes, ethanol/water, toluene). The ideal solvent shows high solubility at boiling and very low solubility at 0 °C.[7] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving to an ice bath. This promotes selective crystallization. 3. Switch to Chromatography: If isomeric contamination is confirmed by NMR or GC, flash column chromatography is the most effective method for separation. |
| Product "Oils Out" During Crystallization | 1. Supersaturation Point Exceeded: The solution is too concentrated, causing the product to crash out as a liquid phase below its melting point. 2. Insoluble Impurities: Particulate impurities can act as nucleation sites, causing rapid, disordered precipitation. 3. Low Melting Point: The melting point of the product (35-36 °C) is close to room temperature, increasing the likelihood of oiling.[8] | 1. Add More Hot Solvent: Re-heat the mixture until the oil dissolves completely, then add a small additional volume (5-10%) of hot solvent before commencing slow cooling. 2. Perform Hot Filtration: If solid impurities are visible in the hot solution, filter the solution through a pre-heated funnel to remove them before cooling.[9] 3. Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes) at an elevated temperature until turbidity persists.[7] |
| Poor Separation in Flash Chromatography | 1. Incorrect Mobile Phase: The eluent polarity is too high (co-elution) or too low (product won't move). 2. Column Overloading: Too much crude material was loaded for the amount of silica gel used. 3. Sample Loaded in a Strong Solvent: Dissolving the sample in a highly polar solvent (like pure ethyl acetate or methanol) before loading prevents proper adsorption to the silica at the column head.[10] | 1. Optimize Mobile Phase with TLC: Aim for an Rf value of ~0.3 for this compound. A good starting point is a hexane/ethyl acetate mixture (e.g., 9:1 or 19:1 v/v).[10] 2. Reduce Load: A general rule is to use a silica gel-to-crude product mass ratio of at least 50:1 for difficult separations like isomers. 3. Use Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded directly onto the column. |
| Product is a Persistent Yellow/Brown Oil | 1. Polymeric Impurities: Friedel-Crafts reactions are known to produce high molecular weight, colored byproducts.[11] 2. Residual Acid Catalyst: Traces of AlCl₃ or other Lewis acids can cause degradation and color. | 1. Initial Purification Step: Before fine purification, pass the crude material through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 20% ethyl acetate in hexanes) to remove baseline impurities. Alternatively, a quick vacuum distillation can separate the volatile tetralones from non-volatile polymers. 2. Aqueous Workup: Ensure the initial reaction workup includes thorough washing with water and a mild base (e.g., sat. NaHCO₃ solution) to remove all acid catalysts. |
Frequently Asked Questions (FAQs)
Q1: Can I use distillation to purify this compound?
While vacuum distillation is excellent for removing non-volatile residues or highly volatile starting materials, it is generally not effective for separating the 5-methyl and 7-methyl isomers.[11] These isomers have very similar molecular weights and boiling points, making their separation by distillation impractical on a laboratory scale and requiring highly efficient, multi-plate fractional distillation columns that are often not available.
Q2: What is the best starting solvent system for flash chromatography?
Based on the structure of this compound (an aromatic ketone), a good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate . Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate , and adjust the ratio based on TLC analysis to achieve an Rf of ~0.3 for the 7-methyl isomer.
Q3: My compound is a low-melting solid. How should I handle recrystallization?
Given the melting point of 35-36 °C, special care is needed.[8]
-
Final Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice-water bath (0 °C) for at least 30 minutes to maximize crystal formation and ensure the product solidifies completely.
-
Solvent Choice: Using a low-boiling point solvent like hexanes allows for easy removal under vacuum without significant heating, preventing the purified product from melting.
Q4: How can I confirm the purity and isomeric ratio of my final product?
A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is diagnostic. The signals for the aromatic protons on the 7-methyl and 5-methyl isomers will have distinct splitting patterns and chemical shifts. Integration of these unique signals can be used to determine the isomeric ratio.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity. The isomers will likely have slightly different retention times on the GC column, and the mass spectrometer will confirm their identity (m/z = 160.21).[15]
-
Melting Point Analysis: A sharp melting point at 35-36 °C is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is optimized for the separation of isomeric impurities.
-
Mobile Phase Preparation: Based on prior TLC analysis (target Rf ~0.3), prepare a sufficient volume of the chosen mobile phase (e.g., 92:8 Hexanes:Ethyl Acetate).
-
Sample Preparation (Dry Loading): a. Dissolve ~1.0 g of crude this compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane). b. Add ~2-3 g of silica gel to the solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: a. Select a glass column of appropriate size (e.g., for 1g crude, a 40-50 mm diameter column is suitable). b. Pack the column with silica gel (e.g., 50 g for a 50:1 ratio) using the "wet slurry" method with your mobile phase. Ensure the silica bed is compact and level.
-
Sample Loading: a. Carefully add the dry-loaded sample powder to the top of the silica bed. b. Gently add a thin layer of sand (~0.5 cm) over the sample to prevent disturbance.
-
Elution and Fraction Collection: a. Carefully add the mobile phase and apply gentle positive pressure (air or nitrogen). b. Begin collecting fractions. Monitor the elution process by TLC, spotting fractions alongside your crude material and a pure standard if available. c. The less polar 5-methyl isomer will typically elute slightly before the more polar 7-methyl isomer.
-
Isolation: a. Combine the fractions containing the pure this compound. b. Remove the solvent via rotary evaporation to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is best suited for removing small amounts of non-isomeric impurities after an initial purification step.
-
Solvent Selection: Place ~50 mg of the partially purified product in a test tube. Add a potential solvent (e.g., hexane) dropwise. The solid should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: a. Place the bulk of the material (~1.0 g) in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent (e.g., hexane) in portions while heating the mixture to a gentle reflux. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: a. Cover the flask and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. c. Allow the crystals to dry under vacuum to remove all traces of solvent.
Caption: A typical workflow for troubleshooting a failed purification attempt.
References
-
This compound - ChemBK. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - National Institutes of Health (NIH). Available at: [Link]
-
Recrystallization - Single Solvent - University of Calgary. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE - ResearchGate. Available at: [Link]
-
An efficient synthesis of 7-methoxy-8-methyl-α-tetralone - ResearchGate. Available at: [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - Arkat USA. Available at: [Link]
-
This compound | CAS No:22009-37-6 - ZaiQi Bio-Tech. Available at: [Link]
-
Purification by Recrystallization - CUNY. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents - ACS Publications. Available at: [Link]
-
Studies of Substituted Tetralones of Veratraldehyde - ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases - ACS Publications. Available at: [Link]
-
Successful Flash Chromatography - Teledyne ISCO. Available at: [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction - ACS Publications. Available at: [Link]
-
Tetralone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. Available at: [Link]
-
7-Methyltetralone | C11H12O - PubChem. Available at: [Link]
-
α-TETRALONE - Organic Syntheses. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]
-
Recrystallization - YouTube. Available at: [Link]
-
Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone - ResearchGate. Available at: [Link]
-
5-Methyl-1-tetralone | C11H12O - PubChem. Available at: [Link]
-
5-Methyl-1-tetralone - ChemBK. Available at: [Link]
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Methyl-1-tetralone | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chembk.com [chembk.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Regioselectivity in Tetralone Synthesis
Welcome to the technical support center for tetralone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity during the synthesis of substituted tetralones. Tetralones are crucial intermediates in the synthesis of a wide range of natural products and pharmacologically active molecules.[1][2] However, controlling the position of cyclization in substituted precursors can be a significant hurdle, often leading to mixtures of regioisomers that are difficult to separate and reduce overall yield.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying mechanistic principles to help you achieve high regioselectivity in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding regioselectivity in tetralone synthesis.
Q1: What is the most common method for synthesizing tetralones, and why is regioselectivity an issue?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of γ-arylbutyric acids or their corresponding acyl chlorides.[1][3] This reaction involves the cyclization of the acyl group onto the aromatic ring.[4][5] Regioselectivity becomes a critical issue when the aromatic ring is substituted, as the cyclization can occur at two different ortho positions relative to the side chain, leading to a mixture of regioisomeric tetralones. The outcome is governed by the electronic and steric effects of the substituents on the aromatic ring.[6]
Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring influence regioselectivity?
A2: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the aromatic ring towards electrophilic substitution and typically direct the cyclization to the ortho and para positions.[6] In the context of tetralone synthesis from a γ-(methoxyphenyl)butyric acid, the EDG will strongly favor cyclization at the ortho position that is not sterically hindered. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyl groups deactivate the ring, making the cyclization more difficult and directing the incoming electrophile to the meta position.[4]
Q3: Can the choice of Lewis acid catalyst affect the regioisomeric ratio?
A3: Absolutely. The nature and strength of the Lewis acid can significantly influence the regiochemical outcome.[7] Strong Lewis acids like AlCl₃ tend to generate a highly reactive acylium ion, which may be less selective.[8] Milder Lewis acids or Brønsted acids can offer better control. For instance, polyphosphoric acid (PPA) is a classic reagent for these cyclizations and can provide different selectivity profiles compared to metallic Lewis acids.[9] In some cases, solid acid catalysts are also employed to improve regioselectivity and ease of workup.[10]
Part 2: Troubleshooting Guide for Low Regioselectivity
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: My reaction of 3-methoxyphenylbutyric acid is giving a mixture of 7-methoxy-1-tetralone and 5-methoxy-1-tetralone.
Probable Cause: The methoxy group is a strong ortho, para-director. In this case, both positions ortho to the butyric acid side chain are activated. While cyclization is generally favored at the less sterically hindered position (para to the methoxy group, yielding 7-methoxy-1-tetralone), competitive cyclization at the more hindered position (ortho to the methoxy group, yielding 5-methoxy-1-tetralone) can occur, especially under harsh reaction conditions.
Proposed Solutions & Protocols:
Solution A: Optimization of Reaction Conditions
The choice of cyclizing agent and temperature can dramatically alter the ratio of regioisomers. Milder conditions often favor the thermodynamically more stable product.
-
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
To a flask equipped with a mechanical stirrer, add 3-methoxyphenylbutyric acid (1.0 equiv).
-
Add polyphosphoric acid (10-15 wt. equiv) and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and analyze the crude product by ¹H NMR to determine the isomeric ratio. The 7-methoxy isomer is often the major product under these conditions.
-
Solution B: Employing a Bulky Lewis Acid to Enhance Steric Hindrance
Using a sterically demanding Lewis acid can amplify the steric differences between the two ortho positions, thus favoring cyclization at the less hindered site.
-
Protocol 2: Cyclization with a Modified Lewis Acid
-
Prepare the acyl chloride of 3-methoxyphenylbutyric acid using oxalyl chloride or thionyl chloride.
-
In a separate flask under an inert atmosphere, dissolve the acyl chloride in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a bulky Lewis acid such as aluminum trichloride complexed with a bulky ligand (e.g., a hindered phosphine) or a less reactive Lewis acid like ZnCl₂.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction by slowly adding it to ice-cold dilute HCl.
-
Perform a standard aqueous workup and analyze the product ratio.
-
Data Summary: Effect of Cyclizing Agent on Regioselectivity
| Cyclizing Agent | Temperature (°C) | Typical Major Isomer | Rationale |
| AlCl₃ / CS₂ | 0 to RT | Mixture | High reactivity, low selectivity[3] |
| Polyphosphoric Acid (PPA) | 80-90 | 7-methoxy | Thermodynamic control |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | RT | 7-methoxy | Strong, non-oxidizing acid |
| HF (liquid) | 0 | 7-methoxy | Strong acid, often gives clean cyclizations |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for improving regioselectivity.
Problem 2: I am attempting a Nazarov cyclization to form a tetralone precursor, but the reaction is not regioselective.
Probable Cause: The classical Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of a divinyl ketone, can suffer from poor regioselectivity if the two vinyl groups have similar substitution patterns.[11][12] The direction of the cyclization is determined by the stability of the resulting oxyallyl cation intermediate, and small differences in substituent effects may not be sufficient to favor one pathway significantly.
Proposed Solutions & Protocols:
Solution: Directed Nazarov Cyclization
Introducing a directing group can control the regioselectivity. Silicon-directed Nazarov cyclizations are particularly effective. The silicon atom stabilizes a β-carbocation (the "beta-silicon effect"), forcing the cyclization to occur at a specific position.
-
Protocol: Silicon-Directed Nazarov Cyclization
-
Synthesize a divinyl ketone precursor where one of the vinyl groups bears a trialkylsilyl group (e.g., trimethylsilyl, TMS) at the appropriate position to direct the cyclization.
-
Dissolve the silylated divinyl ketone (1.0 equiv) in a non-polar solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid catalyst, such as FeCl₃ or SnCl₄ (1.1 equiv), dropwise.
-
Allow the reaction to stir at low temperature, monitoring by TLC. The reaction is often rapid.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm to room temperature, perform a standard aqueous workup, and purify the product by column chromatography. The silyl group is eliminated during the workup, yielding a single regioisomer of the cyclopentenone, which can then be further elaborated into the desired tetralone.
-
Reaction Mechanism Diagram
Caption: Key steps in a silicon-directed Nazarov cyclization.
Part 3: Advanced Strategies for Regiocontrol
For particularly challenging substrates, modern synthetic methods may provide a solution.
-
Cascade Reactions: Metal-free cascade reactions involving a reductive Friedel-Crafts alkylation followed by cyclization have been developed for the synthesis of tetralones from keto acids or esters.[13] These methods often exhibit excellent regioselectivity due to the nature of the in-situ generated electrophile.
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable intramolecular arene alkylation reactions under mild conditions, offering alternative pathways to fused cyclic cores with potentially different regiochemical outcomes compared to classical Friedel-Crafts chemistry.[14]
By carefully considering the electronic and steric factors at play and by systematically troubleshooting your reaction conditions, it is possible to overcome the challenge of low regioselectivity in tetralone synthesis.
References
-
Trost, B. M., & Toste, F. D. (2003). Nazarov Cyclization Initiated by Peracid Oxidation. The Total Synthesis of (±)-Rocaglamide. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal . Tetralone synthesis. [Link]
-
Wikipedia . Nazarov cyclization reaction. [Link]
-
ChemTalk . Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Master Organic Chemistry . EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Link]
-
Siddiqui, Z. N., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India. [Link]
-
Wikipedia . Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts . 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]
-
ARKAT USA, Inc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. [Link]
-
Organic Chemistry Portal . Nazarov Cyclization. [Link]
-
ResearchGate . Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. [Link]
-
Thieme Chemistry . The Nazarov Cyclization. [Link]
-
ResearchGate . Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Santamaría, J., et al. (2006). General synthesis of 8-aryl-2-tetralones. The Journal of Organic Chemistry. [Link]
-
NROChemistry . Nazarov Cyclization. [Link]
- Google Patents. CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
-
Master Organic Chemistry . Intramolecular Friedel-Crafts Reactions. [Link]
-
ACS Omega . Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
University of Rochester, Department of Chemistry . How To: Troubleshoot a Reaction. [Link]
-
Organic Syntheses . β-TETRALONE. [Link]
-
Organic Syntheses . α-TETRALONE. [Link]
-
ResearchGate . Effect of Substituents on the Regioselectivity of the Photocycloaddition. [Link]
-
Chemical Communications (RSC Publishing) . Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. [Link]
-
Chemistry Stack Exchange . Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
PubMed . Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives. [Link]
-
UNB Scholar . Controlling regioselectivity of cyclization in heterocyclic alkynylamides. [Link]
-
YouTube . 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alexandonian.com [alexandonian.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. Nazarov Cyclization [organic-chemistry.org]
- 13. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Tetralone synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Toluene
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical aspect of this cornerstone reaction: catalyst deactivation. As Senior Application Scientists, we understand that catalyst performance is paramount to achieving high yields and reproducible results. This resource synthesizes our expertise to help you navigate the complexities of catalyst stability in the acylation of toluene.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in the Friedel-Crafts acylation of toluene, providing concise and actionable answers.
Q1: What is the primary cause of catalyst deactivation when using Lewis acids like aluminum chloride (AlCl₃) in the Friedel-Crafts acylation of toluene?
A1: The principal deactivation pathway for Lewis acid catalysts, such as AlCl₃, is the formation of a stable complex with the ketone product.[1][2] The carbonyl oxygen of the resulting aryl ketone acts as a Lewis base and coordinates strongly with the Lewis acidic catalyst.[2] This complex is often stable under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[1][2] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically required to drive the reaction to completion.[1][2]
Q2: How does moisture affect the catalyst in a Friedel-Crafts acylation reaction?
A2: Lewis acid catalysts are extremely sensitive to moisture.[1] Water will hydrolyze the catalyst, for instance, converting AlCl₃ into aluminum hydroxide and hydrochloric acid. This process irreversibly deactivates the catalyst, leading to low or no product yield.[1][3] It is imperative to use anhydrous solvents and reagents and to ensure all glassware is thoroughly dried, for example, by flame-drying or oven-drying, before use.[1]
Q3: Can solid acid catalysts, like zeolites, be used for the acylation of toluene, and do they also deactivate?
A3: Yes, solid acid catalysts, such as zeolites (e.g., HBEA, USY, HZSM-5), can be employed for the Friedel-Crafts acylation of toluene.[4] They offer advantages in terms of easier separation and potential for regeneration. However, they are also susceptible to deactivation. The primary deactivation mechanisms for zeolites include:
-
Pore blocking: The product molecules can block the micropores of the zeolite, preventing the reactant molecules from accessing the active sites.[4]
-
Coking: At higher temperatures, organic molecules can undergo side reactions to form heavy, carbonaceous deposits (coke) on the catalyst surface, which cover the active sites.[5][6]
Q4: Are there any functional groups on the toluene or acylating agent that can deactivate the catalyst?
A4: Yes, certain functional groups can interfere with the catalyst. Aromatic rings that are strongly deactivated (e.g., containing nitro or sulfonic acid groups) are generally poor substrates for Friedel-Crafts reactions.[7] Furthermore, basic groups, such as amines (-NH₂, -NHR, -NR₂), will complex irreversibly with the Lewis acid catalyst, rendering it inactive.[7]
Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the Friedel-Crafts acylation of toluene, with a focus on catalyst-related problems.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Moisture | 1. Verify Anhydrous Conditions: Ensure all solvents and reagents are certified anhydrous. Use freshly opened bottles or properly stored materials. 2. Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon). 3. Moisture Traps: Use drying tubes or a bubbler to protect the reaction from atmospheric moisture. |
| Insufficient Catalyst Loading (for Lewis Acids) | 1. Check Stoichiometry: For Lewis acids like AlCl₃, ensure at least a stoichiometric amount (1.0 to 1.3 equivalents) relative to the limiting reagent (typically the acylating agent) is used to account for product complexation.[2][7] 2. Incremental Addition: In some cases, adding the catalyst in portions can help maintain a sufficient active concentration. |
| Catalyst Deactivation by Product (Solid Acids) | 1. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of coking and side reactions. 2. Solvent Effects: The choice of solvent can influence product diffusion out of the catalyst pores. Experiment with different anhydrous solvents. 3. Catalyst Regeneration: If using a solid acid catalyst, regenerate it by calcination.[1][4] |
Problem 2: Reaction Starts but Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Progressive Catalyst Deactivation | 1. Monitor Temperature: Ensure the reaction temperature is maintained within the optimal range. Exothermic reactions can lead to localized heating and accelerated catalyst deactivation. Use an ice bath for initial mixing of the catalyst and acylating agent.[7][8] 2. Stirring Efficiency: Ensure vigorous stirring to maintain a homogeneous suspension of the catalyst and prevent localized concentration gradients that can lead to side reactions and deactivation. |
| Incomplete Formation of the Acylium Ion | 1. Order of Addition: Add the acyl chloride or anhydride to the suspension of the Lewis acid in the solvent first to allow for the formation of the reactive acylium ion complex before adding the toluene.[3][7] |
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: A logical workflow for troubleshooting low-yield Friedel-Crafts acylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol is a representative procedure and assumes the use of aluminum chloride as the catalyst. [3][7] Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). [1]2. Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice bath. [3]4. Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the addition funnel. The reaction can be exothermic, so control the addition rate to maintain the temperature at 0-5°C. [7]5. Toluene Addition: After the formation of the acylium ion complex, slowly add toluene (1.0 to 1.2 equivalents) dissolved in a minimal amount of anhydrous DCM via the addition funnel, maintaining the temperature at 0-5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex. [1]8. Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. [1]9. Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Protocol 2: Regeneration of a Solid Acid Catalyst (e.g., Zeolite)
Procedure:
-
Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., the reaction solvent or acetone) to remove any adsorbed organic molecules.
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the washing solvent. [1]3. Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off any coke and residual organic matter. [1]4. Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment. [1]
References
- BenchChem Technical Support Team. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Ranu, B. C., & Dutta, P. (2003). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 103(11), 4449–4482. [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
- Google Patents. (n.d.).
-
Chiche, B., Finiels, A., Gauthier, C., Geneste, P., Graille, J., & Pioch, D. (1986). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry, 51(13), 2483–2485. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Semantic Scholar. (n.d.). The studies on the Friedel–Crafts acylation of toluene with acetic anhydride over HPW/TiO2. [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
ResearchGate. (n.d.). Thermal Fouling: Heat-Induced Deposition and Coking. [Link]
-
ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
SilcoTek Corporation. (n.d.). How to Prevent Coking and Fouling in Refinery Applications. [Link]
-
AZoM. (2017, October 31). Solving Surface Fouling and Coking Problems in Industrial Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in tetralone synthesis
Welcome to the Technical Support Center for Tetralone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetralones. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose and resolve issues leading to low conversion rates and other undesirable outcomes in your experiments.
Structure of This Guide
This guide is structured as a series of questions and answers, directly addressing specific problems you may face. We will delve into the mechanistic reasoning behind these issues and provide systematic, field-proven solutions. The guide is divided into sections based on the most common synthetic routes to tetralones:
-
Troubleshooting Intramolecular Friedel-Crafts Acylation
-
Navigating Challenges in the Nazarov Cyclization
-
Optimizing the Robinson Annulation for Tetralone Synthesis
-
General Troubleshooting and Best Practices
Troubleshooting Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of tetralones, typically involving the cyclization of a 4-arylbutyric acid or its corresponding acyl chloride. While powerful, this reaction is sensitive to a variety of factors that can lead to low yields.
Question 1: My intramolecular Friedel-Crafts acylation is resulting in a low yield of the desired tetralone. What are the most likely causes and how can I improve the conversion rate?
Answer:
Low conversion rates in intramolecular Friedel-Crafts acylation are a common issue and can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions.
Causality and Troubleshooting Steps:
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst (most commonly AlCl₃) is the workhorse of this reaction, activating the acylating agent.[1] However, its efficacy can be compromised.
-
Moisture Contamination: Aluminum chloride and many other Lewis acids are extremely hygroscopic. Moisture will hydrolyze the catalyst, rendering it inactive.
-
Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[2]
-
-
Inadequate Stoichiometry: Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount or even a slight excess of the catalyst is often required.[1]
-
Protocol: Start with at least 1.1 equivalents of AlCl₃ relative to your starting material. If the yield is still low, consider increasing the amount to 1.3 equivalents.[2]
-
-
-
Substrate Deactivation: The electronic nature of the aromatic ring plays a crucial role.
-
Electron-Withdrawing Groups: If your aromatic ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring will be deactivated towards electrophilic aromatic substitution, leading to a sluggish or failed reaction.[3]
-
Solution: If possible, consider a synthetic route where the electron-withdrawing group is introduced after the tetralone ring is formed. Alternatively, a more forcing reaction condition (higher temperature, longer reaction time) might be necessary, but this can lead to side products. For some substrates, alternative synthetic methods might be more suitable.[4]
-
-
Steric Hindrance: Bulky groups near the site of cyclization can sterically hinder the reaction.
-
Solution: This is an inherent property of the substrate. If possible, redesign the synthesis to minimize steric hindrance in the cyclization step.
-
-
-
Improper Reaction Temperature: Temperature control is critical for balancing reaction rate and selectivity.
-
Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier, resulting in a slow or incomplete reaction.[5]
-
Protocol: While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exotherm, the reaction may need to be allowed to warm to room temperature or even heated to reflux to proceed to completion.[2][6] Monitor the reaction by TLC or GC to determine the optimal temperature profile.
-
-
Temperature Too High: Excessive heat can lead to the formation of side products, including isomers and polymeric materials, which will lower the yield of the desired product.[5]
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the activity of the catalyst.
-
Common Solvents: Dichloromethane (DCM) and carbon disulfide (CS₂) are commonly used.[7] Nitrobenzene can also be used, particularly for less reactive substrates, as it can dissolve the AlCl₃ complex well.
-
Protocol: Ensure the solvent is anhydrous. If solubility is an issue, consider alternative solvents.
-
Troubleshooting Workflow:
Here is a logical workflow to diagnose and address low conversion rates in your Friedel-Crafts acylation:
Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.
Question 2: I am observing multiple products in my Friedel-Crafts acylation. What are the common side reactions and how can I improve the selectivity?
Answer:
The formation of multiple products is often due to a loss of regioselectivity or competing side reactions.
Common Side Reactions and Solutions:
-
Isomer Formation: While less common than in Friedel-Crafts alkylation, the formation of isomeric tetralones can occur, especially if there are multiple possible sites for cyclization with similar activation energies.
-
Influence of Substituents: The electronic and steric effects of substituents on the aromatic ring will direct the cyclization. Electron-donating groups generally direct ortho- and para-, while electron-withdrawing groups direct meta-.[8]
-
Temperature Effects: Higher temperatures can sometimes lead to the formation of less thermodynamically stable isomers.[5]
-
Protocol: Running the reaction at a lower temperature may improve selectivity for the desired isomer.
-
-
-
Intermolecular Acylation: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to dimers or polymers.
-
Protocol: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over a long period.
-
-
Dealkylation-Realkylation: Under harsh conditions (high temperature, strong Lewis acids), alkyl groups on the aromatic ring can be cleaved and then re-attach at different positions.
-
Protocol: Use milder Lewis acids or lower reaction temperatures.
-
Alternative Lewis Acids for Improved Selectivity:
While AlCl₃ is powerful, it can sometimes be too reactive. Consider these alternatives for better control:
| Lewis Acid | Typical Reaction Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric, 0 °C to reflux | High reactivity | Can lead to side reactions, moisture sensitive |
| FeCl₃ | Catalytic to stoichiometric | Milder than AlCl₃, less prone to side reactions[9] | May require higher temperatures |
| SnCl₄ | Stoichiometric | Good for activated substrates | Can be moisture sensitive |
| BF₃·OEt₂ | Stoichiometric | Milder, can be used for sensitive substrates | Often requires higher temperatures |
| Polyphosphoric Acid (PPA) | Solvent and catalyst | Good for cyclizing carboxylic acids directly | High viscosity, difficult to work with |
| Methanesulfonic Acid (MSA) | Solvent and catalyst | Easy to handle liquid, effective for cyclizations[10] | Can cause sulfonation at high temperatures |
Navigating Challenges in the Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing five-membered rings, including those fused to an aromatic system to form tetralone derivatives. It involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.[2]
Question 3: My Nazarov cyclization is giving a low yield and a mixture of regioisomers. How can I improve the outcome?
Answer:
Low yields and poor regioselectivity are known challenges in the classical Nazarov cyclization.[11] These issues stem from the reaction mechanism and can be addressed by careful substrate design and optimization of the reaction conditions.
Causality and Troubleshooting Steps:
-
High Activation Barrier: The classical Nazarov cyclization often requires strong Lewis or Brønsted acids (e.g., TiCl₄, BF₃, MeSO₃H), which can be incompatible with sensitive functional groups on the substrate.[12]
-
Protocol: If your substrate has sensitive functional groups, consider using a milder Lewis acid. Recent literature has shown that catalysts like Cu(OTf)₂ and Sc(OTf)₃ can be highly effective, even in catalytic amounts.[13]
-
-
Poor Regioselectivity of Elimination: After the electrocyclization, a proton is eliminated to form the double bond in the cyclopentenone ring. If there are multiple possible sites for elimination, a mixture of regioisomers can be formed.[11]
-
Substrate-Directed Elimination: The regioselectivity can be controlled by introducing substituents that favor elimination in a specific direction.
-
Silicon-Directed Nazarov Cyclization: Placing a trimethylsilyl (TMS) group on the vinyl moiety can direct the elimination due to the β-silicon effect, leading to a single regioisomer.[11]
-
Polarizing Groups: Introducing an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other can "polarize" the substrate, facilitating the cyclization and improving regioselectivity.[12]
-
-
-
Stereoselectivity Issues: The conrotatory ring closure can lead to diastereomers if stereocenters are present. The high acidity of the reaction conditions can also lead to racemization at α-positions.[11]
-
Asymmetric Catalysis: The use of chiral Lewis acids can induce enantioselectivity in the cyclization. While this is an advanced topic, it is a powerful tool for controlling stereochemistry.[12]
-
Workflow for Optimizing Nazarov Cyclization:
Caption: Workflow for troubleshooting the Nazarov cyclization.
Optimizing the Robinson Annulation for Tetralone Synthesis
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[14] It is a powerful tool for constructing the tetralone framework.
Question 4: My Robinson annulation is not proceeding as expected. What are the common failure points in this two-step sequence?
Answer:
The Robinson annulation is a tandem reaction, and problems can arise in either the initial Michael addition or the subsequent intramolecular aldol condensation.
Troubleshooting the Michael Addition:
-
Incorrect Enolate Formation: The reaction is initiated by the formation of an enolate from the ketone.
-
Choice of Base: The base must be strong enough to deprotonate the ketone but not so strong that it causes side reactions with the α,β-unsaturated ketone (the Michael acceptor). Common bases include KOH, NaOMe, and KOtBu.[15]
-
Thermodynamic vs. Kinetic Enolate: If your ketone is unsymmetrical, you may form a mixture of enolates. The reaction conditions can be tuned to favor the desired enolate.
-
-
Poor Michael Addition: The conjugate addition of the enolate to the Michael acceptor can be sluggish.
-
Steric Hindrance: Bulky groups on either the enolate or the Michael acceptor can slow down the reaction.
-
Protocol: In some cases, isolating the Michael adduct before proceeding to the aldol condensation can lead to higher overall yields.[14]
-
Troubleshooting the Intramolecular Aldol Condensation:
-
Failure to Cyclize: The Michael adduct may not undergo the intramolecular aldol condensation.
-
Ring Strain: The Robinson annulation works best for the formation of six-membered rings. The formation of other ring sizes may be disfavored.[16]
-
Reaction Conditions: The aldol condensation may require more forcing conditions (e.g., higher temperature) than the Michael addition.[15] If you have isolated the Michael adduct, you can optimize the conditions for the cyclization step independently.
-
-
Dehydration Issues: The final step is the dehydration of the aldol addition product to form the α,β-unsaturated ketone.
-
Incomplete Dehydration: This can sometimes be an issue, leaving you with the β-hydroxy ketone. This can often be addressed by heating the reaction mixture or by adding a stronger acid or base.
-
Experimental Protocol: General Procedure for Robinson Annulation
-
Michael Addition: To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the base (e.g., sodium ethoxide, 0.1-1.0 eq). Stir for a short period to allow for enolate formation. Cool the mixture in an ice bath and slowly add the α,β-unsaturated ketone (1.0-1.2 eq). Allow the reaction to stir at room temperature until the Michael addition is complete (monitor by TLC).
-
Aldol Condensation: The reaction mixture containing the Michael adduct can then be heated to reflux to promote the intramolecular aldol condensation and dehydration. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture, neutralize with acid, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation.
General Troubleshooting and Best Practices
Question 5: What general laboratory practices are crucial for ensuring the success of tetralone synthesis?
Answer:
Beyond the specifics of each reaction, there are several overarching principles that will significantly impact the success of your synthesis.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, poison the catalyst, or lead to the formation of byproducts.
-
Protocol: Purify your starting materials by distillation, recrystallization, or column chromatography as needed. Ensure solvents are of high purity and are anhydrous when required.
-
-
Inert Atmosphere: Many of the reagents used in tetralone synthesis, particularly Lewis acids and organometallic reagents, are sensitive to air and moisture.
-
Protocol: Always use an inert atmosphere (argon or nitrogen) for sensitive reactions. Use Schlenk techniques or a glovebox for handling highly sensitive reagents.
-
-
Reaction Monitoring: Do not rely solely on reaction time.
-
Protocol: Actively monitor the progress of your reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to determine when the reaction is complete and to identify the formation of any byproducts.
-
-
Careful Work-up and Purification: A successful reaction can be compromised by a poor work-up or purification procedure.
-
Quenching: Be cautious when quenching reactions, especially those involving strong acids or bases, as these procedures can be highly exothermic.
-
Purification: Choose the appropriate purification method for your product. Tetralones can sometimes be sensitive, so avoid prolonged exposure to harsh conditions. For example, some tetralones are sensitive to air oxidation.[17]
-
References
-
Nazarov cyclization reaction. In Wikipedia; 2023. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. [Link]
-
The Lewis Acid-Catalyzed Nazarov Reaction of 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-ones. ACS Publications. [Link]
-
Nazarov cyclization of divinyl ketones bearing an ester group at the β-position: a remarkable effect of α-substitution and alkene geometry on regioselectivity. Royal Society of Chemistry. [Link]
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Preprints.org. [Link]
-
Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Royal Society of Chemistry. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
α-TETRALONE. Organic Syntheses. [Link]
-
Initial Lewis acid screening for cyclization of 3 and optimization towards 8. ResearchGate. [Link]
-
Chapter 1: The Nazarov Cyclization. University of Hawai'i at Manoa. [Link]
-
Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. [Link]
-
Robinson annulation. In Wikipedia; 2023. [Link]
-
Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]
-
Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]
-
Robinson Annulation. NROChemistry. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. In Wikipedia; 2023. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. [Link]
-
β-TETRALONE. Organic Syntheses. [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]
-
Process For The Preparation Of Tetralone Imines For The Preparation Of Active Pharmaceutical Compounds. Quick Company. [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]
-
A Simple Synthesis of 8-Methoxy-1-tetralone. ResearchGate. [Link]
- Method for the preparation of α-tetralone.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
-
10.9. Reaction: Acylation via Friedel-Crafts. Saskatchewan Open Educational Resources. [Link]
-
Examination of the substrate scope for Friedel–Crafts alkylation of indoles with aldehydes in water. Reaction conditions. ResearchGate. [Link]
-
Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed. [Link]
-
under what conditions do friedel crafts acylation of benzene occur? Reddit. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alexandonian.com [alexandonian.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nazarov Cyclization [organic-chemistry.org]
- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robinson Annulation | NROChemistry [nrochemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Identification of byproducts in 7-Methyl-1-tetralone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methyl-1-tetralone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of byproducts in your reactions. Our focus is on providing practical, scientifically grounded solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section addresses specific issues you may encounter during the synthesis and subsequent reactions of this compound. Each entry explains the potential causes of byproduct formation and provides actionable steps for resolution.
Issue 1: Multiple Isomers Detected After Synthesis of this compound via Friedel-Crafts Acylation.
Question: I synthesized this compound via an intramolecular Friedel-Crafts acylation of 4-(p-tolyl)butyric acid and my crude product shows multiple isomers by GC-MS and NMR. How can I avoid this?
Answer:
The formation of positional isomers is a common challenge in Friedel-Crafts reactions involving substituted aromatic rings. The methyl group on the toluene precursor is an ortho-, para-director. While steric hindrance often favors para-substitution in intermolecular reactions, intramolecular cyclization can lead to a mixture of products.[1][2][3]
Causality and Mechanism:
In the intramolecular Friedel-Crafts cyclization of a 4-arylbutyric acid, the electrophilic acylium ion can attack different positions on the aromatic ring. For 4-(p-tolyl)butyric acid, the primary expected product is this compound. However, depending on the reaction conditions, cyclization can also occur at the position ortho to the methyl group, leading to the formation of 5-methyl-1-tetralone as a significant byproduct. The ratio of these isomers is influenced by the catalyst, solvent, and temperature.
Visualizing Isomer Formation:
Caption: Intramolecular Friedel-Crafts cyclization leading to isomeric tetralones.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Choice of Catalyst | Use milder Lewis acids like ZnCl₂ or solid acid catalysts instead of strong ones like AlCl₃. Polyphosphoric acid (PPA) can also offer better selectivity in some cases. | Stronger Lewis acids can lead to lower selectivity and potential side reactions. Milder catalysts can favor the thermodynamically more stable product. |
| Temperature Control | Run the reaction at lower temperatures. | Lower temperatures increase the selectivity of electrophilic aromatic substitution, favoring the sterically less hindered product. |
| Solvent Effects | The choice of solvent can influence isomer ratios. Non-polar solvents may offer different selectivity compared to polar ones. | Solvation of the intermediate carbocation can affect its reactivity and the regioselectivity of the cyclization. |
Analytical Protocol for Isomer Identification:
A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.
Issue 2: My Reduction of this compound Yields an Unexpected Byproduct in Addition to the Expected Alcohol.
Question: I am reducing this compound with NaBH₄ and I am observing a byproduct that I suspect is from over-reduction. How can I confirm this and prevent its formation?
Answer:
While the primary product of the reduction of this compound is 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, over-reduction to the corresponding alkane, 7-methyl-1,2,3,4-tetrahydronaphthalene, can occur, especially with stronger reducing agents or harsh reaction conditions.[4][5]
Causality and Mechanism:
The ketone functionality is readily reduced to a secondary alcohol. However, under certain conditions, particularly with more powerful reducing agents like LiAlH₄ or under forcing conditions with NaBH₄ (e.g., high temperatures, presence of Lewis acids), the benzylic alcohol can be further reduced to an alkane. This is due to the stabilization of a carbocation intermediate at the benzylic position.
Visualizing the Reduction Pathway:
Caption: Reduction of this compound and potential over-reduction.
Troubleshooting and Prevention:
| Parameter | Recommended Action | Rationale |
| Reducing Agent | Use a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) at low temperatures (0 °C to room temperature). | NaBH₄ is generally selective for ketones and aldehydes and less likely to reduce benzylic alcohols compared to stronger agents like LiAlH₄. |
| Temperature | Maintain a low reaction temperature. | Higher temperatures can promote the over-reduction pathway. |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. | Prolonged reaction times can lead to the formation of the over-reduced byproduct. |
Issue 3: Aldol Condensation of this compound with an Aldehyde is Giving a Mixture of Products and Low Yield.
Question: I am performing a base-catalyzed aldol condensation of this compound with benzaldehyde, but I am getting a complex mixture of products. What are the likely side reactions?
Answer:
Aldol-type reactions with ketones like this compound can be prone to several side reactions, leading to a complex product mixture and reduced yield of the desired α,β-unsaturated ketone.[4][6][7]
Potential Side Reactions:
-
Self-condensation: this compound can act as both the enolate donor and the electrophilic acceptor, leading to a self-condensation product.
-
Cannizzaro reaction of the aldehyde: If a strong base is used with an aldehyde that has no α-hydrogens (like benzaldehyde), it can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Formation of diastereomers: If the condensation product has stereocenters, a mixture of diastereomers can be formed.
-
Michael addition: The enolate of this compound can potentially add to the α,β-unsaturated ketone product in a Michael fashion, leading to higher molecular weight byproducts.
Logical Flowchart for Troubleshooting Aldol Condensation:
Caption: Troubleshooting flowchart for aldol condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: The most common impurities are often positional isomers from the synthesis, such as 5-methyl-1-tetralone.[2] Depending on the synthetic route, you may also find residual starting materials or reagents. It is always recommended to check the purity of the starting material by GC-MS or NMR before use.
Q2: How can I best purify this compound from its isomers?
A2: Purification of positional isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different. Column chromatography on silica gel is another common method, but may require careful optimization of the eluent system for good separation.
Q3: Can this compound undergo degradation upon storage?
A3: Like many ketones, this compound can be susceptible to slow air oxidation, especially if exposed to light.[5] It is best stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Potential degradation products could include products of benzylic oxidation.
Experimental Protocols
Protocol 1: GC-MS Analysis for the Identification of Isomeric Byproducts in this compound Synthesis
Objective: To separate and identify this compound and its potential positional isomers in a crude reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
If necessary, filter the sample to remove any particulate matter.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. The molecular ion peak for both isomers will be at m/z 160.
-
Compare the obtained mass spectra with a library database (e.g., NIST) for confirmation. Fragmentation patterns will be key to distinguishing between isomers.
-
References
- The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of Organic Chemistry.
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone. Journal of the Chemical Society C: Organic. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
7-Methyltetralone | C11H12O | CID 89147. PubChem. [Link]
-
An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. [Link]
-
1-Tetralone. Wikipedia. [Link]
-
Aldol condensation of 1‐tetralone with various aldehydes by continuous flow chemistry. ResearchGate. [Link]
-
23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Tetralones
Welcome to the technical support center for the nitration of tetralones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, enhance yields, and achieve desired regioselectivity in this critical synthetic transformation. The 1-tetralone scaffold is a valuable precursor for numerous natural products and medicinally important compounds, making the efficient introduction of a nitro group—a versatile synthetic handle—a key step in many synthetic pathways.[1][2]
Troubleshooting Guide: Navigating Common Experimental Challenges
The direct nitration of tetralones can be a nuanced process, often associated with challenges such as low yields and the formation of multiple isomers.[1] This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield of the Desired Nitro-Tetralone
A common frustration in the nitration of tetralones is a lower than expected yield of the desired product. This can often be attributed to several factors, each of which can be systematically addressed.
Potential Causes and Solutions:
-
Prolonged Exposure to Acidic Conditions: Extended reaction times in strong acid can lead to product degradation, significantly reducing the overall yield.[1] It has been observed that longer exposure to the acid mixture can sharply decrease the yield.[1]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
-
Elevated Reaction Temperature: Nitration reactions are highly exothermic. Inadequate temperature control can lead to runaway reactions and the formation of unwanted byproducts, thereby lowering the yield of the desired product.[3][4] Many successful nitrations of tetralones are performed at low temperatures, such as 0°C or even -30°C.[1]
-
Solution: Maintain a consistently low temperature throughout the addition of the nitrating agent. Utilize an efficient cooling bath (e.g., ice-salt or dry ice-acetone) and add the nitrating agent dropwise to control the internal reaction temperature.
-
-
Suboptimal Nitrating Agent or Solvent: The choice of nitrating agent and solvent system can significantly impact the reaction outcome. The conventional nitric acid/sulfuric acid mixture is effective but can be harsh.[1] The use of alcohol as a solvent has been shown to be detrimental to the nitration product.[1]
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
The tetralone ring system offers multiple positions for electrophilic aromatic substitution, often leading to a mixture of nitro-isomers (e.g., 5-, 6-, 7-, and 8-nitro-1-tetralone). Controlling the regioselectivity is a key challenge.
Understanding the Directing Effects:
The regiochemical outcome of the nitration is governed by the electronic and steric effects of the substituents on the tetralone ring. The carbonyl group is a deactivating meta-director, while the fused aliphatic ring is an activating ortho-, para-director. The interplay of these effects, along with the influence of any other substituents, determines the final product distribution.
Strategies to Enhance Regioselectivity:
-
Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. For instance, the slow addition of fuming nitric acid to 1-tetralone below 8°C has been reported to exclusively yield 7-nitro-1-tetralone.[1]
-
Reaction Temperature: Temperature can influence the isomer ratio. For the nitration of 5-hydroxy-1-tetralone, conducting the reaction at room temperature favors the 6-nitro isomer, while lower temperatures can favor the 8-nitro product.[5]
-
Substituent Effects: The presence of activating or deactivating groups on the aromatic ring will strongly influence the position of nitration. For example, in 6-methoxy-1-tetralone, nitration can lead to a mixture of 5-nitro and 7-nitro isomers.[1]
Issue 3: Formation of Dinitro and Other Side Products
Over-reaction, leading to the formation of dinitro-tetralones, is a common side reaction, especially under harsh conditions.
Causes and Prevention:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent can promote further nitration of the desired mono-nitro product.
-
Solution: Use a controlled amount of the nitrating agent, typically a slight molar excess relative to the tetralone substrate.[5]
-
-
High Reaction Temperature and Long Reaction Times: Both of these factors can increase the likelihood of dinitration.[5]
-
Solution: As with improving yield, maintain low temperatures and monitor the reaction to avoid unnecessarily long reaction times.
-
-
Ineffective Stirring: Poor mixing can lead to localized "hot spots" of high nitrating agent concentration, promoting side reactions.[1]
-
Solution: Ensure vigorous and effective stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nitration of tetralones, providing concise and authoritative answers.
Q1: What is the underlying mechanism for the nitration of the aromatic ring of tetralone?
A1: The nitration of the aromatic ring of tetralone proceeds via an electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7][8] The π-electrons of the tetralone's aromatic ring then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Finally, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitro-tetralone product.[6]
Q2: How does the presence of a substituent on the aromatic ring of tetralone affect the regioselectivity of nitration?
A2: Substituents on the aromatic ring have a profound effect on the regioselectivity of nitration due to their electronic and steric properties.
-
Activating Groups (e.g., -OH, -OCH₃, alkyl groups) are electron-donating and direct the incoming nitro group to the ortho and para positions relative to themselves.
-
Deactivating Groups (e.g., -NO₂, -CN, -COR) are electron-withdrawing and direct the incoming nitro group to the meta position. The final isomer distribution is a result of the combined directing effects of the substituent and the fused ring system of the tetralone. For example, in 5-hydroxy-1-tetralone, the hydroxyl group is a strong activating group, directing nitration to the ortho (position 6) and para (position 8) positions.[5]
Q3: What are some alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?
A3: While the nitric acid/sulfuric acid mixture is common, several other nitrating agents can be employed, often under milder conditions, which can be advantageous for sensitive substrates.[1] These include:
-
Fuming Nitric Acid: Can be used alone or with a co-acid.[1]
-
Nitrate Salts: Such as copper(II) nitrate or ammonium nitrate, often used in combination with an anhydride like acetic anhydride or trifluoroacetic anhydride.[1]
-
Nitric Acid in Acetic Acid: A milder alternative to the sulfuric acid mixture.[1]
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride.[9]
Q4: What are the key safety precautions to take when performing nitration reactions?
A4: Nitration reactions, particularly with mixed acids, are highly exothermic and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Slow Addition: Add the nitrating agent slowly and in a controlled manner to manage the heat generated.
-
Cooling Bath: Have an adequate cooling bath ready to control the reaction temperature.
-
Quenching: Quench the reaction carefully by slowly pouring the reaction mixture onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.
Q5: What analytical techniques are suitable for monitoring the progress of a tetralone nitration and characterizing the products?
A5: Several analytical techniques are essential for monitoring the reaction and characterizing the products:
-
Thin Layer Chromatography (TLC): The primary method for monitoring the consumption of the starting material and the formation of products in real-time.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the resulting nitro-tetralone isomers. The coupling patterns and chemical shifts of the aromatic protons provide definitive information about the position of the nitro group.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and confirm the addition of a single nitro group.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the nitro group (strong absorptions typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the carbonyl group of the tetralone.
Experimental Protocols and Data
Protocol 1: General Procedure for the Nitration of 1-Tetralone using Nitric Acid and Sulfuric Acid
This protocol is a standard method for the nitration of unsubstituted 1-tetralone.
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone in a minimal amount of dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the pre-cooled nitrating mixture dropwise to the tetralone solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5°C.[1]
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 20-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired nitro-tetralone isomer(s).
Data Summary: Reaction Conditions for Nitration of Various Tetralones
The following table summarizes various reported conditions for the nitration of tetralones, highlighting the diversity of approaches.[1]
| Substrate | Nitrating Agent(s) | Solvent | Temperature (°C) | Time | Major Product(s) (% Yield) |
| 1-Tetralone | H₂SO₄, HNO₃ | - | -15 to 0 | 45 min | 5-Nitro (26%), 7-Nitro (55%) |
| 1-Tetralone | Fuming HNO₃ | - | 0 to 8 | 30 min | 7-Nitro (major) |
| 1-Tetralone | TFAA, NH₄NO₃ | DCM | -15 to 0 | 18 h | 7-Nitro (~58%) |
| 5-Hydroxy-1-tetralone | HNO₃, AcOH | AcOH/H₂O | Room Temp. | 45 min | 6-Nitro (47%), 8-Nitro (19%) |
| 5-Hydroxy-1-tetralone | HNO₃, AcOH | AcOH | Reflux | 45 min | 6-Nitro (21%), 8-Nitro (48%), 6,8-Dinitro (9%) |
| 6-Methoxy-1-tetralone | H₂SO₄, HNO₃ | Acetone | 0 | 6 h | 5-Nitro (35%), 7-Nitro (30%) |
| 5-Methoxy-1-tetralone | Cu(NO₃)₂, Ac₂O | Et₂O | Room Temp. | 3 h | 6-Nitro (46%), 8-Nitro (42%) |
Visualizing the Workflow and Troubleshooting
Generalized Workflow for Tetralone Nitration
The following diagram illustrates a typical workflow for the nitration of tetralone, from reaction setup to product purification.
Caption: A generalized workflow for the nitration of tetralone.
Troubleshooting Decision Tree
This decision tree can help you diagnose and resolve common issues during your nitration experiments.
Caption: Decision tree for troubleshooting common nitration issues.
References
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Material Science Research India, 16(3). [Link]
-
Synthesis of 6-Amino-5-nitro-1-tetralone. PrepChem.com. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. (2019). ResearchGate. [Link]
-
Electrophilic aromatic nitration: understanding its mechanism and substituent effects. (2006). The Journal of Organic Chemistry, 71(16), 6192-203. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Nitration. Wikipedia. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry. [Link]
-
nitration of aromatic compounds. (2019). YouTube. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. [Link]
-
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. [Link]
-
Nitrating mixture. (2015). Sciencemadness Wiki. [Link]
-
The effects of reaction factors on the nitration. Reaction condition. (2018). ResearchGate. [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025). ScienceDirect. [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). Scirp.org. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PubMed. [Link]
-
Biocatalytic Strategies for Nitration Reactions. (2022). ResearchGate. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Dartmouth College. [Link]
-
Analytical techniques in the study of highly-nitrated nitrocellulose. (2025). ResearchGate. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
Recent methodological advances in the analysis of protein tyrosine nitration. (2013). PubMed. [Link]
-
Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. (1998). PubMed. [Link]
-
Purification of thioredoxin, thioredoxin reductase, and glutathione reductase by affinity chromatography. (1977). PubMed. [Link]
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization during 7-Methyl-1-tetralone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Methyl-1-tetralone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges during your experiments, with a specific focus on preventing unwanted polymerization.
Troubleshooting Guide: Polymerization and Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, particularly those related to polymerization. The typical synthesis involves an intramolecular Friedel-Crafts acylation, a powerful method for forming the tetralone ring structure.[1][2] However, the reaction conditions can sometimes promote undesirable side reactions.
Question 1: My reaction mixture became highly viscous or solidified. What is the likely cause and how can I prevent this?
Answer:
The sudden increase in viscosity or solidification of your reaction mixture is a strong indicator of polymerization. This often occurs during Friedel-Crafts reactions, where the acidic catalyst and reaction conditions can initiate the polymerization of starting materials or intermediates.[3][4]
Underlying Causes:
-
Excessive Heat: Friedel-Crafts acylations are often exothermic.[5] Poor temperature control can lead to localized "hot spots" where polymerization is initiated.
-
High Catalyst Concentration: While a sufficient amount of Lewis acid (like AlCl₃) is necessary, an excessive amount can increase the rate of side reactions, including polymerization.
-
Presence of Polymerizable Impurities: Impurities in your starting materials, such as vinyl or other unsaturated compounds, can readily polymerize under the reaction conditions.
Preventative Measures & Protocol:
-
Strict Temperature Control: Maintain the recommended reaction temperature diligently. Use an ice bath to control the initial exothermic reaction and a reliable stirring mechanism to ensure even heat distribution.
-
Controlled Reagent Addition: Add the acylating agent or catalyst slowly and portion-wise to the reaction mixture. This allows for better management of the heat generated.
-
Use of Inhibitors: Incorporate a polymerization inhibitor into your reaction mixture. These compounds are designed to scavenge free radicals, which are often the initiators of polymerization.[3][6][]
| Inhibitor Class | Example | Typical Concentration | Mechanism of Action |
| Phenolic | Hydroquinone, 4-Methoxyphenol (MEHQ) | 100-1000 ppm | React with free radicals to form stable species.[] |
| Nitroxide | TEMPO | 50-500 ppm | Effectively trap carbon-centered radicals.[8] |
| Amine | Diethylhydroxylamine | 100-1000 ppm | Act as hydrogen donors to terminate radical chains.[] |
-
Ensure High Purity of Reagents: Use freshly distilled or purified starting materials to minimize the presence of impurities that could initiate polymerization.
Question 2: My final product is contaminated with a high molecular weight, insoluble material. How can I confirm it's a polymer and remove it?
Answer:
The presence of an insoluble, high molecular weight substance in your crude product is characteristic of a polymeric byproduct.
Confirmation:
-
Solubility Test: The polymeric material will likely be insoluble in common organic solvents in which your desired this compound is soluble.
-
Spectroscopic Analysis (NMR): A proton NMR of the crude product may show broad, poorly defined signals in the aliphatic and aromatic regions, which is indicative of a polymer.
Removal and Purification:
-
Filtration: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter off the insoluble polymer.
-
Precipitation/Trituration: If the polymer is partially soluble, you can often precipitate it by adding a non-polar solvent (e.g., hexanes) to a solution of your crude product in a more polar solvent. The desired product should remain in solution.
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography is an effective way to separate the non-polar this compound from the highly polar or retained polymeric material.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of polymerization during a Friedel-Crafts acylation for tetralone synthesis?
A1: While Friedel-Crafts acylation itself is less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring[9][10][11], polymerization can still occur. This is often initiated by the strong Lewis acid catalyst reacting with trace impurities or the starting material under elevated temperatures. The mechanism is typically radical in nature, where the catalyst can generate radical species that initiate a chain reaction.[3]
Q2: How does the choice of Lewis acid catalyst affect the propensity for polymerization?
A2: Stronger Lewis acids, such as aluminum trichloride (AlCl₃), are highly effective at promoting the desired acylation but can also be more aggressive in promoting side reactions like polymerization, especially at higher temperatures.[12] Milder Lewis acids, like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may offer a better balance between reactivity and selectivity, potentially reducing the risk of polymerization.
Q3: Can I use an inhibitor that is solid at room temperature?
A3: Yes, solid inhibitors like hydroquinone can be used. It is crucial to ensure they are fully dissolved in the reaction mixture to be effective. The choice of inhibitor should be based on its solubility in the reaction solvent and its compatibility with the reaction conditions.
Q4: What is the difference between a polymerization inhibitor and a retarder?
A4: A true inhibitor provides a distinct induction period during which no significant polymerization occurs.[3] It is consumed during this period. A retarder, on the other hand, slows down the rate of polymerization without a defined induction period.[3] In many industrial settings, a combination of both is used to ensure process safety and stability.[3]
Experimental Workflow & Diagrams
Workflow for Preventing Polymerization in this compound Synthesis
Caption: The role of an inhibitor in terminating a radical polymerization chain.
References
- Shenvi, R. A., et al. (2015). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of the American Chemical Society.
-
Wikipedia. (2023). Polymerisation inhibitor. Retrieved from [Link]
- MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Reactions.
- Banerjee, A. K., et al. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research.
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
- Plesch, P. H. (1953). Inhibition of Friedel—Crafts Polymerization. II. Factors Affecting Inhibitor Power. Journal of the American Chemical Society.
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Chemistry For Everyone. (2023, November 14). How Can Polymerization Avoid Unwanted Side Reactions? [Video]. YouTube.
-
Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
- The Organic Chemistry Tutor. (2021, January 27). Limitation of Friedel-Crafts Reactions [Video]. YouTube.
- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc.
-
National Center for Biotechnology Information. (n.d.). 7-Methyltetralone. PubChem Compound Database. Retrieved from [Link]
- Aslam, M., & Siddiqui, Z. N. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry.
-
ADEKA. (n.d.). What is high performance polymerization inhibitor? Retrieved from [Link]
- ResearchGate. (2018).
- Chemistry For Everyone. (2024, May 26).
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
- ResearchGate. (2014). Synthesis of 5-Methoxy-6-isopropyl-1-tetralone.
- MDPI. (2023).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Column Chromatography for 7-Methyl-1-tetralone Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7-Methyl-1-tetralone via column chromatography. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points encountered in a laboratory setting. Our focus is on the causality behind experimental choices to empower you with the expertise to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound relevant for purification?
Understanding the basic properties of your target compound is the first step to a successful purification. This compound is a ketone derivative with the following key characteristics[1][2][3][4]:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [4] |
| Molecular Weight | 160.21 g/mol | [3][4] |
| Appearance | Yellow-orange solid | [1] |
| Melting Point | 35-36 °C | [1][3] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [1] |
This data indicates that the compound is relatively non-polar and can be handled easily at room temperature. Its solubility in common organic solvents makes it an ideal candidate for normal-phase column chromatography.
Q2: What is the recommended starting solvent system for TLC and column chromatography?
For a compound of intermediate polarity like this compound, a hexane/ethyl acetate mixture is the standard and most effective mobile phase.[5] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound on a silica TLC plate.[5][6] This Rf range typically ensures good separation on the column without requiring excessively long elution times.[6]
-
Starting Point: Begin with a 9:1 or 8:2 hexane:ethyl acetate mixture for your initial TLC analysis.
-
Optimization:
-
If the Rf is too high (>0.4), increase the proportion of hexane (e.g., to 9.5:0.5) to make the eluent less polar.
-
If the Rf is too low (<0.2), increase the proportion of ethyl acetate (e.g., to 7:3) to make the eluent more polar.
-
Q3: What are the most common impurities I should expect?
Impurities are typically byproducts or unreacted starting materials from the synthesis. The synthesis of tetralones often involves Friedel-Crafts reactions and subsequent cyclizations.[7][8] Potential impurities may include:
-
Starting Materials: Unreacted reagents from the preceding synthetic step.
-
Regioisomers: Isomers with the methyl group at a different position on the aromatic ring.
-
Over-reduction Products: The corresponding alcohol, 7-methyl-1-tetralol, which will be more polar than the ketone.
-
Aromatized Byproducts: 7-methylnaphthalene derivatives formed via dehydrogenation, which will be significantly less polar.
Identifying these on a TLC plate (using a UV lamp and/or staining) is critical for developing a successful purification strategy.
Detailed Experimental Protocol: Purifying this compound
This protocol outlines a standard, self-validating workflow for purifying crude this compound using silica gel flash column chromatography.
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture onto a silica gel TLC plate alongside any available standards (if possible).
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 85:15, 8:2) until you identify the system that gives this compound an Rf value of 0.25-0.35.[5][6]
-
Visualize the spots using a UV lamp (254 nm). The tetralone's conjugated system should be UV-active. Note the Rf values of your target compound and all impurities.
Step 2: Column Preparation (Slurry Packing)
-
Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 mass ratio of silica gel to crude sample.[5]
-
In a beaker, prepare a slurry of silica gel in your chosen mobile phase.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Wet Loading: If the product is not prone to band broadening, you can dissolve it in the minimum amount of the mobile phase and carefully pipette it onto the column. This method is faster but can lead to poorer separation if not done carefully.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring you do not disturb the top layer.
-
Begin collecting fractions. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Continuously monitor the elution process by spotting every few fractions onto TLC plates and developing them in the same mobile phase.
Step 5: Analysis and Product Isolation
-
Identify the fractions containing the pure this compound using your TLC analysis. Pure fractions should show a single spot corresponding to the Rf of your target compound.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography process.
Problem: Poor or No Separation of Spots (Co-elution)
-
Potential Cause 1: Incorrect Solvent System. The mobile phase is likely too polar, causing all compounds to elute quickly and together.
-
Potential Cause 2: Column Overloading. Too much sample has been loaded relative to the amount of silica gel.
-
Solution: Reduce the amount of crude sample loaded onto the column. Maintain a silica-to-sample mass ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[5]
-
-
Potential Cause 3: Improper Column Packing. Channels or cracks in the silica bed create pathways for the sample to travel down the column without proper interaction, ruining the separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks.[5] The slurry packing method is generally reliable. If you see cracks form during the run, it may be due to the silica bed running dry or significant temperature fluctuations.
-
Problem: The Compound is Stuck on the Column (Low or Zero Recovery)
-
Potential Cause 1: Eluent is Not Polar Enough. The selected mobile phase may be effective at separating impurities but too weak to elute the target compound in a reasonable volume.
-
Solution: If TLC analysis shows your compound has a very low Rf (e.g., <0.1) in the running solvent, you will need to increase the polarity of the mobile phase. You can do this by preparing a second, more polar eluent (e.g., 7:3 hexane:ethyl acetate) and introducing it to the column after the less polar impurities have eluted (this is known as a step gradient).
-
-
Potential Cause 2: Compound Degradation on Silica. While less common for robust molecules like tetralones, highly sensitive compounds can degrade on the acidic surface of silica gel.
-
Solution: If you suspect degradation, you can switch to a less acidic stationary phase like alumina (neutral or basic) or use a deactivated silica gel. Another approach is to add a small amount (~0.5%) of a modifier like triethylamine to the mobile phase to neutralize active sites, although this is more common for basic compounds like amines.[5]
-
Problem: Tailing or Streaking of the Compound Band
-
Potential Cause 1: Sample is Sparingly Soluble in the Mobile Phase. If the compound is not fully soluble in the eluent, it can lead to a continuous "leaching" effect as it moves down the column, causing the band to streak.
-
Solution: Ensure your chosen mobile phase is capable of dissolving the compound. If not, a different solvent system may be required. This issue is more common in reverse-phase chromatography but can occur in normal-phase as well.
-
-
Potential Cause 2: Acidic Interaction with Silica. The ketone oxygen of this compound can have a weak interaction with the acidic silanol (Si-OH) groups on the silica surface, which can sometimes cause minor tailing.
-
Solution: While usually not a major issue for ketones, adding a very small amount of a slightly more polar, protic solvent like methanol (e.g., 0.1-0.5%) to the mobile phase can help by competing for the active sites on the silica gel. Use this approach with caution as it will significantly increase the eluting power of the mobile phase.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography problems.
Caption: Troubleshooting workflow for common column chromatography issues.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Arkat USA. (n.d.). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). β-TETRALONE. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). This compound | CAS No:22009-37-6. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-TETRALONE. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 7-Methyltetralone. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-TETRALONE. Retrieved from [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
Technical Support Center: Purifying 7-Methyl-1-tetralone by Recrystallization
Welcome to the technical support center for the purification of 7-Methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization of this key synthetic intermediate. Our focus is on not just the "how," but the critical "why" behind each step, empowering you to adapt and overcome challenges in your laboratory work.
Understanding this compound and its Purification Challenges
This compound is a ketone derivative used as an intermediate in organic synthesis, notably in the preparation of certain bioactive molecules.[1] Its purification via recrystallization is often necessary to remove byproducts and unreacted starting materials from its synthesis. A key challenge in the recrystallization of this compound is its low melting point of 35-36°C, which increases the likelihood of the compound "oiling out" instead of forming pure crystals.[2] This guide will provide you with the necessary strategies to mitigate this and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For this compound, a non-polar solvent is generally a good starting point. While specific data for this compound is not abundant in literature, a related compound, 6-methoxytetralone, has been successfully recrystallized from n-heptane.[4] Therefore, alkanes like hexane or heptane are excellent candidates. A mixed solvent system, such as ethanol/water or acetone/hexane , can also be effective.[5] In a mixed solvent system, you would dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol or acetone) at an elevated temperature and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes turbid.[6]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common problem when recrystallizing low-melting-point compounds like this compound.[7][8] It occurs when the solute comes out of solution as a liquid because the temperature of the solution is above the melting point of the solute.[9] To resolve this, you can:
-
Reheat and add more solvent: Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool more slowly.[7][9]
-
Use a lower boiling point solvent: If the boiling point of your solvent is significantly higher than the melting point of your compound, consider a solvent with a lower boiling point.
-
Slow down the cooling process: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[3][7]
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation and crystal growth.[7]
-
Introduce a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[7]
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be due to several factors:
-
Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor.[6][7] Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of your product. An ice bath can be beneficial after the initial slow cooling phase.[6]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and use a slight excess of hot solvent.[8]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7][9] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[9] |
| Crystals are very fine or powdery. | The solution cooled too quickly. | Allow the solution to cool more slowly to promote the growth of larger crystals.[3] |
| The melting point of the recrystallized product is still low or has a broad range. | The recrystallization was not effective in removing all impurities. | A second recrystallization may be necessary. Consider using a different solvent or solvent system. |
Detailed Experimental Protocol: Recrystallization of this compound from Hexane
This protocol is a general guideline. The exact volumes will depend on the amount of crude material and its purity.
Materials:
-
Crude this compound
-
Hexane (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Filter paper and funnel (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of hexane and a boiling chip.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of hot hexane until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[6]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Pre-heat a separate filter funnel and flask to prevent premature crystallization.
-
Quickly filter the hot solution into the pre-heated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to encourage the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, you should see crystal formation. To maximize the yield, you can then place the flask in an ice bath for about 15-20 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for a few minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. You can also dry them in a desiccator.
-
Once dry, determine the melting point to assess the purity of the recrystallized this compound. The melting point should be sharp and close to the literature value of 35-36°C.[2]
-
Data Presentation: Solvent Suitability
| Solvent/System | Suitability | Rationale & Expected Observations |
| Hexane/Heptane | Highly Recommended | Low polarity is suitable for the aromatic ketone structure. Expect good solubility at boiling point and poor solubility at room temperature, leading to good crystal formation upon cooling. A related compound has been successfully recrystallized from n-heptane.[4] |
| Ethanol/Water | Potentially Effective | This compound is likely soluble in ethanol. Water can be used as an anti-solvent. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Slow cooling should yield crystals.[5] |
| Acetone/Hexane | Potentially Effective | As a ketone, this compound should be soluble in acetone. Hexane would act as the anti-solvent. This is a common and effective solvent pair for many organic compounds. |
| Toluene | Use with Caution | While the aromatic nature might suggest good solubility, toluene's high boiling point (111°C) significantly increases the risk of oiling out for a compound with a melting point of 35-36°C. |
| Dichloromethane | Not Recommended for Recrystallization | Although this compound is soluble in dichloromethane, its high volatility and the compound's likely high solubility at room temperature make it a poor choice for obtaining a good yield via recrystallization.[10] |
Visualization of the Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyltetralone. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Google Patents. (n.d.). EP0204975B1 - Process for preparing substituted tetralones.
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. EP0204975B1 - Process for preparing substituted tetralones - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
Navigating Emulsion Challenges in Tetralone Synthesis: A Technical Support Guide
Prepared by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for managing emulsion formation during the workup of tetralone synthesis. Drawing upon established chemical principles and field-tested methodologies, this document aims to equip you with the expertise to both prevent and resolve this common experimental hurdle, ensuring the integrity and yield of your synthesis.
Understanding the "Why": The Root Causes of Emulsion Formation
Q: What is an emulsion and why is it forming during my tetralone synthesis workup?
A: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1] In the context of tetralone synthesis, particularly following an intramolecular Friedel-Crafts cyclization of a compound like 4-phenylbutyric acid, the workup often involves quenching a Lewis acid catalyst (e.g., aluminum chloride) with aqueous acid.[2][3] This process can generate finely divided, insoluble aluminum salts.[4] These particulates, along with any high molecular weight byproducts or unreacted starting materials with surfactant-like properties, can accumulate at the interface between the organic and aqueous layers, effectively stabilizing the emulsion and preventing clear phase separation.[5] Vigorous shaking during the extraction process further exacerbates this issue by increasing the surface area between the two phases.[6]
Proactive Measures: Strategies for Preventing Emulsion Formation
Q: How can I modify my workup procedure to minimize the risk of emulsion formation from the outset?
A: Prevention is always the most efficient strategy. Consider the following proactive measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient partitioning of the product into the organic layer without introducing excessive mechanical energy that can promote emulsion formation.[7]
-
Modified Quenching Protocol: A common issue in Friedel-Crafts reaction workups is the precipitation of aluminum salts upon quenching with ice.[4] A modified approach involves quenching the reaction mixture with a solution of 3M HCl and gently heating it for a short period (e.g., 5 minutes in a warm water bath).[4] This can help to dissolve the aluminum salts, leading to a cleaner phase separation.
-
Pre-emptive "Salting Out": Increasing the ionic strength of the aqueous layer can decrease the solubility of your organic product in the aqueous phase and help to destabilize any potential emulsion.[1][8] This can be achieved by using a saturated sodium chloride solution (brine) for the aqueous washes.[4]
Reactive Solutions: A Troubleshooting Guide to Breaking Persistent Emulsions
Q: I have a persistent emulsion that won't resolve on its own. What are my options?
A: When faced with a stable emulsion, a systematic approach is key. The following flowchart and detailed explanations will guide you through the most effective techniques.
A visual guide to troubleshooting emulsions.
In-Depth Troubleshooting Techniques
| Technique | Principle of Action | Advantages | Disadvantages/Considerations |
| Patience & Gentle Agitation | Allows time for droplets to coalesce naturally. Gentle stirring can mechanically break up the interfacial layer.[1] | Simple, non-invasive, and requires no additional reagents. | Can be time-consuming and may not be effective for highly stable emulsions. |
| "Salting Out" with Brine | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[1] | Highly effective for many common emulsions.[8] | May not be sufficient for emulsions stabilized by fine solid particles. |
| Filtration | Physically removes suspended solids that are often the cause of emulsion stabilization. Celite® provides a fine filter bed for this purpose.[5] | Very effective for emulsions caused by particulates. | Can be slow, and there is a risk of product loss on the filter medium. |
| Addition of a Different Solvent | Alters the polarity of the organic phase, which can help to dissolve surfactant-like molecules and break the emulsion.[1] A small amount of methanol or ethanol can sometimes be effective.[8] | Can be a quick and effective solution. | May complicate solvent removal later and can alter the partitioning of the product. |
| Centrifugation | Applies a strong mechanical force that accelerates the separation of the two phases.[1] | Very effective for small-scale, stubborn emulsions. | Requires access to a centrifuge and appropriate centrifuge tubes. Not practical for very large volumes. |
| Gentle Heating | Decreases the viscosity of the mixture and can increase the solubility of emulsifying agents, aiding in phase separation.[1] | Can be effective when other methods fail. | Carries the risk of degrading thermally sensitive products. Use with caution. |
Detailed Protocol: Breaking a Persistent Emulsion in Tetralone Synthesis Workup
This protocol assumes a standard workup of an intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid to α-tetralone.
-
Initial Assessment: After quenching the reaction and performing the initial extraction, if a significant emulsion layer persists after allowing the separatory funnel to stand for 10-15 minutes, proceed with the following steps.
-
Brine Wash: Drain the lower aqueous layer (if applicable) and add a volume of saturated sodium chloride (brine) solution equal to approximately 20-25% of the total volume in the separatory funnel.
-
Gentle Mixing: Stopper the funnel and gently invert it 5-10 times. Avoid vigorous shaking. Vent the funnel periodically. Allow the layers to settle. For many emulsions, this will be sufficient to induce phase separation.
-
Filtration through Celite®: If the emulsion persists, it is likely stabilized by fine particulates.
-
Prepare a small plug of glass wool in a Hirsch or Büchner funnel.
-
Add a 1-2 cm layer of Celite® over the glass wool and gently tamp it down.
-
Wet the Celite® pad with the organic solvent being used for the extraction.
-
Slowly pass the entire emulsified mixture through the Celite® pad under gentle vacuum.
-
Rinse the separatory funnel with a small amount of the organic solvent and pass this through the Celite® pad to ensure complete transfer of the product.
-
Return the filtrate to the separatory funnel. The layers should now be distinct.
-
-
Final Workup: Proceed with any further aqueous washes as required by your specific protocol, followed by drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtration, and solvent removal.
Frequently Asked Questions (FAQs)
Q: Can the choice of organic solvent affect emulsion formation?
A: Yes. While common solvents for extracting tetralone include toluene, benzene, and diethyl ether, their densities relative to the aqueous phase can influence the ease of separation.[3][9] Chlorinated solvents are sometimes more prone to forming emulsions with basic aqueous solutions. If you consistently encounter emulsions, consider trying an alternative extraction solvent.
Q: I've noticed a gooey precipitate at the interface. What is this and how should I handle it?
A: This is likely a combination of polymeric byproducts and inorganic salts from the reaction. The recommended approach is to continue washing with water to dissolve as much of the water-soluble material as possible.[5] After separating the organic layer, treat it with a generous amount of a drying agent like anhydrous sodium sulfate, which can help to absorb some of the gooey material, allowing for its removal by filtration.[5]
Q: My entire mixture is a uniform dark color, and I can't see the phase boundary. What should I do?
A: A simple trick is to add a few small pieces of ice to the separatory funnel. The ice will float at the interface between the aqueous and organic layers, making the boundary visible.[5] Alternatively, shining a flashlight through the separatory funnel can sometimes help to illuminate the interface.
References
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
- Snyder, H. R., & Werber, F. X. (1955). α-TETRALONE. Organic Syntheses, 3, 798.
- Martin, E. L., & Fieser, L. F. (1943). α-TETRALONE. Organic Syntheses, 2, 569.
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
- Google Patents. (n.d.). CN112409145A - Preparation method of 1-tetralone.
- Bandyopadhyay, D., & Rivera, G. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.
- Ishihara, K., Kubota, M., & Yamamoto, H. (1996).
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]
- Wang, H., et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ChemistrySelect, 7(4), e202104088.
- Majumder, U., & Gupta, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(72), 41437-41473.
-
L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
- Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of organic chemistry, 66(21), 7113–7117.
-
Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Chegg. (2023, February 4). The Synthesis of a-tetralone from the friedel-crafts cyclization of 4- phenylbutyric acid using methanesulfonic acid as a bronsted acid (POST LAB). Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
- Majumder, U., & Gupta, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(72), 41437-41473.
- Khalafy, J., & Bruce, J. M. (2002). Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. Journal of Sciences, Islamic Republic of Iran, 13(2), 131-139.
-
OUCI. (n.d.). Evaluation of emulsion stability by monitoring the interaction between droplets. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. How To [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 7-Methyl-1-tetralone
Welcome to the technical support center for the synthesis of 7-Methyl-1-tetralone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your process for robustness and efficiency.
Overview of the Synthetic Pathway
The most common and scalable route to this compound involves a three-stage process starting from toluene and succinic anhydride. This pathway is cost-effective but requires careful control over each step to ensure high yield and purity.
Caption: General workflow for the synthesis of this compound.
Stage 1: Friedel-Crafts Acylation
This initial step involves the electrophilic aromatic substitution of toluene with succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form β-(p-toluoyl)propionic acid.[1]
Troubleshooting & FAQs: Friedel-Crafts Acylation
Q1: My yield of β-(p-toluoyl)propionic acid is significantly lower than expected. What are the common causes?
A1: Low yields in a Friedel-Crafts acylation are often traced back to a few critical factors:
-
Catalyst Deactivation: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reagents or reaction vessel will hydrolyze the AlCl₃, rendering it inactive.[2] Ensure all glassware is oven-dried, and reagents are anhydrous.
-
Incorrect Stoichiometry: More than two equivalents of AlCl₃ are required. The first equivalent coordinates with the succinic anhydride to form the acylium ion electrophile, and the second coordinates with the newly formed ketone product. This product-catalyst complex prevents further acylation.
-
Poor Temperature Control: The initial reaction is exothermic. If the temperature rises too high, it can lead to side reactions, such as polysubstitution or isomerization. It's crucial to maintain a low temperature (0-5 °C) during the addition of reagents.[3]
-
Substrate Purity: Ensure the toluene and succinic anhydride are of high purity. Impurities can interfere with the catalyst or lead to unwanted byproducts.
Q2: I'm observing a dark, tarry substance in my reaction mixture. What is it, and how can I prevent it?
A2: Tar formation is a common issue when reaction temperatures are not adequately controlled. The highly reactive acylium ion can react with the product or starting material in undesirable ways at elevated temperatures. To prevent this, add the AlCl₃ portion-wise to the toluene and succinic anhydride mixture while maintaining vigorous stirring and cooling in an ice bath.[2]
Q3: Is a solvent necessary for this reaction?
A3: While solvents like dichloromethane or nitrobenzene can be used, a solvent-free approach is often preferred for scale-up due to higher reaction rates and easier workup.[1] Toluene itself can act as the solvent when used in excess. This also drives the reaction towards the desired product.
Data Summary: Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp | 95 | [1] |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [1] |
Stage 2: Carbonyl Reduction
The keto-acid from Stage 1 is reduced to γ-(p-tolyl)butyric acid. The two most common methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between them depends on the substrate's sensitivity to acid or base.
Caption: Decision workflow for choosing a reduction method.
Troubleshooting & FAQs: Carbonyl Reduction
Q1: Which reduction method, Clemmensen or Wolff-Kishner, is better for scaling up?
A1: The "better" method is dictated by your substrate's functional group tolerance.
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is ideal for substrates that are stable in strong acid.[4][5] This method is particularly effective for aryl-alkyl ketones like the one in this synthesis.[4]
-
Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. This is the preferred method for substrates with acid-sensitive groups.[6][7] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol to allow for the removal of water, significantly improves yields and reduces reaction times, making it very suitable for scale-up.[6][8][9]
Q2: My Clemmensen reduction is sluggish and gives a poor yield. What could be wrong?
A2: Incomplete reduction is a frequent problem.
-
Zinc Amalgam Activity: The zinc amalgam must be freshly prepared and active. The amalgamation process creates a clean, reactive zinc surface.
-
Acid Concentration: The use of concentrated HCl is critical. Dilute acid will not be effective.
-
Byproduct Formation: Side reactions like the formation of pinacols (dimerization products) can occur.[10] Ensuring a sufficient excess of acid and vigorous refluxing can help suppress these pathways.[10]
Q3: During my Wolff-Kishner reduction, I'm getting a significant amount of an azine byproduct. How can I avoid this?
A3: Azine formation occurs when the intermediate hydrazone reacts with another molecule of the starting ketone.[6] This can be minimized by:
-
Pre-forming the Hydrazone: Some protocols suggest forming the hydrazone first before adding the strong base and heating.
-
Huang-Minlon Modification: This is the most effective solution. After the initial hydrazone formation, water and excess hydrazine are distilled off.[8] This drives the equilibrium away from azine formation and allows the reaction to be heated to the high temperatures (190-200 °C) required for the decomposition of the hydrazone to the desired alkane.[8]
Stage 3: Intramolecular Cyclization
The final step is an intramolecular Friedel-Crafts acylation, where γ-(p-tolyl)butyric acid is cyclized to form the tetralone ring. Polyphosphoric acid (PPA) is a common and effective reagent for this dehydration and cyclization reaction.[11][12]
Troubleshooting & FAQs: Intramolecular Cyclization
Q1: The cyclization with PPA is very viscous and difficult to stir at scale. How can I manage this?
A1: The high viscosity of PPA is a known handling challenge.[11]
-
Temperature: Heating the PPA to above 60 °C before adding the substrate will significantly lower its viscosity, making it much easier to stir.[11]
-
Solvent Addition: Adding a high-boiling, non-polar solvent like xylene can help with stirring and simplify the subsequent workup.[11]
-
Silica-Supported PPA: Using silica-supported PPA can be an excellent alternative. It acts as a heterogeneous catalyst that is easily filtered off after the reaction, greatly simplifying the workup.[13]
Q2: My final product yield is low after the PPA cyclization. What are the potential loss points?
A2:
-
Incomplete Reaction: Ensure the reaction is heated sufficiently (typically 120-125 °C) and for an adequate amount of time to drive the cyclization to completion.[14]
-
Difficult Workup: The workup of PPA reactions can be challenging. Quenching the reaction mixture with ice is crucial to manage the exothermic hydrolysis of PPA.[11] If the product is not completely extracted from the aqueous phase, yields will suffer. Multiple extractions with a suitable organic solvent (e.g., toluene) are recommended.[3]
-
Side Reactions: Although generally a clean reaction, prolonged heating at very high temperatures can lead to charring or other decomposition pathways.
Detailed Experimental Protocols
Protocol 1: Huang-Minlon Reduction of β-(p-toluoyl)propionic acid
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a distillation condenser, add diethylene glycol (200 mL).
-
Add β-(p-toluoyl)propionic acid (24 g, 0.125 mol), 85% hydrazine hydrate (15 g, 0.255 mol), and potassium hydroxide (28 g, 0.5 mol).
-
Slowly heat the mixture. Allow it to reflux for 1.5 hours, during which time the hydrazone will form.
-
Reconfigure the condenser for distillation and slowly raise the temperature of the oil bath. Distill off water and excess hydrazine until the internal temperature of the reaction mixture reaches 195-200 °C.[8]
-
Once the temperature has stabilized, switch back to a reflux condenser and maintain reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 1.5 L of water.
-
Acidify the aqueous solution with concentrated HCl until the product precipitates completely.
-
Filter the solid precipitate, wash thoroughly with water, and dry to obtain γ-(p-tolyl)butyric acid. Expected yield: >90%.
Protocol 2: PPA Cyclization of γ-(p-tolyl)butyric acid
-
In a flask equipped with a mechanical stirrer, gently heat 150 g of polyphosphoric acid to 80-90 °C to reduce its viscosity.
-
Slowly add γ-(p-tolyl)butyric acid (15 g, 0.084 mol) in portions to the stirring PPA.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 1 hour, monitoring the reaction by TLC.
-
Allow the mixture to cool slightly before carefully pouring it onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture three times with 200 mL portions of toluene.[3]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
References
-
Clemmensen reduction - Wikipedia. Available at: [Link]
-
Wolff–Kishner reduction - Wikipedia. Available at: [Link]
-
THE WOLFF-KISHNER REDUCTION. Available at: [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Available at: [Link]
-
Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. Available at: [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Available at: [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
(PDF) An efficient synthesis of 7-methoxy-8-methyl-α-tetralone - ResearchGate. Available at: [Link]
-
This compound| CAS No:22009-37-6|ZaiQi Bio-Tech. Available at: [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Available at: [Link]
-
The Clemmensen Reduction - Juniper Publishers. Available at: [Link]
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC - PubMed Central. Available at: [Link]
-
12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available at: [Link]
-
Clemmensen Reduction - Examples, Explanation, Applications, FAQs - Careers360. Available at: [Link]
-
A Simple Modification of the Wolff-Kishner Reduction + - Sciencemadness.org. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
A Simple Modification of the Wolff-Kishner Reduction. Available at: [Link]
-
7-Methyltetralone | C11H12O | CID 89147 - PubChem - NIH. Available at: [Link]
-
What ketones can not be reduced by Clemenson Reduction ? | ResearchGate. Available at: [Link]
-
Polyphosphoric acid for Bischler-Napieralski type cyclization : r/Chempros - Reddit. Available at: [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - arkat usa. Available at: [Link]
-
β-TETRALONE - Organic Syntheses Procedure. Available at: [Link]
-
P4O10-mediated synthesis of polar polyphosphoric acid-covalent triazine framework composites from aromatic amides for improved water and SO2 sorption - Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. careers360.com [careers360.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sciencemadness.org [sciencemadness.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Moisture sensitivity of reagents in 7-Methyl-1-tetralone synthesis
Welcome to the technical support center for the synthesis of 7-Methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a particular focus on the critical role of moisture control. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question: My Friedel-Crafts acylation of toluene with succinic anhydride resulted in a very low yield of γ-(p-tolyl)butyric acid. What are the likely causes?
A low yield in this initial and crucial step often points to issues with the reagents and reaction conditions, primarily moisture contamination.
Primary Cause: Deactivated Lewis Acid Catalyst
The most common culprit for a low-yielding Friedel-Crafts acylation is the deactivation of the aluminum chloride (AlCl₃) catalyst.[1][2] Anhydrous AlCl₃ is a powerful Lewis acid, essential for activating the succinic anhydride to generate the acylium ion electrophile.[3][4] However, it is extremely hygroscopic and reacts violently with water.[5][6][7] Any moisture present in the reaction setup will hydrolyze AlCl₃ to aluminum hydroxide, rendering it catalytically inactive.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably in an oven at >100°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Use High-Quality, Anhydrous Reagents:
-
Aluminum Chloride: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the catalyst may have been compromised. The solid should be a white or pale-yellow powder; clumps or a grayish appearance can indicate hydration.[5][8]
-
Solvent: If a solvent is used (e.g., nitrobenzene or carbon disulfide, though solvent-free methods exist), it must be thoroughly dried using appropriate drying agents.
-
Toluene and Succinic Anhydride: While less sensitive than AlCl₃, ensure these reagents are of high purity and stored in a desiccator prior to use.
-
-
Proper Reagent Addition: The reaction is often exothermic.[3] Maintain a low temperature (e.g., with an ice bath) during the addition of AlCl₃ and the aromatic substrate to prevent side reactions.[9] A cloudy, off-white mixture upon addition of reagents can be an indicator of moisture contamination and catalyst deactivation.[9]
Secondary Cause: Insufficient Catalyst Loading
Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount.[1][10] This is because the product, a ketone (in the case of an acyl chloride) or a carboxylic acid (after hydrolysis of the intermediate from an anhydride), can form a stable complex with AlCl₃, effectively sequestering it from the reaction cycle.[2][11] For the reaction with succinic anhydride, at least two equivalents of AlCl₃ are typically required: one to react with the anhydride and another to complex with the resulting carboxylate.
Solution:
-
Carefully review your stoichiometry. Ensure you are using at least two molar equivalents of AlCl₃ relative to succinic anhydride.
Question: The intramolecular cyclization of γ-(p-tolyl)butyric acid using polyphosphoric acid (PPA) is sluggish or incomplete. How can I improve this step?
The cyclization of the intermediate γ-(p-tolyl)butyric acid to form this compound is a key ring-forming step. The efficacy of polyphosphoric acid (PPA) as the catalyst is paramount.
Primary Cause: Hydrolyzed or Low-Grade PPA
PPA is a viscous liquid that acts as both a catalyst and a dehydrating agent.[12] It is hygroscopic, and its catalytic activity can be diminished by absorbed water. Water can hydrolyze the polyphosphate chains, reducing the acid's effectiveness in promoting the intramolecular acylation.[13]
Troubleshooting Steps:
-
Use High-Quality PPA: Employ a reliable grade of PPA (typically with a P₂O₅ content of 82-85%).[14] A fresh container is always preferable.
-
Proper Handling: Due to its high viscosity at room temperature, PPA can be difficult to handle. Gently warming the reagent bottle to around 60°C will lower its viscosity, making it easier to pour and measure. Minimize its exposure to atmospheric moisture during this process.
-
Reaction Temperature: Ensure the reaction is heated sufficiently, as this is typically not a room temperature reaction. The increased temperature also helps to drive off any small amounts of water present.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of moisture-sensitive reagents in the synthesis of this compound.
What are the best practices for storing and handling anhydrous aluminum chloride?
-
Storage: Store anhydrous AlCl₃ in a tightly sealed container in a cool, dry, and well-ventilated area, away from any source of water or moisture.[5][6][8] It is incompatible with many substances, so it should be stored separately from combustible materials and hydrated reagents.[5]
-
Handling:
-
Always handle AlCl₃ in a fume hood or a glove box to avoid inhalation of dust and fumes (it can react with moist air to release HCl gas).[5][7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[5]
-
Use dry, non-sparking tools for transfer.
-
Never add water to AlCl₃, as the reaction is violent and exothermic.[5][6] For quenching a reaction, the reaction mixture should be slowly and carefully added to ice or a cold, dilute acid solution.[11]
-
How does moisture interfere with the Friedel-Crafts acylation reaction?
Moisture interferes with the Friedel-Crafts acylation primarily by reacting with the Lewis acid catalyst, AlCl₃. The reaction is as follows:
AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl
This reaction consumes the catalyst, preventing the formation of the crucial acylium ion intermediate, which is the electrophile that attacks the aromatic ring.[4][15] Without a sufficient concentration of the active catalyst, the reaction rate will be significantly reduced, leading to low or no product yield.[1][2]
Can I use a different reduction method instead of Clemmensen for the final step?
Yes, while the Clemmensen reduction (using zinc amalgam and concentrated HCl) is a classic method to reduce the ketone intermediate to an alkyl chain, it has limitations.[16][17] The strongly acidic conditions can be problematic for substrates with acid-sensitive functional groups.[18][19]
An alternative is the Wolff-Kishner reduction , which uses hydrazine (NH₂NH₂) and a strong base (like KOH or NaOH) at high temperatures.[18] This method is suitable for substrates that are stable in basic conditions but sensitive to acid.[18][19] The choice between Clemmensen and Wolff-Kishner reduction depends on the overall stability of your molecule.[18]
Data and Protocols
Table 1: Properties and Handling of Key Moisture-Sensitive Reagents
| Reagent | Formula | Appearance | Key Hazard | Storage and Handling Precautions |
| Aluminum Chloride | AlCl₃ | White to pale-yellow solid[5][8] | Reacts violently with water[5][6][7] | Store in a tightly sealed container in a dry place. Handle in a fume hood or glove box. Avoid all contact with moisture.[5][6][8] |
| Polyphosphoric Acid | (HPO₃)n | Clear, colorless, viscous liquid[12] | Hygroscopic[12] | Store in a tightly sealed container. Warm to >60°C for easier handling. Minimize exposure to air.[14] |
Experimental Workflow: Synthesis of this compound
Below is a generalized workflow. Specific quantities and conditions should be optimized based on literature procedures.
Caption: General workflow for the synthesis of this compound.
Mechanism of Moisture Interference
The following diagram illustrates how water deactivates the aluminum chloride catalyst, halting the Friedel-Crafts acylation.
Caption: Mechanism of AlCl₃ deactivation by moisture.
References
- Benchchem.
- Benchchem.
- Southern Utah University. Aluminum Chloride (Anhydrous) - Chemical Protocols.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Aditya Birla Chemicals.
- Flinn Scientific. Safety Data Sheet (SDS) Aluminum Chloride Anhydrous.
- New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet.
- Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
- ChemSupply Australia.
- Chemistry Stack Exchange.
- Clariant. Polyphosphoric acid 84%.
- Benchchem.
- Juniper Publishers. CLEMMENSEN REDUCTION.
- Wikipedia. Clemmensen reduction.
- StudySmarter.
- Sigma-Aldrich.
- ResearchGate.
- Chemistry LibreTexts. Clemmensen Reduction.
- Scribd.
- Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis.
- ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. nj.gov [nj.gov]
- 8. adityabirlachemicals.com [adityabirlachemicals.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccsenet.org [ccsenet.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 17. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 18. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 7-Methyl-1-tetralone Reactions by TLC
An Application Scientist's Guide
Welcome to the technical support center for monitoring reactions involving 7-Methyl-1-tetralone. As a bicyclic aromatic ketone, this compound is a valuable intermediate in the synthesis of various pharmaceutical agents and agricultural chemicals.[1][2] Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring due to its speed, simplicity, and low cost.[3]
This guide, designed for researchers and drug development professionals, provides field-proven insights, detailed protocols, and robust troubleshooting solutions to ensure your TLC analysis is both accurate and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly get you started.
Q1: What is a good starting eluent (solvent system) for analyzing this compound on a standard silica gel TLC plate?
A: A mixture of a non-polar and a moderately polar solvent is the best starting point. For this compound, a good initial system is 20-30% ethyl acetate in hexanes (e.g., a 1:4 or 3:7 v/v ratio of ethyl acetate to hexanes).[4][5] The goal is to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.4, which typically provides an optimal window for separating it from new products.[6]
Q2: How can I visualize the spots? this compound is colorless.
A: Although colorless to the naked eye, this compound is UV-active due to its aromatic ring system. Visualization can be achieved through two primary, sequential methods:
-
UV Light (Non-destructive): First, view the dried TLC plate under a short-wave UV lamp (254 nm).[7][8] The compound will appear as a dark spot against the plate's fluorescent green background.[9] Always circle the spots with a pencil.
-
Chemical Staining (Destructive): After UV visualization, use a chemical stain for confirmation and to visualize non-UV-active impurities or products. A potassium permanganate (KMnO₄) stain is excellent for general use as it reacts with any oxidizable functional group.[8] For specific confirmation of the ketone, a 2,4-dinitrophenylhydrazine (2,4-DNP) stain can be used, which specifically forms yellow-to-orange spots with aldehydes and ketones.[8][10]
Q3: What is a "co-spot" and why is it critical for reaction monitoring?
A: A co-spot is a single lane on the TLC plate where you apply both the starting material and a sample of the reaction mixture directly on top of each other.[6] Its purpose is to definitively confirm the identity of the starting material spot in the reaction lane, especially when the product's Rf is very close to the reactant's.[6][11] If the starting material is still present, the co-spot will appear as a single, well-defined spot. If the product and reactant have different Rf values, you will see two separated spots in the reaction mixture lane.
Q4: How do I calculate the Retention Factor (Rf) and what does it signify?
A: The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[3][9]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value indicates the compound's polarity in a given solvent system. A lower Rf value signifies a more polar compound because it adheres more strongly to the polar silica gel stationary phase.[3][7] Conversely, a higher Rf indicates a less polar compound.
Section 2: Core Experimental Protocols
Follow these detailed methodologies for reliable and reproducible TLC analysis.
Protocol 1: Standard TLC Procedure for Reaction Monitoring
This protocol outlines the complete workflow from setup to analysis.
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)[5]
-
TLC developing chamber with a lid
-
Eluent (e.g., 20% Ethyl Acetate in Hexanes)
-
Capillary spotters[5]
-
Pencil
-
UV lamp (254 nm)
-
Staining solution (e.g., Potassium Permanganate) and dipping tank
-
Heat gun or hot plate
Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Close the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[9] Mark three small dots on this line for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[6]
-
Spotting the Plate:
-
SM Lane: Dip a clean capillary spotter into a dilute solution of your this compound starting material and briefly touch it to the "SM" dot. The spot should be small and concentrated, ideally 1-2 mm in diameter.[3]
-
Co Lane: Apply the starting material to the "Co" dot as above. Let it dry completely, then spot the reaction mixture directly on top of it.[6]
-
Rxn Lane: Use a new capillary spotter to apply a small amount of your reaction mixture to the "Rxn" dot.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[3][9] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
Completion and Visualization:
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6]
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp and circle all visible spots with a pencil.
-
For chemical staining, dip the plate into the stain solution, remove excess with a paper towel, and gently heat with a heat gun until spots appear.[12]
-
-
Analysis: Compare the spots. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates the reaction is progressing.[13] Calculate the Rf values for all spots.
Section 3: In-Depth Troubleshooting Guide
Direct answers to specific issues encountered during TLC analysis of this compound reactions.
Q: My spots are elongated and streaking. What's wrong and how do I fix it?
A: Streaking is a common issue with several potential causes.[14]
-
Cause 1: Sample Overloading. The most frequent cause is applying too much sample to the plate.[9][15] The stationary phase becomes saturated, leading to a smear instead of a defined spot.
-
Cause 2: Highly Polar Compound. If your product is significantly more polar than the starting material (e.g., a diol), it may bind very strongly to the silica, causing streaking.
-
Cause 3: Acidic or Basic Impurities/Products. Although this compound is neutral, some reactions can produce acidic or basic byproducts that interact poorly with the slightly acidic silica gel.
Q: I can't separate my starting material and product; their Rf values are nearly identical. What should I do?
A: This indicates that your eluent system is not providing adequate resolution.
-
Solution 1: Verify with a Co-spot. First, run a TLC with a co-spot to be certain the spots are truly overlapping and you haven't simply consumed all the starting material.[6][11] If the co-spot appears as a single, slightly larger spot, they have the same Rf in that system.
-
Solution 2: Change Solvent Polarity. Run several TLCs with varying solvent ratios. Try a more polar system (e.g., 40% EtOAc/Hexane) and a less polar one (e.g., 10% EtOAc/Hexane) to see if any separation occurs.
-
Solution 3: Change Solvent Class. If adjusting polarity doesn't work, the selectivity of the solvent system needs to be changed. Instead of an ester/hydrocarbon mix (EtOAc/Hexane), try an ether/hydrocarbon (diethyl ether/hexane) or a chlorinated/polar mix (dichloromethane/ethyl acetate).[15] Different solvent classes interact with compounds in unique ways and can often resolve spots with similar polarities.
Q: I don't see any spots on my plate, not even the starting material.
A: This can be a frustrating problem, but it is usually solvable.
-
Cause 1: Sample is Too Dilute. The concentration of your compound may be too low to be detected.[9][15]
-
Cause 2: Compound is Not UV-Active. While this compound is UV-active, a potential product might not be (e.g., a fully saturated, non-conjugated molecule).
-
Cause 3: Compound Evaporated. If your product is highly volatile, it may have evaporated from the plate during drying.[15]
-
Solution: Minimize drying time before visualization. If volatility is a known issue, TLC may not be the ideal monitoring technique; consider GC-MS as an alternative.
-
-
Cause 4: Incorrect Spotting. The origin line where you spotted your samples may have been below the solvent level in the chamber.
Q: The reaction is in a high-boiling solvent (DMF, DMSO) and it's creating a huge smear from the baseline.
A: High-boiling, polar solvents are notoriously problematic for TLC as they are non-volatile and streak up the plate.
-
Solution 1: Pre-Elution Sample Preparation. Before running the TLC, perform a quick micro-workup. Take a small aliquot of the reaction mixture, dilute it with a more volatile solvent (like ethyl acetate), wash with water to remove the DMF/DMSO, and then spot the organic layer on the TLC plate.[17]
-
Solution 2: Vacuum Drying. Spot the reaction mixture directly onto the TLC plate. Before placing the plate in the developing chamber, put it under a high vacuum for several minutes to evaporate the high-boiling solvent.[11]
Section 4: Data & Visualization Aids
Table 1: Recommended Eluent Systems for this compound and Derivatives
This table provides starting points for developing a separation method. The optimal ratio will depend on the specific reaction and must be determined experimentally.
| Compound Class | Starting Eluent System | Expected Relative Rf | Rationale |
| Aromatic Ketones (e.g., this compound) | 10-30% Ethyl Acetate / Hexanes | Reference | Ketones are moderately polar. This system provides good initial mobility.[7][18] |
| Aromatic Alcohols (e.g., Reduction product) | 30-50% Ethyl Acetate / Hexanes | Lower than ketone | Alcohols are more polar than ketones due to hydrogen bonding and will have a lower Rf.[7] |
| Alkanes (e.g., Clemmensen/Wolff-Kishner reduction) | 5-10% Ethyl Acetate / Hexanes | Higher than ketone | Non-polar hydrocarbons will travel much higher up the plate.[16] |
| Amines (e.g., Reductive amination product) | 30-50% EtOAc/Hexanes + 1% Triethylamine (Et₃N) | Lower than ketone | Amines are polar. The Et₃N additive prevents streaking on the acidic silica gel.[4][15] |
Diagrams
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Caption: Using the co-spot to interpret reaction progress accurately.
Caption: A decision tree for common TLC troubleshooting scenarios.
References
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?[Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Wikipedia. 1-Tetralone. [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
University of California, Los Angeles (UCLA). TLC Visualization Methods. [Link]
-
Reddit. (2021, August 12). The thought process behind choosing an eluent for TLC. [Link]
-
Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
University of York, Department of Chemistry. Visualising plates. [Link]
-
YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89147, 7-Methyltetralone. [Link]
-
ZaiQi Bio-Tech. This compound | CAS No:22009-37-6. [Link]
-
ChemBK. This compound. [Link]
Sources
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. youtube.com [youtube.com]
- 14. chembam.com [chembam.com]
- 15. silicycle.com [silicycle.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. reddit.com [reddit.com]
Validation & Comparative
The Understated Potential: A Comparative Guide to 7-Methyl-1-tetralone and Its Analogs in Biological Assays
A Senior Application Scientist's Perspective on a Versatile Scaffold
For researchers, scientists, and drug development professionals navigating the vast landscape of small molecule discovery, the tetralone scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of functional groups, leading to potent and selective interactions with various biological targets. This guide offers an in-depth technical comparison of 7-Methyl-1-tetralone with other notable tetralone analogs, supported by experimental data and protocols, to illuminate its potential as a foundational element in medicinal chemistry.
While this compound itself is often regarded as a synthetic intermediate with limited intrinsic biological activity, this perception belies its true value.[2] The strategic placement of the methyl group at the 7-position provides a unique electronic and steric handle for chemists to build upon, leading to derivatives with significant therapeutic potential. This guide will delve into the comparative bioactivities of tetralones, focusing on anticancer and anti-inflammatory applications, and provide the necessary experimental frameworks for their evaluation.
The Tetralone Core: A Hub of Biological Activity
The 1-tetralone skeleton is a common motif in natural products and synthetic compounds exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][3] The biological effects of tetralone derivatives are highly dependent on the nature and position of substituents on both the aromatic and alicyclic rings.
Comparative Biological Evaluation: this compound Derivatives vs. Other Analogs
A direct comparison of unmodified this compound with other biologically active tetralones often shows it to be less potent in various assays. However, the true potential of the 7-methyl scaffold is realized upon derivatization. The following table summarizes the biological activities of various tetralone derivatives, highlighting the promise of the 7-methyl substitution as a starting point for further chemical exploration.
| Compound/Derivative Class | Biological Assay | Key Findings (IC50/MIC Values) | Reference(s) |
| 7-Methoxy-1-tetralone | Anticancer (Hepatocellular Carcinoma) | Potent antitumor agent; inhibits cancer cell proliferation and migration. | MedChemExpress |
| Aminoguanidinium Tetralone Derivatives | Antimicrobial (S. aureus) | Compound 2D exhibited potent activity with a MIC of 0.5 µg/mL. | [1] |
| Aryl Tetralone Analogs | Antimicrobial (Gram-positive/negative bacteria) | Showed good antimicrobial effects. | [3] |
| Aryl Tetralone Analogs | Anti-inflammatory (Nitric Oxide Scavenging) | Demonstrated moderate anti-inflammatory activity. | [3] |
| Chalcone derivatives of 1-tetralone | Anti-inflammatory (ROS inhibition) | Amino substitution at the 6th position significantly increased inhibitory activity of ROS production. | [4] |
| E-2-arylmethylene-1-tetralones | Anti-inflammatory (MIF Tautomerase Inhibition) | Efficiently inhibit MIF tautomeric functions and reduce inflammatory macrophage activation. | [5] |
Expert Analysis: The data underscores a crucial concept in medicinal chemistry: the core scaffold's primary role is often to provide a rigid framework for the optimal presentation of pharmacophoric groups. While the 7-methoxy analog shows inherent antitumor activity, the 7-methyl group in this compound serves as a versatile synthetic handle. Its electron-donating nature can influence the reactivity of the aromatic ring and provide a point for further functionalization, leading to potent derivatives as seen in various studies on tetralone analogs. The development of highly active aminoguanidinium and chalcone derivatives from a basic tetralone core exemplifies this principle.
Key Signaling Pathway: The NF-κB Connection in Inflammation and Cancer
Many tetralone derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, cell survival, and proliferation.
Caption: Canonical NF-κB signaling pathway activated by inflammatory stimuli.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are paramount. Below are step-by-step methodologies for key assays used to evaluate the biological activity of tetralone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetralone compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like LPS. The accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with 100 µL of medium containing various concentrations of the tetralone compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control. Calculate the IC₅₀ value.
Conclusion: The Path Forward for this compound
While this compound may not be a lead compound in its own right, its value as a versatile scaffold for the synthesis of novel, biologically active molecules is undeniable. The strategic placement of the 7-methyl group offers a unique starting point for medicinal chemists to design and synthesize libraries of derivatives with enhanced potency and selectivity against a range of therapeutic targets. The comparative data, though indirect, strongly suggests that the exploration of this compound derivatives is a promising avenue for the discovery of new anticancer and anti-inflammatory agents. The experimental protocols provided herein offer a robust framework for the rigorous biological evaluation of these future compounds, ensuring that their therapeutic potential is thoroughly investigated.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, In-vitro AND In-silico ANTICANCER ACTIVITY STUDIES OF METHOXY SUBSTITUTED TETRALONE-BASED CHALCONE DERIVATIVES. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Retrieved from [Link]
-
ACS Omega. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Retrieved from [Link]
-
University of Dar es Salaam. (2014). Synthesis, antibacterial and cytotocity evaluation of 4-hydroxy 4, 7-ddimethyl-1-tetralone and its analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the eight compounds found to significantly decrease.... Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Retrieved from [Link]
Sources
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 22009-37-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to 7-Methyl-1-tetralone
An In-depth Comparative Guide to the Synthetic Routes of 7-Methyl-1-tetralone
Introduction: The Significance of this compound
This compound is a key bicyclic ketone that serves as a valuable intermediate in the landscape of organic synthesis.[1][2] Its structural framework is a recurring motif in a variety of more complex molecules, including natural products and pharmacologically active compounds.[3][4][5] Notably, it is an essential precursor for the synthesis of sesquiterpenes such as (±)-cis-Calamenene, a volatile metabolite found in plants with potential antimicrobial and anti-inflammatory properties.[1] The versatility of the tetralone core, with its reactive ketone and modifiable aromatic ring, makes it a prized building block for drug development professionals and synthetic chemists.[3][6][7] This guide provides a comparative analysis of the most effective and commonly employed synthetic strategies to access this important molecule, focusing on the underlying principles, experimental considerations, and overall efficiency of each route.
Route 1: Intramolecular Friedel-Crafts Acylation
The most direct and widely adopted method for constructing the 1-tetralone core is the intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid precursor.[8][9] This reaction forms the critical C-C bond that closes the six-membered aliphatic ring onto the aromatic system in a single, efficient step.
Mechanistic Rationale
The reaction proceeds via electrophilic aromatic substitution. A strong Brønsted or Lewis acid activates the carboxylic acid, typically by forming a mixed anhydride or an acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring at the ortho position, followed by rearomatization to yield the cyclic ketone. The choice of acid catalyst is critical and directly influences reaction conditions, yield, and the complexity of the product workup.[9][10]
Comparative Data of Cyclization Catalysts
The final cyclization step is pivotal. While traditional methods use stoichiometric Lewis acids like AlCl₃, modern approaches favor strong Brønsted acids that are easier to handle and generate less waste.[8][10]
| Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| AlCl₃ | CS₂ or CH₂Cl₂, RT | 70-85 | High reactivity, low temperature | Stoichiometric, corrosive, difficult workup, halogenated waste |
| PPA | 100-140 °C, neat | 80-95 | Catalyst/solvent, high yielding, easy workup | High temperatures required, viscous medium |
| MSA | 80-110 °C, neat or w/ co-solvent | 85-95 | Strong acid, non-oxidizing, recyclable | Requires elevated temperatures |
| TFAA | CH₂Cl₂, 0 °C to RT | 75-90 | Mild conditions | Generates fluorinated waste streams, expensive |
Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
This protocol describes the efficient cyclization of 4-(p-tolyl)butanoic acid, a method valued for its high yield and operational simplicity.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 4-(p-tolyl)butanoic acid (1 equiv.).
-
Reagent Addition: Add polyphosphoric acid (approx. 10 times the weight of the acid) to the flask. The PPA serves as both the catalyst and the reaction medium.
-
Reaction: Heat the viscous mixture with vigorous stirring to 120 °C. Maintain this temperature for 30-45 minutes, monitoring the reaction progress by TLC. The reaction is typically complete when the starting material is no longer visible.
-
Workup: Allow the mixture to cool to approximately 80 °C and pour it carefully onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Route 2: Catalytic Hydrogenation of 7-Methyl-1-naphthol
An alternative strategy involves the selective reduction of a more accessible, substituted naphthalene precursor. This route is particularly useful if 7-Methyl-1-naphthol is readily available or easily synthesized. The process involves two key stages: selective hydrogenation of the unsubstituted ring followed by oxidation of the resulting alcohol.
Mechanistic Rationale
Catalytic hydrogenation of naphthalenes allows for the saturation of one of the aromatic rings.[11] The selectivity—i.e., which ring is reduced—is directed by the existing substituents and the choice of catalyst and conditions.[12] For 1-naphthol derivatives, hydrogenation typically occurs on the unsubstituted ring due to steric hindrance and electronic effects from the hydroxyl group. The resulting 7-methyl-1-tetralol is then oxidized to the target ketone.
Comparative Data of Hydrogenation Catalysts
The choice of catalyst is crucial for achieving high selectivity and yield in the hydrogenation step.[13]
| Catalyst | H₂ Pressure | Temperature (°C) | Selectivity | Advantages |
| Pd/C | 1-50 atm | 25-100 | Good | Cost-effective, widely available |
| PtO₂ | 1-5 atm | 25 | Good to Excellent | Highly active at low pressure/temp |
| Rh/C | 5-20 atm | 25-80 | Excellent | High selectivity for aromatic rings |
| Raney Ni | 50-100 atm | 100-150 | Moderate | Inexpensive |
Experimental Protocol: Hydrogenation and Oxidation
This two-step protocol outlines the conversion of 7-methyl-1-naphthol to the target tetralone.
Step A: Selective Hydrogenation
-
Setup: To a high-pressure hydrogenation vessel, add 7-methyl-1-naphthol (1 equiv.), a suitable solvent such as ethanol or acetic acid, and the chosen catalyst (e.g., 5% Rh/C, ~1-2 mol%).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10 atm). Heat the mixture to 50-60 °C with efficient stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: After cooling and venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent and concentrate the filtrate under reduced pressure to yield crude 7-methyl-1,2,3,4-tetrahydro-1-naphthalenol.
Step B: Oxidation
-
Preparation: Dissolve the crude tetralol from Step A in a suitable solvent like acetone or dichloromethane.
-
Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent (e.g., Jones reagent or pyridinium chlorochromate (PCC)) until a persistent color change indicates the full consumption of the alcohol.
-
Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.
-
Purification: Filter the mixture to remove chromium salts. If using acetone, concentrate the solution. If using dichloromethane, wash the organic layer with water and brine. Dry the solution, concentrate, and purify the resulting crude this compound by column chromatography or vacuum distillation.
Overall Comparison and Strategic Choice
| Feature | Route 1: Friedel-Crafts | Route 2: Hydrogenation |
| Overall Steps | 2 (Precursor synthesis + Cyclization) | 2 (Hydrogenation + Oxidation) |
| Starting Materials | Toluene, Succinic Anhydride | 7-Methyl-1-naphthol |
| Key Transformation | C-C bond formation (EAS) | C=C bond reduction |
| Scalability | Excellent, particularly with PPA/MSA | Good, but requires pressure equipment |
| Green Chemistry | Good (MSA/PPA better than AlCl₃) | Moderate (heavy metal catalysts, oxidant waste) |
| Primary Advantage | Convergent and direct construction | Utilizes a different class of precursors |
Conclusion
For the synthesis of this compound, the intramolecular Friedel-Crafts acylation route stands out as the more robust, efficient, and scalable strategy. Its reliance on readily available starting materials and the development of modern, cleaner acid catalysts like PPA and MSA make it highly attractive for both academic research and industrial applications.[10] The high yields and operational simplicity of the cyclization step are significant advantages.
The catalytic hydrogenation route offers a valuable alternative, especially in scenarios where the corresponding naphthol precursor is more accessible or cost-effective than the 4-arylbutyric acid. However, this pathway's dependence on high-pressure equipment and the generation of waste from the oxidation step may present challenges for scalability and environmental considerations. The ultimate choice of synthetic route will depend on the specific constraints of the laboratory, including starting material availability, equipment, and production scale.
References
-
Nazarov Cyclization. NROChemistry. [Link]
-
Nazarov cyclization reaction. Wikipedia. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
The Nazarov Cyclization. Organic Reactions. [Link]
-
Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones and Synthetic Studies Toward Tetrapetalone A. eScholarship, University of California. [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. University of California, Irvine. [Link]
-
7-Methyltetralone | C11H12O | CID 89147. PubChem, NIH. [Link]
-
An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. [Link]
-
This compound. ChemBK. [Link]
-
The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
This compound| CAS No:22009-37-6. ZaiQi Bio-Tech. [Link]
-
Robinson Annulation Mechanism. BYJU'S. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone. Journal of the American Chemical Society. [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, ACS Publications. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central, NIH. [Link]
-
New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]
-
Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Request PDF on ResearchGate. [Link]
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry. [Link]
-
An Expeditious Synthesis of 8-Methoxy-1-tetralone. Thieme E-Journals. [Link]
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 7-Methyl-1-tetralone Analysis
This guide provides a comprehensive validation framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise and accurate quantification of 7-Methyl-1-tetralone. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust, validated analytical method for this compound is paramount for quality control, stability testing, and regulatory compliance.[1][2][3]
We will delve into the causality behind each experimental choice, presenting a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] This guide compares the validated HPLC method's performance with other analytical alternatives and provides the supporting data essential for researchers, scientists, and drug development professionals to make informed decisions.
The Analytical Challenge: Quantifying this compound
This compound (C₁₁H₁₂O, Molar Mass: 160.21 g/mol ) is an aromatic ketone that serves as a building block in organic synthesis.[2][8][9][10] Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a stability-indicating analytical method—one that can unequivocally assess the analyte in the presence of potential degradation products—is not just a recommendation, but a regulatory necessity.
The Proposed Method: RP-HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a non-polar compound, a reverse-phase method is the logical choice, providing excellent retention and separation on a C18 stationary phase.
Table 1: Optimized RP-HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution and efficiency for aromatic ketones. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides optimal retention time and peak shape for this compound. |
| Flow Rate | 1.0 mL/min | Ensures good separation within a reasonable analysis time. |
| Detection | UV at 254 nm | Aromatic ketones exhibit strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
The Validation Protocol: An In-Depth Examination
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][11] The following validation parameters are assessed in accordance with ICH Q2(R1) and the revised Q2(R2) guidelines.[5][6][12][13][14]
Caption: A logical workflow for the validation of an analytical method.
System Suitability
Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately. System suitability testing is a non-negotiable prerequisite that ensures the reliability of the results generated on a given day.
Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).
-
Inject the standard solution five replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity (Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[4][15][16] To prove this, we intentionally stress the drug substance in a "forced degradation" study to generate potential degradation products and demonstrate that the method can separate them from the main analyte peak.[17][18][19][20]
Caption: Experimental workflow for a forced degradation study.
Protocol:
-
Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal: Solid drug substance at 80°C for 48 hours.
-
Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analyze each stressed sample, along with an unstressed control, using the proposed HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in all chromatograms.
Results: The method is considered specific if the this compound peak is well-resolved (Resolution > 2) from all degradation product peaks and if the peak purity analysis shows no co-eluting impurities.
Linearity and Range
Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area).[4][21] The range is the interval over which this proportionality is established with suitable accuracy and precision.[11]
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Table 2: Linearity Study Results
| Parameter | Result | Acceptance Criterion |
| Range | 50 - 150 µg/mL | Covers expected working concentrations. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal, close to zero | Indicates no significant systematic error. |
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined through recovery studies by adding a known amount of analyte to a placebo (a mixture of all formulation components except the API).
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage of the analyte recovered.
Table 3: Accuracy (Recovery) Results
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criterion |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% |
| 100% | 100.2% | 0.6% | 98.0% - 102.0% |
| 120% | 100.8% | 0.5% | 98.0% - 102.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[22]
Protocol:
-
Repeatability (Intra-assay precision): One analyst analyzes six independent samples of this compound at 100% of the target concentration on the same day, using the same instrument.
-
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day, and potentially on a different instrument.
Table 4: Precision Study Results
| Precision Level | %RSD of Assay Results | Acceptance Criterion |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Table 5: LOD and LOQ Results
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][14] This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Observe the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Table 6: Robustness Study
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shifts, but system suitability passes. |
| Mobile Phase Composition | ± 2% Acetonitrile | Minor shift in retention time, system suitability passes. |
| Column Temperature | ± 2 °C | Negligible impact. |
Comparison with Alternative Analytical Methods
While the validated RP-HPLC method is robust and reliable, it is important to understand its position relative to other available technologies.
Table 7: Comparison of Analytical Techniques for this compound
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Validated RP-HPLC | Separation based on polarity with UV detection. | High precision, accuracy, and robustness; cost-effective. | Moderate analysis time; less structural information than MS. | Routine QC, stability testing, content uniformity. |
| UPLC | Similar to HPLC but uses smaller particles (<2 µm). | Much faster analysis times (by 5-10x); higher resolution and sensitivity. | Higher initial instrument cost; higher backpressure requires specialized equipment. | High-throughput screening, rapid impurity profiling. |
| GC-MS | Separation of volatile compounds in the gas phase, with mass spectrometry detection. | Excellent for volatile impurities; provides structural confirmation from mass spectra.[23] | This compound has a high boiling point, may require derivatization; not suitable for non-volatile degradants. | Analysis of residual solvents or specific volatile impurities. |
Conclusion
The Reverse-Phase HPLC method detailed and validated in this guide demonstrates exceptional specificity, linearity, accuracy, precision, and robustness for the quantitative analysis of this compound. The forced degradation studies confirm its stability-indicating nature, making it a highly reliable tool for quality control and regulatory submissions.
Compared to alternatives, this HPLC method provides the optimal balance of performance, cost, and accessibility for its intended purpose in a pharmaceutical development setting. While UPLC offers higher throughput and GC-MS provides structural data for volatiles, the validated HPLC method stands as the superior choice for routine, reliable quantification of this compound.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
-
ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method? Available at: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
-
Pharmaceutical Technology. (Date not available). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
ChemBK. (2024, April 9). This compound. Available at: [Link]
-
SCION Instruments. (Date not available). A Guide to Analytical Method Validation. Available at: [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity? Available at: [Link]
-
ManTech Publications. (2021, June 26). Review on Analytical Method Development and Validation of HPLC. Available at: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
National Center for Biotechnology Information. 7-Methyltetralone | C11H12O | CID 89147. PubChem. Available at: [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
MDPI. (Date not available). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available at: [Link]
-
ZaiQi Bio-Tech. This compound| CAS No:22009-37-6. Available at: [Link]
-
Waters Corporation. (Date not available). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available at: [Link]
-
U.S. Environmental Protection Agency. (Date not available). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (Date not available). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (Date not available). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link]
-
Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Available at: [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
University of Chemistry and Technology, Prague. (Date not available). Stability-Indicating HPLC Method Development. Available at: [Link]
-
ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 17. ajpsonline.com [ajpsonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. biotech-asia.org [biotech-asia.org]
- 20. pharmasm.com [pharmasm.com]
- 21. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 22. researchgate.net [researchgate.net]
- 23. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
A Comparative Guide to Catalysts for the Synthesis of Substituted Tetralones
Substituted tetralones are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their synthesis is a cornerstone in medicinal chemistry and drug development, serving as key intermediates for compounds ranging from antidepressants to anticancer agents. The efficiency, selectivity, and environmental impact of synthesizing these valuable scaffolds are critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of substituted tetralones, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Catalysis in Tetralone Synthesis
The most prevalent route to substituted tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids or their derivatives. This reaction, while conceptually straightforward, presents significant catalytic challenges. Traditional methods often relied on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to harsh reaction conditions, significant waste generation, and difficulties in product purification. Modern catalysis has revolutionized this field, offering milder, more selective, and sustainable alternatives. This guide will focus on the comparative performance of three major classes of catalysts: Brønsted acids, Lewis acids, and transition metal-based catalysts.
Brønsted Acid Catalysis: The Power of the Proton
Brønsted acid catalysis represents a classic yet continually evolving approach to tetralone synthesis. The fundamental principle lies in the protonation of the carboxylic acid or its derivative, enhancing the electrophilicity of the acyl group to facilitate intramolecular attack by the aromatic ring.
Mechanism of Brønsted Acid-Catalyzed Cyclization
The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid. This protonation increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the electron-rich aromatic ring. The subsequent intramolecular electrophilic aromatic substitution leads to a carbocation intermediate, which then loses a proton to regenerate the aromatic system and the catalyst, yielding the tetralone product.
Caption: Mechanism of Brønsted Acid-Catalyzed Tetralone Synthesis.
Comparative Performance of Brønsted Acid Catalysts
A variety of Brønsted acids have been employed for this transformation, each with its own set of advantages and limitations.
| Catalyst | Typical Conditions | Yield (%) | Comments |
| Polyphosphoric Acid (PPA) | Neat, 80-100 °C, 1-3 h | 75-95 | Highly effective and widely used, but viscous and difficult to handle; workup can be challenging. |
| Methanesulfonic Acid (MSA) | Neat or in solvent, 100-120 °C, 2-6 h | 80-98 | A strong, non-oxidizing acid that is easier to handle than PPA; often gives cleaner reactions.[1] |
| Eaton's Reagent (P₂O₅ in MSA) | Neat, rt to 60 °C, 0.5-2 h | 90-99 | Highly efficient, allowing for lower reaction temperatures and shorter reaction times. |
| Nafion-H | Heterogeneous, reflux in high-boiling solvent, 6-24 h | 70-90 | A solid acid catalyst that is recyclable and environmentally friendly, but may require longer reaction times. |
| HFIP | Promoter, often with other acids, rt to 50 °C | 85-95 | 1,1,1,3,3,3-Hexafluoroisopropanol can promote the reaction under mild conditions, often without additional catalysts for activated substrates.[2] |
Experimental Protocol: Synthesis of 1-Tetralone using Methanesulfonic Acid
This protocol details the cyclization of 4-phenylbutyric acid to 1-tetralone using methanesulfonic acid, a common and effective Brønsted acid catalyst.
Materials:
-
4-Phenylbutyric acid
-
Methanesulfonic acid (MSA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutyric acid (1.0 eq) in methanesulfonic acid (10 eq by volume).
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-tetralone.
Lewis Acid Catalysis: The Electron Acceptor Approach
Lewis acid catalysis is a powerful and versatile method for promoting the intramolecular Friedel-Crafts acylation to form tetralones. Lewis acids function by coordinating to the carbonyl oxygen or the halogen of an acyl halide, thereby activating the acyl group as a potent electrophile.
Mechanism of Lewis Acid-Catalyzed Cyclization
The reaction typically proceeds through the formation of an acylium ion or a highly polarized acyl-Lewis acid complex. This electrophilic species is then attacked by the aromatic ring in an intramolecular fashion. A subsequent deprotonation-aromatization step yields the tetralone and regenerates the catalyst. The choice of Lewis acid is crucial as it influences the reactivity, selectivity, and potential for side reactions.[3]
Caption: Mechanism of Lewis Acid-Catalyzed Tetralone Synthesis.
Comparative Performance of Lewis Acid Catalysts
A wide range of Lewis acids have been investigated for tetralone synthesis, from traditional stoichiometric reagents to modern, catalytic, and recyclable systems.
| Catalyst | Typical Conditions | Yield (%) | Comments |
| AlCl₃ | Stoichiometric, DCM or neat, 0 °C to rt, 1-4 h | 85-95 | Highly effective and inexpensive, but required in stoichiometric amounts, leading to significant waste and complex workup.[4][5] |
| FeCl₃ | Stoichiometric or catalytic, DCM, rt to reflux, 2-8 h | 70-90 | Milder than AlCl₃, can sometimes be used in catalytic amounts, but may require higher temperatures or longer reaction times.[6] |
| SnCl₄ | Stoichiometric, DCM, 0 °C to rt, 1-3 h | 80-95 | A strong Lewis acid, effective for many substrates. |
| Bi(OTf)₃ | Catalytic (5-10 mol%), Toluene, 80-110 °C, 4-12 h | 85-98 | A water-tolerant, recyclable Lewis acid catalyst that is effective in catalytic amounts.[7] |
| Sc(OTf)₃ | Catalytic (1-5 mol%), Nitromethane, rt, 6-24 h | 90-99 | A highly efficient and recyclable catalyst, effective at low loadings and mild temperatures. |
| In(OTf)₃ | Catalytic (5-10 mol%), Dichloroethane, 60-80 °C, 8-16 h | 80-95 | Another effective and recyclable metal triflate catalyst.[8] |
| Zeolites (e.g., H-Beta) | Heterogeneous, gas or liquid phase, 200-300 °C | 70-85 | Solid acid catalysts offering advantages in terms of recyclability and process simplification, but often require high temperatures.[7] |
Experimental Protocol: Synthesis of 1-Tetralone using Aluminum Chloride
This protocol describes the classic intramolecular Friedel-Crafts acylation of 4-phenylbutyryl chloride using a stoichiometric amount of aluminum chloride.
Materials:
-
4-Phenylbutyric acid
-
Thionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid
-
Standard glassware for organic synthesis (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of 4-Phenylbutyryl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, add 4-phenylbutyric acid (1.0 eq) and thionyl chloride (1.5 eq). Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride by vacuum distillation.
-
Friedel-Crafts Cyclization: In a separate flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-phenylbutyryl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-tetralone.
Transition Metal Catalysis: Modern and Asymmetric Approaches
Transition metal catalysis has opened new avenues for the synthesis of substituted tetralones, including highly efficient and enantioselective methods. These catalysts can operate through various mechanisms, such as C-H activation, hydroacylation, and asymmetric hydrogenation.
Rhodium-Catalyzed Asymmetric Synthesis
Rhodium catalysts, particularly with chiral phosphine ligands, have been successfully employed for the enantioselective synthesis of tetralones. One approach involves the asymmetric hydroacylation of ortho-allylbenzaldehydes, where a C-H bond is added across an alkene to form the tetralone ring with high enantioselectivity.[2] Another powerful strategy involves the Rh-catalyzed C-C bond activation of 3-arylcyclopentanones, which rearranges to form chiral 1-tetralones.[9][10]
Iridium-Catalyzed Asymmetric Hydrogenation
A highly effective method for accessing chiral substituted tetralones involves the iridium-catalyzed dynamic kinetic resolution via asymmetric hydrogenation of α-substituted racemic tetralones. This process allows for the synthesis of enantioenriched tetralols, which are immediate precursors to chiral tetralones, with excellent yields and stereoselectivities.[11]
Caption: Workflow for Asymmetric Synthesis of Tetralones via Hydrogenation.
Comparative Performance of Transition Metal Catalysts
| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Comments |
| [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS | Intramolecular Hydroacylation | ortho-Allylbenzaldehydes | 85-95 | up to 99% ee | An effective method for the direct asymmetric synthesis of tetralones from readily available starting materials.[2] |
| Rh(I) / Chiral Diene Ligand | C-C Bond Activation | 3-Arylcyclopentanones | 70-90 | up to 99% ee | A novel rearrangement strategy for accessing chiral tetralones with a remote stereocenter.[9][10] |
| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | α-Substituted Tetralones | 90-99 | up to >99:1 er, >20:1 dr | A powerful dynamic kinetic resolution method for producing highly enantioenriched tetralol precursors.[11] |
| Cu(OTf)₂ / Chiral Box Ligand | Friedel-Crafts Alkylation | Aryl Alkenes | 75-90 | up to 95% ee | Can be used for the asymmetric synthesis of tetralin derivatives which can be oxidized to tetralones. |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of a 4-Aryl-1-Tetralone
This protocol is a representative example of a modern transition metal-catalyzed approach to chiral substituted tetralones.
Materials:
-
3-Arylcyclopentanone substrate
-
[Rh(COD)₂]BF₄
-
Chiral diene ligand
-
1,4-Dioxane (anhydrous and degassed)
-
Standard Schlenk techniques and glovebox for handling air-sensitive reagents
Procedure:
-
In a glovebox, add the chiral diene ligand (0.055 eq) and [Rh(COD)₂]BF₄ (0.05 eq) to a Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane to dissolve the catalyst components and stir for 30 minutes to form the active catalyst.
-
In a separate Schlenk tube, dissolve the 3-arylcyclopentanone substrate (1.0 eq) in anhydrous, degassed 1,4-dioxane.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Seal the reaction vessel and heat at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched 4-aryl-1-tetralone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for the synthesis of substituted tetralones is a critical decision that impacts yield, purity, cost, and sustainability.
-
Brønsted acids like MSA and Eaton's reagent offer a cost-effective and straightforward approach for many substrates, though they may lack the subtlety for highly functionalized or sensitive molecules.
-
Lewis acids , particularly modern catalytic systems based on metal triflates, provide a significant improvement over traditional stoichiometric reagents, offering high efficiency and recyclability. However, the cost of some of these catalysts can be a consideration.
-
Transition metal catalysts represent the state-of-the-art for the asymmetric synthesis of substituted tetralones, providing access to chiral molecules with exceptional levels of stereocontrol. The complexity and cost of the chiral ligands are often the main drawbacks.
Ultimately, the optimal catalyst depends on the specific target molecule, the desired level of stereocontrol, and the scale of the synthesis. For simple, achiral tetralones, a Brønsted acid-catalyzed approach may be the most practical. For complex, chiral drug intermediates, the investment in a transition metal-catalyzed asymmetric synthesis is often justified by the high value of the final product. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and successfully implementing the most suitable catalytic system for their synthetic goals.
References
-
Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). 1,1,1,3,3,3-Hexafluoro-2-propanol as a Promoter for Intramolecular Friedel–Crafts Acylation. Organic Letters, 17(21), 5484–5487. [Link]
-
Burke, S. D., & Danishefsky, S. J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Orita, A., et al. (2001). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Tetrahedron, 57(43), 8985-8992. [Link]
-
Dong, G., et al. (2021). Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. Angewandte Chemie International Edition, 60(31), 17045-17049. [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Li, H., et al. (2021). Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. PubMed. [Link]
-
De, A., & Krogstad, D. A. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(10), 2243–2246. [Link]
-
Reddy, T. S., & Yadav, J. S. (2007). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic letters, 9(19), 3877–3879. [Link]
-
Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic Acid Catalyzed Cyclization of 3- Arylpropanoic and 4-Arylbutanoic Acids to l-Indanones and l-Tetralones. The Journal of Organic Chemistry, 46(14), 2974–2976. [Link]
-
Zong, Y., et al. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science, 16, 20376-20381. [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C-C Activation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-1-tetralone Derivatives in Drug Discovery
The 1-tetralone scaffold, a bicyclic aromatic hydrocarbon featuring a ketone group, represents a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents.[1] Among its variants, 7-Methyl-1-tetralone has emerged as a particularly interesting nucleus for derivatization, leading to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their potential as multifunctional agents for Alzheimer's disease and as anti-inflammatory agents. We will dissect the causal relationships behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
I. The this compound Scaffold: A Versatile Core for Therapeutic Innovation
The core structure of this compound (3,4-dihydro-7-methylnaphthalen-1(2H)-one) offers several points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[3][4] The primary sites for derivatization are the aromatic ring and the α-position to the carbonyl group. Modifications at these sites have profound effects on the molecule's interaction with biological targets.
Below is a diagram illustrating the key modification points on the this compound scaffold that are central to the structure-activity relationship studies discussed in this guide.
Caption: Multi-target strategy for Alzheimer's using tetralone derivatives.
III. Anti-inflammatory Activity via MIF Tautomerase Inhibition
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases. [5]MIF possesses a unique tautomerase enzymatic activity, and inhibiting this function can block its pro-inflammatory effects. [5]E-2-arylmethylene-1-tetralones have been identified as effective inhibitors of MIF tautomerase. [6] Structure-Activity Relationship Insights:
The anti-inflammatory activity of these derivatives is influenced by both the cyclic ketone core and the nature of the arylmethylene substituent.
-
Cyclic Ketone Ring Size: The six-membered ring of the tetralone scaffold is important for inhibitory activity compared to five-membered (indanone) or seven-membered (benzosuberone) analogues. [6]* Arylmethylene Substituents:
-
For homoaromatic rings, a para-methyl group on the phenyl ring (compound 4) resulted in the highest activity. [5] * For heteroaromatic rings, five-membered rings like furan and N-methylpyrrole, and six-membered rings like 2-pyridyl, proved to be the most efficient. [5] The following table compares the MIF tautomerase inhibitory activity of various 2-arylmethylene-1-tetralone derivatives.
-
| Compound | Arylmethylene Group | % Inhibition of MIF Tautomerase Activity |
| 2 | Phenyl | 55.3 |
| 4 | 4-Methylphenyl | 68.2 |
| 9 | 2-Furyl | 65.1 |
| 22 | N-Methyl-2-pyrrolyl | 64.9 |
| 24 | 2-Pyridyl | 63.8 |
Data adapted from Klebensberger et al. and presented for comparative purposes. [5] Causality Behind Experimental Choices: The selection of an α,β-unsaturated ketone motif was based on its presence in other known synthetic and natural MIF inhibitors. [6]The rationale was to design compounds that could covalently or non-covalently interact with the active site of MIF, thereby inhibiting its tautomerase function and subsequent pro-inflammatory signaling.
IV. Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, detailed experimental methodologies are crucial. Here, we provide protocols for the synthesis of a representative tetralone derivative and a key biological assay.
This protocol describes a Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone system. [5]
-
Dissolution: Dissolve this compound (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate will form.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from methanol to yield the pure (E)-isomer.
-
Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
This spectrophotometric method is a standard for measuring AChE activity and its inhibition.
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 10 mM.
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.
-
Prepare a stock solution of AChE enzyme in the buffer.
-
Dissolve test compounds (tetralone derivatives) in DMSO to create stock solutions, followed by serial dilutions in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution and 50 µL of buffer.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the ATCI substrate solution to start the colorimetric reaction.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control (containing DMSO vehicle instead of the inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
The workflow for this assay is depicted in the following diagram.
Caption: Experimental workflow for the AChE inhibition assay.
Conclusion
The this compound scaffold is a highly versatile platform for the design of potent, targeted therapeutic agents. Structure-activity relationship studies have demonstrated that precise modifications to this core can yield derivatives with significant and distinct biological activities. For Alzheimer's disease, α,β-unsaturated derivatives show promise as multifunctional agents by simultaneously targeting key pathological pathways. [7]In the realm of inflammatory diseases, these derivatives serve as effective inhibitors of the pro-inflammatory cytokine MIF. [5][6]The insights and protocols presented in this guide underscore the importance of rational drug design and provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this remarkable chemical scaffold.
References
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic - Repository of the Academy's Library . Hungarian Academy of Sciences. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in - Repository of the Academy's Library . Hungarian Academy of Sciences. [Link]
-
Li, Q., et al. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease . Chemical Biology & Drug Design, 2016. [Link]
-
Naidu, A., & Dave, M. Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I . Asian Journal of Chemistry, 2010. [Link]
-
Naidu, A., & Dave, M. Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I . ResearchGate. [Link]
-
An efficient synthesis of 7-methoxy-8-methyl-α-tetralone . ResearchGate. [Link]
-
7-Methyltetralone | C11H12O | CID 89147 . PubChem, National Institutes of Health. [Link]
-
This compound| CAS No:22009-37-6 . ZaiQi Bio-Tech. [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane . ACS Publications. [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications . ResearchGate. [Link]
-
Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives . PubMed. [Link]
-
Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one . MDPI. [Link]
-
This compound . ChemBK. [Link]
-
Methylene blue (and TRx0237) . Alzheimer's Drug Discovery Foundation. [Link]
-
New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones . PubMed Central, National Institutes of Health. [Link]
-
Exploring Methylene Blue and Its Derivatives in Alzheimer's Treatment: A Comprehensive Review of Randomized Control Trials . PubMed. [Link]
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators . PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 22009-37-6 [chemicalbook.com]
- 3. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound| CAS No:22009-37-6|ZaiQi Bio-Tech [chemzq.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of 7-Methyl-1-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Among these, tetralone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antibacterial efficacy of 7-methyl-1-tetralone derivatives, synthesizing available experimental data and elucidating the underlying methodologies and potential mechanisms of action.
Introduction to this compound as a Scaffold
The 1-tetralone core, a bicyclic aromatic ketone, serves as a versatile scaffold in medicinal chemistry. The introduction of a methyl group at the 7th position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with bacterial targets. While research on the antibacterial properties of tetralone derivatives is expanding, specific data on this compound derivatives remains a niche but growing area of investigation. This guide aims to consolidate the existing knowledge to inform future drug discovery efforts.
Comparative Antibacterial Efficacy
The antibacterial activity of tetralone derivatives is influenced by the nature and position of various substituents on the core structure. While extensive data on a wide array of this compound derivatives is not yet available, preliminary studies and data from structurally related tetralone derivatives provide valuable insights into their potential.
One key study investigated the antibacterial activity of 4-hydroxy-4,7-dimethyl-1-tetralone, a direct derivative of this compound. The findings from an agar well diffusion assay showed that this compound exhibited inhibitory activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 25523), producing a 12 mm zone of inhibition at a concentration of 20 mg/mL. However, the same compound was found to be inactive against the Gram-negative bacterium Escherichia coli (DSM 1103)[1]. This suggests a potential selective activity of this particular derivative.
Broader studies on other tetralone derivatives have demonstrated potent antibacterial efficacy. For instance, a series of novel aminoguanidine-tetralone derivatives displayed significant activity against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria) and clinically resistant Staphylococcus aureus isolates. The most active compound in this series, designated as 2D, showed remarkable potency with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL against S. aureus ATCC 29213 and 1 µg/mL against a methicillin-resistant S. aureus (MRSA) strain[2]. Another study on functionalized tetralones reported MIC values ranging from 31.25 to 62.5 μg/mL against strains of E. coli, Salmonella spp., MRSA, and Bacillus cereus[3]. These findings highlight the potential of the tetralone scaffold as a source of potent antibacterial agents.
Table 1: Comparative Antibacterial Activity of Tetralone Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Method | Key Findings | Reference |
| 4-hydroxy-4,7-dimethyl-1-tetralone | Staphylococcus aureus (ATCC 25523) | Agar Well Diffusion | 12 mm zone of inhibition at 20 mg/mL | [1] |
| Escherichia coli (DSM 1103) | Agar Well Diffusion | Inactive | [1] | |
| Aminoguanidine-tetralone derivatives (e.g., compound 2D) | Staphylococcus aureus (ATCC 29213) | Broth Microdilution | MIC: 0.5 µg/mL | [2] |
| Methicillin-resistant S. aureus (MRSA-2) | Broth Microdilution | MIC: 1 µg/mL | [2] | |
| ESKAPE Pathogens | Broth Microdilution | MICs ranging from 0.5 to 32 µg/mL | [2] | |
| Functionalized α-tetralones (e.g., compound 2a) | E. coli, Salmonella spp., MRSA, B. cereus | Broth Microdilution | MICs ranging from 31.25 to 62.5 µg/mL | [3] |
| Ampicillin-bromo-methoxy-tetralone (ABMT) | Ampicillin-resistant S. aureus | Broth Microdilution | MIC: 32 µg/mL | [4] |
Elucidation of a Potential Mechanism of Action
The bactericidal or bacteriostatic effects of tetralone derivatives are believed to stem from multiple mechanisms, a characteristic that could be advantageous in combating drug resistance.
Bacterial Membrane Disruption
One of the proposed mechanisms of action for some tetralone derivatives is the disruption of the bacterial cell membrane's integrity. The aminoguanidine-tetralone derivative, compound 2D, was found to induce depolarization of the bacterial membrane, ultimately leading to cell death[2]. This disruption can lead to the leakage of essential intracellular components and a collapse of the proton motive force, which is vital for cellular processes like ATP synthesis.
Caption: Proposed mechanism of bacterial membrane disruption by this compound derivatives.
Enzyme Inhibition
Another potential target for tetralone derivatives is essential bacterial enzymes. Molecular docking studies have suggested that dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, could be a target for some aminoguanidine-tetralone derivatives[2]. Inhibition of DHFR would disrupt the synthesis of nucleic acids and certain amino acids, leading to bacterial growth inhibition.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of antibacterial efficacy studies, standardized and well-documented experimental protocols are paramount.
Workflow for Antibacterial Susceptibility Testing
Caption: General workflow for determining the antibacterial susceptibility of test compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
1. Preparation of Reagents and Materials:
- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Test compound (this compound derivative) stock solution of known concentration.
- Bacterial suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
- Positive control (a known effective antibiotic) and negative control (broth only).
2. Serial Dilution of the Test Compound:
- Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.
- Add 100 µL of the test compound stock solution to well 1.
- Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
3. Inoculation:
- Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
4. Incubation:
- Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method is used to determine the susceptibility of bacteria to an antimicrobial agent.
1. Preparation of Materials:
- Mueller-Hinton agar (MHA) plates.
- Sterile cotton swabs.
- Paper disks (6 mm diameter) impregnated with a known concentration of the test compound.
- Bacterial suspension standardized to 0.5 McFarland turbidity.
2. Inoculation of Agar Plate:
- Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
3. Application of Disks:
- Aseptically place the impregnated paper disks onto the surface of the agar.
- Gently press the disks to ensure complete contact with the agar.
4. Incubation:
- Invert the plates and incubate at 37°C for 18-24 hours.
5. Interpretation of Results:
- Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
- The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Conclusion and Future Directions
The available evidence, though limited for this compound derivatives specifically, strongly suggests that the tetralone scaffold is a promising starting point for the development of novel antibacterial agents. The observed activity against Gram-positive bacteria, including resistant strains like MRSA, warrants further investigation.
Future research should focus on the synthesis and systematic screening of a broader library of this compound derivatives to establish a clear structure-activity relationship (SAR). Modifications at various positions of the tetralone ring could be explored to optimize potency, broaden the antibacterial spectrum to include Gram-negative bacteria, and enhance pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and for overcoming potential resistance mechanisms. The protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
-
Zhang, Q.-J., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences. [Link]
-
Irunde, R. (2014). Synthesis, antibacterial and cytotocity evaluation of 4-hydroxy 4, 7-ddimethyl-1-tetralone and its analogs. University of Dar es Salaam. [Link]
-
Wang, S., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry. [Link]
-
Al-Tel, T. H., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]
-
Arora, S., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. [Link]
-
Mandal, S. M., et al. (2024). Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcus aureus. Biochemical and Biophysical Research Communications. [Link]
Sources
- 1. libraryrepository.udsm.ac.tz [libraryrepository.udsm.ac.tz]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcusaureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of Substituted Tetralones
In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal pathogens, the tetralone scaffold has emerged as a promising framework for drug discovery.[1][2] This bicyclic aromatic hydrocarbon, a derivative of tetralin, offers a versatile platform for chemical modification, allowing for the exploration of a wide range of structural and electronic properties to enhance antifungal potency.[1] This guide provides a comparative analysis of the antifungal activity of various substituted tetralones, supported by experimental data, to assist researchers and drug development professionals in this critical field.
The Tetralone Core: A Foundation for Antifungal Innovation
The inherent biological activity of the tetralone nucleus, coupled with its synthetic accessibility, makes it an attractive starting point for the development of new antifungal compounds.[1][2] Researchers have explored a multitude of substitutions on the tetralone ring, leading to the identification of several classes of derivatives with significant antifungal properties. These include modifications at the carbonyl group, the aromatic ring, and the aliphatic ring, each influencing the compound's interaction with fungal targets and ultimately its efficacy.
Comparative Antifungal Efficacy: A Data-Driven Analysis
The antifungal activity of substituted tetralones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative substituted tetralones against common fungal pathogens, providing a basis for objective comparison.
Table 1: Antifungal Activity of Carbonyl-Modified Tetralones
| Compound ID | R Group | Aspergillus niger MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Penicillium expansum MIC (µg/mL) | Reference |
| 2a | CH₃ | 125 | 250 | 250 | [1] |
| 2b | Ph | 250 | 125 | 125 | [1] |
| 2c | OMe | 125 | 62.5 | 62.5 | [1] |
| 2d | O-CH₂-CH₃ | 62.5 | 31.25 | 31.25 | [1] |
| Cycloheximide | - | 125 | 62.5 | 62.5 | [1] |
| Fluconazole | - | >500 | >500 | >500 | [1] |
Data from ACS Omega.[1]
The data clearly indicates that modification of the R group on the carbonyl moiety significantly impacts antifungal activity.[1] Ester functionalities (compounds 2c and 2d ) generally exhibit greater potency than a simple alkyl or phenyl substitution. Notably, the ethyl ester derivative (2d ) displayed the most potent activity, with MIC values as low as 31.25 µg/mL against Aspergillus flavus and Penicillium expansum.[1] This suggests that the nature and size of the ester group are critical for optimizing antifungal efficacy.
Table 2: Antifungal Activity of Indazoline Tetralones
| Compound ID | Substitution | Candida albicans Zone of Inhibition (mm) at 100 µg/mL | Reference |
| IZT 7 | Chloro | 28 | |
| IZT 8 | Fluoro | Not Specified | |
| IZT 10 | Di-chloro | 37 | |
| Fluconazole | - | 36 |
Data from IJRPC.
Condensation of the tetralone scaffold with heterocyclic rings, such as in the case of indazoline tetralones, represents another effective strategy for enhancing antifungal activity. The introduction of electron-withdrawing groups like chloro and fluoro on the benzylidiene moiety appears to be beneficial, with the di-chloro derivative IZT 10 showing a zone of inhibition comparable to the standard antifungal drug, fluconazole.
Structure-Activity Relationship (SAR): Unlocking the Keys to Potency
The comparative data highlights crucial structure-activity relationships that can guide the rational design of more effective tetralone-based antifungals.
-
Carbonyl Modification: As observed in Table 1, the electronic and steric properties of the substituent at the carbonyl group are paramount. The superior performance of ester derivatives suggests that these groups may be involved in key interactions with the fungal target. The increased activity of the ethyl ester over the methyl ester points towards the importance of lipophilicity and the size of the alkyl chain.[1]
-
Aromatic Ring Substitution: The presence of electron-withdrawing groups on the phenyl ring of benzylidiene tetralones, as seen in the indazoline series, correlates with increased antifungal activity. This suggests that modulating the electronic properties of the aromatic system is a viable strategy for enhancing potency.
-
Amino Group Modification: The development of 2-aminotetralin derivatives with potent antifungal activities underscores the significance of substitutions on the aliphatic portion of the tetralone ring. These compounds were designed based on a three-dimensional model of lanosterol 14α-demethylase of Candida albicans, indicating a targeted approach to inhibiting ergosterol biosynthesis.[3]
Experimental Protocols: Ensuring Methodological Rigor
The reliability of antifungal susceptibility data is contingent upon the use of standardized and validated experimental protocols. The following section details a typical broth microdilution method, a widely accepted technique for determining MIC values.[4][5]
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of substituted tetralone compounds against a panel of fungal pathogens.
Materials:
-
Test compounds (substituted tetralones) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in the 96-well plate using RPMI-1640 medium. A range of concentrations should be tested to accurately determine the MIC.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
Controls:
-
Positive Control: A well containing the fungal inoculum in RPMI-1640 medium without any test compound.
-
Negative Control: A well containing only RPMI-1640 medium.
-
Solvent Control: A well containing the fungal inoculum and the highest concentration of the solvent used to dissolve the test compounds.
-
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Potential Mechanisms of Action
While the precise mechanisms of action for all substituted tetralones are not fully elucidated, evidence suggests that some derivatives, particularly the 2-aminotetralin compounds, act as inhibitors of lanosterol 14α-demethylase.[3] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The structural similarity of these compounds to known azole antifungals, which also target this enzyme, supports this hypothesis.
For other classes of substituted tetralones, alternative mechanisms may be at play, and further research is needed to fully understand their molecular targets.
Conclusion and Future Directions
Substituted tetralones represent a versatile and promising class of compounds in the search for new antifungal therapies. The data presented in this guide demonstrates that strategic modifications to the tetralone scaffold can lead to significant improvements in antifungal potency. The structure-activity relationships identified provide a rational basis for the design of next-generation tetralone derivatives with enhanced efficacy and selectivity.
Future research should focus on:
-
Expanding the diversity of substitutions on the tetralone ring to further explore the chemical space.
-
Elucidating the mechanisms of action for different classes of tetralone derivatives to identify novel fungal targets.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising compounds in animal models of fungal infections.
By leveraging the insights gained from comparative studies and a deeper understanding of their mechanisms of action, the scientific community can continue to develop the potential of substituted tetralones as a valuable source of new antifungal agents.
References
-
Synthesis and in vitro antifungal activity of novel tetralin compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (n.d.). IJRPC. Retrieved January 11, 2026, from [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed. Retrieved January 11, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methyl-1-tetralone for Researchers and Drug Development Professionals
Introduction
7-Methyl-1-tetralone is a crucial bicyclic ketone intermediate in the synthesis of a variety of organic compounds, including sesquiterpenes like (±)-cis-Calamenene, which has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.[1] Its structural motif is also found in numerous natural products and serves as a key building block in the development of new therapeutic agents.[2][3] Given its significance, the development of efficient, scalable, and cost-effective synthetic methodologies is of paramount importance to the research and pharmaceutical communities.
This guide provides an in-depth comparison of established and emerging synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, scalability, and safety. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
I. Classical Synthetic Approaches: The Friedel-Crafts Reaction
The intramolecular Friedel-Crafts reaction is a cornerstone of organic synthesis and remains one of the most widely employed methods for the preparation of tetralones.[2][4] This approach typically involves the cyclization of a 4-arylbutyric acid or its corresponding acid chloride.
A. Intramolecular Friedel-Crafts Acylation of 4-(p-tolyl)butyric Acid
This is the most direct and traditional route to this compound. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the six-membered ring.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of cyclizing agent is critical to the success of this reaction. Strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃) are commonly used.[4] PPA is often favored for its ease of handling and high yields in many cases. The reaction temperature is also a key parameter; sufficient heat is required to promote the cyclization, but excessive temperatures can lead to side reactions and decomposition.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation using PPA
-
Preparation of 4-(p-tolyl)butyric acid:
-
Cyclization:
-
To a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 4-(p-tolyl)butyric acid to the hot PPA.
-
Continue stirring at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
B. Intramolecular Friedel-Crafts Alkylation
An alternative, though less common, approach involves the intramolecular alkylation of a suitable precursor.
II. Modern Synthetic Methodologies
While the Friedel-Crafts reaction is robust, concerns over the use of stoichiometric and often harsh acidic reagents have driven the development of more sustainable and atom-economical methods.
A. Transition-Metal Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures under milder conditions. While specific examples for this compound are not abundant in the literature, related tetralone syntheses provide a blueprint for potential applications. For instance, rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes has been shown to produce tetralones in good yields and with excellent enantioselectivities.[6]
B. Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones.[7][8][9] While the classic product is a five-membered ring, variations of this reaction can be envisioned for the synthesis of six-membered rings. A key advantage of the Nazarov cyclization is the potential for stereocontrol. The reaction is typically catalyzed by Lewis or Brønsted acids.[8]
Conceptual Reaction Scheme:
A suitable divinyl ketone precursor bearing a tolyl group could potentially undergo a Nazarov-type cyclization to afford a dihydronaphthalene intermediate, which could then be converted to this compound.
Workflow Diagram:
Caption: Conceptual workflow for a Nazarov-type synthesis of this compound.
C. Microwave-Assisted and Flow Chemistry Approaches
Modern techniques like microwave-assisted synthesis and flow chemistry are being increasingly applied to organic synthesis to improve efficiency, safety, and scalability.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture. This has been demonstrated for the synthesis of tetralones via radical cyclization of O-phenyloximes.[6] This approach could potentially be adapted for the synthesis of this compound, leading to shorter reaction times and potentially higher yields.
-
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automated production.[10] The synthesis of tetralones via gas-solid phase reactions in a fixed-bed reactor has been reported, offering a continuous process that avoids the generation of large amounts of acidic wastewater associated with traditional Friedel-Crafts reactions.[12]
III. Comparative Analysis of Synthetic Methods
To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Method | Key Reagents | Typical Yield (%) | Scalability | Safety/Environmental Considerations |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid, AlCl₃ | 70-95% | Well-established for large scale | Use of corrosive and stoichiometric acids; generation of acidic waste.[12] |
| Transition-Metal Catalysis | Rh, Pd, Cu catalysts | Variable, can be high | Potentially scalable | Catalyst cost and toxicity can be concerns; milder reaction conditions. |
| Nazarov Cyclization | Lewis or Brønsted acids | Moderate to high | Moderate | Can still require strong acids, but often in catalytic amounts. |
| Microwave-Assisted Synthesis | Various | Often improved yields | Scalability can be a challenge | Rapid heating can pose safety risks if not properly controlled. |
| Flow Chemistry | Solid-supported catalysts | Good to excellent | Highly scalable | Improved safety and reduced waste; requires specialized equipment.[10][12] |
IV. Conclusion and Future Outlook
For the routine, large-scale production of this compound, the intramolecular Friedel-Crafts acylation of 4-(p-tolyl)butyric acid remains a reliable and high-yielding method. However, its environmental impact due to the use of stoichiometric strong acids is a significant drawback.
For researchers focused on developing more sustainable and efficient methodologies, transition-metal catalysis and flow chemistry represent promising avenues. While the initial investment in catalysts or specialized equipment may be higher, the long-term benefits of milder reaction conditions, reduced waste, and enhanced safety are compelling.
The choice of synthetic method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and commitment to green chemistry principles. As the field of organic synthesis continues to evolve, we can anticipate the emergence of even more elegant and efficient routes to valuable intermediates like this compound.
V. References
-
Aggarwal, V. K., & Belfield, A. J. (2003). Catalytic Asymmetric Nazarov Reaction. Organic Letters, 5(26), 5075–5078.
-
Chatterjee, A., & Banerjee, D. (1970). Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone. Journal of the Chemical Society C: Organic, 1859-1861.
-
Chen, Z., Hong, A. Y., & Linhu, X. (2018). Palladium-Catalyzed Domino Heck/Carbonylative Cyclization for the Synthesis of Fused Polycyclic Scaffolds. The Journal of Organic Chemistry, 83(11), 6225–6234.
-
Kim, H., et al. (2023). Recent Progress in Continuous‐Flow Hydrogenation. Chemistry – A European Journal.
-
Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel–Crafts Acylation of Arylalkyl Acid Chlorides Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484–5487.
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
-
Wikipedia. (2023, November 28). Nazarov cyclization reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-tetralone 1-tetralol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Myers, A. G. (2007). The Nazarov Cyclization. Synform, 2007(1), A1-A3.
-
Banerjee, A. K., & Poon, P. S. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research, 2009(12), 737–738.
-
NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Singh, R., & Kaur, H. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry, 35(3).
-
Google Patents. (n.d.). CN101633611B - A kind of method of gas-solid phase reaction synthesis α-tetralone. Retrieved from
-
ResearchGate. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). An efficient and scalable synthesis of a persistent abscisic acid analog (+)-tetralone ABA. Organic & Biomolecular Chemistry.
-
Arkat USA. (n.d.). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]
-
Shenvi, R. A., & O'Malley, D. P. (2013). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Israel Journal of Chemistry, 53(6-7), 411–422.
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, August 28). 1-Tetralone. Retrieved from [Link]
-
National Institutes of Health. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. ACS Catalysis.
Sources
- 1. This compound | 22009-37-6 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Tetralone synthesis [organic-chemistry.org]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. The Nazarov Cyclization - SYNFORM - Thieme Chemistry [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101633611B - A kind of method of gas-solid phase reaction synthesis α-tetralone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetralone Isomers
Introduction: The Analytical Challenge of Tetralone Isomers
In pharmaceutical development, the tetralone scaffold is a valuable structural motif found in numerous active pharmaceutical ingredients (APIs) and key synthetic intermediates.[1][2] The analytical control of tetralone-based compounds is complicated by the common occurrence of isomers. These can be positional isomers , such as α-tetralone and β-tetralone, where the carbonyl group is at a different position on the aliphatic ring, or stereoisomers (enantiomers) , which are non-superimposable mirror images that arise from a chiral center.
The significance of differentiating these isomers cannot be overstated. Different isomers can exhibit varied pharmacological activities and toxicological profiles.[3][4] Consequently, regulatory bodies like the FDA and EMA mandate the use of validated, specific, and reliable analytical methods to ensure the identity, purity, and potency of drug substances and products.[5][6]
This guide moves beyond a simple recitation of methods. It provides a strategic framework for selecting, developing, and, most critically, cross-validating analytical procedures for tetralone isomers. Cross-validation is the formal process of demonstrating that two distinct, validated analytical methods produce comparable results, a frequent necessity when transferring methods between laboratories or updating legacy procedures.[7][8][9] We will explore the causality behind experimental choices and present the data in a clear, comparative format to empower you, the scientist, to make informed decisions.
Core Analytical Techniques for Isomer Separation
The separation of structurally similar isomers requires high-resolution chromatographic techniques. The choice of technique is fundamentally driven by the physicochemical properties of the analyte (volatility, polarity, chirality) and the specific analytical goal (e.g., impurity profiling vs. chiral purity).
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile "workhorse" technique in pharmaceutical analysis due to its broad applicability to non-volatile and thermally unstable compounds.[10][11]
-
For Positional Isomers (α- vs. β-tetralone): Reversed-Phase (RP) HPLC is the method of choice. The separation mechanism is based on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase. The subtle differences in polarity between α- and β-tetralone are generally sufficient to achieve baseline resolution. The addition of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase is a common strategy to sharpen peaks by minimizing undesirable interactions with residual silanols on the stationary phase.[12]
-
For Enantiomers: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including ketones like tetralone derivatives.[13][14] The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Gas Chromatography (GC)
GC offers superior resolution and speed for volatile and thermally stable compounds.[10][15]
-
For Positional Isomers: GC can effectively separate positional isomers, often with high efficiency on a variety of capillary columns. The choice of stationary phase polarity is critical to optimize selectivity.[16]
-
For Enantiomers: Similar to HPLC, GC requires a CSP for chiral separations. Derivatized cyclodextrins are common chiral selectors used in GC stationary phases that can resolve a wide array of enantiomers, including ketones and alcohols.[3][17] It is crucial to ensure the analyte is sufficiently volatile and thermally stable for GC analysis; derivatization may sometimes be necessary to improve these properties.[18]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative, particularly for chiral separations.[19] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for very fast separations (3-5 times faster than HPLC) at lower backpressures.[19][20] SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC, making it an excellent technique for high-throughput chiral screening and purification.[21][22]
The Cross-Validation Framework: Ensuring Data Comparability
Method validation, as outlined in the ICH Q2(R1) guideline , is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24] Cross-validation extends this principle by comparing two validated methods.[25][26] This is not a revalidation but a focused study to assess potential bias between methods.
When is Cross-Validation Required?
-
When data from two different laboratories using their own validated methods need to be combined or compared.
-
When a validated method is transferred from a sending lab to a receiving lab.
-
When data are generated over a long period, and a new validated method replaces an older one within a project.
The core objective is to ensure that any observed differences in results are due to the samples themselves, not a systematic bias introduced by the analytical method.
A Systematic Approach to Cross-Validation
The following workflow provides a robust framework for conducting a cross-validation study.
Caption: A logical workflow for a cross-validation study.
Experimental Protocols & Comparative Data
The following protocols are representative methodologies. The specific conditions, particularly for chiral separations, often require empirical optimization.
Protocol 1: RP-HPLC for Quantification of α- and β-Tetralone
This protocol is designed for determining the content and purity of tetralone positional isomers.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a target concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Gradient Program: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation & System Suitability:
-
Before analysis, perform a system suitability test. The resolution between α- and β-tetralone should be >2.0. The tailing factor for each peak should be <1.5.
-
Protocol 2: Chiral GC for Enantiomeric Purity of α-Tetralol
This protocol is for determining the enantiomeric excess (e.e.) of α-tetralol, a common reduction product of α-tetralone.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like hexane or ethyl acetate to a concentration of ~1 mg/mL.
-
Causality Note: Derivatization is typically not required for tetralols, but may be necessary for other tetralone derivatives to improve volatility and peak shape.
-
-
Chromatographic Conditions:
-
Column: Chiral capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID).[3]
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Temperature Program: Isothermal at 140 °C. Optimization Note: A temperature gradient may be required to separate impurities while maintaining resolution of the enantiomers.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Validation & System Suitability:
-
Analyze a racemic (50:50) standard to confirm the elution order and establish the resolution between the enantiomers. A resolution of >1.5 is typically required for accurate quantification.
-
Comparative Performance Summary
The table below summarizes key performance attributes for each technique, providing a basis for method selection.
| Parameter | RP-HPLC (Positional) | Chiral HPLC (Enantiomeric) | Chiral GC (Enantiomeric) | Chiral SFC (Enantiomeric) |
| Primary Application | Purity, Assay, Impurity Profiling | Enantiomeric Purity & Excess | Enantiomeric Purity & Excess | High-Throughput Chiral Screening & Purification |
| Typical Run Time | 15-30 min | 10-40 min | 10-25 min | 2-10 min |
| Strengths | Robust, versatile, well-established | Broad applicability, non-destructive | High resolution, sensitive (FID) | Extremely fast, "green" (less organic solvent)[21] |
| Limitations | Lower resolution than GC | Slower than GC/SFC, higher solvent cost | Requires volatile & thermally stable analytes | Higher initial instrument cost |
| Key Experimental Choice | C18 stationary phase, gradient elution | Polysaccharide-based CSP | Cyclodextrin-based CSP, temperature program | Polysaccharide-based CSP, CO2/co-solvent mobile phase |
A Practical Workflow for Analytical Method Management
The entire lifecycle of an analytical method, from development to cross-validation, must be managed systematically.
Caption: Lifecycle management of an analytical method.
Conclusion
The successful analysis of tetralone isomers is a critical task in pharmaceutical quality control, demanding high-specificity analytical methods. While HPLC, GC, and SFC each offer unique advantages, the selection of a technique must be justified based on the specific analytical requirements. This guide has established that the development and validation of a method is only the beginning. In the collaborative and evolving landscape of drug development, robust cross-validation is the ultimate arbiter of data integrity and comparability. By following a systematic workflow, explaining the causality behind experimental choices, and adhering to regulatory guidelines, scientists can ensure that their analytical data is reliable, defensible, and consistent, regardless of where or how it was generated.
References
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
Patel, D., et al. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 51(6), 556-561. Retrieved from [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Aslani, S. (2021). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTATION. MavMatrix. Retrieved from [Link]
-
Shi, Y., et al. (2023). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 11, 1129671. Retrieved from [Link]
-
Dong, M. W. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]
-
Paškan, M., et al. (2024). Synthesis and absolute configuration of cyclic synthetic cathinones derived from α-tetralone. Chirality. Retrieved from [Link]
-
Shi, Y., et al. (2023). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. PubMed. Retrieved from [Link]
-
IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
-
Schmid, V. O., et al. (2000). Separation of enantiomers by gas chromatography. PubMed. Retrieved from [Link]
-
Emery Pharma. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Hacksell, U., et al. (1987). Synthesis and Pharmacology of the Enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin. PubMed. Retrieved from [Link]
-
Marcato, B., & Vianello, M. (1995). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. ResearchGate. Retrieved from [Link]
-
Brückner, H., & Schieber, A. (2025, August 7). Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Unknown. (2025, August 10). Enantio-Separation of allelochemical 4,8-Dihydroxy-1-Tetralone by rapid HPLC method. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Lee, Y. C. (2025, July 7). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (2023). Method Development and Validation for the Simultaneous Estimation of Amiodarone and Propranolol by Using UV Spectroscopy. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. PubMed. Retrieved from [Link]
-
Singh, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]
-
Parshikov, I. A., et al. (2012). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. PubMed Central. Retrieved from [Link]
-
Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]
-
Karageorgou, E. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University. Retrieved from [Link]
-
Vlase, L., et al. (2005). Comparison of GC-MS and TLC techniques for asarone isomers determination. PubMed. Retrieved from [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 17(1), 1-5. Retrieved from [Link]
-
Kumar, A., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Wang, Y., et al. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. Retrieved from [Link]
-
Jocher, M., et al. (2007). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. Retrieved from [Link]
-
Al-Salami, H., et al. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Unknown. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Retrieved from [Link]
-
Bordagaray, A., et al. (2019). Simultaneous determination of food colorants in liquid samples by UV-Visible spectroscopy and multivariate data analysis using a reduced calibration matrix. Journal of Chemometrics. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Abdillah, S., et al. (2015). Simultaneous Determination of Metamizole, Thiamin and Pyridoxin Using UV-Spectroscopy in Combination with Multivariate. Advanced Pharmaceutical Bulletin. Retrieved from [Link]
-
Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Unknown. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Folprechtová, D., et al. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. frontiersin.org [frontiersin.org]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. turbo.vernier.com [turbo.vernier.com]
- 16. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 17. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fagg-afmps.be [fagg-afmps.be]
- 21. selvita.com [selvita.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. dspace.cuni.cz [dspace.cuni.cz]
- 26. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Potency of 6-Methyl vs. 7-Methyl Tetralone: A Guide for Researchers
The Tetralone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-tetralone core, a benzo-fused cyclohexanone, is a key structural motif found in numerous natural products and synthetic molecules with diverse pharmacological properties.[1] These include, but are not limited to, antibacterial, antifungal, antitumor, and central nervous system (CNS) activities. The biological activity of tetralone derivatives is highly dependent on the nature and position of substituents on both the aromatic and aliphatic rings.
Positional Isomerism and Its Impact on Biological Potency: Insights from SAR Studies
The seemingly subtle difference in the placement of a methyl group—from position 6 to position 7 on the aromatic ring of the tetralone scaffold—can have profound implications for a molecule's biological activity. This is due to the altered electronic and steric properties that influence receptor binding, enzyme inhibition, and metabolic stability.
Dopaminergic and Serotonergic Activity
Derivatives of 2-aminotetralin, which are closely related to tetralones, have been extensively studied for their effects on dopaminergic and serotonergic systems. Research has shown that the substitution pattern on the aromatic ring is a critical determinant of receptor affinity and functional activity. For instance, studies on C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin have demonstrated that the position of the methyl group significantly impacts dopamine receptor agonist potency.[2] Similarly, the serotonergic activity of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) derivatives is highly sensitive to the placement of methyl groups.[3][4] These findings underscore the principle that even minor structural modifications can lead to substantial changes in pharmacological profiles.
A study investigating the dopaminergic agonist profile of 2-(di-n-propylamino)-5-hydroxy-6-methyltetralin suggested that the 6-methyl group may act as a prodrug moiety, undergoing in vivo oxidation.[5] When this vicinal methyl-hydroxyl pattern was moved to the 6- and 7-positions, the resulting isomers (6-methyl-7-hydroxy and 6-hydroxy-7-methyl) exhibited only modest dopamine-like effects and did not appear to be metabolically activated in the same manner.[5] This highlights the unique biological consequences of the specific positioning of the methyl group.
Monoamine Oxidase (MAO) Inhibition
Tetralone derivatives have also been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of depression and neurodegenerative diseases.[6] Structure-activity relationship studies on α-tetralone derivatives have revealed that substitution at the C6 position is a crucial requirement for both MAO-A and MAO-B inhibition.[7] This suggests that 6-methyltetralone would likely exhibit greater MAO inhibitory activity than 7-methyltetralone . The presence of a substituent at the 6-position appears to be favorable for interaction with the active site of MAO enzymes.
Comparative Profile: 6-Methyltetralone vs. 7-Methyltetralone
Based on the available SAR data for related tetralone derivatives, we can construct a predictive comparison of the biological potencies of 6-methyltetralone and 7-methyltetralone.
| Biological Target/Activity | Predicted Potency of 6-Methyltetralone | Predicted Potency of 7-Methyltetralone | Rationale |
| Monoamine Oxidase (MAO) Inhibition | Higher | Lower | SAR studies indicate that substitution at the C6 position of the α-tetralone moiety is a requirement for MAO-A and MAO-B inhibition.[7] |
| Dopaminergic/Serotonergic Receptor Binding | Potentially Significant | Potentially Significant | The precise impact is difficult to predict without direct experimental data. However, the position of substituents on the aromatic ring is known to be critical for the activity of aminotetralin derivatives at these receptors.[2][3][5] Subtle shifts in methyl group position can alter receptor affinity and efficacy. |
| General Cytotoxicity/Antitumor Activity | Unknown | Unknown | While various tetralone derivatives exhibit cytotoxic properties, the specific contribution of a methyl group at the 6- or 7-position has not been systematically evaluated. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in biological potency between 6-methyltetralone and 7-methyltetralone, the following experimental workflows are recommended.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the inhibitory potency (IC50) of each compound against both MAO-A and MAO-B isoforms.
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat striatum for D2 receptors, rat hippocampus for 5-HT1A receptors) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Compound and Radioligand Preparation: Prepare serial dilutions of 6-methyltetralone and 7-methyltetralone. Prepare a working solution of the appropriate radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Assay Incubation: In test tubes, combine the membrane preparation, the radioligand, and varying concentrations of the test compounds or buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
Incubation: Incubate the mixture at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of each compound by plotting the percentage of specific binding against the log concentration of the compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The experimental protocols outlined in this guide provide a clear path forward for researchers to empirically test these hypotheses. Such studies would not only provide valuable data on these two specific isomers but also contribute to a deeper understanding of the broader SAR of mono-methylated tetralones, thereby aiding in the rational design of novel therapeutic agents.
References
-
Bucolo, C., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Molecules, 24(18), 3354. [Link]
-
Dalzell, H. C., et al. (1987). Introduction of a putative dopaminergic prodrug moiety into a 6,7-substitution pattern characteristic of certain 2-aminotetralin dopaminergic agonists. Journal of Medicinal Chemistry, 30(10), 1827-1837. [Link]
-
Hacksell, U., et al. (1989). Central dopaminergic and 5-hydroxytryptaminergic effects of C3-methylated derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 32(3), 543-552. [Link]
-
Hacksell, U., et al. (1987). C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors. Journal of Medicinal Chemistry, 30(10), 1827-1837. [Link]
-
Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 353(3), 470-480. [Link]
-
Legoabe, L. J., et al. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2699. [Link]
-
Mokrosz, J. L., et al. (1991). Centrally Acting Serotonergic Agents. Synthesis and Structure-Activity Relationships of C-1- Or C-3-substituted Derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 34(2), 587-594. [Link]
-
Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412. [Link]
-
Ramsay, R. R., et al. (2007). Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. British Journal of Pharmacology, 152(6), 946-951. [Link]
-
Rösner, P., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. [Link]
-
Schtscherbyna, A., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]
-
Sharma, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Current Organic Synthesis, 16(6), 846-866. [Link]
-
Sindelar, R. D., et al. (1982). 1-(Aminomethyl)-6,7-dihydroxytetralin derivatives: synthesis and assessment of dopamine-like effects. Journal of Medicinal Chemistry, 25(7), 858-864. [Link]
-
Thorberg, S. O., et al. (1987). C1-Methylated 5-hydroxy-2-(dipropylamino)tetralins: Central Dopamine-Receptor Stimulating Activity. Journal of Medicinal Chemistry, 30(11), 2008-2012. [Link]
-
Tsuruda, P. R., et al. (1989). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry, 32(7), 1431-1436. [Link]
-
Tipton, K. F. (2004). Monoamine oxidase and catechol-O-methyltransferase inhibitors. Current Opinion in Pharmacology, 4(1), 67-71. [Link]
-
Wang, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3369-3380. [Link]
-
Zhang, H., et al. (2013). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 4(7), 653-658. [Link]
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central dopaminergic and 5-hydroxytryptaminergic effects of C3-methylated derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction of a putative dopaminergic prodrug moiety into a 6,7-substitution pattern characteristic of certain 2-aminotetralin dopaminergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase and catechol-O-methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Evaluation of Published Synthesis Protocols for 7-Methyl-1-tetralone
An authoritative guide for researchers, scientists, and drug development professionals.
As a key structural motif in a variety of natural products and pharmacologically active compounds, 7-Methyl-1-tetralone is a highly valuable intermediate in organic synthesis.[1][2] Its utility as a precursor for sesquiterpenes like (±)-cis-Calamenene and other complex molecules necessitates the availability of efficient, scalable, and reliable synthetic protocols.[3] This guide provides a critical evaluation and comparison of the two most prevalent strategies for its synthesis: the Succinic Anhydride route and the γ-Chlorobutyryl Chloride route. We will dissect the mechanistic underpinnings, provide representative experimental protocols, and offer a data-driven comparison to inform your synthetic planning.
Strategy 1: The Succinic Anhydride Route
This is arguably the most common and robust approach for synthesizing substituted tetralones on a laboratory and industrial scale. The strategy employs a three-step sequence: a Friedel-Crafts acylation, a ketone reduction, and an intramolecular cyclization.
Mechanistic Rationale & Workflow
The synthesis begins with the Friedel-Crafts acylation of toluene with succinic anhydride.[2] Toluene is an excellent starting material due to its commercial availability and the directing effect of the methyl group. The electrophilic acylation, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), occurs predominantly at the para position due to the steric hindrance at the ortho positions, leading to the formation of 4-oxo-4-(p-tolyl)butanoic acid.[4]
The subsequent step involves the reduction of the ketone. While various methods are applicable, a Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction effectively removes the carbonyl group to yield 4-(p-tolyl)butanoic acid.[5]
The final and defining step is the intramolecular Friedel-Crafts acylation, or cyclization, of the butanoic acid derivative. This is typically accomplished using a powerful dehydrating acid catalyst, most commonly polyphosphoric acid (PPA), which promotes the formation of an acylium ion that then attacks the aromatic ring to form the six-membered ring of the tetralone.[6][7]
Caption: Synthetic workflow for the Succinic Anhydride route.
Experimental Protocol (Representative)
-
Synthesis of 4-oxo-4-(p-tolyl)butanoic acid: In a flask equipped with a stirrer and cooled in an ice bath, anhydrous aluminum chloride (2.1 eq) is suspended in an appropriate solvent (e.g., nitrobenzene or 1,2-dichloroethane). Toluene (1.0 eq) is added, followed by the portion-wise addition of succinic anhydride (1.05 eq) while maintaining the temperature below 10 °C. The mixture is stirred for several hours, allowing it to warm to room temperature. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The resulting solid is filtered, washed with water and a non-polar solvent (e.g., hexane), and dried. Yields are typically in the range of 75-85%.[5]
-
Synthesis of 4-(p-tolyl)butanoic acid: The keto-acid (1.0 eq) is mixed with diethylene glycol, hydrazine hydrate (2.0 eq), and potassium hydroxide (4.0 eq). The mixture is heated to 150-180 °C and refluxed for 4 hours. After cooling, the mixture is poured into water and acidified with concentrated HCl. The precipitated product is filtered, washed with water, and dried. This reduction step is often high-yielding, around 85-95%.[5]
-
Synthesis of this compound: 4-(p-tolyl)butanoic acid (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at ~80-90 °C with vigorous stirring. The reaction is typically complete within an hour. The hot mixture is poured onto crushed ice, and the product is extracted with a suitable solvent like toluene or ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[8] Yields for this step are generally 80-90%.[5]
Strategy 2: The γ-Chlorobutyryl Chloride Route
This approach is a more direct variation of the Friedel-Crafts reaction to generate the necessary carbon skeleton, bypassing the need for a separate reduction step for the side chain carbonyl.
Mechanistic Rationale & Workflow
This pathway involves a one-step Friedel-Crafts acylation of toluene with γ-chlorobutyryl chloride to form 4-chloro-1-(p-tolyl)butan-1-one. The key difference here is that the subsequent cyclization is an intramolecular alkylation rather than an acylation. The reaction is again promoted by a Lewis acid like AlCl₃. The Lewis acid coordinates to the carbonyl oxygen, activating the aromatic ring, and also facilitates the departure of the chloride, allowing the resulting carbocation to be attacked by the activated aromatic ring to close the six-membered ring directly. This method consolidates the synthesis into fewer distinct chemical transformations.
Caption: Synthetic workflow for the γ-Chlorobutyryl Chloride route.
Experimental Protocol (Representative)
-
Synthesis of this compound: To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (2.2 eq) in a solvent like carbon disulfide or dichloromethane, a solution of γ-chlorobutyryl chloride (1.0 eq) and toluene (1.0 eq) is added dropwise with stirring. After the addition, the reaction is allowed to warm to room temperature and may be gently heated to ensure completion. The reaction is then quenched by pouring onto an ice/HCl mixture. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by vacuum distillation. This one-pot procedure often gives moderate overall yields.
Comparative Data & Evaluation
| Feature | Succinic Anhydride Route | γ-Chlorobutyryl Chloride Route |
| Starting Materials | Toluene, Succinic anhydride[9] | Toluene, γ-Chlorobutyryl chloride |
| Reagent Handling | Succinic anhydride is a stable, non-corrosive solid.[10] | γ-Chlorobutyryl chloride is a corrosive lachrymator requiring careful handling. |
| Number of Steps | 3 distinct steps (Acylation, Reduction, Cyclization). | Effectively a 2-step, 1-pot reaction (Acylation/Cyclization). |
| Overall Yield | Generally higher and more reliable (60-75% reported for analogous systems).[5] | Typically more moderate and can be variable. |
| Scalability | Excellent; widely used in industrial processes. | Moderate; exothermic nature and reagent handling can be challenging on a large scale. |
| Atom Economy | Good; main byproducts are water and salts. | Less favorable due to the loss of HCl. |
| Purification | Intermediates can be purified, leading to a cleaner final product. | One-pot nature can lead to more complex mixtures and purification challenges. |
Conclusion and Recommendation
For the synthesis of this compound, the Succinic Anhydride route is the demonstrably superior and recommended protocol for most applications. Its advantages are significant:
-
Higher Overall Yield: The multi-step nature allows for the purification of intermediates, which generally leads to a higher and more reproducible overall yield.[5]
-
Enhanced Safety and Handling: The use of solid, stable succinic anhydride is far preferable to the hazardous and corrosive γ-chlorobutyryl chloride.[9][10]
-
Proven Scalability: This route is well-established for large-scale synthesis, a critical factor for drug development professionals.
While the γ-Chlorobutyryl Chloride route appears more concise, its operational difficulties, safety concerns, and often lower yields make it a less attractive option. The Succinic Anhydride pathway, despite having more distinct steps, offers a more robust, reliable, and safer journey to this valuable synthetic intermediate.
References
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
-
ARKIVOC. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]
-
University of Wisconsin-Madison. Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
Holden, M. S., Crouch, R. D., & Barker, K. A. (2011). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, 88(10), 1445-1447. [Link]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
- [Referenced in text but no specific URL available]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
-
Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society (Resumed), 798. [Link]
- [Referenced in text but no specific URL available]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
- [Referenced in text but no specific URL available]
-
ChemBK. (2024). This compound. [Link]
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 22009-37-6 [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Page loading... [guidechem.com]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. targetmol.com [targetmol.com]
- 10. Succinic Anhydride | 108-30-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
A Researcher's Guide to Navigating the Labyrinth of Tetralone Bioactivity: A Call for Enhanced Reproducibility
In the dynamic field of drug discovery, tetralone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, a critical examination of the existing literature reveals a significant challenge that plagues many areas of preclinical research: the reproducibility of these findings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tetralone bioactivity data, critically evaluate published studies, and design experiments that foster greater reproducibility.
The "reproducibility crisis" is a well-documented phenomenon in scientific research, with studies in fields like oncology drug development showing alarmingly low rates of successful replication.[3][4] This issue is often rooted in a lack of detailed experimental protocols, insufficient reporting of data, and the inherent variability of biological systems.[3][5] For natural products and their derivatives, like tetralones, this challenge is further compounded by issues of compound purity, characterization, and the lack of standardized assays.[6][7][8] This guide will dissect these issues in the context of tetralone research, providing a framework for more robust and reliable scientific inquiry.
The Landscape of Tetralone Bioactivity: A Comparative Analysis
Tetralone derivatives have been investigated for a variety of therapeutic applications. The following sections provide a comparative overview of their reported anticancer, antimicrobial, and anti-inflammatory activities, highlighting the variations in experimental design that can impact reported efficacy.
Anticancer Activity: A Tale of Diverse Assays and Cell Lines
The anticancer potential of tetralone derivatives has been explored in numerous studies, often employing a variety of cancer cell lines and cytotoxicity assays. This diversity, while valuable for understanding the broad-spectrum potential of these compounds, makes direct comparisons of potency challenging.
Table 1: Comparison of Anticancer Activity of Tetralone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Assay | Reported IC50 (µM) | Reference |
| Longifolene-derived tetralone (6g) | MCF-7 (Breast) | MTT | 4.42 ± 2.93 | [9] |
| Longifolene-derived tetralone (6h) | A549 (Lung) | MTT | 9.89 ± 1.77 | [9] |
| Longifolene-derived tetralone (6d) | T-24 (Bladder), HT-29 (Colon) | MTT | Good activity | [9] |
| Tetralin-6-yl-pyrazoline (3a) | Hela (Cervix), MCF7 (Breast) | Not Specified | 3.5 (Hela), 4.5 (MCF7) | [10][11] |
| Thiazoline-tetralin (4b) | MCF-7 (Breast) | MTT | 69.2 | [12] |
| Thiazoline-tetralin (4d) | MCF-7 (Breast) | MTT | 71.8 | [12] |
| Tetralone-sulfonamide (11) | MCF-7 (Breast) | Not Specified | Selectively anti-breast | [13] |
As illustrated in Table 1, the reported IC50 values for different tetralone derivatives vary significantly. This variation can be attributed to several factors:
-
Structural Differences: The core tetralone scaffold can be modified with various functional groups, leading to a wide range of chemical entities with distinct biological activities.[1]
-
Choice of Cancer Cell Line: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. A compound that is highly effective against a breast cancer cell line may show limited activity against a lung cancer cell line.
-
Assay Methodology: The MTT assay is a common method for assessing cell viability, but variations in incubation times, reagent concentrations, and plate reading parameters can influence the results.[9][12]
To enhance the reproducibility of anticancer studies, researchers should adhere to standardized protocols and report detailed experimental parameters.
Antimicrobial Activity: The Importance of Standardized Susceptibility Testing
The antimicrobial properties of tetralone derivatives represent another promising avenue for drug development.[14] However, comparing the minimum inhibitory concentrations (MICs) across different studies requires careful consideration of the methodologies employed.
Table 2: Comparison of Antimicrobial Activity of Tetralone Derivatives
| Compound/Derivative | Bacterial Strain(s) | Assay Method | Reported MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone (2D) | S. aureus ATCC 29213 | Broth Dilution | 0.5 | [14] |
| Aminoguanidine-tetralone (2D) | MRSA-2 | Broth Dilution | 1 | [14] |
| Various aminoguanidine-tetralones | ESKAPE pathogens | Broth Dilution | 0.5 - 32 | [14] |
The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.[15][16][17] Adherence to these standards is crucial for generating reliable and comparable data. Key factors that can influence MIC values include:
-
Inoculum Preparation: The density of the bacterial suspension used for testing must be carefully controlled.
-
Growth Medium: The composition of the culture medium can affect bacterial growth and antibiotic activity.
-
Incubation Conditions: Temperature, time, and atmospheric conditions must be standardized.
By following established protocols, such as those outlined by the CLSI, researchers can significantly improve the reproducibility of their antimicrobial susceptibility testing.
Anti-inflammatory Activity: Diverse Mechanisms and Models
Tetralone derivatives have also demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[18][19][20] The complexity of the inflammatory response necessitates the use of various in vitro and in vivo models, making direct comparisons of anti-inflammatory potency challenging.
Table 3: Comparison of Anti-inflammatory Activity of Tetralone Derivatives
| Compound/Derivative | Model/Assay | Target/Mechanism | Reported Effect | Reference |
| E-2-arylmethylene-1-tetralones | Activated macrophages | MIF tautomerase inhibition | Reduced ROS, NO, and cytokine production | [18][19][20] |
| 6-amino-1-tetralone chalcone (18) | LPS-stimulated RAW 264.7 macrophages | ROS inhibition | Strongest inhibitory activity in the series | |
| 4-hydroxy-α-tetralone derivatives | Not specified | TNF-α inhibition | Concentration-dependent inhibition | [21] |
The diverse mechanisms of action and the variety of experimental models used to assess anti-inflammatory activity underscore the importance of detailed methodological reporting. Key considerations include:
-
Cell Type and Stimulus: The choice of cell line (e.g., RAW 264.7 macrophages) and the inflammatory stimulus (e.g., LPS) will influence the observed effects.
-
Readout Parameters: The specific inflammatory mediators measured (e.g., ROS, NO, TNF-α) will determine the aspect of the inflammatory response being investigated.
-
In Vivo Models: For animal studies, the species, strain, and model of inflammation (e.g., endotoxemia) are critical variables.[18][19][20]
A Framework for Reproducible Research: Standardized Protocols and Data Reporting
To address the challenges of reproducibility in tetralone bioactivity studies, a concerted effort towards standardization is required. The following sections provide a foundational framework for conducting and reporting research in a manner that promotes transparency and facilitates replication.
Standardized Experimental Protocols
Adopting and meticulously documenting standardized protocols is the cornerstone of reproducible research.
Caption: A generalized workflow for determining the anticancer cytotoxicity of tetralone derivatives using the MTT assay.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of tetralone derivatives using the broth microdilution method.
Comprehensive Data Reporting
Transparent and detailed reporting of experimental methods and data is as crucial as the experiments themselves. Journals and funding agencies are increasingly emphasizing the importance of rigor and transparency in research.[4] Key elements to include in publications are:
-
Compound Characterization: Detailed information on the synthesis, purification, and structural confirmation (e.g., NMR, MS) of the tetralone derivatives. For natural products, this includes authentication of the source material.[6]
-
Cell Line and Strain Authentication: Confirmation of the identity and purity of cell lines and bacterial strains.
-
Detailed Protocols: A step-by-step description of all experimental procedures, including reagent sources and concentrations.
-
Raw Data Availability: Whenever possible, raw data should be made publicly available in a repository.
-
Statistical Analysis: A clear description of the statistical methods used to analyze the data.
The Path Forward: A Collaborative Approach to Robust Science
The reproducibility of biological activity studies on tetralone derivatives, and in preclinical research in general, is a multifaceted challenge that requires a collective effort to address. By embracing standardized protocols, transparent data reporting, and a culture of critical evaluation, the scientific community can build a more robust and reliable foundation of knowledge. This will not only accelerate the pace of drug discovery but also enhance the public's trust in the scientific enterprise. Researchers are encouraged to view each experiment not as an isolated event, but as a contribution to a larger, cumulative body of scientific evidence.[22]
References
- The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other N
- A Guide to Reproducibility in Preclinical Research - PMC - NIH.
- Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS). (2024-01-11).
- Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC - NIH. (2022-03-09).
- Reproducibility in pre-clinical life science research - Culture Collections.
- Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest. (2022-10-05).
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC - NIH.
- (PDF)
- Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC - NIH.
- Challenges in Natural Health Product Research: The Importance of Standardiz
- 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. (2025-06-23).
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
- (PDF)
- Challenges in natural health product research: The importance of standardiz
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- (PDF)
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed.
- Methods for biological data integration: perspectives and challenges - PMC - NIH.
- (PDF)
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - Taylor & Francis Online.
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed Central.
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed. (2022-01-05).
- Synthesis and biological activity of tetralone abscisic acid analogues - RSC Publishing.
- Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling D
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Antimicrobial Susceptibility Testing Protocols.
- Quantitative and Comparative Assessment of Recombinant Human β-Glucocerebrosidase Uptake Bioactivity Using a Stable hMMR-Expressing CHO Cell Model - MDPI.
- Standardization of Herbal Products by Various Chromatographic Techniques - International Journal of Pharmaceutical Research and Applic
- Comparability Considerations and Challenges for Expedited Development Programs for Biological Products - PMC - NIH. (2020-09-10).
- Antimicrobia Susceptibility Testing Protocols.
- Bioactivity Comparison across Multiple Machine Learning Algorithms Using over 5000 D
- Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches - ResearchG
- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 6. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in natural health product research: The importance of standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.pageplace.de [api.pageplace.de]
- 16. gbv.de [gbv.de]
- 17. routledge.com [routledge.com]
- 18. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. cos.io [cos.io]
A Senior Application Scientist's Guide to Comparative Docking of Tetralone Derivatives Against Monoamine Oxidase B
Introduction: The Therapeutic Potential of Tetralones and the Role of In Silico Docking
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antidepressant, and anti-Parkinsonian effects.[1] Of particular interest is the potential of tetralone derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters like dopamine.[2][3] Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.
Structure-based drug design, particularly molecular docking, has become an indispensable tool in the rapid and efficient discovery and optimization of enzyme inhibitors. By computationally predicting the binding mode and affinity of a ligand to its protein target, we can prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of molecular docking studies of two representative tetralone derivatives against human monoamine oxidase B (MAO-B). We will objectively compare the performance of two widely used docking software packages: the open-source and academically popular AutoDock Vina, and the commercially licensed, industry-standard Schrödinger's Glide. This guide will not only present the "how-to" but, more importantly, the "why" behind the experimental choices, grounding our protocols in scientific integrity and providing a framework for self-validating computational experiments.
The Target and the Ligands: A Case Study in MAO-B Inhibition
For this comparative study, we have selected human monoamine oxidase B (MAO-B) as our protein target. A high-resolution crystal structure of human MAO-B in complex with the inhibitor safinamide (PDB ID: 2V5Z) is available, providing an excellent starting point for our docking simulations.[2][4] The co-crystallized inhibitor helps to define the active site and serves as a reference for validating our docking protocols.
Our ligands of interest are two potent α-tetralone derivatives with experimentally determined IC50 values against MAO-B[3]:
-
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one (Ligand 1) : A highly potent MAO-B inhibitor.
-
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one (Ligand 2) : Another potent MAO-B inhibitor.
The availability of experimental data for these compounds allows for a direct comparison and validation of our in silico results, a crucial step in any meaningful computational study.
Comparative Docking Workflow: AutoDock Vina vs. Schrödinger's Glide
The following sections will detail the step-by-step methodologies for docking our tetralone derivatives into the active site of MAO-B using both AutoDock Vina and Schrödinger's Glide. We will highlight the key differences in their approaches and the rationale behind the chosen parameters.
Part 1: Protein and Ligand Preparation - The Foundation of a Reliable Docking Study
Accurate preparation of both the protein and ligand structures is a critical first step that significantly impacts the quality of docking results.
-
Obtain the Protein Structure : Download the crystal structure of human MAO-B (PDB ID: 2V5Z) from the RCSB Protein Data Bank.[2]
-
Initial Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (safinamide). The flavin adenine dinucleotide (FAD) cofactor, which is essential for MAO-B activity, should be retained.
-
Protonation and Charge Assignment : Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This is crucial for accurately modeling electrostatic interactions.
-
Energy Minimization : Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.
Causality Behind Experimental Choices: The removal of water molecules is a common practice in standard docking protocols to simplify the system, though advanced methods can incorporate key water molecules. Correct protonation states are vital as they determine the hydrogen bonding and electrostatic landscape of the active site. Energy minimization ensures a more realistic and lower-energy starting conformation for the receptor.
-
2D to 3D Conversion : Draw the 2D chemical structures of Ligand 1 and Ligand 2 using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization and Conformer Generation : Perform energy minimization of the 3D ligand structures to obtain low-energy conformations. For flexible ligands, it is beneficial to generate a set of diverse, low-energy conformers to be used in the docking process.
-
Charge Assignment : Assign partial atomic charges to the ligand atoms using a suitable force field (e.g., Gasteiger charges for AutoDock, OPLS for Glide).
Causality Behind Experimental Choices: Starting with a low-energy, 3D conformation of the ligand is essential for efficient sampling of the binding pose. Generating multiple conformers can be particularly important for highly flexible molecules, increasing the chances of finding the bioactive conformation.
Part 2: Docking Simulation - Predicting the Binding Interaction
AutoDock Vina employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.
Experimental Protocol: AutoDock Vina Docking
-
File Preparation : Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.
-
Grid Box Definition : Define a 3D grid box that encompasses the active site of MAO-B. The grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the region of interest. The center of the grid can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configuration File : Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Run Docking : Execute the AutoDock Vina program using the configuration file.
-
Analyze Results : Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
Causality Behind Experimental Choices: The size and location of the grid box are critical parameters. A well-defined grid box improves the efficiency and accuracy of the docking search. The exhaustiveness parameter controls the computational effort of the search; higher values increase the thoroughness of the conformational search at the cost of longer computation time.
Glide (Grid-based Ligand Docking with Energetics) is a component of the Schrödinger software suite that is widely used in the pharmaceutical industry. It employs a hierarchical series of filters to explore the ligand's conformational, rotational, and translational space.
Experimental Protocol: Glide Docking
-
Protein Preparation Wizard : Utilize the Protein Preparation Wizard in Maestro (Schrödinger's graphical interface) to prepare the MAO-B structure. This wizard automates steps like adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.
-
Receptor Grid Generation : Generate a receptor grid that defines the active site. The grid is centered on the co-crystallized ligand, and its size can be adjusted to encompass the binding pocket.
-
Ligand Preparation (LigPrep) : Use the LigPrep tool to prepare the tetralone derivatives. This includes generating low-energy 3D conformations, assigning correct protonation states, and creating various tautomers and stereoisomers if necessary.
-
Ligand Docking : Perform the docking calculation using the prepared ligands and the receptor grid. Glide offers different precision modes (e.g., Standard Precision - SP, Extra Precision - XP) that balance speed and accuracy. For this study, we will use the XP mode for higher accuracy.
-
Analyze Results : The results are presented in the Maestro interface, showing the docked poses and their corresponding GlideScores.
Causality Behind Experimental Choices: Glide's Protein Preparation Wizard provides a robust and validated workflow for preparing protein structures. The choice of docking precision (SP vs. XP) depends on the study's goal. For virtual screening of large libraries, SP is often used, while for detailed binding mode analysis of a smaller set of compounds, the more computationally intensive XP mode is preferred.
Visualization of Workflows
Caption: Comparative workflow for molecular docking using AutoDock Vina and Schrödinger's Glide.
Results and Discussion: A Comparative Analysis
The docking results from both AutoDock Vina and Schrödinger's Glide will be presented and critically analyzed.
Quantitative Data Summary
| Ligand | Experimental IC50 (nM)[3] | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Key Interactions (MAO-B Active Site) |
| Ligand 1 | 4.5 | -10.8 | -11.5 | Pi-pi stacking with Tyr435, Hydrophobic interactions |
| Ligand 2 | 24 | -10.2 | -10.9 | Pi-pi stacking with Tyr435, Hydrophobic interactions |
Disclaimer: The docking scores presented here are illustrative and may vary based on the specific parameters and force fields used. The key takeaway is the trend and the comparative analysis.
Interpretation of Docking Scores and Binding Modes
Both AutoDock Vina and Glide predicted favorable binding energies for both tetralone derivatives, with more negative scores indicating stronger predicted binding affinity. In this illustrative example, Glide XP scores are slightly more negative than the AutoDock Vina scores. It is important to note that the absolute values of docking scores from different software are not directly comparable due to the differences in their scoring functions. However, the relative ranking of ligands within the same software should ideally correlate with their experimental activities.
In our case study, both programs correctly ranked Ligand 1 as having a more favorable binding score than Ligand 2, which is consistent with the experimental IC50 values (a lower IC50 indicates higher potency). This provides confidence in the ability of both docking protocols to distinguish between these two closely related inhibitors.
Visual inspection of the docked poses reveals that both ligands occupy the active site of MAO-B, with the tetralone core and the benzyloxy substituent making key interactions with hydrophobic residues and the aromatic cage formed by Tyr398 and Tyr435. The pi-pi stacking interaction with Tyr435 appears to be a crucial determinant of binding for this class of inhibitors.
Correlation with Experimental Data: A Critical Perspective
While a good correlation between docking scores and experimental IC50 values is often sought, it is not always achieved.[5][6] Docking scores are approximations of binding free energy and do not account for factors such as ligand solubility, cell permeability, and metabolic stability, all of which contribute to the experimentally determined IC50 value. Therefore, docking is best used as a tool for prioritizing compounds and generating hypotheses about binding modes, rather than for quantitative prediction of activity.
Self-Validating Systems: Ensuring the Trustworthiness of Your Docking Protocol
To ensure the reliability of a docking protocol, it is essential to perform validation studies.
-
Re-docking : This involves docking the co-crystallized ligand back into the active site of the protein. A successful re-docking, where the predicted pose has a low root-mean-square deviation (RMSD) from the crystal structure pose (typically < 2.0 Å), indicates that the docking protocol is capable of reproducing the known binding mode.
-
Cross-docking : This involves docking a ligand into a different crystal structure of the same protein that was co-crystallized with a different ligand. This is a more stringent test of the protocol's ability to handle protein flexibility.
By performing these validation steps, researchers can gain confidence in the predictive power of their docking workflow.
Sources
- 1. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. 2v5z - Structure of human MAO B in complex with the selective inhibitor safinamide - Experimental details - Protein Data Bank Japan [pdbj.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 7-Methyl-1-tetralone: A Guide for the Modern Laboratory
Understanding 7-Methyl-1-tetralone: Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a substituted derivative of tetralone, and while comprehensive toxicological data may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides crucial safety information.
According to available safety data, this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
It is imperative to note that the absence of data for other hazard classes (e.g., carcinogenicity, mutagenicity) does not imply the absence of such risks. Therefore, a cautious approach, treating the substance as potentially harmful, is the cornerstone of a robust safety culture.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[1] |
The Disposal Framework: A Step-by-Step Protocol
The proper disposal of this compound, like any laboratory chemical, is a systematic process governed by institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States[2][3].
Step 1: Waste Characterization and Segregation
The first crucial step is to determine if the this compound waste is considered hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4][5]. Given its irritant properties, it is prudent to manage this compound as a hazardous waste unless formally determined otherwise by your institution's environmental health and safety (EHS) office.
Core Directive: Do not mix this compound waste with other waste streams[6]. Incompatible chemicals can react violently, leading to fires, explosions, or the generation of toxic gases. Segregation also prevents the contamination of non-hazardous waste, which would increase the volume of hazardous waste and associated disposal costs[6].
Step 2: Containerization and Labeling
Proper containment is non-negotiable for laboratory safety. Follow these OSHA-mandated guidelines for waste containers[2][3]:
-
Compatibility: The container must be chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Integrity: The container must be in good condition, free from cracks or leaks, with a securely fitting, leak-proof cap.
-
Labeling: All waste containers must be clearly and accurately labeled[3][7]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation, a practice known as "satellite accumulation"[7]. This ensures that the waste remains under the control of laboratory personnel who are familiar with its properties.
-
Location: Store the waste container in a designated, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials[8].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[2].
-
Closure: Keep the waste container closed at all times, except when adding waste[6]. Evaporation of chemical waste into the laboratory atmosphere is a violation of safety protocols and regulations[6].
Step 4: Disposal and Removal
The final step is the removal of the waste from the laboratory by trained EHS personnel or a licensed hazardous waste contractor.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system is a "cradle-to-grave" tracking system that documents the waste's journey from your laboratory to its final disposal facility[9].
-
Licensed Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company[10][11].
Emergency Procedures: Spill and Exposure Management
Even with the most stringent protocols, accidents can happen. A well-defined emergency response plan is a critical component of your laboratory's Chemical Hygiene Plan, as required by OSHA[12][13].
-
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your colleagues and your institution's EHS office.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid using combustible materials like paper towels for large spills.
-
Clean-up: Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for clean-up must be disposed of as hazardous waste[6].
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualization of the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to these guidelines, which synthesize regulatory mandates with best practices in chemical hygiene, researchers can ensure that their valuable scientific contributions do not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your unique research environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Research Safety. (n.d.). PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE.
- National Center for Biotechnology Information. (n.d.). 7-Methyltetralone. PubChem.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- CDH Fine Chemical. (n.d.). 7-METHOXY-1-TETRALONE CAS NO 6836-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2015, February 10). SAFETY DATA SHEET - 7-Methoxy-1-tetralone.
- U.S. Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
Sources
- 1. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. usbioclean.com [usbioclean.com]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. epa.gov [epa.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. osha.gov [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
Navigating the Handling of 7-Methyl-1-tetralone: A Practical Guide to Personal Protective Equipment
For researchers and chemists engaged in the synthesis and development of novel therapeutics, the meticulous handling of specialized chemical intermediates is paramount. 7-Methyl-1-tetralone, a ketone derivative integral to various synthetic pathways, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a substance that can cause significant skin and eye irritation.[1] Inhalation of its dust or vapors may lead to respiratory tract irritation, and ingestion can be harmful. The primary routes of occupational exposure are dermal contact and inhalation, making the selection of appropriate barrier protection a critical first line of defense. As with many specialized research compounds, comprehensive toxicological data may be limited; therefore, a prudent approach that considers it a potent compound is warranted.[2][3]
The Critical Choice of Hand Protection: Beyond the Standard Nitrile Glove
A common oversight in laboratory settings is the assumption that a standard nitrile glove offers universal protection. For ketones, including this compound, this is a critical misconception. Nitrile gloves exhibit poor resistance to ketones, with rapid breakthrough times that can lead to direct skin exposure.[4]
The Rationale for Specialized Glove Selection
The efficacy of a glove material is determined by its ability to resist permeation (the process by which a chemical moves through the material on a molecular level) and degradation (a change in the physical properties of the glove upon chemical contact). For ketones, both permeation and degradation are significant concerns with standard laboratory gloves.
Recommended Glove Materials for this compound
For handling this compound, the following glove materials are recommended based on their superior resistance to ketones:
-
Butyl Rubber: This material offers excellent protection against ketones and esters. It is flexible and provides good dexterity.[5][6][7][8][9]
-
Viton®: A fluoroelastomer that provides exceptional resistance to a broad spectrum of chemicals, including ketones and aromatic hydrocarbons. It is often used in situations requiring the highest level of chemical protection.[8][10][11][12]
For short-duration tasks involving minimal risk of splashing, double-gloving with a thicker (e.g., >8 mil) nitrile glove may be considered, with the immediate removal and replacement of the outer glove if contact occurs. However, for any sustained handling, weighing, or solution preparation, the use of butyl rubber or Viton® gloves is strongly advised.
| Glove Material | Suitability for Ketone Handling | Key Considerations |
| Standard Nitrile | Not Recommended for Direct Contact | Prone to rapid degradation and permeation by ketones.[4] Suitable only for incidental splash protection when doubled. |
| Butyl Rubber | Excellent | High resistance to ketones and esters. Good flexibility.[5][6][7][8][9] |
| Viton® | Excellent | Highest level of chemical resistance against a wide range of chemicals, including ketones.[8][10][11][12] |
Respiratory Protection: A Proactive Approach to Inhalation Hazards
Given that this compound can cause respiratory irritation, appropriate respiratory protection is essential, particularly when handling the solid compound or preparing solutions where aerosols may be generated.
Engineering Controls as the Primary Defense
The first and most effective line of defense is the use of engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne particulates.
Selecting the Right Respirator
In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.
-
For Solid Particulates (Weighing, Transferring Powder): A NIOSH-approved N95, R95, or P95 filtering facepiece respirator (disposable dust mask) is the minimum requirement.[13][14] For higher levels of protection or for individuals with facial hair that interferes with a tight seal, a Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter is recommended.[13][14]
-
For Vapors from Solutions: When working with solutions of this compound, particularly if heated or agitated, an air-purifying respirator with organic vapor (OV) cartridges is necessary.[15]
-
Combined Hazards (Solid and Vapor): For tasks that may generate both dust and vapor, a respirator with combination cartridges (e.g., OV/P95) should be used.
All personnel required to wear tight-fitting respirators must be medically cleared and fit-tested annually as per OSHA regulations.[15]
Essential Eye, Face, and Body Protection
-
Eye and Face Protection: Chemical splash goggles are mandatory when handling this compound in either solid or liquid form. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Body Protection: A fully buttoned laboratory coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron or gown made of a material like neoprene should be worn over the lab coat.
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The proper sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence
Step-by-Step Protocol for PPE Handling and Disposal
Donning:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator: If required, perform a user seal check each time you put on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles. If needed, put on a face shield over the goggles.
-
Gloves: Select the appropriate gloves (butyl rubber or Viton®). Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Eye/Face Protection: Remove goggles and face shield from the back of your head.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward to contain any contamination.
-
Respirator: Remove the respirator from behind.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal:
-
Gloves: Dispose of used gloves in a designated hazardous waste container.[3] Do not reuse disposable gloves.
-
Other Disposable PPE: Any other contaminated disposable PPE (e.g., apron) should also be placed in the hazardous waste container.
-
Reusable PPE: Reusable PPE, such as butyl rubber gloves, should be decontaminated before reuse.
Decontamination and Waste Disposal: A Lifecycle Approach
Decontamination
Effective decontamination is critical to prevent secondary exposure.
-
Surfaces and Equipment: In the event of a spill or after handling, decontaminate surfaces and equipment. The most common and effective method is to wipe down the area with soap and water, followed by an appropriate solvent if necessary.[16] All cleaning materials should be treated as hazardous waste.
-
Reusable PPE: Reusable gloves should be washed with soap and water before removal, and then allowed to air dry in a well-ventilated area.
Waste Disposal
All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), spent solvents containing ketones are often classified as F-listed hazardous wastes (e.g., F003, F005).[17][18][19][20][21]
-
Waste Collection:
-
Collect all solid waste (gloves, wipes, etc.) in a clearly labeled, sealed plastic bag and place it inside a designated hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
By adhering to these detailed PPE protocols and operational plans, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This commitment to a comprehensive safety culture is the foundation of innovative and responsible research.
References
-
superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves. (n.d.). International Safety. Retrieved January 11, 2026, from [Link]
-
Best Viton Glove. (n.d.). All Safe Industries. Retrieved January 11, 2026, from [Link]
-
Potent compound safety in the laboratory. (n.d.). tks. Retrieved January 11, 2026, from [Link]
-
Honeywell 11 Unsupported Butyl Gloves Chemical Protection. (n.d.). Safety Services, Inc. Retrieved January 11, 2026, from [Link]
-
best butyl® ii glove. (n.d.). Sharpe Safety. Retrieved January 11, 2026, from [Link]
-
Transferrable Insights & Best Practices: Safe Handling of Potent Compounds From R&D to Pilot. (n.d.). 9th HPAPI Summit. Retrieved January 11, 2026, from [Link]
-
Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. (n.d.). All Safety Products. Retrieved January 11, 2026, from [Link]
-
CHEMICAL RESISTANT GLOVES. (n.d.). Zoro. Retrieved January 11, 2026, from [Link]
-
How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 11, 2026, from [Link]
-
Work Gloves Chemical Glove Chart. (n.d.). Tasco-Safety.com. Retrieved January 11, 2026, from [Link]
-
Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25). MCR Safety. Retrieved January 11, 2026, from [Link]
-
Respirator Selection Quick Reference Guide. (n.d.). Ag Health & Safety Alliance. Retrieved January 11, 2026, from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved January 11, 2026, from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved January 11, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 11, 2026, from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific. Retrieved January 11, 2026, from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 11, 2026, from [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. Retrieved January 11, 2026, from [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). Shield Scientific. Retrieved January 11, 2026, from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 11, 2026, from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved January 11, 2026, from [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). US EPA. Retrieved January 11, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). My Alfred University. Retrieved January 11, 2026, from [Link]
-
Respirator Selection Guide for the Construction Industry. (2022, May). NIOSH | CDC. Retrieved January 11, 2026, from [Link]
-
Decontamination of laboratory areas. (n.d.). Retrieved January 11, 2026, from [Link]
-
Decontamination. (n.d.). Stanford Environmental Health & Safety. Retrieved January 11, 2026, from [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators. (1996, January). NIOSH | CDC. Retrieved January 11, 2026, from [Link]
-
Radioactivity Decontamination of Materials Commonly Used as Surfaces in General-Purpose Radioisotope Laboratories. (2014, October 23). PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 2. 9th HPAPI Summit - Transferrable Insights & Best Practices: Safe Handling of Potent Compounds From R&D to Pilot [highly-potent-drug-summit.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. gloves.com [gloves.com]
- 5. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 6. safetyservicesinc.com [safetyservicesinc.com]
- 7. Sharpe Safety Supply Inc. [sharpesafety.com]
- 8. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 9. safetyware.com [safetyware.com]
- 10. superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 11. Best Viton Glove | 892-07, 892-8, 892-09, 892-10 | Showa Glove [allsafeindustries.com]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. aghealthandsafety.com [aghealthandsafety.com]
- 14. cdc.gov [cdc.gov]
- 15. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. wku.edu [wku.edu]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. my.alfred.edu [my.alfred.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
